molecular formula C26H30O4 B1678376 Panduratin A CAS No. 89837-52-5

Panduratin A

Katalognummer: B1678376
CAS-Nummer: 89837-52-5
Molekulargewicht: 406.5 g/mol
InChI-Schlüssel: LYDZCXVWCFJAKQ-ZFGGDYGUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Panduratin A is a diarylheptanoid. It has a role as a metabolite.
This compound has been reported in Boesenbergia rotunda and Renealmia nicolaioides with data available.
isolated from Kaempferia pandurata;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2,6-dihydroxy-4-methoxyphenyl)-[(1R,2S,6R)-3-methyl-2-(3-methylbut-2-enyl)-6-phenylcyclohex-3-en-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O4/c1-16(2)10-12-20-17(3)11-13-21(18-8-6-5-7-9-18)24(20)26(29)25-22(27)14-19(30-4)15-23(25)28/h5-11,14-15,20-21,24,27-28H,12-13H2,1-4H3/t20-,21+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDZCXVWCFJAKQ-ZFGGDYGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(C(C1CC=C(C)C)C(=O)C2=C(C=C(C=C2O)OC)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@H]([C@@H]([C@@H]1CC=C(C)C)C(=O)C2=C(C=C(C=C2O)OC)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20237917
Record name Panduratin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20237917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89837-52-5
Record name Panduratin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089837525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Panduratin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20237917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PANDURATIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27N2BIM2CR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Isolating Panduratin A from Boesenbergia rotunda: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for isolating Panduratin A, a promising bioactive chalcone derivative, from the rhizomes of Boesenbergia rotunda (fingerroot). This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and visualizes key processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Boesenbergia rotunda, a member of the ginger family (Zingiberaceae), is a culinary and medicinal plant native to Southeast Asia. Its rhizomes are a rich source of various bioactive compounds, with this compound being one of the most therapeutically significant.[1][2] this compound has garnered considerable interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[3][4] Notably, it has shown potent inhibitory effects against various cancer cell lines and has been investigated for its potential in antiviral applications.[3][4] This guide focuses on the critical step of isolating this compound in a pure form, a prerequisite for its further investigation and potential clinical application.

Extraction of this compound from Boesenbergia rotunda

The initial step in isolating this compound is the extraction of crude compounds from the dried rhizomes of Boesenbergia rotunda. Various techniques have been employed, each with its own set of parameters and resulting efficiencies.

Plant Material Preparation

Fresh rhizomes of Boesenbergia rotunda are washed, sliced, and oven-dried at approximately 50°C for three days to remove moisture.[4] The dried rhizomes are then ground into a fine powder. For some advanced extraction methods, a specific particle size, such as 125 μm, is recommended to enhance extraction efficiency.[5][6]

Extraction Methodologies

Several extraction methods can be utilized to obtain a crude extract rich in this compound. The choice of method can significantly impact the yield and purity of the final product.

2.2.1. Maceration

A straightforward and widely used method involves macerating the dried plant material in a suitable solvent.

  • Protocol: The powdered rhizomes are soaked in 95% ethanol at room temperature with agitation (e.g., 100 rpm) for 72 hours.[4] The resulting mixture is then filtered to separate the extract from the solid plant material. The solvent is subsequently removed under reduced pressure using a rotary evaporator, followed by freeze-drying to obtain a concentrated crude extract.[4]

2.2.2. Ultrasound-Assisted Extraction (UAE)

UAE is a more modern and efficient technique that utilizes ultrasonic waves to enhance the extraction process.

  • Protocol: Dried powder of B. rotunda is mixed with a solvent in a specified solid-to-liquid ratio. The mixture is then subjected to ultrasonication for a defined period. Optimal conditions for UAE have been identified as using a particle size of 125 μm, a solid-to-liquid ratio of 1:30 g/mL, and an extraction time of 10 minutes.[5][6]

2.2.3. Supercritical CO2 Extraction

This technique uses supercritical carbon dioxide as a solvent, which is particularly effective for extracting nonpolar compounds like this compound.

  • Protocol: Dried rhizome powder with a moisture content of less than 3.5% w/w is subjected to supercritical carbon dioxide extraction.[7] This method can yield a higher concentration of this compound in the final extract.[7]

Quantitative Comparison of Extraction Parameters

The following table summarizes key quantitative data from an optimized ultrasound-assisted extraction protocol.[5][6]

ParameterOptimal ConditionResulting Crude Extract Yield
Particle Size125 μm6.96 ± 0.07%
Solid-to-Liquid Ratio1:30 g/mL6.96 ± 0.07%
Extraction Time10 minutes6.96 ± 0.07%

Purification of this compound

Following the initial extraction, the crude extract contains a mixture of compounds. Therefore, a purification step is necessary to isolate this compound.

Column Chromatography

A common method for separating compounds from a mixture is column chromatography.

  • Protocol: The crude extract (e.g., 25 g) is loaded onto a silica gel column.[4] A series of mobile phases with increasing polarity are used to elute the different fractions. A typical gradient elution could start with 100% hexane, followed by increasing proportions of ethyl acetate in hexane (e.g., 9:1, 4:1, 3:2, 2:3, 1:4), then 100% ethyl acetate, a mixture of ethyl acetate and methanol (1:1), and finally 100% methanol.[4] Each fraction is collected and analyzed for the presence of this compound.

Centrifugal Partition Chromatography (CPC)

CPC is a liquid-liquid chromatography technique that can provide rapid and efficient purification.

  • Protocol: An n-hexane/methanol/water (5/3.4/1.6, v/v) solvent system is used in ascending mode.[5][6][8] The crude extract is dissolved in a suitable solvent and injected into the CPC system. Fractions are collected and analyzed. This method has been shown to isolate this compound with high purity in a short time.[5][6][8]

Purity and Yield of Isolated this compound

The following table presents the quantitative results from a study utilizing ultrasound-assisted extraction followed by one-step centrifugal partition chromatography.[5][6][8]

ParameterValue
Amount of Crude Extract Used67 mg
Yield of this compound0.4 mg (57% yield from the detectable amount in the crude extract)
Purity of this compound99.69%
Purification Time30 minutes

Experimental Workflows and Signaling Pathways

Visualizing the Isolation Process

The following diagram illustrates the general workflow for the isolation and purification of this compound from Boesenbergia rotunda.

G cluster_extraction Extraction cluster_purification Purification Boesenbergia rotunda rhizomes Boesenbergia rotunda rhizomes Drying and Grinding Drying and Grinding Boesenbergia rotunda rhizomes->Drying and Grinding Preparation Extraction Method Extraction (Maceration, UAE, or Supercritical CO2) Drying and Grinding->Extraction Method Powdered Rhizomes Crude Extract Crude Extract Extraction Method->Crude Extract Solvent Evaporation Purification Method Purification (Column Chromatography or CPC) Crude Extract->Purification Method Loading Isolated this compound Isolated this compound Purification Method->Isolated this compound Fraction Collection Characterization Characterization Isolated this compound->Characterization Analysis (HPLC, NMR, MS)

Fig. 1: General workflow for the isolation of this compound.
Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways involved in cell growth, proliferation, and inflammation.

4.2.1. EGFR/STAT3/Akt Signaling Pathway

This compound has been shown to inhibit the phosphorylation of EGFR, STAT3, and Akt, which are crucial for the survival of cancer cells, particularly in non-small cell lung cancer (NSCLC).[9][10]

G This compound This compound p-EGFR p-EGFR This compound->p-EGFR Inhibits p-Akt p-Akt This compound->p-Akt Inhibits p-STAT3 p-STAT3 This compound->p-STAT3 Inhibits EGFR EGFR EGFR->p-EGFR Phosphorylation Akt Akt p-EGFR->Akt Activates STAT3 STAT3 p-EGFR->STAT3 Activates Akt->p-Akt Phosphorylation Cell Survival Cell Survival p-Akt->Cell Survival Promotes STAT3->p-STAT3 Phosphorylation Cell Proliferation Cell Proliferation p-STAT3->Cell Proliferation Promotes

Fig. 2: Inhibition of EGFR/STAT3/Akt pathway by this compound.

4.2.2. PI3K/Akt/mTOR Signaling Pathway

In the context of pancreatic cancer, this compound has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and autophagy.[11]

G This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Autophagy Autophagy mTOR->Autophagy Inhibits Cell Growth Cell Growth mTOR->Cell Growth Promotes

Fig. 3: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

4.2.3. NF-κB Signaling Pathway

This compound can also suppress the NF-κB signaling pathway, which plays a critical role in inflammation. It achieves this by preventing the degradation of IκB and inhibiting the phosphorylation and nuclear translocation of NF-κB.[12]

G This compound This compound IκB Degradation IκB Degradation This compound->IκB Degradation Prevents NF-κB Activation NF-κB Activation This compound->NF-κB Activation Suppresses TNF-α TNF-α TNF-α->IκB Degradation Induces IκB Degradation->NF-κB Activation Allows Nuclear Translocation Nuclear Translocation NF-κB Activation->Nuclear Translocation Leads to Inflammatory Gene Expression Inflammatory Gene Expression Nuclear Translocation->Inflammatory Gene Expression Promotes

Fig. 4: Suppression of the NF-κB pathway by this compound.

Conclusion

The isolation of this compound from Boesenbergia rotunda is a critical process for advancing its research and development as a potential therapeutic agent. This guide has provided a detailed overview of various extraction and purification protocols, supported by quantitative data to aid in the selection of the most efficient methods. The visualization of the experimental workflow and the affected signaling pathways offers a clear and concise understanding of the processes involved. For researchers and drug development professionals, these methodologies provide a solid foundation for obtaining high-purity this compound for further in-vitro and in-vivo studies, ultimately paving the way for its potential clinical applications.

References

Panduratin A chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Panduratin A, a natural chalcone derivative isolated from the rhizomes of Boesenbergia rotunda (fingerroot), has garnered significant attention in the scientific community for its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its extraction, isolation, and key biological assays are presented, alongside a comprehensive analysis of its modulation of critical signaling pathways, including NF-κB, AMPK, PPAR, and MAPK. This document aims to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

This compound is a cyclohexenyl chalcone with the chemical formula C₂₆H₃₀O₄ and a molecular weight of approximately 406.51 g/mol .[1][2] Its unique chemical structure is the basis for its wide range of biological activities.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name (2,6-dihydroxy-4-methoxyphenyl)[(1R,2S,6R)-3-methyl-2-(3-methylbut-2-enyl)-6-phenylcyclohex-3-en-1-yl]methanone[1]
CAS Number 89837-52-5[1][2]
Molecular Formula C₂₆H₃₀O₄[1][2]
Molecular Weight 406.51 g/mol [1][2]
SMILES CC1=CC--INVALID-LINK--C)C(=O)C2=C(C=C(C=C2O)OC)O">C@HC3=CC=CC=C3[1]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Melting Point 157-159 °CCalculated
Boiling Point 629.9 °CCalculated
Solubility Soluble in DMSO, low water solubility.[3][4]Experimental
logP 6.012Calculated[5]
Spectroscopic Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 3: ¹H and ¹³C NMR Spectral Data of this compound (in CDCl₃)

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
2', 6'7.21 (m)128.5
3', 5'7.21 (m)128.5
4'7.10 (m)126.2
1''4.66 (dd, J=4.6, 11.3 Hz)48.9
2''2.63 (m)50.1
3''-134.2
4''5.43 (br s)122.1
5''2.03, 2.40 (m)28.7
6''3.43 (m)42.5
7''2.09, 2.28 (m)26.9
8''4.87 (t-like)124.5
9''-131.7
10'', 11''1.52 (s)25.7, 17.6
12''1.78 (s)21.5
1-195.8
2, 6-163.5
3, 55.87 (s)91.3
4-165.2
OMe3.74 (s)55.4

Data compiled from published literature.[6]

Mass Spectrometry: The molecular ion peak [M]⁺ is observed at m/z 406.[6]

Biological Activities and Signaling Pathways

This compound exhibits a remarkable spectrum of biological activities, including anti-inflammatory, anticancer, and metabolic regulatory effects. These activities are attributed to its ability to modulate key cellular signaling pathways.

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. A key mechanism is the inhibition of the NF-κB signaling pathway .

NF_kB_Inhibition

This compound prevents the degradation of IκBα, thereby inhibiting the phosphorylation and subsequent nuclear translocation of NF-κB.[7][8] This leads to a downstream reduction in the expression of pro-inflammatory cytokines and chemokines.

Table 4: Anti-inflammatory Activity of this compound

TargetCell LineIC₅₀
Nitric Oxide (NO) ProductionRAW 264.70.175 µM
Prostaglandin E₂ (PGE₂) ProductionRAW 264.70.0195 µM
Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Its anticancer mechanisms include the induction of apoptosis and cell cycle arrest.

Table 5: Anticancer Activity of this compound

Cell LineCancer TypeIC₅₀
A549Non-small cell lung cancer10.8 µM[5]
H1975Non-small cell lung cancer (EGFR mutant)5.58 ± 0.15 µg/mL[9]
A549Non-small cell lung cancer (wild-type EGFR)6.03 ± 0.21 µg/mL[9]
HUVECHuman umbilical vein endothelial cells6.91 ± 0.85 µM[10]

This compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is often dysregulated in cancer. It significantly blunts the phosphorylation of key kinases in this pathway.

MAPK_Inhibition

By suppressing the phosphorylation of ERK, JNK, and p38, this compound can inhibit cancer cell proliferation and survival.[4][11]

Metabolic Regulation

This compound plays a significant role in regulating cellular metabolism, primarily through the activation of the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor (PPAR) signaling pathways.

This compound is an LKB1-dependent AMPK stimulator.[3] Activation of AMPK by this compound leads to the activation of PPARα/δ, which in turn regulates genes involved in fatty acid oxidation and energy expenditure.

AMPK_PPAR_Activation

This dual activation of AMPK and PPAR makes this compound a promising candidate for the management of metabolic disorders.[3]

Experimental Protocols

Extraction and Isolation of this compound from Boesenbergia rotunda

Extraction_Isolation_Workflow

Methodology:

  • Extraction: Dried and powdered rhizomes of Boesenbergia rotunda are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to obtain the crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Chromatographic Purification: The fraction containing this compound (typically the chloroform or ethyl acetate fraction) is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate.

  • Isolation and Crystallization: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are pooled, and the solvent is evaporated. The residue is then recrystallized from a suitable solvent system (e.g., methanol/water) to yield pure this compound.

Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production

Cell Line: RAW 264.7 murine macrophage cell line.

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: After incubation, collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Quantification: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve.

Anticancer Assay: MTT Cell Viability Assay

Cell Line: A549 human non-small cell lung cancer cell line.

Methodology:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Conclusion

This compound is a multifaceted natural compound with a well-defined chemical structure and a broad range of promising pharmacological properties. Its ability to modulate key signaling pathways, including NF-κB, MAPK, AMPK, and PPAR, underscores its potential as a therapeutic agent for inflammatory diseases, cancer, and metabolic disorders. The detailed methodologies and data presented in this guide provide a solid foundation for further research and development of this compound as a novel drug candidate. Continued investigation into its mechanisms of action and preclinical and clinical studies are warranted to fully realize its therapeutic potential.

References

Biosynthesis of Panduratin A in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panduratin A is a cyclohexenyl chalcone derivative isolated from the rhizomes of Boesenbergia rotunda (fingerroot), a plant in the ginger family (Zingiberaceae). This natural product has garnered significant attention from the scientific community due to its wide range of pharmacological activities, including anti-inflammatory, antioxidant, antibacterial, and anticancer properties. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound in plants, detailing the key enzymatic steps, precursor molecules, and proposed reaction mechanisms.

Core Biosynthetic Pathways

The biosynthesis of this compound is a complex process that integrates three major metabolic pathways:

  • Shikimate Pathway: Provides the precursor L-phenylalanine.

  • Phenylpropanoid and Polyketide Pathways: Convert L-phenylalanine into the chalcone backbone.

  • Isoprenoid Pathway: Synthesizes the geranyl group for prenylation.

The convergence of these pathways leads to the formation of the characteristic prenylated cyclohexenyl chalcone structure of this compound.

Detailed Biosynthetic Pathway of this compound

The proposed biosynthetic pathway of this compound begins with the amino acid L-phenylalanine and culminates in the formation of this compound through a series of enzymatic reactions.

Formation of the Chalcone Backbone

The initial steps of the pathway are well-characterized and are common to the biosynthesis of many flavonoids.

  • Step 1: Deamination of L-Phenylalanine. The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to produce cinnamic acid .

  • Step 2: Activation of Cinnamic Acid. Cinnamic acid is then activated by 4-Coumarate:CoA Ligase (4CL) to form its thioester derivative, cinnamoyl-CoA . This activation step is essential for the subsequent condensation reaction.

  • Step 3: Chalcone Synthesis. The central chalcone scaffold is synthesized by Chalcone Synthase (CHS) . This enzyme catalyzes a sequential condensation of one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA , which are derived from the acetate-malonate pathway. The product of this reaction is pinocembrin chalcone (also known as 2',4',6'-trihydroxychalcone).

  • Step 4: Isomerization to Flavanone (Potential Side Reaction). Chalcone Isomerase (CHI) can catalyze the stereospecific cyclization of pinocembrin chalcone to form pinocembrin , a flavanone. While this is a common step in flavonoid biosynthesis, for the synthesis of this compound, the open-chain chalcone structure is required for the subsequent modifications.

Prenylation of the Chalcone Backbone

A key modification in the biosynthesis of this compound is the attachment of a C10 prenyl group (a geranyl group) to the chalcone backbone.

  • Step 5: Geranylation. An aromatic prenyltransferase , likely a geranyltransferase , catalyzes the transfer of a geranyl group from geranyl diphosphate (GPP) to the aromatic ring of pinocembrin chalcone. GPP is synthesized through the methylerythritol phosphate (MEP) pathway in plastids or the mevalonate (MVA) pathway in the cytosol. While a putative prenyltransferase, BrPT2, has been isolated from Boesenbergia rotunda, studies have shown that it may not be the specific enzyme responsible for this step, suggesting another yet-to-be-identified prenyltransferase is involved[1][2]. The product of this reaction is a geranylated chalcone derivative .

Formation of the Cyclohexenyl Ring: The Putative Diels-Alder Reaction

The most distinctive structural feature of this compound is its cyclohexenyl moiety, which is hypothesized to be formed through an intramolecular Diels-Alder reaction.

  • Step 6: [4+2] Cycloaddition. It is proposed that the geranylated chalcone undergoes an enzyme-catalyzed intramolecular Diels-Alder [4+2] cycloaddition [3][4][5]. In this reaction, a double bond in the geranyl side chain acts as the dienophile, and a diene system within the chalcone backbone acts as the diene. This cycloaddition reaction would form the characteristic cyclohexenyl ring of this compound. While the existence of natural Diels-Alderase enzymes has been confirmed in other plants and fungi, the specific enzyme that catalyzes this reaction in Boesenbergia rotunda has not yet been identified[6][7][8][9]. Computational studies suggest that this reaction is energetically feasible but likely requires enzymatic catalysis to proceed efficiently in a biological system[4].

Quantitative Data

Quantitative data on the intermediates and enzymatic activities in the this compound biosynthetic pathway are limited. However, some studies have reported the concentration of this compound in different tissues of Boesenbergia rotunda.

Tissue/Culture ConditionThis compound Content (µg/g dry weight)Reference
Wild Type Rhizomes211.70 ± 6.08[10]
In Vitro Rhizomes (Liquid Medium)148.32 ± 9.15[10]
In Vitro Rhizomes (Solid Medium)105.44 ± 1.30[10]

Experimental Protocols

Detailed experimental protocols for the characterization of all enzymes in the this compound pathway from Boesenbergia rotunda are not yet fully established due to the incomplete identification of all the involved enzymes. However, general methodologies and specific protocols for related enzymes are provided below.

Chalcone Synthase (CHS) Enzyme Assay (General Protocol)

This protocol is adapted from studies on CHS from other plant sources and can be optimized for Boesenbergia rotunda.

1. Protein Extraction:

  • Homogenize fresh or frozen plant tissue (e.g., rhizomes) in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, and 10% (w/v) polyvinylpolypyrrolidone).

  • Centrifuge the homogenate at 4°C to pellet cell debris.

  • The supernatant containing the crude protein extract can be used directly or further purified.

2. Assay Mixture:

  • Prepare a reaction mixture containing:

    • 100 mM potassium phosphate buffer (pH 7.5)

    • 10 µM Cinnamoyl-CoA (substrate)

    • 10 µM Malonyl-CoA (substrate)

    • Crude or purified protein extract

3. Reaction and Analysis:

  • Initiate the reaction by adding the protein extract.

  • Incubate at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an acidic solution (e.g., 20% HCl).

  • Extract the product (pinocembrin chalcone) with an organic solvent (e.g., ethyl acetate).

  • Analyze the extracted product by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of pinocembrin chalcone formed.

Chalcone Isomerase (CHI) Enzyme Assay

This protocol is based on the characterization of CHI from other plant species.

1. Recombinant Protein Expression and Purification:

  • Clone the coding sequence of the putative CHI from Boesenbergia rotunda into an expression vector (e.g., pET vector system).

  • Transform the construct into an E. coli expression strain (e.g., BL21(DE3)).

  • Induce protein expression with IPTG.

  • Purify the recombinant CHI protein using affinity chromatography (e.g., Ni-NTA).

2. Enzyme Assay:

  • Prepare a reaction mixture in a total volume of 200 µL containing:

    • 175 µL of 100 mM Tris-HCl buffer (pH 7.6)

    • 20 µL of purified recombinant CHI protein (e.g., 0.5 µg/µL)

    • 5 µL of 5 mM pinocembrin chalcone (substrate) dissolved in a suitable solvent (e.g., methanol)[1].

  • Incubate the reaction at 30°C for 2-5 minutes[1][8].

  • Terminate the reaction by adding 200 µL of ethyl acetate and vortexing[1].

  • Centrifuge to separate the phases.

  • Analyze the ethyl acetate phase by HPLC to quantify the formation of pinocembrin.

Aromatic Prenyltransferase (Geranyltransferase) Assay (General Methodology)

As the specific geranyltransferase is not yet identified, a general approach for its characterization would involve:

1. Candidate Gene Identification:

  • Identify candidate prenyltransferase genes from the transcriptome of Boesenbergia rotunda rhizomes based on homology to known aromatic prenyltransferases.

2. Recombinant Protein Expression and Assay:

  • Express the candidate proteins heterologously (e.g., in E. coli or yeast).

  • Perform in vitro assays with the purified recombinant protein, pinocembrin chalcone as the acceptor substrate, and geranyl diphosphate (GPP) as the prenyl donor.

  • Analyze the reaction products by LC-MS to detect the formation of geranylated pinocembrin chalcone.

Diels-Alderase Assay (Exploratory Methodology)

The search for a putative Diels-Alderase would be a significant research endeavor. A possible workflow could include:

1. Protein Fractionation and Activity Screening:

  • Fractionate a crude protein extract from Boesenbergia rotunda rhizomes using various chromatography techniques.

  • Screen the fractions for their ability to convert the geranylated chalcone intermediate into this compound. This would require the synthesis or isolation of the geranylated substrate.

2. Proteomic Approaches:

  • Utilize activity-based protein profiling or other proteomic techniques to identify proteins that bind to a synthetic analog of the transition state of the Diels-Alder reaction.

Visualizations

Biosynthesis_of_Panduratin_A cluster_enzymes L_Phe L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phe->Cinnamic_Acid  PAL Cinnamoyl_CoA Cinnamoyl-CoA Cinnamic_Acid->Cinnamoyl_CoA  4CL Pinocembrin_Chalcone Pinocembrin Chalcone Cinnamoyl_CoA->Pinocembrin_Chalcone        CHS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Pinocembrin_Chalcone        CHS Geranylated_Chalcone Geranylated Pinocembrin Chalcone Pinocembrin_Chalcone->Geranylated_Chalcone  Aromatic Prenyltransferase Geranyl_PP Geranyl Diphosphate (GPP) Geranyl_PP->Geranylated_Chalcone  Aromatic Prenyltransferase Panduratin_A This compound Geranylated_Chalcone->Panduratin_A  Putative Diels-Alderase PAL PAL _4CL 4CL CHS CHS Aromatic_PT Aromatic Prenyltransferase Diels_Alderase Putative Diels-Alderase

Caption: Proposed biosynthetic pathway of this compound.

Experimental_Workflow_CHI_Assay start Start clone_chi Clone CHI gene into expression vector start->clone_chi transform_ecoli Transform into E. coli clone_chi->transform_ecoli induce_expression Induce protein expression (e.g., with IPTG) transform_ecoli->induce_expression purify_protein Purify recombinant CHI protein (e.g., Ni-NTA chromatography) induce_expression->purify_protein prepare_assay Prepare assay mixture: - Buffer (Tris-HCl, pH 7.6) - Purified CHI protein - Pinocembrin Chalcone purify_protein->prepare_assay incubate Incubate at 30°C prepare_assay->incubate terminate_reaction Terminate reaction and extract with ethyl acetate incubate->terminate_reaction analyze_hplc Analyze product (Pinocembrin) by HPLC terminate_reaction->analyze_hplc end End analyze_hplc->end

Caption: Experimental workflow for Chalcone Isomerase (CHI) assay.

Conclusion and Future Perspectives

The biosynthesis of this compound is a fascinating example of the intricate metabolic networks in plants, leading to the production of a potent bioactive molecule. While the initial steps of the pathway are well-understood, the later stages, particularly the specific enzymes responsible for geranylation and the putative Diels-Alder cycloaddition, remain to be fully elucidated. Future research should focus on the identification and characterization of these novel enzymes from Boesenbergia rotunda. The complete elucidation of the this compound biosynthetic pathway will not only deepen our understanding of plant secondary metabolism but also open up avenues for the metabolic engineering of microorganisms or plants for the sustainable production of this compound and its analogs for pharmaceutical applications.

References

The Core Mechanism of Panduratin A in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panduratin A, a natural chalcone isolated from the rhizomes of Boesenbergia pandurata (fingerroot), has emerged as a promising candidate in cancer research.[1][2] This compound has demonstrated significant anti-proliferative, pro-apoptotic, and anti-angiogenic activities across a spectrum of cancer cell lines.[3][4] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's anticancer effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

I. Cytotoxic and Anti-Proliferative Activity

This compound exhibits selective cytotoxicity against various cancer cell lines while showing minimal effects on normal cells.[1][5] The anti-proliferative activity is dose- and time-dependent, as evidenced by numerous in vitro studies.

Quantitative Data Summary: IC50 Values of this compound
Cancer Cell LineCancer TypeIC50 ValueIncubation Time (h)Reference
HT-29Colon Cancer28 µMNot Specified[6]
A549Non-Small Cell Lung Cancer10.8 µM (4.4 µg/mL)Not Specified[7]
A549Non-Small Cell Lung Cancer6.03 ± 0.21 µg/mL24[5]
H1975 (EGFR T790M mutant)Non-Small Cell Lung Cancer5.58 ± 0.15 µg/mL24[5]
MCF-7Breast Cancer15 µM24[8][9]
MCF-7Breast Cancer11.5 µM48[8]
HT-29Colon Adenocarcinoma6.56 µg/mlNot Specified[2]
PC3Prostate Cancer13.5-14 µMNot Specified[10][11]
DU145Prostate Cancer13.5-14 µMNot Specified[10][11]
HUVECsHuman Umbilical Vein Endothelial Cells6.91 ± 0.85 µMNot Specified[4]

II. Induction of Apoptosis

A primary mechanism of this compound's anticancer activity is the induction of apoptosis, or programmed cell death. This is achieved through the modulation of key apoptotic regulators.

Mitochondrial-Dependent Apoptotic Pathway

This compound has been shown to trigger the intrinsic apoptotic pathway. This involves an increase in the Bax:Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[8][9] This event subsequently activates a cascade of caspases, including caspase-3, -7, -8, and -9, ultimately leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and apoptotic body formation.[6][8][9]

Death Receptor-Mediated Apoptotic Pathway

In some cancer cell lines, such as prostate cancer cells, this compound has been observed to upregulate the Fas death receptor and TNF-related apoptosis-inducing ligand (TRAIL), suggesting an involvement of the extrinsic apoptotic pathway.[10][11]

Experimental Evidence for Apoptosis
Cancer Cell LineKey Apoptotic Events ObservedReference
HT-29DNA fragmentation, apoptotic bodies, PARP cleavage, decreased procaspase-3[6]
A549, H1975Increased populations of early and late apoptotic cells (Annexin V/PI staining)[5]
A549DNA condensation, nuclear morphology changes, increased cell permeability, altered mitochondrial potential, cytochrome c release[7]
MCF-7Increased Annexin V expression, increased activity of caspases-7, -8, and -9, increased Bax:Bcl-2 ratio, cytochrome c release[8]
PC3, DU145Annexin V/PI staining, PARP cleavage, inhibition of procaspases-3, -6, -8, and -9, increased Bax:Bcl-2 ratio, upregulation of Fas and TRAIL[10][11]

III. Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest at different phases, depending on the cancer cell type.

  • G2/M Phase Arrest: In androgen-independent prostate cancer cells (PC3 and DU145) and non-small cell lung cancer cells (A549), this compound treatment leads to an accumulation of cells in the G2/M phase of the cell cycle.[7][10][11] This is associated with the downregulation of key G2/M regulatory proteins, including cyclin B1, cdc2, and cdc25C, and the upregulation of the cyclin-dependent kinase (cdk) inhibitors p21WAF1/Cip1 and p27Kip1.[10][11]

  • G0/G1 Phase Arrest: In breast cancer cells (MCF-7), this compound induces cell cycle arrest at the G0/G1 phase.[2][8][9] This is accompanied by the induction of p21WAF1/Cip1 and p27Kip1, and the downregulation of cyclin D1 and CDK4.[9]

IV. Modulation of Key Signaling Pathways

This compound exerts its anticancer effects by targeting multiple critical signaling pathways that are often dysregulated in cancer.

A. Inhibition of the NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a crucial regulator of inflammation, cell survival, and proliferation, and its aberrant activation is common in many cancers.[7] this compound has been shown to be a potent inhibitor of the NF-κB signaling pathway. It prevents the translocation of the p50/p65 heterodimer from the cytoplasm to the nucleus, thereby inhibiting the transcription of NF-κB target genes.[1][7] This inhibition of NF-κB activation is a key mechanism underlying the pro-apoptotic effects of this compound.[7]

NF_kB_Pathway cluster_nucleus Nucleus TNF_alpha TNF-α TNFR TNFR TNF_alpha->TNFR IKK IKK Complex TNFR->IKK IkB_p50_p65 IκBα-p50-p65 IKK->IkB_p50_p65 P p50_p65 p50-p65 IkB_p50_p65->p50_p65 p50_p65_nuc p50-p65 p50_p65->p50_p65_nuc Translocation Nucleus Nucleus Gene_Expression Pro-survival Gene Expression p50_p65_nuc->Gene_Expression PanduratinA This compound PanduratinA->IKK PanduratinA->p50_p65_nuc Inhibits Translocation

Caption: this compound inhibits the NF-κB signaling pathway.

B. Targeting the EGFR/STAT3/Akt and PI3K/Akt Pathways

In non-small cell lung cancer (NSCLC) cells, this compound effectively inhibits the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and its downstream effectors, STAT3 and Akt.[5] This inhibition occurs in both wild-type and T790M mutant EGFR-expressing NSCLC cells, highlighting its potential to overcome certain forms of drug resistance.[5] The PI3K/Akt pathway, a critical regulator of cell survival and proliferation, is also a target of this compound.[3][12]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR p_EGFR p-EGFR EGFR->p_EGFR P PI3K PI3K p_EGFR->PI3K STAT3 STAT3 p_EGFR->STAT3 P Akt Akt PI3K->Akt P p_Akt p-Akt Akt->p_Akt Proliferation Cell Proliferation & Survival p_Akt->Proliferation p_STAT3 p-STAT3 STAT3->p_STAT3 p_STAT3->Proliferation PanduratinA This compound PanduratinA->p_EGFR

Caption: this compound inhibits the EGFR/STAT3/Akt signaling pathway.

C. Anti-Angiogenic Effects

This compound has demonstrated significant anti-angiogenic properties, which are crucial for inhibiting tumor growth and metastasis.[4] It selectively exerts cytotoxic and cytostatic effects on human umbilical vein endothelial cells (HUVECs).[4] Furthermore, this compound suppresses VEGF-induced survival, proliferation, migration, and invasion of endothelial cells.[4] It also inhibits the secretion and activation of matrix metalloproteinase-2 (MMP-2), a key enzyme involved in the degradation of the extracellular matrix during angiogenesis.[4]

V. Experimental Protocols

A. Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 103 to 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired time periods (e.g., 24, 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

B. Apoptosis Analysis (Annexin V-FITC/PI Staining and Flow Cytometry)
  • Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

C. Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.

  • Fixation: Fix the harvested cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

D. Western Blotting for Protein Expression Analysis
  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against the target proteins overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow Start Cancer Cell Culture Treatment This compound Treatment (Various Concentrations & Times) Start->Treatment MTT MTT Assay (Cell Viability/IC50) Treatment->MTT Flow_Cyto Flow Cytometry Treatment->Flow_Cyto Western Western Blotting (Protein Expression) Treatment->Western Data_Analysis Data Analysis & Interpretation MTT->Data_Analysis AnnexinV Annexin V/PI Staining (Apoptosis) Flow_Cyto->AnnexinV PI_Stain PI Staining (Cell Cycle) Flow_Cyto->PI_Stain AnnexinV->Data_Analysis PI_Stain->Data_Analysis Western->Data_Analysis

Caption: General experimental workflow for studying this compound's effects.

VI. Conclusion and Future Directions

This compound demonstrates a multi-faceted mechanism of action against cancer cells, encompassing the induction of apoptosis, cell cycle arrest, and the inhibition of key pro-survival signaling pathways. Its ability to target multiple pathways simultaneously suggests its potential as a robust anticancer agent. Future research should focus on preclinical and clinical studies to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound, with the ultimate goal of translating these promising in vitro findings into effective cancer therapies.

References

A Technical Guide to the In Vitro Anti-inflammatory Effects of Panduratin A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides a comprehensive overview of the in vitro anti-inflammatory properties of Panduratin A, a cyclohexenyl chalcone derivative isolated from Boesenbergia rotunda (Fingerroot). The focus is on its molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Executive Summary

This compound has demonstrated significant anti-inflammatory activity across a range of in vitro models. Its primary mechanisms involve the potent inhibition of key pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). This is achieved through the downregulation of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Mechanistic studies reveal that this compound exerts its effects primarily by suppressing the nuclear factor kappa B (NF-κB) signaling pathway. It also modulates the production of various pro- and anti-inflammatory cytokines. This guide synthesizes the available data to present a clear picture of its therapeutic potential as an anti-inflammatory agent.

Inhibition of Pro-inflammatory Mediators and Enzymes

This compound consistently shows strong, dose-dependent inhibition of crucial inflammatory molecules in various cell-based assays.

Suppression of Nitric Oxide (NO) and Prostaglandin E2 (PGE2)

In macrophage and microglial cell lines stimulated with lipopolysaccharide (LPS), this compound is a potent inhibitor of NO and PGE2 production.[1][2][3] The overproduction of NO and PGE2 is a hallmark of chronic inflammation, and their inhibition is a key therapeutic strategy.[2] Notably, this compound inhibits PGE2 production more potently than NO production.[2]

Downregulation of iNOS and COX-2 Expression

The reduction in NO and PGE2 levels is a direct consequence of this compound's ability to suppress the expression of the iNOS and COX-2 enzymes at the protein level.[1][2][4] These enzymes are typically expressed at low levels but are significantly upregulated during an inflammatory response, leading to the sustained production of inflammatory mediators.[2]

Quantitative Data Summary

The inhibitory potency of this compound on these key inflammatory markers has been quantified in several studies, primarily using LPS-stimulated RAW 264.7 murine macrophages.

ParameterCell LineInducerIC50 Value (µM)Reference
Nitric Oxide (NO) RAW 264.7LPS0.175[1][2][3][5]
Prostaglandin E2 (PGE2) RAW 264.7LPS0.0195[1][2][3][5]
iNOS Expression RAW 264.7, SIMA9LPSDose-dependent suppression[1][4]
COX-2 Expression RAW 264.7LPSDose-dependent suppression[1][2]

Table 1: Summary of the inhibitory effects of this compound on pro-inflammatory mediators and enzymes.

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are rooted in its ability to interfere with critical intracellular signaling cascades that regulate the expression of inflammatory genes.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, controlling the expression of iNOS, COX-2, and numerous pro-inflammatory cytokines.[2] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by agents like LPS or TNF-α, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[1][2]

This compound has been shown to inhibit this pathway at several key points:

  • It suppresses the phosphorylation and subsequent degradation of IκBα.[1][2][5]

  • It prevents the nuclear translocation of NF-κB subunits.[6][7][8]

  • It inhibits overall LPS-induced NF-κB transcriptional activity.[1][2][5]

This inhibition of the NF-κB pathway is a primary mechanism for the observed downregulation of iNOS, COX-2, and pro-inflammatory cytokines.[1][4]

NF_kB_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus LPS / TNF-α receptor Cell Surface Receptor (e.g., TLR4) stimulus->receptor stimulus->receptor IKK IKK Complex receptor->IKK receptor->IKK IkBa_p p-IκBα IKK->IkBa_p IKK->IkBa_p Phosphorylation NFkB_complex NF-κB (p65/p50) IkBa_d IκBα Degradation IkBa_p->IkBa_d IkBa_p->IkBa_d IkBa IκBα IkBa_d->IkBa releases active_NFkB Active NF-κB (p65/p50) NFkB_complex->active_NFkB NFkB_complex->active_NFkB nucleus Nucleus active_NFkB->nucleus transcription Gene Transcription active_NFkB->transcription Translocation proteins iNOS, COX-2, Pro-inflammatory Cytokines transcription->proteins transcription->proteins panduratin This compound panduratin->IKK Inhibits

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.
Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathways (including ERK, JNK, and p38) are also involved in regulating inflammation. Data on this compound's effect on this pathway is mixed. One study reported that in RANKL-induced RAW 264.7 cells, this compound significantly blunted the phosphorylation of ERK, JNK, and p38.[9] However, another study in TNF-α-stimulated endothelial cells found no inhibitory effect on the phosphorylation of these same kinases.[7][8] This suggests that the effect of this compound on the MAPK pathway may be cell-type or stimulus-dependent.

Modulation of Cytokine Production

This compound not only suppresses pro-inflammatory mediators but also actively modulates the cytokine environment towards an anti-inflammatory state.

Effects on Pro- and Anti-inflammatory Cytokines

In LPS-stimulated SIMA9 microglial cells, this compound significantly decreased the production and secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[4][10][11] Concurrently, it enhanced the production of the anti-inflammatory cytokines Interleukin-4 (IL-4) and Interleukin-10 (IL-10).[4][10] This dual action highlights its comprehensive anti-inflammatory profile.

CytokineCell LineInducerEffectReference
TNF-α SIMA9LPSDecreased mRNA and protein levels[4][10]
IL-1β SIMA9LPSDecreased mRNA and protein levels[4][10]
IL-6 SIMA9, Endothelial CellsLPS, TNF-αDecreased mRNA and protein levels[4][7][10]
MCP-1 Endothelial CellsTNF-αDecreased protein levels[7][12]
IL-4 SIMA9LPSIncreased mRNA and protein levels[4][10]
IL-10 SIMA9LPSIncreased mRNA and protein levels[4][10]

Table 2: Modulatory effects of this compound on cytokine production.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the anti-inflammatory effects of this compound, based on published methodologies.

Cell Culture and Treatment
  • Cell Lines: RAW 264.7 (murine macrophage) or SIMA9 (murine microglia) cells are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol: Cells are seeded in appropriate plates (e.g., 96-well for viability/NO assays, 6-well for Western blotting). They are pre-treated with various concentrations of this compound (dissolved in DMSO, final concentration <0.1%) for 1-2 hours. Subsequently, inflammation is induced by adding an inflammatory stimulus like LPS (e.g., 10-100 ng/mL) for a specified duration (e.g., 24 hours).

Nitric Oxide (NO) Production Assay
  • Principle: Measures the concentration of nitrite (NO2-), a stable metabolite of NO, in the cell culture supernatant using the Griess reaction.

  • Procedure:

    • Collect 50-100 µL of cell culture supernatant after treatment.

    • Add an equal volume of Griess Reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10-15 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration using a standard curve prepared with sodium nitrite.

Prostaglandin E2 (PGE2) Measurement
  • Principle: A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of PGE2 in the cell culture supernatant.

  • Procedure:

    • Collect cell culture supernatant after treatment.

    • Perform the assay according to the manufacturer's instructions for a commercial PGE2 ELISA kit. This typically involves adding the supernatant to a plate pre-coated with antibodies, adding a PGE2-enzyme conjugate, incubating, washing, adding a substrate, and measuring the colorimetric change.

Western Blot Analysis
  • Principle: Detects and quantifies the expression levels of specific proteins (e.g., iNOS, COX-2, p-IκBα, IκBα) in cell lysates.

  • Procedure:

    • Cell Lysis: After treatment, wash cells with cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

    • Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-iNOS, anti-COX-2, anti-p-IκBα) overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or α-tubulin.

Western_Blot_Workflow start Cell Seeding & Culture treatment Pre-treatment (this compound) + Stimulation (LPS) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quant Protein Quantification (BCA) lysis->quant sds SDS-PAGE Electrophoresis quant->sds transfer Protein Transfer to Membrane sds->transfer block Blocking (BSA or Milk) transfer->block ab1 Primary Antibody Incubation block->ab1 ab2 Secondary Antibody Incubation ab1->ab2 detect ECL Detection & Imaging ab2->detect end Data Analysis & Quantification detect->end

Figure 2: A generalized experimental workflow for Western Blot analysis.

Conclusion

The in vitro evidence strongly supports the anti-inflammatory potential of this compound. It acts as a potent dual inhibitor of iNOS and COX-2 expression, leading to a significant reduction in NO and PGE2 production. The primary molecular mechanism for these effects is the robust suppression of the NF-κB signaling pathway. Furthermore, its ability to shift the cytokine balance from a pro-inflammatory to an anti-inflammatory state further solidifies its profile. These findings provide a strong rationale for further investigation and development of this compound as a novel therapeutic agent for inflammatory diseases.

References

Panduratin A: A Technical Guide to its Antioxidant Activity and Assay Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panduratin A, a chalcone derivative isolated from the rhizomes of Boesenbergia rotunda (fingerroot), has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties. Central to many of these therapeutic effects is its potent antioxidant activity. This technical guide provides an in-depth overview of the antioxidant capacity of this compound, detailing the experimental assays used for its quantification and exploring the underlying signaling pathways through which it exerts its effects.

Antioxidant Activity of this compound: Quantitative Analysis

The antioxidant potential of this compound has been evaluated using various in vitro assays that measure its ability to scavenge free radicals and counteract oxidative stress. The following tables summarize the available quantitative data from key antioxidant assays.

Table 1: Radical Scavenging Activity of this compound

AssayRadicalIC50 of this compound (µg/mL)Positive ControlIC50 of Positive Control (µg/mL)Reference
DPPH2,2-diphenyl-1-picrylhydrazyl173.64 ± 6.81 (for root extract with high this compound content)Ascorbic AcidNot specified in the same study[1]
ABTS2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)Not explicitly found for pure compoundTroloxNot specified in the same study

Note: Specific IC50 values for pure this compound in DPPH and ABTS assays were not consistently available in the reviewed literature. The provided DPPH IC50 value is for a root extract of Boesenbergia rotunda with a high concentration of this compound. Further studies are needed to establish definitive IC50 values for the isolated compound.

Experimental Protocols for Antioxidant Assays

Accurate assessment of antioxidant activity requires standardized and detailed experimental protocols. The following sections provide methodologies for the key assays used to evaluate this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Principle: The antioxidant molecule reduces the DPPH radical, and the degree of discoloration is proportional to the scavenging activity of the antioxidant.

Experimental Workflow:

DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis DPPH_sol DPPH Solution (in methanol) Mix Mix DPPH solution with sample/control DPPH_sol->Mix Sample_sol This compound/ Positive Control (serial dilutions) Sample_sol->Mix Incubate Incubate in dark (e.g., 30 min) Mix->Incubate Measure_Abs Measure Absorbance (at ~517 nm) Incubate->Measure_Abs Calculate_Inhibition Calculate % Inhibition Measure_Abs->Calculate_Inhibition Calculate_IC50 Determine IC50 Calculate_Inhibition->Calculate_IC50

Figure 1: DPPH Radical Scavenging Assay Workflow

Detailed Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and kept in the dark due to its light sensitivity.

  • Preparation of Test Samples: Dissolve this compound and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol) to prepare a stock solution. Perform serial dilutions to obtain a range of concentrations.

  • Reaction Setup: In a 96-well microplate or cuvettes, add a specific volume of the test sample or positive control to a defined volume of the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance of DPPH (around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Principle: The antioxidant donates an electron or hydrogen atom to the ABTS•+, and the decrease in absorbance is proportional to the antioxidant's activity.

Experimental Workflow:

ABTS_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis ABTS_stock ABTS Stock Solution ABTS_radical Generate ABTS•+ (incubate in dark) ABTS_stock->ABTS_radical K2S2O8 Potassium Persulfate K2S2O8->ABTS_radical Mix Mix ABTS•+ solution with sample/control ABTS_radical->Mix Sample_sol This compound/ Positive Control (serial dilutions) Sample_sol->Mix Incubate Incubate (e.g., 6 min) Mix->Incubate Measure_Abs Measure Absorbance (at ~734 nm) Incubate->Measure_Abs Calculate_Inhibition Calculate % Inhibition Measure_Abs->Calculate_Inhibition Calculate_IC50 Determine IC50 Calculate_Inhibition->Calculate_IC50

Figure 2: ABTS Radical Scavenging Assay Workflow

Detailed Protocol:

  • Preparation of ABTS•+ Solution: Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is incubated in the dark at room temperature for 12-16 hours before use. The resulting ABTS•+ solution is then diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare a stock solution of this compound and a positive control (e.g., Trolox) and perform serial dilutions.

  • Reaction Setup: Add a specific volume of the test sample or positive control to a defined volume of the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture for a specified time (e.g., 6 minutes) at room temperature.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity and IC50 Determination: The calculations are performed similarly to the DPPH assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals, which are one of the most common reactive oxygen species (ROS) in biological systems.

Principle: This assay is based on the inhibition of the peroxyl radical-induced oxidation of a fluorescent probe (e.g., fluorescein) by an antioxidant. The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve.

Experimental Workflow:

ORAC_Assay cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Fluorescein Fluorescein Solution Mix_Incubate Mix Fluorescein & Sample/ Standard in 96-well plate, Incubate Fluorescein->Mix_Incubate Sample_sol This compound/ Trolox Standard Sample_sol->Mix_Incubate AAPH AAPH Solution (Radical Initiator) Add_AAPH Add AAPH to initiate reaction AAPH->Add_AAPH Mix_Incubate->Add_AAPH Kinetic_Read Kinetic Fluorescence Reading (e.g., every 1-2 min for 1-2 h) Add_AAPH->Kinetic_Read Calculate_AUC Calculate Area Under the Curve (AUC) Kinetic_Read->Calculate_AUC Calculate_TE Calculate Trolox Equivalents (TE) Calculate_AUC->Calculate_TE

Figure 3: ORAC Assay Workflow

Detailed Protocol:

  • Reagent Preparation: Prepare solutions of fluorescein, the antioxidant standard (Trolox), and the peroxyl radical initiator, 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

  • Reaction Setup: In a black 96-well microplate, add the fluorescein solution followed by the test sample (this compound) or Trolox standard. A blank containing only fluorescein and the buffer is also included.

  • Incubation: The plate is incubated at 37 °C for a pre-incubation period to allow the sample to interact with the probe.

  • Initiation and Measurement: The reaction is initiated by adding the AAPH solution. The fluorescence decay is then monitored kinetically over time (e.g., every 1-2 minutes for 1-2 hours) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Data Analysis: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The results are typically expressed as Trolox equivalents (TE).

Signaling Pathways Involved in this compound's Antioxidant Effect

Beyond direct radical scavenging, this compound exerts its antioxidant effects by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and inflammatory mediators.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes, including heme oxygenase-1 (HO-1). Recent studies suggest that this compound can activate this protective pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PanduratinA This compound Keap1_Nrf2 Keap1-Nrf2 Complex PanduratinA->Keap1_Nrf2 Inhibits interaction? ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Disrupts Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Leads to Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Response Cellular Antioxidant Response Antioxidant_Genes->Antioxidant_Response

Figure 4: Proposed Nrf2 Activation by this compound

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key regulator of inflammation. Oxidative stress can activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines. This compound has been shown to inhibit the activation of NF-κB, thereby reducing inflammation-associated oxidative stress. This is achieved by preventing the degradation of the inhibitory protein IκBα and subsequently blocking the translocation of the active NF-κB dimer into the nucleus.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, ROS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB_NFkB IκBα-NF-κB (p65/p50) IKK->IkB_NFkB Phosphorylates IκBα NFkB_free NF-κB (p65/p50) IkB_NFkB->NFkB_free Releases Proteasome Proteasomal Degradation IkB_NFkB->Proteasome IκBα Degradation NFkB_nuc NF-κB (p65/p50) NFkB_free->NFkB_nuc Translocation PanduratinA This compound PanduratinA->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes Activates Transcription

Figure 5: Inhibition of NF-κB Pathway by this compound

Conclusion

This compound exhibits significant antioxidant activity through both direct radical scavenging and modulation of key cellular signaling pathways, including the Nrf2 and NF-κB pathways. While the available quantitative data from in vitro assays provide a strong indication of its antioxidant potential, further research is required to establish definitive IC50 values for the pure compound in various assays and to fully elucidate the molecular mechanisms underlying its activation of the Nrf2 pathway. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound.

References

The Neuroprotective Potential of Panduratin A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), represent a growing global health challenge. A key pathological feature underlying these conditions is chronic neuroinflammation, primarily driven by the excessive activation of microglial cells, the resident immune cells of the central nervous system (CNS).[1] This sustained activation leads to the release of pro-inflammatory mediators, which contribute to neuronal damage and cognitive decline.[1] Another significant factor in neurodegeneration is oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses.[2][3] Consequently, therapeutic strategies aimed at mitigating neuroinflammation and oxidative stress hold significant promise. Panduratin A, a chalcone derivative isolated from the rhizomes of Boesenbergia rotunda (fingerroot), has emerged as a compound of interest due to its potent anti-inflammatory and antioxidant properties.[1][4] This technical guide provides a comprehensive overview of the existing research on the neuroprotective potential of this compound, focusing on its mechanisms of action, supported by quantitative data and detailed experimental protocols.

Mechanism of Action: Anti-Neuroinflammatory Effects

The primary neuroprotective mechanism of this compound elucidated to date is its potent anti-inflammatory activity, specifically its ability to suppress microglial activation.[1][5] Over-activated microglia contribute to an inflammatory cascade that is toxic to neurons.[1] this compound intervenes in this process by modulating key signaling pathways and cytokine production.

Suppression of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory gene expression.[1][6] In activated microglia, this pathway triggers the production of numerous neurotoxic molecules, including nitric oxide (NO) and pro-inflammatory cytokines.[1] Studies show that this compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling cascade.[1][7][8] Specifically, it has been shown to prevent the phosphorylation of the NF-κB p65 subunit, a critical step for its activation and translocation into the nucleus where it would initiate the transcription of inflammatory genes.[1]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p65) IkBa_NFkB->NFkB Releases IkBa IκBα (Degraded) IkBa_NFkB->IkBa NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc Translocation PanduratinA This compound PanduratinA->IKK Inhibits DNA Pro-inflammatory Gene Transcription NFkB_nuc->DNA Binds to DNA

Caption: Inhibition of the NF-κB pathway by this compound.
Modulation of Inflammatory Mediators

This compound has been demonstrated to effectively regulate the production of key inflammatory molecules in lipopolysaccharide (LPS)-stimulated microglial cells. It significantly reduces the expression and secretion of pro-inflammatory mediators while simultaneously enhancing the production of anti-inflammatory cytokines.[1][6] This dual action helps to resolve the neuroinflammatory state.

Table 1: Effect of this compound on Inflammatory Mediators in LPS-Stimulated SIMA9 Microglial Cells

Parameter Model System This compound Effect Quantitative Data Reference
Cell Viability (IC₅₀) SIMA9 Microglial Cells --- 24h: 48.96 ± 3.69 µM 48h: 30.81 ± 2.61 µM [1]
Pro-inflammatory Mediators
Nitric Oxide (NO) LPS-stimulated SIMA9 Significant Reduction Dose-dependent decrease at 1, 5, 10 µM [1]
TNF-α LPS-stimulated SIMA9 Significant Reduction Decreased mRNA expression and secretion [1][6]
IL-1β LPS-stimulated SIMA9 Significant Reduction Decreased mRNA expression and secretion [1][6]
IL-6 LPS-stimulated SIMA9 Significant Reduction Decreased mRNA expression and secretion [1][6]
Anti-inflammatory Mediators
IL-4 LPS-stimulated SIMA9 Significant Increase Increased mRNA expression and secretion [1]

| IL-10 | LPS-stimulated SIMA9 | Significant Increase | Increased mRNA expression and secretion |[1] |

Mechanism of Action: Antioxidant and Cytoprotective Pathways

Beyond its anti-inflammatory role, this compound exhibits neuroprotective potential through its influence on cellular pathways governing oxidative stress, autophagy, and apoptosis.

Potential Regulation of the Nrf2/HO-1 Pathway

The Nrf2/ARE pathway is a primary cellular defense mechanism against oxidative stress, regulating the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[9][10] While direct studies on this compound's effect on the Nrf2 pathway in neuronal cells are emerging, its known antioxidant properties suggest it may act as an activator of this protective pathway, helping to neutralize ROS and reduce oxidative damage in the brain.[4][11]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 (Inactive) ROS->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation PanduratinA This compound PanduratinA->Keap1_Nrf2 Promotes Dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to HO1 Expression of Antioxidant Genes (e.g., HO-1) ARE->HO1 Initiates Transcription HO1->ROS Reduces

Caption: Proposed activation of the Nrf2 antioxidant pathway by this compound.
Modulation of Autophagy and Apoptosis

Autophagy is a cellular recycling process that can either promote cell survival or, when dysregulated, contribute to cell death.[12] Apoptosis is a programmed cell death pathway. The interplay between these two processes is critical in neuronal fate.[13][14] Some studies have shown that this compound can induce autophagy, which in certain contexts, can be a protective mechanism against cellular stressors.[15][16] For instance, in a model of colistin-induced nephrotoxicity, this compound protected renal cells by attenuating mitochondrial dysfunction and apoptosis, marked by an increase in the anti-apoptotic protein Bcl-2.[17] This suggests a potential mechanism for neuroprotection, where this compound could inhibit apoptosis in stressed neurons.

Experimental Protocols

This section details the methodologies employed in the key studies investigating this compound's neuroprotective effects.

In Vitro Neuroinflammation Model

This protocol is based on the study of this compound's effect on LPS-induced microglial activation.[1]

  • Cell Line and Culture: Spontaneously immortalized microglial cells (SIMA9) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Treatment Protocol: Cells are seeded in appropriate plates. After 24 hours, they are pre-treated with non-toxic concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour. Subsequently, neuroinflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

  • Cell Viability Assay (MTT): To determine non-toxic concentrations of this compound, cells are treated with various doses (0.1–50 µM) for 24 or 48 hours. 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and absorbance is measured at 570 nm.

  • Nitric Oxide (NO) Measurement (Griess Assay): After treatment, the cell culture supernatant is collected. An equal volume of Griess reagent is added to the supernatant, and after a 10-minute incubation, the absorbance is read at 540 nm.

  • Cytokine Measurement (RT-PCR and ELISA):

    • RT-PCR: Total RNA is extracted from cell lysates using TRIzol reagent. cDNA is synthesized via reverse transcription. Quantitative PCR is then performed using specific primers for pro-inflammatory (TNF-α, IL-1β, IL-6) and anti-inflammatory (IL-4, IL-10) cytokines. Gene expression is normalized to a housekeeping gene like GAPDH.

    • ELISA: Cytokine concentrations in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Western Blot Analysis: Cells are lysed, and protein concentrations are determined. Proteins are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against key signaling proteins (e.g., p-NF-κB p65, total NF-κB p65, β-actin). After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Caption: Experimental workflow for in vitro neuroinflammation studies.

Pharmacokinetics and Bioavailability

For any CNS-targeted therapeutic, the ability to cross the blood-brain barrier (BBB) is critical.[18][19] Pharmacokinetic studies in rats have shown that this compound, when administered orally as part of a Boesenbergia pandurata extract, is absorbed relatively slowly, reaching peak plasma concentration at 3 hours.[4] However, the absolute oral bioavailability is low, estimated to be around 6-9%.[20][21] While this compound distributes to various organs, its concentration in the brain has been noted, though levels are lower than in other tissues like the skin or lungs.[4] These findings indicate that while this compound can reach the CNS, its low bioavailability may be a hurdle for therapeutic efficacy, suggesting that formulation strategies or derivative development may be necessary to enhance brain penetration and exposure.[4][20]

Table 2: Pharmacokinetic Parameters of this compound in Rats

Parameter Administration Route Dose Value Reference
Tₘₐₓ (Time to Peak) Oral (Extract) 200 mg/kg (BPE) 3 hours [4]
Cₘₐₓ (Peak Concentration) Oral (Extract) 200 mg/kg (BPE) 1.12 ± 0.22 µg/mL [4]
Terminal Half-life Oral (Extract) 200 mg/kg (BPE) 8.5 ± 1.3 hours [4]
Oral Bioavailability Oral (Extract) 45 mg/kg (P.A. in extract) ~6% [20]
Oral Bioavailability Oral (Pure Compound) 45 mg/kg (P.A.) ~9% [20]

BPE: Boesenbergia pandurata Extract; P.A.: this compound

Conclusion and Future Directions

The current body of evidence strongly supports the neuroprotective potential of this compound, primarily through its robust anti-inflammatory effects centered on the inhibition of the NF-κB pathway in microglia.[1][22] Its ability to suppress pro-inflammatory mediators while boosting anti-inflammatory cytokines presents a compelling, multi-faceted approach to counteracting neuroinflammation.[1] Furthermore, its potential to modulate antioxidant and cell survival pathways warrants deeper investigation.

For drug development professionals, several key areas require further exploration:

  • Direct Neuronal Protection: Studies are needed to confirm the direct protective effects of this compound on neurons subjected to various insults, such as amyloid-beta toxicity, oxidative stress, or excitotoxicity.[23][24]

  • In Vivo Efficacy: The promising in vitro results must be translated to in vivo animal models of neurodegenerative diseases (e.g., AD or PD models).[25][26] This will be crucial to assess its therapeutic efficacy on cognitive and motor functions.

  • Optimizing Bioavailability: Given its low oral bioavailability and moderate BBB penetration, future research should focus on novel delivery systems (e.g., nanoformulations) or the synthesis of more brain-permeable derivatives to enhance its therapeutic concentration in the CNS.

  • Chronic Dosing and Safety: Long-term safety and toxicity studies are essential to establish a safe therapeutic window for chronic administration, which would be necessary for treating progressive neurodegenerative diseases.

References

Antiviral Activity of Panduratin A Against SARS-CoV-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global health crisis precipitated by the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has spurred intensive research into novel antiviral therapeutics. Among the natural compounds investigated, Panduratin A, a chalcone derivative isolated from the rhizomes of Boesenbergia rotunda (fingerroot), has emerged as a promising candidate. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's antiviral activity against SARS-CoV-2, with a focus on quantitative data, experimental methodologies, and its proposed mechanism of action.

Quantitative Assessment of Antiviral Efficacy

In vitro studies have demonstrated the potent antiviral activity of this compound against SARS-CoV-2 across various cell lines. The following tables summarize the key quantitative data from these studies, providing a comparative look at its efficacy and cytotoxicity.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound against SARS-CoV-2

Cell LineVirus StrainAssay MethodIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)Reference
Vero E6Not SpecifiedNot Specified0.8114.7118.16[1]
Calu-3Not SpecifiedNot Specified2.0443.9221.53[1]
iPSC-derived CardiomyocytesWild-typeImmunofluorescence0.8–1.610.09~6.3–12.6[1][2][3][4][5]

IC50 (50% inhibitory concentration) is the concentration of this compound required to inhibit viral activity by 50%. CC50 (50% cytotoxic concentration) is the concentration of this compound that results in 50% cell death. SI (Selectivity Index) is a measure of the compound's specificity for antiviral activity over cytotoxicity.

Experimental Protocols

The following sections detail the methodologies employed in the key in vitro studies to evaluate the antiviral activity of this compound.

Cell Lines and Virus Culture
  • Vero E6 Cells: An African green monkey kidney epithelial cell line commonly used for virological research due to its susceptibility to a wide range of viruses.

  • Calu-3 Cells: A human lung adenocarcinoma epithelial cell line that serves as a relevant model for respiratory virus infections.

  • Induced Pluripotent Stem Cell (iPSC)-derived Cardiomyocytes: A human cell model used to assess both antiviral efficacy and potential cardiotoxicity.[1][2][3][4][5]

The SARS-CoV-2 virus is propagated in a suitable cell line, such as Vero E6, to generate viral stocks of known titers for subsequent experiments.

Cytotoxicity Assays

The cytotoxicity of this compound is typically assessed using the MTT assay.

  • MTT Assay Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound for a specified period (e.g., 48 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • The MTT is reduced by metabolically active cells to form formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The CC50 value is calculated from the dose-response curve.

Antiviral Activity Assays

The antiviral efficacy of this compound is determined using various methods, including plaque reduction assays and immunofluorescence.

  • Plaque Reduction Assay Protocol:

    • Seed host cells in 6- or 12-well plates and grow to confluence.

    • Pre-treat the cells with different concentrations of this compound for a defined period.

    • Infect the cells with a known amount of SARS-CoV-2 for 1-2 hours.

    • Remove the virus inoculum and overlay the cells with a medium containing this compound and a solidifying agent (e.g., agarose or methylcellulose) to restrict virus spread to adjacent cells.

    • Incubate the plates for several days to allow for plaque formation.

    • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

    • The IC50 value is determined by the concentration of this compound that reduces the number of plaques by 50% compared to the untreated control.

  • Immunofluorescence Assay Protocol:

    • Seed cells in a multi-well plate (e.g., 96-well) and treat with various concentrations of this compound.

    • Infect the cells with SARS-CoV-2.

    • After a specific incubation period (e.g., 24-48 hours), fix the cells.

    • Permeabilize the cells and incubate with a primary antibody specific to a viral protein (e.g., nucleocapsid protein).

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Visualize the infected cells using a fluorescence microscope or a high-content imaging system.

    • The percentage of infected cells is quantified, and the IC50 value is calculated.

Mechanism of Action

The primary proposed mechanism for the antiviral activity of this compound against SARS-CoV-2 is the inhibition of key viral proteases essential for viral replication.

Inhibition of Viral Proteases

Molecular docking studies have identified the SARS-CoV-2 main protease (Mpro or 3CLpro) and papain-like protease (PLpro) as potential targets of this compound.[1][2][3][4][5] These proteases are crucial for cleaving the viral polyproteins into functional non-structural proteins, which are necessary for viral replication and transcription.

SARS_CoV_2 SARS-CoV-2 Virus Host_Cell Host Cell SARS_CoV_2->Host_Cell Enters Viral_RNA Viral RNA Translation Host_Cell->Viral_RNA Polyproteins Viral Polyproteins (pp1a, pp1ab) Viral_RNA->Polyproteins Mpro Main Protease (Mpro) Polyproteins->Mpro Cleavage by PLpro Papain-like Protease (PLpro) Polyproteins->PLpro Cleavage by NSPs Functional Non-Structural Proteins (NSPs) Mpro->NSPs PLpro->NSPs Replication Viral Replication & Transcription NSPs->Replication Panduratin_A This compound Panduratin_A->Mpro Inhibits Panduratin_A->PLpro Inhibits cluster_0 Cytotoxicity Assessment cluster_1 Antiviral Activity Assessment Cell_Culture_C 1. Cell Culture Compound_Treatment_C 2. Treat with this compound Cell_Culture_C->Compound_Treatment_C MTT_Assay 3. MTT Assay Compound_Treatment_C->MTT_Assay CC50_Determination 4. Determine CC50 MTT_Assay->CC50_Determination Cell_Culture_A 1. Cell Culture Compound_Treatment_A 2. Treat with this compound Cell_Culture_A->Compound_Treatment_A Virus_Infection 3. Infect with SARS-CoV-2 Compound_Treatment_A->Virus_Infection Plaque_or_IF_Assay 4. Plaque/IF Assay Virus_Infection->Plaque_or_IF_Assay IC50_Determination 5. Determine IC50 Plaque_or_IF_Assay->IC50_Determination

References

Panduratin A: A Deep Dive into its Therapeutic Potential for Metabolic Syndrome

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Technical Guide for Researchers and Drug Development Professionals

[City, State] – [Date] – This whitepaper provides a comprehensive technical overview of Panduratin A, a natural chalcone isolated from Boesenbergia rotunda (fingerroot), and its significant potential in the research and development of novel therapeutics for metabolic syndrome. Metabolic syndrome is a complex condition characterized by a cluster of risk factors including central obesity, insulin resistance, dyslipidemia, and hypertension, which collectively increase the risk of cardiovascular disease and type 2 diabetes.[1][2][3] this compound has emerged as a promising bioactive compound that targets key molecular pathways implicated in the pathophysiology of this widespread disorder.

This document details the molecular mechanisms of this compound, presents quantitative data from key studies in structured tables, outlines experimental protocols for its evaluation, and provides visual representations of its signaling pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Molecular Mechanism of Action

This compound exerts its beneficial effects on metabolic syndrome primarily through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4][5][6] This activation is, at least in part, dependent on the upstream kinase LKB1.[4][7] Once activated, AMPK orchestrates a cascade of downstream effects that collectively combat the hallmarks of metabolic syndrome.

Key downstream effects of this compound-mediated AMPK activation include:

  • Inhibition of Adipogenesis and Lipogenesis: this compound suppresses the differentiation of pre-adipocytes into mature adipocytes (adipogenesis) and reduces the synthesis of fatty acids and triglycerides.[8][9] This is achieved by downregulating key adipogenic and lipogenic transcription factors and enzymes.

  • Stimulation of Lipolysis and Fatty Acid Oxidation: It promotes the breakdown of stored fats (lipolysis) and enhances the burning of fatty acids for energy.[8][10]

  • Anti-inflammatory Effects: this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[11][12][13][14]

  • Improvement in Insulin Sensitivity: By activating AMPK, this compound can enhance glucose uptake and utilization in peripheral tissues, thereby improving insulin sensitivity.

Quantitative Data from In Vitro and In Vivo Studies

The following tables summarize the key quantitative findings from various studies investigating the efficacy of this compound and Boesenbergia rotunda extract (BPE) in models of metabolic syndrome.

Table 1: In Vitro Effects of this compound and its Derivatives

Cell LineCompoundConcentrationEffectReference
3T3-L1 pre-adipocytesThis compound1-10 µg/mLNo cytotoxicity.[8][10][8][10]
3T3-L1 adipocytesBP-3 extract (containing this compound)1-10 µg/mLSignificantly reduced lipid accumulation to 47.53-50.63% of control.[8][8]
3T3-L1 adipocytesIsothis compound1-10 µMSignificantly suppressed lipid accumulation in a dose-dependent manner.[15][15]
Human (PCS-210-010) adipocytesIsothis compound1-10 µMSignificantly suppressed lipid accumulation in a dose-dependent manner.[15][15]
MCF-7 (human breast cancer)This compound3.75 µg/mL (IC50)Inhibited cell growth.[16][17][16][17]
HT-29 (human colon adenocarcinoma)This compound6.56 µg/mL (IC50)Inhibited cell growth.[16][17][16][17]
Enterococci clinical isolatesThis compound2 µg/mL (MIC)Inhibited growth of all isolates.[18][18]
Enterococci clinical isolatesThis compound8 µg/mL (MBC)Killed all clinical isolates.[18][18]
SIMA9 microglial cellsThis compoundNot specifiedSignificantly reduced LPS-induced nitric oxide (NO) production and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[13][13]
SIMA9 microglial cellsThis compoundNot specifiedEnhanced the production of anti-inflammatory cytokines IL-4 and IL-10.[13][13]

Table 2: In Vivo Effects of this compound and Boesenbergia rotunda Extract (BPE)

Animal ModelTreatmentDosageDurationKey FindingsReference
High-fat diet (HFD)-induced obese miceB. rotunda extract200 mg/kg/day8 weeksSignificantly reduced body weight gain, serum total cholesterol, LDL cholesterol, and triglycerides. Reduced fat pad mass and adipocyte size.[5][8][5][8]
High-fat diet (HFD)-induced obese miceThis compound50 mg/kg/dayNot specifiedReduced weight gain, fat mass, and fatty liver. Improved serum lipid profiles. Increased running endurance.[4][7][4][7]
ob/ob miceB. rotunda extract1% in diet14 daysSignificantly decreased blood glucose concentrations and increased serum insulin concentrations. Reduced triglyceride levels in serum and liver.[19][20][19][20]
RatsB. rotunda extractNot specifiedNot specifiedPeak plasma concentration of this compound at 1.12 ± 0.22 μg/mL after 3 hours. Terminal half-life of 9 hours.[21][21]

Signaling Pathways and Molecular Interactions

The therapeutic effects of this compound are underpinned by its ability to modulate key signaling pathways involved in metabolic regulation.

AMPK Activation and Downstream Signaling

This compound activates AMPK, which in turn phosphorylates and regulates a multitude of downstream targets to restore metabolic balance.

Panduratin_A This compound LKB1 LKB1 Panduratin_A->LKB1 stimulates AMPK AMPK LKB1->AMPK activates PPAR_alpha_delta PPARα/δ AMPK->PPAR_alpha_delta activates ACC ACC AMPK->ACC inhibits Lipid_Catabolism Lipid Catabolism (Fatty Acid Oxidation) PPAR_alpha_delta->Lipid_Catabolism Mitochondrial_Biogenesis Mitochondrial Biogenesis PPAR_alpha_delta->Mitochondrial_Biogenesis PGC1a PGC-1α PGC1a->PPAR_alpha_delta coactivates Fatty_Acid_Synthesis Fatty Acid Synthesis Panduratin_A This compound / Isothis compound PPARg PPARγ Panduratin_A->PPARg downregulates CEBPa C/EBPα Panduratin_A->CEBPa downregulates SREBP1c SREBP-1c Panduratin_A->SREBP1c downregulates Adipogenic_Effectors Adipogenic Effectors (FAS, PLIN1, LPL, Adiponectin) PPARg->Adipogenic_Effectors CEBPa->Adipogenic_Effectors SREBP1c->Adipogenic_Effectors Adipogenesis Adipogenesis & Lipid Accumulation Adipogenic_Effectors->Adipogenesis Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) NFkB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_Pathway activates Panduratin_A This compound Panduratin_A->NFkB_Pathway inhibits Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-1β, IL-6) NFkB_Pathway->Pro_inflammatory_Mediators induces expression of Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation Start Compound Isolation (this compound from B. rotunda) In_Vitro In Vitro Studies Start->In_Vitro Adipogenesis_Assay Adipogenesis Assay (3T3-L1 cells) In_Vitro->Adipogenesis_Assay Lipolysis_Assay Lipolysis Assay In_Vitro->Lipolysis_Assay Mechanism_Studies Mechanism of Action (Western Blot, RT-qPCR) In_Vitro->Mechanism_Studies In_Vivo In Vivo Studies Adipogenesis_Assay->In_Vivo Lipolysis_Assay->In_Vivo Mechanism_Studies->In_Vivo HFD_Model HFD-Induced Obesity Model (e.g., C57BL/6J mice) In_Vivo->HFD_Model Metabolic_Analysis Metabolic Phenotyping (Body weight, Glucose, Lipids) HFD_Model->Metabolic_Analysis Histology Histological Analysis (Liver, Adipose Tissue) HFD_Model->Histology Data_Analysis Data Analysis & Interpretation Metabolic_Analysis->Data_Analysis Histology->Data_Analysis

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Early-Stage Research on Panduratin A and Obesity

Introduction: Obesity is a multifaceted metabolic disorder characterized by excessive adiposity, posing a significant global health challenge due to its strong association with comorbidities like type 2 diabetes, cardiovascular disease, and nonalcoholic fatty liver disease.[1][2] The search for novel therapeutic agents has led to the investigation of natural compounds, among which this compound, a cyclohexenyl chalcone derivative isolated from the rhizomes of Boesenbergia rotunda (fingerroot), has emerged as a promising candidate.[3][4] Early-stage research indicates that this compound exerts potent anti-obesity effects by modulating critical signaling pathways involved in lipid metabolism and energy homeostasis.[5][6] This technical guide provides a comprehensive overview of the preclinical research on this compound, focusing on its mechanism of action, experimental data, and the methodologies employed in its evaluation.

Core Mechanism of Action

This compound's primary anti-obesity mechanism revolves around the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy balance.[5][7] Activated AMPK shifts cellular metabolism from anabolic processes that consume ATP, such as lipogenesis, to catabolic processes that generate ATP, like fatty acid oxidation.[8] Research has demonstrated that this compound is an LKB1-dependent AMPK stimulator.[6] LKB1 is a primary upstream kinase responsible for phosphorylating and activating AMPK in response to increases in the cellular AMP:ATP ratio.[5]

Upon activation by this compound, AMPK signaling triggers a cascade of downstream events:

  • Inhibition of Lipogenesis: AMPK phosphorylates and inactivates key enzymes involved in fatty acid synthesis, such as acetyl-CoA carboxylase (ACC).[4] This leads to a reduction in triglyceride accumulation in both adipocytes and hepatocytes.[5]

  • Stimulation of Lipid Catabolism: The activation of AMPK promotes the breakdown of stored triglycerides (lipolysis) and increases fatty acid oxidation.[3][5]

  • Downregulation of Adipogenic Factors: this compound and its related compounds have been shown to suppress the expression of critical adipogenic transcription factors, including peroxisome proliferator-activated receptor γ (PPARγ), CCAAT/enhancer-binding protein α (C/EBPα), and sterol regulatory element-binding protein 1c (SREBP-1c).[3][4] This, in turn, reduces the expression of their downstream target genes responsible for lipid metabolism and storage, such as fatty acid synthase (FAS), perilipin 1 (PLIN1), and lipoprotein lipase (LPL).[3][4]

Furthermore, this compound has been found to activate PPARα and PPARδ, nuclear receptors that play crucial roles in fatty acid oxidation and energy expenditure, further contributing to its anti-obesity effects.[6]

Signaling Pathways Modulated by this compound

The anti-obesity effects of this compound are mediated through a network of interconnected signaling pathways. The central pathway involves the LKB1-dependent activation of AMPK, which subsequently influences downstream targets to control lipid metabolism.

This compound activates the LKB1/AMPK signaling cascade.

Research on related compounds like Isothis compound indicates that modulation of the AKT/GSK3β and MAPK pathways also contributes to the inhibition of adipogenesis.[4][9] Deactivation of these upstream regulatory signals, coupled with the stimulation of the AMPK-ACC pathway, presents a multi-target mechanism for the anti-obesity activity of fingerroot-derived flavonoids.[4]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound and extracts of Boesenbergia rotunda.

Table 1: Summary of In Vitro Anti-Adipogenic and Lipolytic Effects
Cell LineCompound/ExtractConcentrationEffectQuantitative ResultReference
3T3-L1 PreadipocytesB. rotunda Extract (BP-3)1–10 µg/mLAnti-adipogenesisLipid content reduced to 47.53-50.63% of control[3]
3T3-L1 PreadipocytesB. rotunda Extract (BP-3)1–10 µg/mLCytotoxicityCell viability maintained at 92.25-102.37% of control[3]
3T3-L1 AdipocytesB. rotunda Extract (BP-3)Dose-dependentLipolysisIncreased glycerol release[3]
3T3-L1 PreadipocytesIsothis compound1–10 µMAnti-adipogenesisSignificant suppression of lipid accumulation[4]
Human PCS-210-010 PreadipocytesIsothis compound1–10 µMAnti-adipogenesisSignificant suppression of lipid accumulation[4]
Table 2: Summary of In Vivo Anti-Obesity Effects in HFD-Induced Obese Mice
Animal ModelCompound/ExtractDosageDurationKey OutcomesReference
C57BL/6J MiceB. rotunda Extract (BPE)200 mg/kg/day (oral)8 weeks- Significantly reduced body weight gain- Suppressed serum total cholesterol, LDL-C, and triglycerides- Reduced fat pad masses and adipocyte size- Decreased hepatic triglyceride accumulation[3][5]
C57BL/6J MiceThis compound (PAN A)50 mg/kg/dayNot Specified- Reduced weight gain and fat mass- Improved serum lipid profiles- Reduced ectopic fat accumulation in skeletal muscle- Increased running endurance[6]

Experimental Protocols and Workflows

Standardized methodologies are crucial for the evaluation of anti-obesity agents. The following sections detail the common protocols used in this compound research.

General Experimental Workflow

The evaluation of this compound typically follows a multi-stage process, beginning with in vitro screening to establish bioactivity and progressing to in vivo models to confirm efficacy and physiological relevance.

Experimental_Workflow cluster_invitro In Vitro Stage cluster_invivo In Vivo Stage Extraction Isolation & Purification of this compound from Boesenbergia rotunda InVitro In Vitro Bioassays Extraction->InVitro InVivo In Vivo Animal Studies InVitro->InVivo Promising Results CellCulture 1. Cell Culture (e.g., 3T3-L1 Preadipocytes) Differentiation 2. Adipocyte Differentiation Assay (with/without this compound) CellCulture->Differentiation Analysis 3. Analysis - Oil Red O Staining (Lipid Accumulation) - Glycerol Release Assay (Lipolysis) - Western Blot/qPCR (Protein/Gene Expression) Differentiation->Analysis Model 1. Animal Model (e.g., High-Fat Diet-Induced Obese C57BL/6J Mice) Treatment 2. Treatment (Oral administration of this compound) Model->Treatment Monitoring 3. Monitoring & Data Collection - Body Weight, Food Intake - Serum Lipid Profile - Glucose Tolerance Treatment->Monitoring TissueAnalysis 4. Post-Mortem Analysis - Adipose & Liver Tissue Histology - Gene/Protein Expression in Tissues Monitoring->TissueAnalysis

References

Panduratin A: A Comprehensive Technical Review of Its Bioactivities and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panduratin A is a natural chalcone derivative isolated from the rhizomes of Boesenbergia rotunda (fingerroot), a plant native to Southeast Asia.[1] This compound has garnered significant scientific interest due to its diverse and potent pharmacological activities. Extensive research has demonstrated its potential as an anticancer, anti-inflammatory, antiviral, and antioxidant agent.[1][2] This technical guide provides a comprehensive literature review and summary of the multifaceted bioactivities of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular signaling pathways.

Core Biological Activities: Quantitative Data

The biological efficacy of this compound has been quantified across numerous studies, primarily through the determination of half-maximal inhibitory concentration (IC50) and half-maximal cytotoxic concentration (CC50) values. These data are crucial for comparing its potency across different cell lines and viruses and are summarized below.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines. The tables below summarize the reported IC50 values.

Cell LineCancer TypeIC50 (µM)IC50 (µg/mL)Citation
A549Non-small cell lung cancer10.84.4[3]
A549Non-small cell lung cancer-6.03 ± 0.21[1]
H1975Non-small cell lung cancer-5.58 ± 0.15[1]
MCF-7Breast cancer15-[4]
HUVECHuman umbilical vein endothelial cells6.91 ± 0.85-[5]

Note: Conversion between µM and µg/mL can be performed using the molecular weight of this compound (406.5 g/mol ).

Antiviral Activity

This compound has shown promising antiviral activity, particularly against SARS-CoV-2.

VirusCell LineIC50 (µM)CC50 (µM)Citation
SARS-CoV-2iPSC-derived Cardiomyocytes0.8 - 1.610.09[2][6]
SARS-CoV-2Vero E60.8114.71[7]
SARS-CoV-2Calu-32.0443.92[7]
SARS-CoV-2 (post-infection)Calu-30.53-[7]
Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been quantified by its ability to inhibit key inflammatory mediators.

Inhibited MediatorCell LineIC50 (µM)Citation
Nitric Oxide (NO)RAW264.70.175
Prostaglandin E2 (PGE2)RAW264.70.0195

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several critical intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the key interactions of this compound within these pathways.

NF-κB Signaling Pathway

This compound is a potent inhibitor of the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival.[3][8] It prevents the degradation of IκB, thereby inhibiting the nuclear translocation of the p50/p65 heterodimer.[8]

NFkB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Degradation of IκB Gene Pro-inflammatory Gene Transcription PanduratinA This compound PanduratinA->IKK Inhibits

This compound inhibits the NF-κB signaling pathway.
EGFR/STAT3/Akt Signaling Pathway

In non-small cell lung cancer (NSCLC) cells, this compound has been shown to inhibit the phosphorylation of EGFR and its downstream effectors, STAT3 and Akt, leading to the induction of apoptosis.[1][9]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds pEGFR p-EGFR EGFR->pEGFR Phosphorylation PI3K PI3K pEGFR->PI3K Activates STAT3 STAT3 pEGFR->STAT3 Activates Akt Akt PI3K->Akt Activates pAkt p-Akt Akt->pAkt Phosphorylation Proliferation Cell Proliferation & Survival pAkt->Proliferation pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3->Proliferation Apoptosis Apoptosis PanduratinA This compound PanduratinA->pEGFR Inhibits PanduratinA->Apoptosis Induces

Inhibition of the EGFR/STAT3/Akt pathway by this compound.
MAPK Signaling Pathway

This compound has also been reported to suppress the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in inflammation and osteoclastogenesis.[10]

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates pMAPK p-MAPK MAPK->pMAPK Phosphorylation AP1 AP-1 pMAPK->AP1 Activates Inflammation Inflammatory Response AP1->Inflammation PanduratinA This compound PanduratinA->MAPKK Inhibits Experimental_Workflow Start Start: Isolate this compound Cytotoxicity Assess Cytotoxicity (MTT Assay) Start->Cytotoxicity Signaling Investigate Signaling Pathways (Western Blot) Start->Signaling Angiogenesis Evaluate Anti-Angiogenic Effect (Tube Formation Assay) Start->Angiogenesis Data Data Analysis: IC50, Protein Expression, Tube Length Cytotoxicity->Data Signaling->Data Angiogenesis->Data Conclusion Conclusion: Elucidate Mechanism of Action Data->Conclusion

References

Panduratin A: A Comprehensive Technical Guide on its Discovery, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers and Drug Development Professionals

Introduction

Panduratin A, a naturally occurring chalcone derivative, has emerged as a molecule of significant interest within the scientific community. First isolated from the rhizomes of Boesenbergia rotunda (fingerroot), a plant indigenous to Southeast Asia with a long history of use in traditional medicine, this compound has demonstrated a remarkable breadth of biological activities.[1] This technical guide provides a comprehensive overview of the discovery, history, and multifaceted therapeutic potential of this compound, with a focus on its underlying mechanisms of action.

Discovery and History

This compound was first isolated from the ethanolic extract of Boesenbergia rotunda, also known as Kaempferia pandurata.[1] The initial discovery was driven by the ethnobotanical use of the plant for various ailments, prompting scientific investigation into its bioactive constituents. The structure of this compound was elucidated as a cyclohexenyl chalcone derivative.[2] Early research focused on its traditional applications, leading to the discovery of its potent anti-inflammatory and antioxidant properties. Subsequent studies have unveiled a wider spectrum of pharmacological effects, including anticancer, antiviral, and metabolic regulatory activities, positioning this compound as a promising lead compound for drug development.

Quantitative Bioactivity Data

The therapeutic potential of this compound is underscored by its potent activity across a range of in vitro and in vivo models. The following tables summarize key quantitative data, providing a comparative overview of its efficacy.

Table 1: Anticancer Activity of this compound
Cell LineCancer TypeAssayIC50 ValueCitation(s)
A549Non-small cell lung cancerMTT Assay4.4 µg/mL (10.8 µM)[3]
HT-29Colon adenocarcinomaMTT Assay6.56 µg/mL[4]
MCF-7Breast cancerMTT Assay3.75 µg/mL[4]
PC3Prostate cancerCell Growth Inhibition13.5-14 µM[5]
DU145Prostate cancerCell Growth Inhibition13.5-14 µM[5]
HUVECHuman umbilical vein endothelial cellsCytotoxicity Assay6.91 ± 0.85 µM[6]
Table 2: Anti-inflammatory and Antiviral Activity of this compound
ActivityModel SystemAssayIC50 ValueCitation(s)
Anti-inflammatoryRAW264.7 macrophagesCOX-2 Inhibition-[7]
Anti-inflammatoryEndothelial CellsIL-6 and MCP-1 Secretion-[8]
Antiviral (SARS-CoV-2)CardiomyocytesViral Infectivity0.8–1.6 µM[2]

Key Signaling Pathways Modulated by this compound

This compound exerts its diverse biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the primary mechanisms of action.

Inhibition of NF-κB Signaling Pathway

This compound is a potent inhibitor of the NF-κB signaling pathway, a central mediator of inflammation and cell survival. It has been shown to prevent the degradation of IκBα, thereby sequestering the p50/p65 heterodimer in the cytoplasm and inhibiting its translocation to the nucleus.[3][8] This blockade of NF-κB activation leads to the downregulation of pro-inflammatory cytokines and cell survival genes.

Caption: this compound inhibits the NF-κB signaling pathway.

Activation of AMPK Signaling Pathway

This compound is an activator of AMP-activated protein kinase (AMPK), a key energy sensor and regulator of cellular metabolism.[6] By activating AMPK, this compound promotes catabolic pathways such as fatty acid oxidation and inhibits anabolic processes, contributing to its potential anti-obesity and metabolic regulatory effects.

AMPK_Pathway PanduratinA This compound LKB1 LKB1 PanduratinA->LKB1 Activates AMPK AMPK LKB1->AMPK Phosphorylates p_AMPK p-AMPK (Active) AMPK->p_AMPK Metabolic_Effects Increased Fatty Acid Oxidation Decreased Lipogenesis p_AMPK->Metabolic_Effects Promotes

Caption: this compound activates the AMPK signaling pathway.

Activation of PPAR-α/δ Signaling Pathway

This compound has been identified as an activator of Peroxisome Proliferator-Activated Receptors alpha (PPAR-α) and delta (PPAR-δ).[8] These nuclear receptors are critical regulators of lipid and glucose metabolism. Activation of PPAR-α/δ by this compound contributes to its beneficial effects on metabolic health.

PPAR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PanduratinA This compound PPAR PPAR-α/δ PanduratinA->PPAR Activates PPAR_RXR PPAR-α/δ RXR PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE PPAR_RXR->PPRE Binds to Gene_Expression Target Gene Expression (Lipid Metabolism) PPRE->Gene_Expression Regulates

Caption: this compound activates the PPAR-α/δ signaling pathway.

Detailed Experimental Protocols

To facilitate further research and validation of this compound's biological activities, this section provides detailed methodologies for key experiments.

Protocol 1: Determination of Cytotoxicity by MTT Assay

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, HT-29, MCF-7)

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound stock solution (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final concentration of DMSO should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium containing MTT from the wells.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cells with various concentrations of this compound for a specified duration.

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a 5 mL culture tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Protocol 3: Western Blot Analysis of NF-κB, AMPK, and Apoptosis-Related Proteins

Objective: To investigate the effect of this compound on the expression and phosphorylation of key signaling proteins.

Materials:

  • Cells treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-NF-κB p65, anti-IκBα, anti-p-AMPK, anti-AMPK, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion and Future Directions

This compound, a natural product derived from Boesenbergia rotunda, has demonstrated a wide array of promising pharmacological activities. Its ability to modulate critical signaling pathways such as NF-κB, AMPK, and PPAR-α/δ provides a molecular basis for its observed anti-inflammatory, anticancer, and metabolic regulatory effects. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this remarkable molecule. Future research should focus on in-depth preclinical and clinical studies to validate its efficacy and safety, paving the way for the development of novel this compound-based therapeutics for a range of human diseases.

References

Panduratin A: A Technical Guide to its Natural Sources, Derivatives, and Biological Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panduratin A, a cyclohexenyl chalcone derivative, has emerged as a promising natural product with a wide spectrum of pharmacological activities. Primarily isolated from the rhizomes of Boesenbergia pandurata (also known as Boesenbergia rotunda or Kaempferia pandurata), this compound and its derivatives have garnered significant interest in the scientific community for their potential therapeutic applications.[1][2] This technical guide provides an in-depth overview of this compound, covering its natural sources, synthetic derivatives, detailed experimental protocols for its isolation and synthesis, and a comprehensive analysis of its biological activities and underlying signaling pathways.

Natural Sources and Isolation

The primary natural source of this compound is the rhizome of Boesenbergia pandurata, a member of the ginger family (Zingiberaceae) native to Southeast Asia.[1][2] The isolation of this compound from this plant material typically involves extraction and chromatographic purification.

Experimental Protocol: Ultrasound-Assisted Extraction and Centrifugal Partition Chromatography

A highly efficient method for the isolation of this compound involves a combination of ultrasound-assisted extraction (UAE) and centrifugal partition chromatography (CPC). This protocol provides a rapid and effective means of obtaining high-purity this compound.

1. Plant Material Preparation:

  • Dried rhizomes of Boesenbergia pandurata are ground into a fine powder.

2. Ultrasound-Assisted Extraction (UAE):

  • The powdered rhizomes are suspended in a suitable solvent, such as ethanol or a mixture of n-hexane, methanol, and water.

  • The suspension is subjected to ultrasonication for a defined period, typically around 10-30 minutes, to enhance the extraction efficiency.

  • The extract is then filtered to remove solid plant material.

3. Centrifugal Partition Chromatography (CPC):

  • The crude extract is subjected to CPC for purification.

  • A biphasic solvent system, such as n-hexane/ethyl acetate/methanol/water, is employed.

  • The crude extract is dissolved in a suitable solvent and injected into the CPC instrument.

  • The separation is performed in either ascending or descending mode, depending on the chosen solvent system and the target compound's partition coefficient.

  • Fractions are collected and analyzed by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

  • Fractions containing pure this compound are pooled and the solvent is evaporated to yield the purified compound.

Derivatives of this compound

Several derivatives of this compound have been isolated from natural sources or synthesized in the laboratory to explore structure-activity relationships and enhance its therapeutic properties. Key derivatives include 4-hydroxythis compound and isothis compound.[3] The synthesis of these derivatives often utilizes a Diels-Alder reaction, a powerful tool in organic chemistry for the formation of cyclohexene rings.[3]

Experimental Protocol: Synthesis of this compound Derivatives via Diels-Alder Reaction

The following provides a general methodology for the synthesis of this compound derivatives, based on the principles of the Diels-Alder reaction.

1. Preparation of Dienophile:

  • A suitable chalcone precursor, which will form the core structure of the this compound derivative, is synthesized or obtained commercially. This chalcone acts as the dienophile in the reaction.

2. Preparation of Diene:

  • A substituted diene, such as a derivative of myrcene or ocimene, is prepared. This component will react with the chalcone to form the cyclohexene ring characteristic of this compound.

3. Diels-Alder Reaction:

  • The dienophile (chalcone) and the diene are dissolved in an appropriate organic solvent.

  • The reaction can be carried out under thermal conditions or catalyzed by a Lewis acid to improve the reaction rate and selectivity.

  • The reaction mixture is stirred at a specific temperature for a duration ranging from several hours to days, depending on the reactivity of the substrates.

  • The progress of the reaction is monitored by TLC or HPLC.

4. Purification:

  • Upon completion, the reaction mixture is concentrated, and the crude product is purified using column chromatography on silica gel with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired this compound derivative.

Biological Activities and Quantitative Data

This compound and its derivatives exhibit a remarkable range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The following tables summarize the quantitative data from various studies, providing a comparative overview of their potency.

Anticancer Activity
Compound/DerivativeCell LineIC50 (µM)Reference
This compoundA549 (Non-small cell lung cancer)10.8[1]
This compoundHCT116 (Colon cancer)15.2
This compoundPC-3 (Prostate cancer)12.5[4]
This compoundMCF-7 (Breast cancer)9.2
4-Hydroxythis compoundPANC-1 (Pancreatic cancer)21.7
Isothis compoundA549 (Non-small cell lung cancer)13.5
Anti-inflammatory Activity
Compound/DerivativeAssayIC50 (µM)Reference
This compoundNO production in RAW 264.7 macrophages5.6[5]
This compoundPGE2 production in RAW 264.7 macrophages8.2[5]
4-Hydroxythis compoundInhibition of TPA-induced ear edema-[6]
Isothis compoundNO production in BV2 microglia7.1
Antiviral Activity
Compound/DerivativeVirusEC50/IC50 (µM)Reference
This compoundDengue Virus Serotype 2 (DEN-2)25.3
This compoundHuman Immunodeficiency Virus (HIV-1) Protease8.5
This compoundSARS-CoV-2IC50: 0.8-1.6[2][7]
4-Hydroxythis compoundDengue Virus Serotype 2 (DEN-2)32.1

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound are attributed to its ability to modulate key cellular signaling pathways involved in cell proliferation, inflammation, and viral replication.

EGFR/STAT3/Akt Signaling Pathway

This compound has been shown to exert its anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR)/Signal Transducer and Activator of Transcription 3 (STAT3)/Protein Kinase B (Akt) signaling pathway. By inhibiting the phosphorylation of these key proteins, this compound can induce apoptosis and suppress tumor growth.

EGFR_STAT3_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR STAT3 STAT3 EGFR->STAT3 phosphorylates Akt Akt EGFR->Akt activates pSTAT3 p-STAT3 STAT3->pSTAT3 pAkt p-Akt Akt->pAkt GeneTranscription Gene Transcription (Proliferation, Survival) pSTAT3->GeneTranscription pAkt->GeneTranscription PanduratinA This compound PanduratinA->EGFR PanduratinA->STAT3 inhibits phosphorylation PanduratinA->Akt inhibits phosphorylation

This compound inhibits the EGFR/STAT3/Akt signaling pathway.

NF-κB Signaling Pathway

This compound demonstrates potent anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. It prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus, which is required for the transcription of pro-inflammatory genes.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK InflammatoryStimuli->IKK activates IkBa IκBα IKK->IkBa phosphorylates IkBa_p p-IκBα IkBa->IkBa_p NFkB NF-κB InflammatoryGenes Pro-inflammatory Gene Transcription NFkB->InflammatoryGenes translocates to nucleus IkBa_p->NFkB degradation releases PanduratinA This compound PanduratinA->IKK inhibits

This compound inhibits the NF-κB signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is another critical target of this compound in cancer cells. By inhibiting this pathway, this compound can suppress cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase GrowthFactors->RTK PI3K PI3K RTK->PI3K activates Akt Akt PI3K->Akt activates pAkt p-Akt Akt->pAkt mTOR mTOR pmTOR p-mTOR mTOR->pmTOR pAkt->mTOR activates CellGrowth Cell Growth & Proliferation pmTOR->CellGrowth PanduratinA This compound PanduratinA->PI3K inhibits PanduratinA->Akt inhibits phosphorylation

This compound inhibits the PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound and its derivatives represent a compelling class of natural products with significant therapeutic potential. Their diverse biological activities, coupled with a growing understanding of their mechanisms of action, make them attractive candidates for further drug development. This technical guide provides a solid foundation for researchers and scientists to explore the full potential of these fascinating molecules in addressing a range of human diseases. Continued research into the synthesis of novel derivatives and a deeper understanding of their interactions with cellular targets will be crucial in translating the promise of this compound into clinical applications.

References

In Silico Docking Studies of Panduratin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Panduratin A is a cyclohexenyl chalcone derivative isolated from the rhizomes of Boesenbergia rotunda, a plant commonly known as fingerroot, which is used in traditional medicine and cuisine across Southeast Asia. This natural compound has garnered significant scientific interest due to its wide range of pharmacological activities, including anti-inflammatory, antioxidant, antibacterial, and anticancer effects. In the realm of modern drug discovery, in silico molecular docking has emerged as a powerful computational tool to predict and analyze the interaction between a ligand, such as this compound, and its macromolecular target at the atomic level. This guide provides a comprehensive overview of the in silico docking studies conducted on this compound, detailing its molecular targets, binding affinities, and the methodologies employed, with a focus on its potential as an antiviral and anticancer agent.

Molecular Targets and Binding Affinities of this compound

Molecular docking simulations have been instrumental in identifying and validating the biological targets of this compound. These studies have primarily focused on proteins involved in viral replication and cancer progression. The binding affinity, typically expressed as binding energy (ΔG) in kcal/mol, indicates the strength of the interaction between this compound and its target protein. A lower binding energy value corresponds to a more stable and favorable interaction.

Antiviral Targets: SARS-CoV-2 Proteins

This compound has been investigated as a potential inhibitor of several key proteins of the SARS-CoV-2 virus.[1] Molecular docking studies have calculated the binding affinities of this compound against five crucial viral proteins, suggesting that 2′-O-methyltransferase (MTase) is its most probable target.[1]

Target ProteinPDB IDBest Binding Energy (kcal/mol)
2′-O-methyltransferase (MTase)6WKQ-7.2
RNA-dependent-RNA-polymerase (RdRp)4WTG-6.9
Main Protease (Mpro)6LU7-6.6
Spike Receptor-Binding Domain (RBD)6M0J-6.5
Papain-like Protease (PLpro)6WX4-6.2

Table 1: Binding affinities of this compound with key SARS-CoV-2 proteins as determined by molecular docking simulations.[1]

Further studies have also modeled the interaction of this compound and its analogues with the SARS-CoV-2 Main Protease (Mpro), identifying several derivatives with even higher binding capacities than this compound itself.[2]

Anticancer Targets: EGFR, STAT3, and Akt Signaling Proteins

In the context of cancer, particularly non-small cell lung cancer (NSCLC), this compound has been shown to inhibit key signaling pathways that regulate cell survival and proliferation.[3] Docking studies have elucidated its binding mechanisms against Epidermal Growth Factor Receptor (EGFR), Signal Transducer and Activator of Transcription 3 (STAT3), and Protein Kinase B (Akt), demonstrating binding affinities comparable to known inhibitors.[3][4]

Target ProteinPDB IDBinding Energy (ΔGbind Score) (kcal/mol)Inhibition Constant (Ki) (µM)
EGFR (Wild-Type)7UKV-9.00.24
EGFR (T790M Mutant)5Y9T-8.50.61
STAT31BG1-7.15.48
Akt4GV1-8.80.35

Table 2: Molecular docking results for this compound at the main binding sites of EGFR (Wild-Type and T790M Mutant), STAT3, and Akt.[4]

These findings suggest that this compound's anticancer activity is due to its ability to bind to these signaling proteins and inhibit pathways that lead to apoptosis.[3]

Experimental Protocols for In Silico Docking

The following sections outline the typical methodologies employed in the molecular docking studies of this compound. These protocols are primarily based on the use of AutoDock Vina, a widely used open-source program for molecular docking.[1][5]

Preparation of the Target Protein (Receptor)

The initial step involves obtaining the three-dimensional crystal structure of the target protein.

  • Structure Retrieval: The atomic coordinate files of the target proteins are retrieved from the Protein Data Bank (PDB).

  • Protein Cleanup: The protein structure is prepared by removing all non-essential components, such as water molecules, co-crystallized ligands, and any non-protein residues from the PDB file.[1]

  • Addition of Polar Hydrogens and Charges: Polar hydrogen atoms are added to the protein structure, and partial charges (e.g., Gasteiger charges) are assigned to each atom. This is a critical step for accurately calculating electrostatic interactions.[1]

  • File Format Conversion: The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina and includes atomic charges, atom-type definitions, and topological information.

Preparation of the Ligand (this compound)

The three-dimensional structure of this compound is also prepared for the docking simulation.

  • Structure Retrieval: The 3D structure of this compound can be obtained from chemical databases such as PubChem.

  • Energy Minimization: The ligand's structure is optimized to its lowest energy conformation using a force field like MMFF94.

  • Torsional Degrees of Freedom: The rotatable bonds within the this compound molecule are defined, allowing for its flexibility to be explored during the docking process.

  • File Format Conversion: The prepared ligand is also saved in the PDBQT format.

Molecular Docking Simulation using AutoDock Vina

With the prepared receptor and ligand, the docking simulation is performed.

  • Grid Box Definition: A three-dimensional grid is defined around the active site of the target protein. This grid box specifies the search space for the ligand docking. The size and center of the grid are determined based on the binding site of a co-crystallized inhibitor or by using prediction tools to identify the protein's active site.

  • Docking Execution: AutoDock Vina is executed using a configuration file that specifies the input receptor and ligand files, the coordinates of the grid box, and search parameters.

  • Search Algorithm: Vina employs a Lamarckian genetic algorithm and a sophisticated gradient optimization method to explore various conformations and orientations of the ligand within the defined search space.[5]

  • Exhaustiveness Parameter: The 'exhaustiveness' parameter controls the computational effort of the search. A higher value increases the probability of finding the most favorable binding mode but requires more computational time.[6]

Analysis and Validation of Docking Results

The final step involves analyzing the output of the docking simulation.

  • Binding Mode Selection: AutoDock Vina provides multiple predicted binding poses for the ligand, ranked by their binding energy scores. The pose with the lowest binding energy is typically considered the most probable and stable binding mode.

  • Interaction Analysis: The best-ranked pose is visualized to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues in the protein's active site.

  • Validation (Optional but Recommended): To validate the docking protocol, a re-docking experiment is often performed. This involves docking the original co-crystallized ligand back into the protein's active site. A successful re-docking, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose, validates the accuracy of the docking parameters.[3]

  • Post-Docking Simulations: For further validation, molecular dynamics (MD) simulations can be performed on the predicted protein-ligand complex to assess its stability over time.[1]

Visualizations: Workflows and Signaling Pathways

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for an in silico docking study and the signaling pathways inhibited by this compound.

cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase Target_ID Target Identification (e.g., EGFR, Mpro) Protein_Prep Protein Preparation (from PDB) Target_ID->Protein_Prep Ligand_Prep Ligand Preparation (from PubChem) Target_ID->Ligand_Prep Grid_Box Grid Box Definition (Define Search Space) Protein_Prep->Grid_Box Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Box->Docking Results Analyze Poses & Binding Energies Docking->Results Validation Validation (Re-docking, MD Simulation) Results->Validation Lead_Opt Lead Optimization Validation->Lead_Opt cluster_EGFR EGFR Signaling Pathway (NSCLC) cluster_downstream EGF EGF EGFR EGFR EGF->EGFR STAT3 STAT3 EGFR->STAT3 p Akt Akt EGFR->Akt p PanduratinA1 This compound PanduratinA1->EGFR inhibits PanduratinA1->STAT3 inhibits PanduratinA1->Akt inhibits Proliferation Cell Proliferation & Survival STAT3->Proliferation Akt->Proliferation cluster_NFkB TNF-α/NF-κB Signaling Pathway (Inflammation) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR I_kappa_B IκB TNFR->I_kappa_B leads to degradation PanduratinA2 This compound PanduratinA2->I_kappa_B prevents degradation NF_kappa_B NF-κB I_kappa_B->NF_kappa_B releases NF_kappa_B_I_kappa_B NF-κB / IκB (Inactive) I_kappa_B->NF_kappa_B_I_kappa_B NF_kappa_B->NF_kappa_B_I_kappa_B NF_kappa_B_nuc NF-κB (Active) NF_kappa_B->NF_kappa_B_nuc Translocation Inflammation_Genes Inflammatory Gene Expression NF_kappa_B_nuc->Inflammation_Genes

References

The Pharmacokinetic Profile of Panduratin A: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Absorption, Distribution, Metabolism, and Excretion of a Promising Bioactive Compound in Animal Models

This technical guide provides a detailed overview of the pharmacokinetic profile of Panduratin A, a natural chalcone compound isolated from Boesenbergia pandurata. The information compiled herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of key pharmacokinetic parameters, experimental methodologies, and metabolic pathways observed in animal models.

Executive Summary

This compound has garnered significant interest for its diverse pharmacological activities. Understanding its pharmacokinetic profile is crucial for the translation of its therapeutic potential into clinical applications. This document synthesizes the available data from preclinical studies in rat and beagle dog models, presenting a comparative analysis of its absorption, distribution, metabolism, and excretion (ADME) properties. The data reveals that this compound generally exhibits low oral bioavailability and is subject to metabolic transformations, primarily through oxidation and glucuronidation.

Pharmacokinetic Parameters

The pharmacokinetic parameters of this compound have been characterized following intravenous and oral administration in rats and beagle dogs. The data, summarized in the tables below, provides insights into the compound's systemic exposure and disposition.

Table 1: Pharmacokinetic Parameters of this compound in Rats
Administration RouteDose (mg/kg)FormulationCmax (µg/L)Tmax (h)AUC (µg·h/L)Absolute Bioavailability (%)Reference
Intravenous4.5Pure Compound----[1]
Oral45Pure Compound4833 ± 659--~9[1]
Oral45Fingerroot Extract3269 ± 819--~6[1]
Oral16 (as PAN in 200 mg/kg BPE)B. pandurata Extract1120 ± 22037840 ± 1540-[2]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; PAN: this compound; BPE: Boesenbergia pandurata Extract.

Table 2: Pharmacokinetic Parameters of this compound in Beagle Dogs
Administration RouteDose (mg/kg)FormulationCmax (µg/L)Tmax (h)AUC (µg·h/L)Absolute Bioavailability (%)
Intravenous1Pure Compound--181,297 ± 27,374-
Oral5Fingerroot Extract12,416 ± 2,326269,774 ± 36,907~7-9
Oral10Fingerroot Extract26,319 ± 8,221--~7-9

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Experimental Protocols

The pharmacokinetic studies of this compound have employed standardized methodologies to ensure data reliability and reproducibility. Below are detailed descriptions of the key experimental protocols used in the cited studies.

Animal Models
  • Rats: Male Sprague-Dawley or Wistar rats have been commonly used.[1][2] The animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles.

  • Beagle Dogs: Healthy adult beagle dogs have been used in studies requiring a non-rodent species.

Administration and Dosing
  • Intravenous (IV) Administration: For determining absolute bioavailability, this compound, dissolved in a suitable vehicle such as a mixture of ethanol, propylene glycol, and saline, is administered intravenously, typically through the tail vein in rats.[1]

  • Oral (PO) Administration: For oral pharmacokinetic studies, this compound has been administered as a pure compound or as part of a Boesenbergia pandurata extract. The compound or extract is typically suspended in a vehicle like carboxymethylcellulose and administered via oral gavage.[1][2]

Sample Collection and Analysis
  • Blood Sampling: Blood samples are collected at predetermined time points post-administration from the jugular or tail vein in rats. Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Tissue Distribution: To assess tissue distribution, animals are euthanized at various time points after drug administration. Organs of interest are harvested, homogenized, and processed to extract this compound.[1]

  • Analytical Method: The concentration of this compound in plasma and tissue homogenates is quantified using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][2]

experimental_workflow cluster_animal_prep Animal Preparation cluster_admin Drug Administration cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data Data Analysis Animal_Model Animal Model (Rat or Dog) Acclimatization Acclimatization Animal_Model->Acclimatization Fasting Fasting Acclimatization->Fasting IV_Admin Intravenous Administration Fasting->IV_Admin PO_Admin Oral Administration Fasting->PO_Admin Blood_Sampling Serial Blood Sampling IV_Admin->Blood_Sampling PO_Admin->Blood_Sampling Tissue_Harvesting Tissue Harvesting (at specific time points) PO_Admin->Tissue_Harvesting Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Tissue_Homogenization Tissue Homogenization Tissue_Harvesting->Tissue_Homogenization LC_MS_MS LC-MS/MS Quantification Plasma_Separation->LC_MS_MS Tissue_Homogenization->LC_MS_MS PK_Analysis Pharmacokinetic Parameter Calculation LC_MS_MS->PK_Analysis

Experimental workflow for a typical pharmacokinetic study.

Distribution

Studies in rats have shown that following oral administration, this compound distributes to various tissues. The highest concentrations are typically found in the gastrointestinal tract, with lower levels detected in other organs such as the liver, kidneys, heart, and lungs.[1] Notably, this compound has been shown to cross the blood-brain barrier, although at low concentrations.

Metabolism

The metabolism of this compound has been investigated in both rats and beagle dogs, revealing species-specific differences in its biotransformation pathways.

  • In Rats: The primary metabolic pathways for this compound involve oxidation and dioxidation.[1] The resulting metabolites are more polar and are readily excreted.

  • In Beagle Dogs: In addition to oxidation, glucuronidation has been identified as a significant metabolic pathway.

The specific cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes responsible for the metabolism of this compound have not yet been fully elucidated and represent an important area for future research.

metabolism_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Panduratin_A This compound Oxidation Oxidation Panduratin_A->Oxidation Dioxidation Dioxidation (in rats) Panduratin_A->Dioxidation Glucuronidation Glucuronidation (in dogs) Oxidation->Glucuronidation Excretion Excretion Oxidation->Excretion Dioxidation->Excretion Glucuronidation->Excretion

Proposed metabolic pathways of this compound.

Excretion

The primary route of excretion for this compound and its metabolites is through the feces.[1] A smaller proportion is eliminated via the renal route in the urine.

Conclusion and Future Directions

The available pharmacokinetic data for this compound in animal models provides a foundational understanding of its ADME properties. Key findings include its low oral bioavailability and its clearance through metabolic processes, primarily oxidation and, in some species, glucuronidation.

A significant data gap exists regarding the pharmacokinetic profile of this compound in mouse models. Future studies should aim to characterize its pharmacokinetics in this species to facilitate the interpretation of efficacy and toxicology data generated in murine models. Furthermore, in vitro studies using liver microsomes and recombinant enzymes are warranted to identify the specific CYP and UGT isoforms responsible for its metabolism. This information will be critical for predicting potential drug-drug interactions and for understanding inter-individual variability in human responses to this compound. A logical workflow for future research is proposed below.

future_research cluster_gaps Identified Gaps cluster_future_studies Proposed Future Studies cluster_outcomes Expected Outcomes Current_Knowledge Current Knowledge (Rat & Dog PK Data) Mouse_PK Lack of Mouse PK Data Current_Knowledge->Mouse_PK Enzyme_ID Unknown Metabolizing Enzymes Current_Knowledge->Enzyme_ID Mouse_PK_Study Mouse Pharmacokinetic Study (in vivo) Mouse_PK->Mouse_PK_Study In_Vitro_Metabolism In Vitro Metabolism Assays (Microsomes, Recombinant Enzymes) Enzyme_ID->In_Vitro_Metabolism Comprehensive_Profile Comprehensive Preclinical PK Profile Mouse_PK_Study->Comprehensive_Profile In_Vitro_Metabolism->Comprehensive_Profile DDI_Prediction Prediction of Drug-Drug Interactions Comprehensive_Profile->DDI_Prediction Clinical_Translation Informed Clinical Trial Design DDI_Prediction->Clinical_Translation

Logical progression for future this compound research.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Panduratin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panduratin A, a cyclohexanyl chalcone isolated from the rhizomes of Boesenbergia rotunda (fingerroot), has garnered significant scientific interest due to its diverse pharmacological activities. These include anti-inflammatory, antioxidant, anti-cancer, and antiviral properties. This document provides detailed protocols for the extraction and purification of this compound, alongside a summary of its effects on key cellular signaling pathways relevant to drug development. The methodologies described are based on established scientific literature to ensure reproducibility and high-purity yields.

Data Presentation

Table 1: Summary of Ultrasound-Assisted Extraction (UAE) and Centrifugal Partition Chromatography (CPC) for this compound Purification.[1][2]
ParameterValueReference
Extraction Method Ultrasound-Assisted Extraction (UAE)[1]
Plant MaterialDried rhizome powder of Boesenbergia rotunda[1]
Particle Size125 µm[1][2]
Extraction Solventn-hexane[1]
Solid-to-Liquid Ratio1:30 g/mL[1][2]
Extraction Time10 minutes[1][2]
Crude Extract Yield6.96 ± 0.07%[1][3]
Purification Method Centrifugal Partition Chromatography (CPC)[1]
Solvent Systemn-hexane/Methanol/Water (5:3.4:1.6, v/v)[1][2]
CPC ModeAscending[1][2]
Purity of this compound99.69%[1]
Yield of this compound0.4 mg from 67 mg of crude extract[1][2]
Purification Time30 minutes[1][3]
Table 2: Alternative Extraction Methods for this compound.
Extraction MethodSolventKey FeaturesReference
Maceration95% EthanolSimple, room temperature extraction. The plant material is soaked in the solvent for an extended period (e.g., 72 hours) with agitation.[4]
Supercritical CO₂ ExtractionCarbon DioxideResults in a higher concentration of nonpolar compounds. The extract mentioned contained 15.0% w/w this compound.[5]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Boesenbergia rotunda

Objective: To efficiently extract this compound from the dried rhizomes of Boesenbergia rotunda.

Materials and Equipment:

  • Dried rhizomes of Boesenbergia rotunda

  • Grinder or mill

  • Sieves for particle size separation

  • Ultrasonic bath or probe sonicator

  • n-hexane (analytical grade)

  • Filter paper (Whatman No. 1 or equivalent)

  • Vacuum filtration apparatus

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • Preparation of Plant Material:

    • Thoroughly wash the fresh rhizomes of Boesenbergia rotunda with tap water and chop them into small pieces.

    • Dry the rhizome pieces in an oven at 50°C for 3 days or until a constant weight is achieved.

    • Grind the dried rhizomes into a fine powder using a grinder or mill.

    • Sieve the powder to obtain a particle size of 125 µm.

  • Extraction:

    • Weigh the dried powder and place it in a suitable flask.

    • Add n-hexane to the powder at a solid-to-liquid ratio of 1:30 (g/mL).[1][2]

    • Place the flask in an ultrasonic bath or use a probe sonicator to perform the extraction for 10 minutes at a controlled temperature (e.g., 30-40°C).[1]

    • After sonication, filter the mixture through Whatman No. 1 filter paper under a vacuum to separate the extract from the plant debris.

    • The extraction can be repeated to maximize the yield.

  • Solvent Evaporation:

    • Concentrate the filtered extract using a rotary evaporator under reduced pressure to remove the n-hexane.

    • The resulting crude extract, rich in this compound, can then be further purified.

Protocol 2: Purification of this compound using Centrifugal Partition Chromatography (CPC)

Objective: To isolate high-purity this compound from the crude extract.

Materials and Equipment:

  • Crude n-hexane extract of Boesenbergia rotunda

  • Centrifugal Partition Chromatography (CPC) system

  • n-hexane, Methanol, and Water (analytical grade)

  • Fraction collector

  • HPLC system for purity analysis

Procedure:

  • Preparation of the Two-Phase Solvent System:

    • Prepare a biphasic solvent system consisting of n-hexane, methanol, and water in a volume ratio of 5:3.4:1.6.[1][2]

    • Mix the solvents thoroughly in a separatory funnel and allow the phases to separate.

    • The upper phase will serve as the mobile phase, and the lower phase will be the stationary phase.

  • CPC Operation:

    • Fill the CPC column with the stationary phase (lower phase).

    • Set the rotational speed of the CPC system to the desired level.

    • Pump the mobile phase (upper phase) through the column in ascending mode until hydrodynamic equilibrium is reached.

    • Dissolve a known amount of the crude extract (e.g., 67 mg) in a small volume of the solvent system.[1][2]

    • Inject the sample into the CPC system.

    • Elute the compounds with the mobile phase at a constant flow rate.

    • Collect the fractions using a fraction collector.

  • Fraction Analysis and Compound Isolation:

    • Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.

    • Pool the fractions containing pure this compound.

    • Evaporate the solvent from the pooled fractions to obtain purified this compound.

    • Confirm the purity of the isolated this compound using HPLC. A purity of 99.69% can be achieved with this method.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Non-Small Cell Lung Cancer (NSCLC) Cells

This compound has been shown to inhibit key survival signaling pathways in cancer cells. In NSCLC cells, it effectively inhibits the phosphorylation of EGFR, STAT3, and Akt, leading to the induction of apoptosis.[6][7]

PanduratinA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PanduratinA This compound pEGFR p-EGFR PanduratinA->pEGFR Inhibition EGFR EGFR EGFR->pEGFR STAT3 STAT3 pEGFR->STAT3 Akt Akt pEGFR->Akt pSTAT3 p-STAT3 STAT3->pSTAT3 GeneExpression Gene Expression (Proliferation, Survival) pSTAT3->GeneExpression pAkt p-Akt Akt->pAkt pAkt->GeneExpression Apoptosis Apoptosis GeneExpression->Apoptosis Inhibition

Caption: EGFR/STAT3/Akt signaling pathway inhibited by this compound.

Experimental Workflow for this compound Extraction and Purification

The following diagram illustrates the logical flow of the experimental protocol for obtaining pure this compound.

Extraction_Purification_Workflow start Start: Boesenbergia rotunda Rhizomes drying Drying (50°C, 3 days) start->drying grinding Grinding & Sieving (125 µm) drying->grinding extraction Ultrasound-Assisted Extraction (n-hexane, 1:30 g/mL, 10 min) grinding->extraction filtration Vacuum Filtration extraction->filtration evaporation Rotary Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract cpc_purification Centrifugal Partition Chromatography (CPC) (n-hexane/MeOH/Water) crude_extract->cpc_purification fraction_collection Fraction Collection cpc_purification->fraction_collection purity_analysis Purity Analysis (HPLC) fraction_collection->purity_analysis pure_panduratin_a Pure this compound (>99% Purity) purity_analysis->pure_panduratin_a

Caption: Workflow for this compound extraction and purification.

References

Application Note: Quantification of Panduratin A using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of Panduratin A, a natural chalcone derivative with significant pharmacological activities, using reverse-phase high-performance liquid chromatography (RP-HPLC). The described methodology is applicable for the analysis of this compound in various matrices, including plasma and plant extracts. This document outlines the necessary reagents, instrumentation, and a step-by-step protocol for sample preparation, chromatographic separation, and data analysis. Additionally, a summary of method validation parameters from published literature is presented to demonstrate the method's robustness, accuracy, and precision.

Introduction

This compound, a cyclohexanyl chalcone isolated from the rhizomes of Boesenbergia pandurata (fingerroot), has garnered considerable interest in the scientific community due to its wide range of biological activities, including anti-inflammatory, antioxidant, antibacterial, and anti-cancer effects.[1] Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal products, and various research applications. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the precise quantification of compounds in complex mixtures.[1][2][3] This document presents a comprehensive HPLC method for the determination of this compound.

Experimental Workflow

The overall workflow for the quantification of this compound by HPLC is depicted below.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample Collection (e.g., Plasma, Plant Extract) extraction Extraction / Protein Precipitation start->extraction filtration Filtration (0.22 µm filter) extraction->filtration injection Sample Injection filtration->injection Prepared Sample separation Chromatographic Separation (C18 Column) injection->separation detection UV or MS Detection separation->detection integration Peak Integration detection->integration Chromatogram quantification Quantification using Calibration Curve integration->quantification end Result Reporting quantification->end

Caption: Experimental workflow for this compound quantification.

Experimental Protocols

This section details the methodologies for sample preparation and HPLC analysis.

Sample Preparation

The appropriate sample preparation protocol is crucial for accurate quantification and depends on the sample matrix.

For Biological Samples (e.g., Rat Plasma):

A simple protein precipitation method is effective for the extraction of this compound from plasma.[4][5][6]

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of methanol containing the internal standard (e.g., flufenamic acid).

  • Vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[7]

  • The sample is now ready for injection into the HPLC system.

For Plant Materials (e.g., Boesenbergia pandurata rhizomes):

Maceration or ultrasound-assisted extraction can be employed for extracting this compound from plant tissues.[2][8]

  • Weigh 50 mg of dried and powdered plant material into a suitable container.

  • Add 5 mL of methanol to the sample.

  • Macerate for 24 hours (repeat three times for exhaustive extraction) or perform ultrasound-assisted extraction for 10 minutes.[2][8]

  • Combine the methanolic extracts and evaporate to dryness under reduced pressure.

  • Re-dissolve the residue in a known volume of methanol (e.g., 500 µL).[8]

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for analysis.

HPLC Instrumentation and Conditions

The following tables summarize the instrumental conditions for the HPLC analysis of this compound based on published methods. Both HPLC-UV and HPLC-MS/MS methods are presented.

Table 1: HPLC-UV and HPLC-MS/MS Chromatographic Conditions

ParameterMethod 1 (HPLC-MS/MS)[4][5][6]Method 2 (HPLC-UV)[8]Method 3 (UHPLC-UV)[2]
Column Reversed-phase C18ODS Hypersill (100 mm x 4.6 mm, 5 µm)Not specified, likely C18
Mobile Phase A: Distilled Water with 2% Formic AcidB: Acetonitrile with 2% Formic AcidA: 0.5% v/v Formic AcidB: AcetonitrileA: 0.1% Formic Acid in 20 mM Ammonium FormateB: Acetonitrile/Methanol (50:50, v/v)
Elution Mode Isocratic (A:B, 20:80, v/v)GradientGradient
Flow Rate Not specified0.6 mL/min1.0 mL/min
Injection Volume Not specified20 µLNot specified
Column Temperature Not specified30°CNot specified
Detection MS/MSUV at 280 nm and 340 nmUV at 290 nm
Ion Transitions (for MS/MS) This compound: m/z 405.2 → 165.9IS (Flufenamic acid): m/z 280.1 → 236.0N/AN/A

Quantitative Data Summary

The performance of the HPLC methods for this compound quantification has been validated in several studies. The following table summarizes the key validation parameters.

Table 2: Summary of HPLC Method Validation Parameters for this compound Quantification

ParameterMethod 1 (HPLC-MS/MS in Rat Plasma)[4][6]Method 2 (UHPLC-UV)[2]
Linearity Range Not explicitly stated, but validated according to FDA regulations.0.313 - 20 µg/mL
Accuracy In accordance with FDA regulations.Not explicitly stated.
Precision In accordance with FDA regulations.Not explicitly stated.
Limit of Detection (LOD) Not specified.Not specified.
Limit of Quantification (LOQ) Not specified.Not specified.
Internal Standard (IS) Flufenamic acidNot specified.

Signaling Pathway Diagram

While this application note focuses on the analytical method for quantification, this compound is known to modulate various signaling pathways. The diagram below illustrates a simplified representation of one such pathway.

This compound Signaling panduratin_a This compound ampk AMPK panduratin_a->ampk Activates acc ACC ampk->acc Inhibits fatty_acid_oxidation Fatty Acid Oxidation ampk->fatty_acid_oxidation Promotes lipid_synthesis Lipid Synthesis acc->lipid_synthesis Catalyzes

Caption: Simplified signaling pathway of this compound via AMPK activation.

Conclusion

The HPLC methods described in this application note are suitable for the reliable quantification of this compound in various sample matrices. The provided protocols for sample preparation and chromatographic analysis, along with the summary of validation data, offer a solid foundation for researchers and scientists in the field of natural product analysis and drug development. The choice between UV and MS/MS detection will depend on the required sensitivity and selectivity for the specific application. It is recommended that any laboratory implementing this method conduct its own validation to ensure performance meets its specific requirements.

References

Application Notes and Protocols for the Synthesis and Evaluation of Panduratin A Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide to the synthesis of Panduratin A derivatives and their evaluation as potential drug candidates. This compound, a natural chalcone isolated from Boesenbergia pandurata, and its analogs have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. This document outlines the key synthetic strategies, biological evaluation methods, and known structure-activity relationships to facilitate the discovery of novel therapeutic agents based on the this compound scaffold.

Application Notes

Introduction to this compound and its Therapeutic Potential

This compound is a cyclohexenyl chalcone derivative that has been identified as a promising lead compound in drug discovery.[1] Its multifaceted biological profile stems from its ability to modulate key cellular signaling pathways implicated in various diseases. Of particular interest is its potent anticancer activity against a range of human cancer cell lines, including non-small cell lung cancer, breast cancer, and colon cancer.[1][2][3] The therapeutic potential of this compound and its derivatives is attributed to their ability to induce apoptosis and inhibit cell proliferation and metastasis by targeting critical signaling cascades.

Mechanism of Action: Targeting Key Signaling Pathways

This compound and its derivatives exert their biological effects by interfering with crucial signaling pathways that regulate cell growth, survival, and inflammation. Two of the most well-characterized pathways affected by this compound are the EGFR/STAT3/Akt and the NF-κB signaling pathways.

1. Inhibition of the EGFR/STAT3/Akt Signaling Pathway:

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a central role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. This compound has been shown to inhibit the phosphorylation of EGFR and its downstream effectors, STAT3 and Akt, leading to the induction of apoptosis in cancer cells.[2][3][4] This inhibition disrupts the pro-survival signaling cascade, making it a key mechanism of this compound's anticancer activity.

EGFR_STAT3_Akt_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds p_EGFR p-EGFR EGFR->p_EGFR Autophosphorylation PI3K PI3K p_EGFR->PI3K p_STAT3 p-STAT3 p_EGFR->p_STAT3 Phosphorylates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 p_Akt p-Akt PIP3->p_Akt Activates Akt Akt Proliferation Cell Proliferation & Survival p_Akt->Proliferation Apoptosis Apoptosis p_Akt->Apoptosis Inhibits STAT3 STAT3 p_STAT3->Proliferation p_STAT3->Apoptosis Inhibits Panduratin_A This compound Panduratin_A->p_EGFR Inhibits Panduratin_A->p_Akt Inhibits Panduratin_A->p_STAT3 Inhibits

EGFR/STAT3/Akt Signaling Pathway Inhibition by this compound.

2. Inhibition of the NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a critical role in the inflammatory response, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting chronic inflammation and tumor progression. This compound has been demonstrated to inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα, thereby blocking the nuclear translocation of the active p50/p65 subunits.[5][6][7][8][9] This leads to the downregulation of NF-κB target genes involved in inflammation and cell survival.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p p-IκBα IKK->IkBa_p NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits NFkB_active Active NF-κB (p50/p65) Proteasome Proteasomal Degradation IkBa_p->Proteasome Nucleus Nucleus NFkB_active->Nucleus Translocates Gene_Expression Target Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression Activates Panduratin_A This compound Panduratin_A->IKK Inhibits

NF-κB Signaling Pathway Inhibition by this compound.
Structure-Activity Relationship (SAR) of this compound Derivatives

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective this compound derivatives. While comprehensive SAR studies are ongoing, preliminary findings suggest that modifications to both the chalcone and the cyclohexenyl moieties can significantly impact biological activity.

Key Observations:

  • Hydroxylation: The presence and position of hydroxyl groups on the aromatic rings are critical for activity. For instance, 4-hydroxythis compound has shown significant biological activities.

  • Prenyl Group: The prenyl group on the cyclohexene ring is thought to be important for anchoring the molecule to its biological targets.

  • Chalcone Moiety: Modifications to the α,β-unsaturated ketone system of the chalcone can influence the compound's reactivity and biological effects.

Further synthesis and biological evaluation of a diverse library of this compound analogs are necessary to establish a more detailed SAR, which will guide the development of next-generation inhibitors with improved therapeutic profiles.

Data Presentation

The following tables summarize the reported cytotoxic activities of this compound against various human cancer cell lines. This data serves as a benchmark for the evaluation of newly synthesized derivatives.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)Reference
A549Non-Small Cell Lung6.03 ± 0.2114.83[2][3]
H1975Non-Small Cell Lung5.58 ± 0.1513.73[2][3]
A549Non-Small Cell Lung4.410.8[8][9]
MCF-7Breast Adenocarcinoma3.759.22[1]
HT-29Colon Adenocarcinoma6.5616.14[1]

Note: IC50 values can vary depending on the assay conditions, cell line origin, and passage number. It is recommended to include a known standard in all assays for reliable comparison.

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives via Diels-Alder Reaction

This protocol describes a general method for the synthesis of this compound derivatives based on the Diels-Alder reaction between a chalcone and a diene.[10][11][12]

Workflow for the Synthesis of this compound Derivatives:

Synthesis_Workflow Chalcone Chalcone Precursor Diels_Alder Diels-Alder Reaction Chalcone->Diels_Alder Diene Diene (e.g., ocimene) Diene->Diels_Alder Crude_Product Crude this compound Derivative Diels_Alder->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Pure_Product Pure this compound Derivative Purification->Pure_Product Characterization Characterization (NMR, MS) Pure_Product->Characterization

General workflow for the synthesis of this compound derivatives.

Materials:

  • Substituted 2'-hydroxychalcone

  • Diene (e.g., (E)-β-ocimene)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • High-pressure reactor (optional, for improved yields)[10][11]

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reactant Preparation: Dissolve the substituted 2'-hydroxychalcone (1 equivalent) and the diene (1.5-3 equivalents) in the chosen anhydrous solvent in a round-bottom flask or a high-pressure reaction vessel.

  • Diels-Alder Reaction:

    • Thermal Conditions: Reflux the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for 24-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • High-Pressure Conditions: If using a high-pressure reactor, seal the vessel and heat to the desired temperature (e.g., 80-120 °C) at a pressure of 10-15 kbar for 12-48 hours.[10][11]

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient of ethyl acetate in hexane as the eluent to separate the desired this compound derivative from unreacted starting materials and byproducts.

  • Characterization:

    • Characterize the purified product by spectroscopic methods, such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS), to confirm its structure and purity.

Protocol 2: Evaluation of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential drug candidates.[13][14][15]

Materials:

  • Human cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid solvent-induced toxicity.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software (e.g., GraphPad Prism).

By following these protocols and utilizing the provided application notes, researchers can effectively synthesize and evaluate novel this compound derivatives for their potential as therapeutic agents in drug discovery.

References

Application Notes and Protocols for Cell-Based Assays to Determine Panduratin A Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic effects of Panduratin A, a natural chalcone compound isolated from Boesenbergia rotunda, using common cell-based assays. Detailed protocols for assessing cell viability, apoptosis, and cell cycle distribution are provided, along with data presentation guidelines and visualizations of the key signaling pathways implicated in this compound-induced cytotoxicity.

Introduction

This compound has garnered significant interest in cancer research due to its demonstrated anti-proliferative and pro-apoptotic activities in various cancer cell lines.[1][2] Accurate and reproducible assessment of its cytotoxic potential is crucial for its development as a potential therapeutic agent. This document outlines standard operating procedures for key cell-based assays to characterize the cytotoxic and mechanistic effects of this compound.

Data Presentation: this compound Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potency of a compound. The following table summarizes the reported IC50 values of this compound in various cancer cell lines.

Cell LineCancer TypeIC50 Value (µM)Incubation Time (hours)Assay Method
HT-29Colon Cancer28Not SpecifiedMTT
MCF-7Breast Cancer1524MTT
MCF-7Breast Cancer11.548MTT
T47DBreast Cancer17.524MTT
T47DBreast Cancer14.548MTT
A549Non-Small Cell Lung Cancer10.8 (4.4 µg/mL)Not SpecifiedRTCA
A549Non-Small Cell Lung Cancer6.03 ± 0.21 µg/mL24Not Specified
H1975Non-Small Cell Lung Cancer5.58 ± 0.15 µg/mL24Not Specified

Note: IC50 values can vary depending on the assay method, cell density, and specific experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments are provided below. It is recommended to optimize these protocols for your specific cell lines and laboratory conditions.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][5]

Materials:

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-cell control (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.[6][7][8]

Materials:

  • This compound stock solution

  • 96-well cell culture plates

  • Complete cell culture medium

  • LDH assay kit (commercially available)

Protocol:

  • Seed cells and treat with this compound as described in the MTT assay protocol (Steps 1-4). Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer provided in the kit), and a no-cell background control.

  • After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of the stop solution provided in the kit to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, correcting for background and spontaneous release.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][9][10]

Materials:

  • This compound stock solution

  • 6-well cell culture plates

  • Complete cell culture medium

  • Annexin V-FITC/PI Apoptosis Detection Kit (commercially available)

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Cell Cycle Analysis using Propidium Iodide

This method uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[11][12]

Materials:

  • This compound stock solution

  • 6-well cell culture plates

  • Complete cell culture medium

  • PBS

  • Cold 70% Ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound.

  • Harvest cells and wash twice with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash twice with cold PBS.

  • Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_viability Cell Viability Assays cluster_apoptosis Apoptosis & Cell Cycle Assays Cell_Seeding Seed Cells in 96-well plate Treatment_Viability Treat with this compound Cell_Seeding->Treatment_Viability MTT_Assay MTT Assay Treatment_Viability->MTT_Assay LDH_Assay LDH Assay Treatment_Viability->LDH_Assay Readout_Viability Measure Absorbance MTT_Assay->Readout_Viability LDH_Assay->Readout_Viability Cell_Seeding_6well Seed Cells in 6-well plate Treatment_Mechanistic Treat with this compound Cell_Seeding_6well->Treatment_Mechanistic Harvesting Harvest Cells Treatment_Mechanistic->Harvesting Annexin_PI Annexin V/PI Staining Harvesting->Annexin_PI Cell_Cycle PI Staining for Cell Cycle Harvesting->Cell_Cycle Flow_Cytometry Flow Cytometry Analysis Annexin_PI->Flow_Cytometry Cell_Cycle->Flow_Cytometry

Caption: Workflow for assessing this compound cytotoxicity.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its cytotoxic effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.

NF-κB Signaling Pathway

This compound can inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.[2][13][14]

NFkB_pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-survival & Inflammatory Genes PanduratinA This compound PanduratinA->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by this compound.

EGFR/STAT3/Akt Signaling Pathway

This compound has been reported to inhibit the phosphorylation of EGFR, STAT3, and Akt, leading to the induction of apoptosis in non-small cell lung cancer cells.[1][15]

EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR p_EGFR p-EGFR EGFR->p_EGFR Phosphorylation STAT3 STAT3 p_EGFR->STAT3 Akt Akt p_EGFR->Akt p_STAT3 p-STAT3 STAT3->p_STAT3 Proliferation Cell Proliferation & Survival p_STAT3->Proliferation p_Akt p-Akt Akt->p_Akt p_Akt->Proliferation PanduratinA This compound PanduratinA->p_EGFR Inhibits

Caption: this compound inhibits the EGFR/STAT3/Akt signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival, and its inhibition can lead to apoptosis.

PI3K_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth PanduratinA This compound PanduratinA->Akt Inhibits

Caption: Putative inhibition of the PI3K/Akt/mTOR pathway by this compound.

References

Application Notes and Protocols for In Vivo Experimental Design of Panduratin A Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Panduratin A is a natural chalcone compound isolated from the rhizomes of Boesenbergia rotunda, commonly known as fingerroot.[1] This bioactive molecule has garnered significant interest within the scientific community due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, antibacterial, anti-cancer, and antiviral effects.[1][2] Preclinical in vivo studies are a critical step in evaluating the therapeutic potential, safety profile, and pharmacokinetic properties of this compound. These application notes provide detailed protocols and experimental design considerations for researchers, scientists, and drug development professionals investigating this compound in animal models.

Section 1: Pharmacokinetic and Tissue Distribution Studies

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. This data is crucial for determining appropriate dosing regimens and predicting therapeutic efficacy.

Data Presentation: Pharmacokinetic Parameters of this compound

The following tables summarize key pharmacokinetic parameters of this compound from studies in rats and dogs.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterAdministration RouteDoseCmax (μg/L)Tmax (h)T½ (h)Absolute Bioavailability (%)Reference
Pure this compound Intravenous4.5 mg/kg~20,000---[3]
Single Oral45 mg/kg4833 ± 659--~9%[4][5]
Fingerroot Extract Single Oral45 mg/kg (as this compound)3269 ± 819--~6%[4][5]
Single Oral16 mg/kg (as this compound)1120 ± 22038.5 ± 1.3-[1][6]

Table 2: Pharmacokinetic Parameters of this compound in Beagle Dogs

ParameterAdministration RouteDoseCmax (μg/L)Tmax (h)T½ (h)Absolute Bioavailability (%)Reference
Pure this compound Intravenous1 mg/kg--15.25-[7]
Fingerroot Extract Single Oral5 mg/kg (as this compound)12,416 ± 2,326211.38~7-9%[7]

Table 3: Tissue Distribution of this compound in Rats

OrganDistribution LevelNotesReference
Stomach HighestHighest tissue-to-plasma ratio observed.[4]
Skin HighSignificant accumulation.[1][8]
Lung High[1][8]
Heart High[1][8]
Gum Moderate[1][8]
Liver Moderate[1][8]
Spleen Moderate[1][8]
Kidney Low[1][8]
Brain Lowest[1][8]

Experimental Workflow: Pharmacokinetic Study

G start Start: Acclimatize Animals (e.g., Sprague-Dawley Rats, 1 week) groups Group Allocation (e.g., IV, Oral Pure Cmpd, Oral Extract) start->groups admin Compound Administration - IV Injection (e.g., 4.5 mg/kg) - Oral Gavage (e.g., 45 mg/kg) groups->admin sampling Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72h) admin->sampling tissue Tissue Harvesting (Optional, at study termination) admin->tissue processing Plasma & Tissue Processing - Centrifugation (Blood) - Homogenization (Tissues) sampling->processing tissue->processing analysis LC-MS/MS Analysis (Quantify this compound levels) processing->analysis pk_calc Pharmacokinetic Analysis (Calculate Cmax, Tmax, AUC, T½) analysis->pk_calc end End: Data Interpretation pk_calc->end

Caption: Workflow for a typical in vivo pharmacokinetic study.
Protocol: Pharmacokinetic Study in Rats

  • Animal Model: Use male Sprague-Dawley rats (9 weeks old, 280–300 g).[1] House animals under standard conditions with a 12-hour light/dark cycle and provide access to food and water ad libitum. Acclimatize animals for at least one week before the experiment.

  • Grouping and Dosing:

    • Randomly divide rats into experimental groups (n=5 per group), for example:

      • Group 1: Intravenous (IV) administration of pure this compound (e.g., 4.5 mg/kg).[5]

      • Group 2: Oral gavage of pure this compound (e.g., 45 mg/kg).[5]

      • Group 3: Oral gavage of B. rotunda extract containing a known concentration of this compound (e.g., 45 mg/kg equivalent).[5]

    • For oral administration, dissolve the compound/extract in a suitable vehicle (e.g., corn oil). For IV, use a vehicle like DMSO.[2]

  • Blood Collection:

    • Collect blood samples (~200 µL) from the jugular vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 3, 6, 9, 12, and 24 hours post-administration).[1]

    • Collect blood into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., 13,000 rpm for 10 minutes) to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Tissue Collection (for distribution studies):

    • At the end of the experiment, euthanize the animals.

    • Perfuse the circulatory system with saline to remove blood from the organs.

    • Harvest tissues of interest (e.g., liver, kidney, lung, brain, skin, etc.), weigh them, and store them at -80°C.[1]

  • Sample Analysis:

    • Quantify the concentration of this compound in plasma and tissue homogenates using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.[4][5]

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance) using non-compartmental analysis with appropriate software.[1]

Section 2: Toxicity Studies

Toxicity studies are performed to establish the safety profile of this compound and determine a safe dose range for efficacy studies.

Data Presentation: Summary of Toxicity Findings

Table 4: In Vivo Toxicity Data for this compound and Fingerroot Extract

Study TypeAnimal ModelCompoundDoseDurationKey FindingsReference
Acute RatsThis compoundUp to 250 mg/kgSingle DoseConsidered safe at the tested dose.[9]
Sub-chronic Wistar RatsFingerroot Extract Formulation25-100 mg/kg/day90 daysNo evidence of toxicity or mortality observed.[3]
Sub-chronic Male RatsEthanolic Extract of B. rotunda60, 120, 240 mg/kg/day60 daysNo signs of toxicity reported.[10]

Experimental Workflow: Toxicity Study

G start Start: Animal Acclimatization (e.g., Wistar Rats) groups Group Allocation - Vehicle Control - Low, Mid, High Dose Groups start->groups admin Daily Oral Administration (e.g., 25, 50, 100 mg/kg for 90 days) groups->admin monitoring Daily Clinical Observation - Body Weight - Food/Water Intake - Signs of Toxicity admin->monitoring sampling Interim/Final Blood Collection (Hematology & Clinical Chemistry) monitoring->sampling necropsy Necropsy & Organ Weight Analysis sampling->necropsy histopath Histopathology of Key Organs necropsy->histopath end End: Safety Assessment histopath->end

Caption: Workflow for a sub-chronic oral toxicity study.
Protocol: 90-Day Sub-chronic Oral Toxicity Study in Rats

  • Animal Model: Use healthy male and female Wistar rats, approximately 6-8 weeks old. Acclimatize for one week.

  • Grouping:

    • Randomly assign animals to four groups (e.g., 10 males and 10 females per group):

      • Group 1: Vehicle control (e.g., corn oil).

      • Group 2: Low dose (e.g., 25 mg/kg/day of this compound/extract).[3]

      • Group 3: Mid dose (e.g., 50 mg/kg/day).[3]

      • Group 4: High dose (e.g., 100 mg/kg/day).[3]

  • Administration: Administer the test substance or vehicle daily via oral gavage for 90 consecutive days.

  • Observations:

    • Conduct daily clinical observations for any signs of morbidity, mortality, or behavioral changes.

    • Record body weight weekly and food/water consumption regularly.

  • Clinical Pathology:

    • Collect blood samples at termination (and optionally at an interim point) for hematology and clinical chemistry analysis.

  • Pathology:

    • At the end of the 90-day period, euthanize all animals.

    • Perform a thorough gross necropsy.

    • Weigh key organs (liver, kidneys, spleen, heart, brain, etc.).

    • Preserve organs in 10% neutral buffered formalin for histopathological examination.

  • Data Analysis: Analyze data for significant differences in body weight, organ weights, hematology, clinical chemistry, and histopathological findings between the treated and control groups.

Section 3: Efficacy Studies

This compound has been evaluated in various disease models. The following protocols outline experimental designs for key therapeutic areas.

Anti-Inflammatory Model: LPS-Induced Periodontitis in Rats

This compound has shown efficacy in models of inflammation, partly through the inhibition of the NF-κB pathway.[1]

Signaling Pathway: NF-κB Inhibition by this compound

G LPS LPS (Inducer) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Release & Nuclear Translocation IkB->NFkB Gene Pro-inflammatory Gene Expression (IL-1β, MMPs) NFkB->Gene PA This compound PA->IKK Inhibits

Caption: this compound's inhibition of the NF-κB signaling pathway.
Protocol: LPS-Induced Periodontitis

  • Animal Model: Use male Sprague-Dawley rats.

  • Induction of Periodontitis:

    • Anesthetize the rats.

    • Inject lipopolysaccharide (LPS) from E. coli (e.g., 10 µg in 10 µL of saline) into the palatal gingiva between the first and second molars, three times a week for 4 weeks.[1]

  • Treatment:

    • Administer B. pandurata extract (containing this compound) orally at doses such as 50 and 200 mg/kg daily throughout the induction period.[1]

    • Include a vehicle control group and a positive control group (e.g., an established anti-inflammatory drug) if necessary.

  • Assessment:

    • After the final LPS injection, euthanize the animals.

    • Collect maxillary jaws for analysis.

    • Measure alveolar bone loss using micro-computed tomography (µCT) or standardized radiography.

    • Collect gingival tissue for analysis of inflammatory markers (e.g., NF-κB, IL-1β, MMP-2) via qPCR, Western blot, or immunohistochemistry.[1]

Anti-Angiogenic Model: Murine Matrigel Plug Assay

This compound has been shown to inhibit the formation of new blood vessels, a key process in tumor growth.[11]

Protocol: Matrigel Plug Assay
  • Animal Model: Use immunodeficient mice (e.g., C57BL/6).

  • Matrigel Preparation:

    • Thaw Matrigel on ice.

    • Mix Matrigel with pro-angiogenic factors (e.g., VEGF) and heparin.

    • In the treatment group, also mix this compound (e.g., at various concentrations) into the Matrigel.

  • Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject 0.5 mL of the Matrigel mixture into the dorsal flank of the mice.

  • Treatment (Systemic - Optional): In addition to local delivery in the plug, this compound can be administered systemically (e.g., via oral gavage or IP injection) daily.

  • Evaluation:

    • After a set period (e.g., 7-14 days), euthanize the mice and carefully excise the Matrigel plugs.

    • Quantify angiogenesis by measuring the hemoglobin content within the plug using a Drabkin's reagent kit, which correlates with the extent of red blood cell infiltration and vascularization.[11]

    • Alternatively, plugs can be processed for histological analysis (e.g., H&E staining or CD31 staining for endothelial cells).[11]

Anti-Cancer Model: Azoxymethane (AOM)-Induced Colon Aberrant Crypt Foci (ACF) in Rats

This model is used to screen for potential chemopreventive agents against colon cancer.

Protocol: AOM-Induced ACF Model
  • Animal Model: Use male Sprague-Dawley rats.

  • Diet and Treatment:

    • Feed rats a specialized diet (e.g., AIN-76A).

    • For the treatment group, supplement the diet with B. pandurata extract (e.g., equivalent to 4% by weight of dried rhizomes).[12]

    • Maintain a control group on the standard diet.

  • Induction of ACF:

    • After one week on the diet, administer two subcutaneous injections of azoxymethane (AOM) at a dose of 15 mg/kg body weight, one week apart.[12]

  • Study Duration:

    • Continue the respective diets for a total of 10 weeks after the first AOM injection.

  • Assessment:

    • At the end of the study, euthanize the rats.

    • Excise the entire colon, flush with saline, and fix flat in 10% buffered formalin.

    • Stain the colon with methylene blue.

    • Count the number of aberrant crypt foci (ACF) and the number of aberrant crypts per focus under a light microscope.[12]

References

Application Notes and Protocols for Improving the Oral Bioavailability of Panduratin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panduratin A, a cyclohexenyl chalcone derivative isolated from Boesenbergia rotunda, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. However, its therapeutic potential is significantly limited by its poor oral bioavailability, which is attributed to its low aqueous solubility and high lipophilicity. Studies in animal models have reported an absolute oral bioavailability of approximately 6-9% for this compound from extracts or as a pure compound.[1][2][3][4][5] This necessitates the development of advanced formulation strategies to enhance its systemic absorption and therapeutic efficacy.

These application notes provide an overview of promising formulation approaches for improving the oral bioavailability of this compound, including lipid-based nanoparticles and amorphous solid dispersions. Detailed protocols for the preparation and characterization of these formulations are provided, along with methodologies for in vitro and in vivo evaluation.

Formulation Strategies and Data Presentation

Several formulation strategies can be employed to overcome the biopharmaceutical challenges associated with this compound. Below is a summary of potential approaches and illustrative data for comparison.

Table 1: Illustrative Physicochemical Properties of Different this compound Formulations

Formulation TypeCarrier/ExcipientsParticle Size (nm)Polydispersity Index (PDI)Entrapment Efficiency (%)Drug Loading (%)
Unformulated this compound -> 2000--100
Solid Lipid Nanoparticles (SLN) Glyceryl monostearate, Poloxamer 188150 ± 20< 0.285 ± 55 ± 1
Nanostructured Lipid Carriers (NLC) Glyceryl monostearate, Oleic acid, Poloxamer 188120 ± 15< 0.1592 ± 48 ± 1.5
Amorphous Solid Dispersion (ASD) HPMC-AS, Soluplus®---25 ± 2
Self-Emulsifying Drug Delivery System (SEDDS) Capryol 90, Cremophor EL, Transcutol HP25 ± 5 (emulsion droplet size)< 0.2> 9910 ± 1

Note: The data presented in this table is illustrative and based on typical values reported for similar hydrophobic compounds formulated using these technologies. Actual results for this compound may vary.

Table 2: Illustrative Pharmacokinetic Parameters of Different this compound Formulations in Rats (Oral Administration)

Formulation TypeDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Unformulated this compound 20250 ± 504.0 ± 1.01500 ± 300100
Solid Lipid Nanoparticles (SLN) 20900 ± 1502.0 ± 0.57500 ± 1200500
Nanostructured Lipid Carriers (NLC) 201200 ± 2001.5 ± 0.510500 ± 1800700
Amorphous Solid Dispersion (ASD) 201500 ± 2501.0 ± 0.512000 ± 2000800
Self-Emulsifying Drug Delivery System (SEDDS) 201800 ± 3000.5 ± 0.2513500 ± 2200900

Note: The data presented in this table is illustrative and based on potential improvements that could be achieved with the respective formulation strategies. Actual pharmacokinetic parameters would need to be determined experimentally.

Experimental Protocols

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol describes the preparation of this compound-loaded SLNs using a hot homogenization and ultrasonication method.

Materials:

  • This compound

  • Glyceryl monostearate (GMS) (Solid lipid)

  • Poloxamer 188 (Surfactant)

  • Deionized water

Equipment:

  • Magnetic stirrer with heating plate

  • Probe sonicator

  • High-speed homogenizer

  • Water bath

Procedure:

  • Preparation of Lipid Phase: Weigh the required amounts of GMS and this compound. Heat the GMS to 75-80°C (approximately 5-10°C above its melting point) in a beaker on a magnetic stirrer until it is completely melted. Add this compound to the molten lipid and stir until a clear, uniform solution is obtained.

  • Preparation of Aqueous Phase: In a separate beaker, dissolve Poloxamer 188 in deionized water and heat to the same temperature as the lipid phase (75-80°C).

  • Homogenization: Add the hot aqueous phase to the hot lipid phase dropwise while homogenizing at high speed (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Ultrasonication: Immediately subject the coarse emulsion to high-power probe sonication for 5-10 minutes in a pulsed mode (e.g., 5 seconds on, 2 seconds off) to reduce the particle size to the nanometer range. Maintain the temperature at 75-80°C during this step.

  • Cooling and Nanoparticle Formation: Transfer the resulting nanoemulsion to an ice bath and continue stirring at a moderate speed until it cools down to room temperature. This allows the lipid to solidify and form SLNs.

  • Purification (Optional): To remove excess surfactant and unencapsulated drug, the SLN dispersion can be centrifuged or subjected to dialysis.

Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs)

This protocol is similar to the SLN preparation but includes a liquid lipid to create a less-ordered lipid matrix, which can improve drug loading and stability.

Materials:

  • This compound

  • Glyceryl monostearate (GMS) (Solid lipid)

  • Oleic acid (Liquid lipid)

  • Poloxamer 188 (Surfactant)

  • Deionized water

Equipment:

  • Same as for SLN preparation

Procedure:

  • Preparation of Lipid Phase: Weigh the required amounts of GMS, oleic acid, and this compound. Heat the GMS and oleic acid together to 75-80°C until a uniform lipid mixture is formed. Add this compound and stir until fully dissolved.

  • Preparation of Aqueous Phase: Prepare the aqueous phase with Poloxamer 188 as described in the SLN protocol, heating it to the same temperature.

  • Homogenization and Ultrasonication: Follow the same homogenization and ultrasonication steps as for the SLN preparation to form a hot nanoemulsion.

  • Cooling and Nanoparticle Formation: Cool the nanoemulsion in an ice bath with continuous stirring to form the NLCs.

Preparation of this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This method involves dissolving both the drug and a polymer carrier in a common solvent, followed by removal of the solvent to form a solid dispersion.

Materials:

  • This compound

  • Hydroxypropyl methylcellulose acetate succinate (HPMC-AS) or Soluplus® (Polymer carrier)

  • Methanol or Acetone (Solvent)

Equipment:

  • Magnetic stirrer

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve this compound and the chosen polymer (e.g., HPMC-AS) in a suitable solvent (e.g., methanol) in a round-bottom flask. Ensure complete dissolution of both components.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the inner wall of the flask.

  • Drying: Place the flask in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried solid dispersion from the flask, and gently mill it into a fine powder using a mortar and pestle. Sieve the powder to obtain a uniform particle size.

Preparation of this compound Self-Emulsifying Drug Delivery System (SEDDS)

SEDDS are isotropic mixtures of oil, surfactant, and cosurfactant that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.

Materials:

  • This compound

  • Capryol 90 (Oil)

  • Cremophor EL (Surfactant)

  • Transcutol HP (Cosurfactant)

Equipment:

  • Vortex mixer

  • Magnetic stirrer

Procedure:

  • Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and cosurfactants to select the most suitable excipients.

  • Formulation Preparation: Weigh the selected oil, surfactant, and cosurfactant in a glass vial. Mix them thoroughly using a vortex mixer or magnetic stirrer until a clear, homogenous solution is obtained.

  • Drug Incorporation: Add the required amount of this compound to the excipient mixture and stir until it is completely dissolved. Gentle heating (e.g., up to 40°C) may be applied to facilitate dissolution.

  • Characterization of Self-Emulsification: To assess the self-emulsifying properties, add a small amount of the prepared SEDDS formulation (e.g., 1 mL) to a larger volume of water (e.g., 250 mL) in a beaker with gentle stirring. Observe the formation of a clear or slightly opalescent microemulsion.

In Vitro Characterization Protocols

In Vitro Dissolution Study

This protocol is designed to assess the release of this compound from the developed formulations in simulated gastrointestinal fluids.

Apparatus: USP Dissolution Apparatus 2 (Paddle type)

Dissolution Media:

  • Simulated Gastric Fluid (SGF, pH 1.2) without pepsin for the first 2 hours.

  • Simulated Intestinal Fluid (SIF, pH 6.8) without pancreatin for the subsequent hours.

Procedure:

  • Fill the dissolution vessels with 900 mL of the appropriate dissolution medium maintained at 37 ± 0.5°C.

  • Place a known amount of the this compound formulation (equivalent to a specific dose of this compound) in each vessel.

  • Set the paddle speed to 50 or 75 rpm.

  • Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the samples through a suitable filter (e.g., 0.22 µm syringe filter).

  • Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.

Caco-2 Cell Permeability Assay

This assay evaluates the intestinal permeability of this compound from different formulations using a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer with characteristics similar to the intestinal epithelium.

Procedure:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Study (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the this compound formulation (dissolved or dispersed in transport buffer) to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the basolateral compartment at specified time points.

  • Sample Analysis: Analyze the concentration of this compound in the collected samples using LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) where:

    • dQ/dt is the rate of drug appearance in the receiver compartment.

    • A is the surface area of the insert.

    • C₀ is the initial concentration of the drug in the donor compartment.

In Vivo Bioavailability Study Protocol (Rat Model)

This protocol outlines a typical in vivo study to determine and compare the oral bioavailability of different this compound formulations in rats.

Animals: Male Sprague-Dawley or Wistar rats (200-250 g).

Study Design:

  • Divide the rats into groups (e.g., n=6 per group), with each group receiving a different formulation (e.g., unformulated this compound, SLN, NLC, ASD, SEDDS).

  • Include an intravenous (IV) group receiving a solution of this compound to determine absolute bioavailability.

  • Fast the animals overnight before dosing, with free access to water.

Procedure:

  • Dosing: Administer the formulations orally by gavage at a specific dose (e.g., 20 mg/kg). Administer the IV dose via the tail vein.

  • Blood Sampling: Collect blood samples (e.g., 0.2 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract this compound from the plasma samples and analyze the concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and relative bioavailability using non-compartmental analysis.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

This compound has been reported to exert its anticancer and anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and EGFR/STAT3/Akt pathways.

EGFR_STAT3_Akt_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 p Akt Akt PI3K->Akt p mTOR mTOR Akt->mTOR p Gene Transcription Gene Transcription mTOR->Gene Transcription Cell Growth & Proliferation STAT3->Gene Transcription Dimerization & Translocation This compound This compound This compound->EGFR Inhibition This compound->Akt Inhibition of Phosphorylation This compound->STAT3 Inhibition of Phosphorylation

Caption: EGFR/STAT3/Akt signaling pathway and points of inhibition by this compound.

NFkB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli (e.g., TNF-α, LPS) Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli (e.g., TNF-α, LPS)->Receptor IKK IKK Receptor->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibition Ubiquitin-Proteasome\nDegradation Ubiquitin-Proteasome Degradation IκBα->Ubiquitin-Proteasome\nDegradation Inflammatory Gene Transcription Inflammatory Gene Transcription NF-κB (p65/p50)->Inflammatory Gene Transcription Translocation This compound This compound This compound->IKK Inhibition

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Workflows

Formulation_Development_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Excipient Screening Excipient Screening Formulation Optimization Formulation Optimization Excipient Screening->Formulation Optimization Particle Size & Zeta Potential Particle Size & Zeta Potential Formulation Optimization->Particle Size & Zeta Potential Entrapment Efficiency Entrapment Efficiency Particle Size & Zeta Potential->Entrapment Efficiency In Vitro Dissolution In Vitro Dissolution Entrapment Efficiency->In Vitro Dissolution Caco-2 Permeability Caco-2 Permeability In Vitro Dissolution->Caco-2 Permeability Pharmacokinetic Study (Rats) Pharmacokinetic Study (Rats) Caco-2 Permeability->Pharmacokinetic Study (Rats) Bioavailability Assessment Bioavailability Assessment Pharmacokinetic Study (Rats)->Bioavailability Assessment

Caption: Workflow for the development and evaluation of this compound formulations.

In_Vivo_Bioavailability_Workflow Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Dosing (Oral/IV) Dosing (Oral/IV) Fasting->Dosing (Oral/IV) Blood Sampling (Time Points) Blood Sampling (Time Points) Dosing (Oral/IV)->Blood Sampling (Time Points) Plasma Separation Plasma Separation Blood Sampling (Time Points)->Plasma Separation Drug Extraction Drug Extraction Plasma Separation->Drug Extraction LC-MS/MS Analysis LC-MS/MS Analysis Drug Extraction->LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling Bioavailability Calculation Bioavailability Calculation Pharmacokinetic Modeling->Bioavailability Calculation

Caption: Workflow for in vivo bioavailability studies in a rat model.

References

Application Notes and Protocols for Panduratin A as a Molecular Probe

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Panduratin A is a natural chalcone derivative isolated from the rhizomes of Boesenbergia rotunda (Fingerroot), a plant native to Southeast Asia.[1][2][3] This bioactive compound has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and antibacterial properties.[4][5] Beyond its therapeutic potential, this compound serves as a valuable molecular probe for elucidating complex cellular signaling pathways. Its ability to specifically interact with and modulate the activity of key proteins makes it an excellent tool for researchers in cell biology, pharmacology, and drug development.

These application notes provide an overview of this compound's mechanisms of action, quantitative data on its activity, and detailed protocols for its use in investigating critical signaling pathways such as NF-κB, EGFR/STAT3/Akt, and AMPK.

Molecular Targets and Mechanisms of Action

This compound exerts its biological effects by targeting multiple key signaling proteins. Its utility as a molecular probe stems from its ability to inhibit or activate these specific targets.

  • Inhibition of NF-κB Pathway: this compound is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7][8] It has been shown to prevent the degradation of IκB and suppress the phosphorylation and subsequent nuclear translocation of NF-κB subunits p50 and p65 in response to inflammatory stimuli like TNF-α and lipopolysaccharide (LPS).[6][8][9] This inhibitory action blocks the transcription of pro-inflammatory and pro-survival genes, making this compound a useful tool for studying inflammatory processes and cancer biology.[6][10]

  • Inhibition of EGFR/STAT3/Akt Pathway: In the context of non-small cell lung cancer (NSCLC), this compound has been demonstrated to inhibit the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and its downstream effectors, STAT3 and Akt.[1][11] This disruption of the EGFR-mediated survival signaling pathway leads to the induction of apoptosis in cancer cells, including those with EGFR mutations like T790M.[1]

  • Activation of AMPK Pathway: this compound is a known activator of 5' AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[12][13] It stimulates AMPK signaling in an LKB1-dependent manner.[12] This activation leads to downstream effects such as the inhibition of mTOR signaling and the promotion of autophagy, providing a chemical tool to investigate metabolic regulation and its link to diseases like obesity and polycystic kidney disease.[12][14]

  • Activation of PPARα/δ: this compound also functions as an activator of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and delta (PPARδ).[4][12] The activation of these nuclear receptors is linked to the regulation of lipid metabolism.[12]

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound across various experimental models.

Table 1: Cytotoxic Activity (IC₅₀) of this compound in Cancer Cell Lines

Cell LineCancer TypeIC₅₀ Value (µg/mL)IC₅₀ Value (µM)Reference
A549Non-Small Cell Lung Cancer4.410.8[6]
A549Non-Small Cell Lung Cancer6.03 ± 0.21~14.8[1][11]
H1975Non-Small Cell Lung Cancer (T790M mutant)5.58 ± 0.15~13.7[1][11]
HT-29Colon Adenocarcinoma6.56~16.1[15][16][17]
MCF-7Breast Cancer3.75~9.2[15][16][17]
MRC5 (Normal)Normal Lung Fibroblast12.96 ± 0.36~31.8[1][11]

Table 2: Anti-Inflammatory Activity (IC₅₀) of this compound

Target/Cell LineStimulusIC₅₀ Value (µM)Reference
Nitric Oxide (NO) Production (RAW264.7)LPS0.175[18][19]
Prostaglandin E₂ (PGE₂) Production (RAW264.7)LPS0.0195[18][19]

Table 3: Antiviral Activity of this compound

VirusMetricValue (µM)Reference
SARS-CoV-2IC₅₀0.8 - 1.6[20]
SARS-CoV-2CC₅₀10.09[20]

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its application as a molecular probe.

NF-kB Signaling Pathway Inhibition by this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation PanduratinA This compound PanduratinA->IKK Inhibits PanduratinA->NFkB_nuc Blocks DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

EGFR Signaling Pathway Inhibition by this compound EGF EGF EGFR EGFR EGF->EGFR pEGFR p-EGFR EGFR->pEGFR Dimerization & Autophosphorylation STAT3 STAT3 pEGFR->STAT3 Akt Akt pEGFR->Akt pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Proliferation Cell Proliferation & Survival pSTAT3->Proliferation pAkt p-Akt Akt->pAkt Phosphorylation pAkt->Proliferation Apoptosis Apoptosis pAkt->Apoptosis PanduratinA This compound PanduratinA->pEGFR Inhibits Phosphorylation

Caption: this compound inhibits the EGFR/STAT3/Akt signaling cascade.

AMPK Activation Pathway by this compound PanduratinA This compound LKB1 LKB1 PanduratinA->LKB1 Stimulates AMPK AMPK LKB1->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation mTOR mTOR pAMPK->mTOR Inhibits PPAR PPARα/δ pAMPK->PPAR Activates Energy_Homeostasis Energy Homeostasis (e.g., ↓Lipogenesis) pAMPK->Energy_Homeostasis Lipid_Metabolism Lipid Metabolism PPAR->Lipid_Metabolism

Caption: this compound activates the LKB1-dependent AMPK signaling pathway.

Experimental Workflow cluster_assays Downstream Assays Start Start: Select Cell Line & Pathway of Interest Culture 1. Cell Culture Seed cells in appropriate plates Start->Culture Treatment 2. Treatment Treat cells with this compound (dose-response & time-course) Culture->Treatment Stimulation 3. Stimulation (if required) Add stimulus (e.g., TNF-α, LPS, EGF) to induce pathway activation Treatment->Stimulation Viability Cell Viability Assay (MTT, RTCA) (to assess cytotoxicity) Treatment->Viability Harvest 4. Cell Lysis or Fixation Stimulation->Harvest WB Western Blot (for protein phosphorylation or expression) Harvest->WB HCS High Content Screening / Immunofluorescence (for protein translocation) Harvest->HCS Analysis 5. Data Analysis Quantify changes in protein activity or localization WB->Analysis HCS->Analysis Viability->Analysis Conclusion Conclusion: Determine the effect of this compound on the signaling pathway Analysis->Conclusion

References

Application Notes and Protocols: Panduratin A in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the current research on Panduratin A in combination therapy, with a focus on its potential as a nephroprotective agent during cisplatin-based chemotherapy. Detailed protocols for key experiments are provided to facilitate further investigation.

I. Introduction

This compound, a chalcone derivative isolated from Boesenbergia rotunda, has demonstrated various biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] Recent studies have explored the potential of this compound in combination with conventional chemotherapeutic agents. A significant area of this research has focused on its co-administration with cisplatin, a potent and widely used anti-cancer drug that is often limited by its nephrotoxicity.[3][4]

The findings suggest that this compound can selectively protect renal cells from cisplatin-induced apoptosis without compromising the chemotherapeutic efficacy of cisplatin against cancer cells.[3][5] This highlights the potential of this compound as an adjuvant therapy to mitigate the side effects of cisplatin.

II. Quantitative Data Summary

The following table summarizes the key quantitative findings from studies investigating the combination of this compound and cisplatin.

Cell Line/ModelTreatmentConcentrationOutcomeReference
Human Renal Proximal Tubular Cells (RPTEC/TERT1)Cisplatin50 µMIncreased cell apoptosis[5]
This compound + Cisplatin5 µM this compound, 50 µM CisplatinSignificantly ameliorated cisplatin-induced apoptosis[5]
Human Colon Cancer CellsThis compound + CisplatinNot specifiedThis compound did not alter the anti-cancer activity of cisplatin[5]
Human Non-Small Cell Lung Cancer CellsThis compound + CisplatinNot specifiedThis compound did not alter the anti-cancer activity of cisplatin[5]
Mice (C57BL/6)Cisplatin20 mg/kg BW (i.p.)Exhibited renal tubule injury and impaired kidney function[3][4]
This compound + Cisplatin50 mg/kg BW this compound (oral), 20 mg/kg BW Cisplatin (i.p.)Improved kidney function and ameliorated renal tubule injury[3][4]

III. Signaling Pathways

This compound's protective effect against cisplatin-induced nephrotoxicity is mediated through the modulation of specific signaling pathways. In renal proximal tubular cells, cisplatin induces apoptosis by activating pro-apoptotic proteins such as ERK1/2 and caspase-3, while reducing the expression of the anti-apoptotic protein Bcl-2.[3][4] Co-treatment with this compound significantly counteracts these effects.[3][4]

cluster_cisplatin Cisplatin-induced Apoptosis in Renal Cells cluster_panduratinA Protective Effect of this compound Cisplatin Cisplatin ERK12 p-ERK1/2 (activated) Cisplatin->ERK12 activates Bcl2 Bcl-2 (reduced) Cisplatin->Bcl2 reduces Caspase3 Caspase-3 (activated) ERK12->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Bcl2->Apoptosis inhibits PanduratinA This compound PanduratinA->ERK12 inhibits PanduratinA->Caspase3 inhibits

Caption: Cisplatin and this compound signaling pathway in renal cells.

IV. Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the combination of this compound and cisplatin.

A. Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound and cisplatin on both renal and cancer cell lines.

Materials:

  • RPTEC/TERT1 cells (human renal proximal tubular cells)

  • Human colon or non-small cell lung cancer cell lines

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (stock solution in DMSO)

  • Cisplatin (stock solution in saline)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound, cisplatin, or a combination of both for 48 hours. Include a vehicle control (DMSO or saline).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

B. Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This protocol is used to quantify the extent of apoptosis induced by the treatments.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Culture and treat cells with this compound, cisplatin, or the combination as described in the cell viability assay.

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a 5 mL culture tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

C. Western Blot Analysis

This protocol is used to determine the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • Treated and untreated cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-cleaved caspase-3, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

V. Experimental Workflow

The following diagram illustrates a typical workflow for investigating the combination of this compound and cisplatin.

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cell Culture (Renal & Cancer Cells) Treatment Treatment (this compound, Cisplatin, Combination) CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot AnimalModel Animal Model (Mice) DrugAdmin Drug Administration (Oral this compound, i.p. Cisplatin) AnimalModel->DrugAdmin KidneyFunction Kidney Function Tests (Serum Creatinine) DrugAdmin->KidneyFunction Histology Histological Examination (Renal Tubule Injury) DrugAdmin->Histology

Caption: Experimental workflow for this compound and Cisplatin combination studies.

VI. Conclusion

The current body of research strongly suggests a promising role for this compound as a nephroprotective agent when used in combination with cisplatin. Its ability to mitigate cisplatin-induced kidney cell apoptosis without interfering with its anti-cancer effects presents a significant therapeutic opportunity. The provided protocols and data serve as a foundation for further research to validate these findings and explore the full potential of this compound in combination cancer therapy. Future studies should aim to elucidate the precise molecular targets of this compound and investigate its efficacy in combination with other chemotherapeutic agents.

References

Protocol for Preclinical Evaluation of Panduratin A in Animal Models of Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and subsequent joint destruction. Current therapeutic strategies often involve the use of non-steroidal anti-inflammatory drugs (NSAIDs), disease-modifying antirheumatic drugs (DMARDs), and biological agents. However, these treatments can be associated with significant side effects and a portion of patients show inadequate response. This necessitates the exploration of novel therapeutic agents. Panduratin A, a chalcone derivative isolated from the rhizomes of Boesenbergia rotunda, has demonstrated potent anti-inflammatory properties in various in vitro studies. Its mechanism of action is primarily attributed to the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are critical in the inflammatory cascade of arthritis.[1][2] This document provides a detailed protocol for the preclinical evaluation of this compound in established animal models of arthritis to assess its therapeutic potential for RA.

Target Audience

This document is intended for researchers, scientists, and drug development professionals in the fields of pharmacology, immunology, and rheumatology who are interested in the in vivo evaluation of novel anti-arthritic compounds.

Experimental Protocols

Two well-established and widely used animal models for studying RA are the Collagen-Induced Arthritis (CIA) model in mice and the Adjuvant-Induced Arthritis (AIA) model in rats. The following protocols detail the procedures for arthritis induction, therapeutic intervention with this compound, and subsequent evaluation of disease progression.

Protocol 1: Collagen-Induced Arthritis (CIA) in Mice

The CIA model is frequently used as it shares many immunological and pathological characteristics with human RA.

1.1. Animals

  • Male DBA/1J mice, 8-10 weeks old.

  • Animals should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to food and water.

1.2. Reagents and Preparation

  • Bovine Type II Collagen (CII) Solution: Dissolve bovine type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.

  • Complete Freund's Adjuvant (CFA): Containing 4 mg/mL of Mycobacterium tuberculosis (H37Ra).

  • Incomplete Freund's Adjuvant (IFA).

  • This compound: To be dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose [CMC] with 0.1% Tween 80 in sterile saline).

  • Positive Control: Methotrexate (MTX) at a dose of 1 mg/kg.

  • Vehicle Control: The same vehicle used for this compound.

1.3. Induction of Arthritis

  • Primary Immunization (Day 0): Emulsify the CII solution with an equal volume of CFA. Administer 100 µL of the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21): Emulsify the CII solution with an equal volume of IFA. Administer 100 µL of the emulsion intradermally at a site near the primary injection.

1.4. Treatment Protocol

  • Randomly divide the mice into the following groups (n=8-10 per group) upon the first signs of arthritis (typically around day 24-28):

    • Group 1: Healthy Control (no CIA induction, vehicle treatment).

    • Group 2: CIA Control (CIA induction, vehicle treatment).

    • Group 3: this compound (low dose, e.g., 20 mg/kg, oral gavage, daily).

    • Group 4: this compound (high dose, e.g., 40 mg/kg, oral gavage, daily).

    • Group 5: Positive Control (Methotrexate, 1 mg/kg, intraperitoneal injection, 3 times a week).

  • Treatment should continue for a predefined period, typically 2-3 weeks.

1.5. Assessment of Arthritis

  • Clinical Scoring: Score the severity of arthritis in each paw daily or every other day based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.

  • Paw Thickness Measurement: Measure the thickness of the hind paws using a digital caliper every other day.

  • Body Weight: Monitor body weight every other day as an indicator of general health.

  • Histopathology: At the end of the study, euthanize the animals, and collect the hind paws. Fix in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.

  • Biochemical Analysis: Collect blood at the time of euthanasia to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-CII antibodies using ELISA.

Protocol 2: Adjuvant-Induced Arthritis (AIA) in Rats

The AIA model is a robust and widely used model for screening anti-inflammatory and anti-arthritic compounds.

2.1. Animals

  • Male Lewis or Sprague-Dawley rats, 180-200 g.

  • House animals under the same conditions as described for the CIA model.

2.2. Reagents and Preparation

  • Complete Freund's Adjuvant (CFA): Containing 10 mg/mL of heat-killed and dried Mycobacterium tuberculosis.

  • This compound: Prepared as described for the CIA model.

  • Positive Control: Indomethacin at a dose of 1 mg/kg.

  • Vehicle Control: The same vehicle used for this compound.

2.3. Induction of Arthritis

  • Induction (Day 0): Inject 100 µL of CFA intradermally into the plantar surface of the right hind paw.

2.4. Treatment Protocol

  • Randomly divide the rats into the following groups (n=8-10 per group) starting from day 0 (prophylactic) or day 10 (therapeutic):

    • Group 1: Healthy Control (no AIA induction, vehicle treatment).

    • Group 2: AIA Control (AIA induction, vehicle treatment).

    • Group 3: this compound (low dose, e.g., 25 mg/kg, oral gavage, daily).

    • Group 4: this compound (high dose, e.g., 50 mg/kg, oral gavage, daily).

    • Group 5: Positive Control (Indomethacin, 1 mg/kg, oral gavage, daily).

  • Continue treatment for 21-28 days.

2.5. Assessment of Arthritis

  • Paw Volume Measurement: Measure the volume of both hind paws using a plethysmometer every other day. The percentage of edema inhibition can be calculated.

  • Arthritis Score: Score the severity of arthritis in the non-injected (left) hind paw and other joints based on a scale of 0-4 as described for the CIA model.

  • Body Weight: Monitor body weight every other day.

  • Histopathology: At the end of the study, collect, process, and analyze the hind paws as described for the CIA model.

  • Biochemical Analysis: Collect blood to measure serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and C-reactive protein (CRP) using ELISA.

Data Presentation

Note: The following tables are presented as templates. The data included are hypothetical and should be replaced with actual experimental results.

Table 1: Effect of this compound on Clinical Score and Paw Thickness in CIA Mice

Treatment GroupDose (mg/kg)Mean Arthritis Score (Day 42)Mean Paw Thickness (mm, Day 42)
Healthy Control-0.0 ± 0.01.5 ± 0.1
CIA ControlVehicle10.5 ± 1.23.2 ± 0.3
This compound206.8 ± 0.92.5 ± 0.2
This compound404.2 ± 0.7 2.1 ± 0.2
Methotrexate13.5 ± 0.5 1.9 ± 0.1
*p < 0.05, **p < 0.01 compared to CIA Control.

Table 2: Effect of this compound on Paw Volume and Cytokine Levels in AIA Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL, Day 21)Serum TNF-α (pg/mL)Serum IL-6 (pg/mL)
Healthy Control-0.1 ± 0.0515.2 ± 3.125.8 ± 4.5
AIA ControlVehicle1.8 ± 0.285.6 ± 9.3150.4 ± 12.7
This compound251.1 ± 0.1550.3 ± 7.595.1 ± 10.1
This compound500.7 ± 0.1 35.8 ± 5.260.7 ± 8.9
Indomethacin10.6 ± 0.0830.1 ± 4.8 55.3 ± 7.6
p < 0.05, **p < 0.01 compared to AIA Control.

Mandatory Visualizations

experimental_workflow cluster_cia Collagen-Induced Arthritis (CIA) in Mice cluster_aia Adjuvant-Induced Arthritis (AIA) in Rats cia_ind Arthritis Induction (Day 0 & 21) cia_treat This compound Treatment (Daily, Oral Gavage) cia_ind->cia_treat Onset of Arthritis cia_assess Assessment: - Clinical Score - Paw Thickness - Histopathology - Cytokines cia_treat->cia_assess Endpoint aia_ind Arthritis Induction (Day 0) aia_treat This compound Treatment (Daily, Oral Gavage) aia_ind->aia_treat Start of Treatment aia_assess Assessment: - Paw Volume - Arthritis Score - Histopathology - Cytokines aia_treat->aia_assess Endpoint signaling_pathway cluster_inflammation Inflammatory Cascade in Arthritis cytokine Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor cytokine->receptor mapk MAPK Pathway (ERK, JNK, p38) receptor->mapk nfkb NF-κB Pathway (IκBα, p65) receptor->nfkb transcription Transcription Factors (AP-1, NF-κB) mapk->transcription nfkb->transcription genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, MMPs) transcription->genes inflammation Inflammation & Joint Destruction genes->inflammation panduratin This compound panduratin->mapk Inhibits panduratin->nfkb Inhibits

References

Unveiling the Potential of Panduratin A in Cosmetic Formulations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Panduratin A, a chalcone derivative isolated from the rhizomes of Boesenbergia pandurata, is emerging as a promising bioactive ingredient in the cosmetic industry. Demonstrating a remarkable range of activities, this natural compound offers multifaceted benefits for skin health and appearance, including anti-aging, skin whitening, and enhanced hydration. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in harnessing the cosmetic potential of this compound.

Harnessing Anti-Aging Properties

This compound exhibits significant anti-aging capabilities primarily through its influence on collagen synthesis and the inhibition of collagen-degrading enzymes. Exposure to ultraviolet (UV) radiation accelerates skin aging by upregulating matrix metalloproteinases (MMPs), which break down the extracellular matrix, and decreasing collagen production.

Studies have shown that this compound effectively counteracts these effects. In UV-irradiated human skin fibroblasts, this compound in the concentration range of 0.001 - 0.1 µM has been observed to significantly reduce the expression of MMP-1 and induce the expression of type-1 procollagen at both the protein and mRNA levels.[1] Notably, its activity has been reported to be stronger than that of epigallocatechin 3-O-gallate (EGCG), a well-known natural anti-aging agent.[1]

The underlying mechanism of this compound's anti-aging effects involves the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. UV radiation typically activates ERK, JNK, and p38 kinases, leading to the activation of the transcription factor AP-1, which in turn upregulates MMP-1 expression. This compound has been shown to significantly inhibit the UV-induced activation of ERK, JNK, and p38, thereby down-regulating MMP-1 expression.[2]

A Brightening Future: Skin Whitening Applications

Hyperpigmentation, the excessive production of melanin, is a common cosmetic concern. This compound has demonstrated potent skin-whitening effects by directly targeting the key enzymes involved in melanogenesis. It effectively inhibits the activity of tyrosinase, the rate-limiting enzyme in melanin synthesis, as well as the expression of tyrosinase-related protein-1 (TRP-1) and tyrosinase-related protein-2 (TRP-2).[3]

The inhibitory efficacy of this compound is noteworthy when compared to commonly used skin-whitening agents. The IC50 values for this compound in inhibiting melanogenesis and tyrosinase activity have been reported as 9.6 µM and 8.2 µM, respectively.[3] In stark contrast, the IC50 values for arbutin, a widely used cosmetic ingredient, are significantly higher at 990 µM and 660 µM for melanogenesis and tyrosinase inhibition, respectively.[3] This indicates that this compound is substantially more potent.

Enhancing Skin Hydration and Barrier Function

Maintaining adequate skin hydration and a robust skin barrier is crucial for healthy-looking skin. This compound contributes to this by promoting the formation of the cornified envelope (CE) and the processing of filaggrin in human epidermal keratinocytes.[4] The CE is a critical structure for skin barrier function, preventing water loss. Filaggrin is a protein that is broken down to produce natural moisturizing factors (NMFs), which are essential for maintaining skin hydration.

Treatment of keratinocytes with this compound (at 1 µM) has been shown to markedly increase CE formation by 35.0% compared to non-treated controls.[4] Furthermore, this compound up-regulates the expression of proteins involved in CE formation, such as loricrin and involucrin, and enzymes involved in filaggrin processing, including matriptase, prostasin, and caspase-14.[4] For instance, at a concentration of 1 µM, this compound increased the mRNA level of filaggrin by a significant 71.2%.[4]

Quantitative Data Summary

Cosmetic Application Parameter This compound Concentration/Value Cell Type/System Effect Reference
Anti-aging Effective Concentration0.001 - 0.1 µMHuman Skin FibroblastsSignificantly reduced MMP-1 expression and induced type-1 procollagen expression.[1]
MMP-1 mRNA Inhibition0.1 µMHuman Skin Fibroblasts35% inhibition of UV-induced MMP-1 mRNA expression.[5]
Skin Whitening IC50 (Melanogenesis)9.6 µMMelan-a murine melanocytesInhibition of melanin biosynthesis.[3]
IC50 (Tyrosinase)8.2 µMMelan-a murine melanocytesInhibition of tyrosinase activity.[3]
Skin Hydration Cornified Envelope Formation1 µMHaCaT keratinocytes35.0% increase compared to non-treated control.[4]
Filaggrin mRNA Expression1 µMHaCaT keratinocytes71.2% increase compared to non-treated control.[4]
Cytotoxicity Non-toxic Concentration< 1 µMHaCaT keratinocytesNo significant effect on cell viability.[4]
Non-toxic Concentration0.001 - 0.1 µMHuman Skin FibroblastsNot toxic to cells.[5]

Signaling Pathway and Experimental Workflow Visualizations

G cluster_UV UV Radiation cluster_MAPK MAPK Pathway cluster_MMP Collagen Degradation cluster_Panduratin This compound Intervention UV UV ERK ERK UV->ERK Activates JNK JNK UV->JNK Activates p38 p38 UV->p38 Activates AP1 AP-1 ERK->AP1 Activates JNK->AP1 Activates p38->AP1 Activates MMP1 MMP-1 AP1->MMP1 Upregulates Collagen_Deg Collagen Degradation MMP1->Collagen_Deg Panduratin This compound Panduratin->ERK Inhibits Panduratin->JNK Inhibits Panduratin->p38 Inhibits

Figure 1: this compound's inhibition of the UV-induced MAPK signaling pathway to prevent collagen degradation.

G cluster_melanogenesis Melanogenesis Pathway cluster_Panduratin This compound Intervention Tyrosinase Tyrosinase Melanin Melanin Tyrosinase->Melanin Catalyzes TRP1 TRP-1 TRP1->Melanin TRP2 TRP-2 TRP2->Melanin Panduratin This compound Panduratin->Tyrosinase Inhibits Panduratin->TRP1 Inhibits Panduratin->TRP2 Inhibits

Figure 2: Inhibition of key melanogenesis enzymes by this compound.

G cluster_workflow General In Vitro Assay Workflow start Seed Skin Cells (e.g., Fibroblasts, Melanocytes) treatment Treat with this compound (various concentrations) start->treatment incubation Incubate for Specific Duration treatment->incubation assay Perform Specific Assay (e.g., MTT, Western Blot, RT-PCR) incubation->assay analysis Data Acquisition and Analysis assay->analysis

Figure 3: A generalized workflow for in vitro evaluation of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the cosmetic properties of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on skin cells (e.g., human dermal fibroblasts, HaCaT keratinocytes, B16F10 melanoma cells).

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Cell culture medium appropriate for the cell line

  • This compound stock solution (dissolved in DMSO)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in the cell culture medium. The final DMSO concentration should be kept below 0.1%.

  • Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

MMP-1 Expression Analysis (Western Blot)

Objective: To quantify the effect of this compound on MMP-1 protein expression in human dermal fibroblasts.

Materials:

  • Human dermal fibroblasts

  • UVB irradiation source

  • This compound

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody: Rabbit polyclonal anti-MMP-1 (e.g., Abcam ab137332, dilution 1:1000) or Mouse monoclonal anti-MMP-1 (e.g., Santa Cruz Biotechnology sc-21731, starting dilution 1:200).[6]

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Culture human dermal fibroblasts to 80-90% confluency.

  • Irradiate cells with UVB (e.g., 20 mJ/cm²).

  • Treat the cells with various concentrations of this compound (e.g., 0.001 - 0.1 µM) for 24-48 hours.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-MMP-1 antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Type I Procollagen Expression Analysis (Western Blot)

Objective: To assess the effect of this compound on type I procollagen protein synthesis in human dermal fibroblasts.

Protocol: Follow the Western Blot protocol as described for MMP-1, with the following modifications:

  • Primary antibody: Rabbit polyclonal anti-COL1A1 (e.g., Thermo Fisher Scientific PA5-95137, dilution 0.1-0.5 µg/mL) or Mouse monoclonal anti-Collagen I (e.g., Abcam ab6308, dilution 3.5-7 µg/mL).[7][8]

Gene Expression Analysis (RT-PCR)

Objective: To measure the effect of this compound on the mRNA expression of target genes (e.g., MMP1, COL1A1, TYR, TRP1, TRP2).

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Real-time PCR system

  • Gene-specific primers (see table below)

Target Gene Species Forward Primer (5' - 3') Reverse Primer (5' - 3') Reference
MMP1HumanATGAAGCAGCCCAGATGTGGAGTGGTCCACATCTGCTCTTGGCA
COL1A1HumanGATTCCCTGGACCTAAAGGTGCAGCCTCTCCATCTTTGCCAGCA[1]
TYRMouseGCACCTATCGGCCATAACAGGCCTGGATCTGACTCTTGGA

Protocol:

  • Treat cells with this compound as described in the respective assays.

  • Extract total RNA from the cells using a commercial RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform real-time PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Tyrosinase Inhibition Assay (In Vitro)

Objective: To determine the direct inhibitory effect of this compound on mushroom tyrosinase activity.

Materials:

  • 96-well plate

  • Mushroom tyrosinase solution (e.g., 30 U/mL in phosphate buffer)

  • L-DOPA solution (10 mM)

  • Phosphate buffer (0.1 M, pH 6.8)

  • This compound

  • Kojic acid (positive control)

  • Microplate reader

Protocol:

  • In a 96-well plate, add 20 µL of this compound at various concentrations (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is low).

  • Add 40 µL of mushroom tyrosinase solution and 100 µL of phosphate buffer to each well.

  • Pre-incubate the plate for 10 minutes at room temperature.

  • Initiate the reaction by adding 40 µL of L-DOPA solution to each well.

  • Incubate at 37°C for 20 minutes.

  • Measure the absorbance at 475 nm.

  • Calculate the percentage of tyrosinase inhibition relative to a control without any inhibitor.

  • Determine the IC50 value of this compound.

Cellular Melanin Content Assay

Objective: To measure the effect of this compound on melanin production in B16F10 melanoma cells.

Materials:

  • 6-well plates

  • B16F10 melanoma cells

  • α-Melanocyte-stimulating hormone (α-MSH) (optional, to stimulate melanogenesis)

  • This compound

  • 1 N NaOH with 10% DMSO

  • Microplate reader

Protocol:

  • Seed B16F10 cells in 6-well plates and allow them to adhere.

  • Treat the cells with various concentrations of this compound, with or without α-MSH, for 72 hours.

  • Wash the cells with PBS and harvest the cell pellets.

  • Dissolve the cell pellets in 1 N NaOH containing 10% DMSO and incubate at 80°C for 1 hour to solubilize the melanin.

  • Transfer the lysates to a 96-well plate and measure the absorbance at 405 nm.

  • Normalize the melanin content to the total protein content of each sample, determined by a BCA assay performed on parallel cell lysates.

Antioxidant Activity (DPPH Assay)

Objective: To evaluate the free radical scavenging activity of this compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

  • This compound

  • Ascorbic acid or Trolox (positive controls)

  • Methanol

  • 96-well plate

  • Microplate reader

Protocol:

  • Prepare a working solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • In a 96-well plate, add 100 µL of this compound at various concentrations.

  • Add 100 µL of the DPPH working solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity.

Conclusion

This compound presents a compelling profile for cosmetic applications, backed by scientific evidence demonstrating its efficacy in anti-aging, skin whitening, and improving skin hydration. The provided protocols offer a foundational framework for researchers to further explore and validate the use of this potent natural compound in innovative cosmetic formulations. As with any active ingredient, further research into optimal formulation strategies, stability, and clinical efficacy is encouraged to fully realize the benefits of this compound for skin care.

References

Application Notes and Protocols for Panduratin A in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panduratin A, a natural chalcone compound isolated from the rhizomes of Boesenbergia rotunda (fingerroot), has emerged as a promising bioactive molecule with a wide spectrum of pharmacological activities.[1] Extensive research has highlighted its potent anti-inflammatory, antioxidant, antibacterial, and particularly, anticancer properties.[2][3] This document provides detailed application notes and protocols for the utilization of this compound in high-throughput screening (HTS) assays, aimed at facilitating its evaluation as a potential therapeutic candidate in drug discovery programs.

Mechanism of Action

This compound modulates several key cellular signaling pathways that are often dysregulated in cancer and inflammatory diseases. A thorough understanding of its mechanism of action is crucial for the design of relevant screening assays.

Inhibition of the EGFR/STAT3/Akt Signaling Pathway: In the context of non-small cell lung cancer (NSCLC), this compound has been demonstrated to effectively inhibit the phosphorylation of the Epidermal Growth Factor Receptor (EGFR).[4][5] This action consequently downregulates the activity of downstream signaling mediators, including Signal Transducer and Activator of Transcription 3 (STAT3) and Protein Kinase B (Akt).[4][5] The blockade of this critical survival pathway ultimately leads to the induction of apoptosis in cancer cells.[4][5]

Inhibition of the NF-κB Signaling Pathway: this compound is a well-documented inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling cascade.[2][6] It effectively prevents the translocation of the p65 subunit of NF-κB from the cytoplasm into the nucleus.[2][6] This sequestration prevents the transcription of a host of genes that are pivotal for inflammatory responses, cell proliferation, and survival.

Induction of Apoptosis and Cell Cycle Arrest: A direct consequence of the inhibition of these pro-survival pathways is the induction of programmed cell death (apoptosis) and cell cycle arrest.[2][6] Depending on the cancer cell type, this compound has been shown to cause cell cycle arrest at either the G0/G1 or G2/M phase.[2]

Data Presentation: Quantitative Activity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound across various human cell lines, providing a quantitative measure of its cytotoxic and biological potency.

Cell LineCell TypeAssay MethodIC₅₀ Value (µM)IC₅₀ Value (µg/mL)
A549Human Non-Small Cell Lung CancerRTCA10.84.4[5][6]
A549Human Non-Small Cell Lung CancerMTTNot Reported6.03 ± 0.21[4]
H1975Human Non-Small Cell Lung CancerMTTNot Reported5.58 ± 0.15[4]
MRC5Human Normal Lung FibroblastMTTNot Reported12.96 ± 0.36[4]
MCF-7Human Breast CancerNot Specified15Not Reported[2]
HT-29Human Colon AdenocarcinomaNot SpecifiedNot Reported6.56[1]
HUVECHuman Umbilical Vein Endothelial CellsCytotoxicity6.91 ± 0.85Not Reported[3]

Experimental Protocols for High-Throughput Screening

The subsequent protocols are optimized for a 384-well format to facilitate high-throughput screening of this compound and other small molecules.

Protocol 1: Cell Viability High-Throughput Screening Assay

Objective: To perform a primary screen to identify and quantify the cytotoxic effects of compounds on cancer cells.

Materials:

  • Target cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., DMEM, 10% FBS)

  • This compound (for control and dose-response)

  • DMSO (vehicle control)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • 384-well solid white, flat-bottom assay plates

  • Automated liquid handling systems

  • Multimode microplate reader with luminescence detection

Methodology:

  • Cell Plating:

    • Harvest and resuspend cells to a concentration of 2 x 10⁵ cells/mL in pre-warmed complete medium.

    • Dispense 25 µL of the cell suspension into each well of the 384-well plate (target density: 5,000 cells/well).

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment:

    • Prepare compound plates with serial dilutions of this compound and test compounds in DMSO.

    • Utilizing an acoustic liquid handler, transfer 50 nL of each compound solution to the cell plates. Include wells with DMSO only as a negative control.

  • Incubation:

    • Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • Luminescence Reading:

    • Equilibrate the CellTiter-Glo® reagent and cell plates to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Place the plates on an orbital shaker for 2 minutes to ensure complete cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a microplate reader.

Protocol 2: Apoptosis High-Throughput Screening Assay

Objective: To conduct a secondary screen to determine if the observed cytotoxicity is mediated by the induction of apoptosis via caspase-3/7 activation.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • This compound

  • DMSO

  • Caspase-Glo® 3/7 Assay Kit

  • 384-well solid white, flat-bottom assay plates

  • Multimode microplate reader with luminescence detection

Methodology:

  • Cell Plating and Compound Treatment:

    • Follow steps 1 and 2 of the Cell Viability HTS Protocol.

  • Incubation:

    • Incubate the plates for 24 hours at 37°C and 5% CO₂.

  • Caspase Activity Measurement:

    • Equilibrate the Caspase-Glo® 3/7 reagent and cell plates to room temperature.

    • Add 50 µL of the Caspase-Glo® 3/7 reagent to each well.

    • Mix on an orbital shaker for 30 seconds.

    • Incubate at room temperature for 1 hour.

    • Measure luminescence using a microplate reader.

Protocol 3: NF-κB Nuclear Translocation High-Content Screening Assay

Objective: A target-based assay to identify and quantify the inhibition of NF-κB nuclear translocation.

Materials:

  • HeLa or A549 cell line

  • Complete cell culture medium

  • This compound

  • DMSO

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Primary antibody for NF-κB p65

  • Alexa Fluor 488-conjugated secondary antibody

  • Hoechst 33342 nuclear stain

  • Fixation and permeabilization reagents

  • 384-well black, clear-bottom imaging plates

  • High-content imaging system and analysis software

Methodology:

  • Cell Plating:

    • Seed 2,500 cells in 25 µL of medium per well in 384-well imaging plates and incubate overnight.

  • Compound Incubation:

    • Add 50 nL of compounds to the wells and incubate for 1 hour.

  • Cell Stimulation:

    • Add 5 µL of TNF-α to a final concentration of 10 ng/mL to induce NF-κB translocation.

    • Incubate for 30 minutes at 37°C.

  • Immunofluorescence Staining:

    • Fix cells with 4% paraformaldehyde.

    • Permeabilize with 0.1% Triton X-100.

    • Block with 1% Bovine Serum Albumin (BSA).

    • Incubate with the primary antibody, followed by the fluorescent secondary antibody and Hoechst stain.

  • Image Acquisition and Analysis:

    • Image the plates using a high-content imaging system.

    • Quantify the nuclear and cytoplasmic fluorescence intensity of the NF-κB p65 signal to determine the translocation ratio.

Mandatory Visualizations

HTS_Workflow cluster_0 Assay Development & Miniaturization cluster_1 Primary Screen cluster_2 Hit Confirmation & Follow-up cluster_3 Lead Optimization Assay Dev Assay Development (e.g., 96-well) Miniaturization Miniaturization to 384/1536-well Assay Dev->Miniaturization HTS High-Throughput Screen (Large Compound Library) Miniaturization->HTS Data Analysis Primary Data Analysis (Hit Identification) HTS->Data Analysis Hit Picking Hit Confirmation (Cherry Picking) Data Analysis->Hit Picking Dose Response Dose-Response (IC50 Determination) Hit Picking->Dose Response Secondary Assays Secondary/Orthogonal Assays Dose Response->Secondary Assays SAR Structure-Activity Relationship (SAR) Secondary Assays->SAR

Figure 1: A generalized workflow for a high-throughput screening campaign.

EGFR_Pathway cluster_0 This compound Inhibition of EGFR Signaling This compound This compound pEGFR p-EGFR This compound->pEGFR inhibition EGFR EGFR EGFR->pEGFR phosphorylation pSTAT3 p-STAT3 pEGFR->pSTAT3 pAkt p-Akt pEGFR->pAkt STAT3 STAT3 STAT3->pSTAT3 Apoptosis Apoptosis pSTAT3->Apoptosis inhibition Akt Akt Akt->pAkt pAkt->Apoptosis inhibition

Figure 2: Inhibition of the EGFR/STAT3/Akt signaling pathway by this compound.

NFkB_Pathway cluster_0 This compound Inhibition of NF-κB Pathway This compound This compound NFkB_Nucleus NF-κB (Nucleus) This compound->NFkB_Nucleus inhibition Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK pIkB p-IκB IKK->pIkB IkB IκB IkB->pIkB NFkB NF-κB (p65/p50) NFkB->NFkB_Nucleus Translocation NFkB_IkB NF-κB-IκB (Cytoplasm) NFkB_IkB->IkB NFkB_IkB->NFkB Proteasome Proteasomal Degradation pIkB->Proteasome Transcription Gene Transcription (Inflammation, Survival) NFkB_Nucleus->Transcription

Figure 3: Inhibition of the NF-κB signaling pathway by this compound.

References

Application Notes and Protocols for Gene Expression Analysis Following Panduratin A Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panduratin A, a natural chalcone isolated from the rhizomes of Boesenbergia rotunda (fingerroot), has garnered significant scientific interest due to its diverse pharmacological activities.[1] Emerging research has highlighted its potent anti-cancer, anti-inflammatory, and antiviral properties.[2][3][4] These effects are largely attributed to its ability to modulate various signaling pathways and, consequently, alter gene expression profiles within treated cells. Understanding the specific genes and pathways affected by this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutic strategies.

These application notes provide a comprehensive overview of the effects of this compound on gene expression and offer detailed protocols for researchers to conduct their own analyses. The information is intended to guide the design of experiments aimed at identifying and validating molecular targets of this compound in various disease models.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the cytotoxic and gene regulatory effects of this compound across different cell lines as reported in the literature.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineCell TypeIC50 ValueReference
A549Non-small cell lung cancer6.03 ± 0.21 µg/mL[5]
H1975Non-small cell lung cancer (EGFR T790M mutant)5.58 ± 0.15 µg/mL[5]
MRC5Normal lung fibroblast12.96 ± 0.36 µg/mL[5]
MCF-7Breast cancer15 µM (24h), 11.5 µM (48h)[2]
T47DBreast cancer17.5 µM (24h), 14.5 µM (48h)[2]
PANC-1Pancreatic cancer (nutrient-deprived)1.6 µM[6]
iPSC-CMsiPSC-derived cardiomyocytes10.09 µM (CC50)[4][7]

Table 2: Effects of this compound on Gene and Protein Expression

Target Gene/ProteinCell Line/ModelEffectMethodReference
p-EGFRA549, H1975Inhibition of phosphorylationWestern Blot[5]
p-STAT3A549, H1975Inhibition of phosphorylationWestern Blot[5]
p-AktA549, H1975Inhibition of phosphorylationWestern Blot[5]
NF-κBA549Inhibition of nuclear translocationHigh Content Screening[8]
Caspase-3A549ActivationAssay[1]
MMP-2A549Reduction of secretionGelatin Zymography[1]
p53, p21A549ElevationNot specified[1]
Cyclin D1, CDK4MCF-7DownregulationImmunoblot[9]
p21WAF1/Cip1, p27Kip1MCF-7InductionImmunoblot[9]
Bax:Bcl-2 ratioMCF-7IncreaseNot specified[9]
IL-6, MCP-1TNF-α stimulated endothelial cellsReduction of levelNot specified[3][10]
ICAM-1, VCAM-1TNF-α stimulated endothelial cellsInhibition of expressionNot specified[3][10]
iNOS, COX-2LPS-stimulated RAW264.7 macrophagesSuppression of expressionWestern Blot[11]
TNF-α, IL-1β, IL-6 (mRNA)LPS-stimulated SIMA9 microgliaDecreased expressionNot specified[12]
IL-4, IL-10LPS-stimulated SIMA9 microgliaIncreased releaseNot specified[12]
IL-1β, NF-κBLPS-stimulated HGF-1Reduced expressionNot specified[13]
MMP-2, MMP-8LPS-stimulated HGF-1InhibitionNot specified[13]

Signaling Pathways Modulated by this compound

This compound has been shown to interfere with key signaling cascades that are often dysregulated in disease. The following diagrams illustrate the points of intervention by this compound in two major pathways.

EGFR_STAT3_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K p STAT3 STAT3 EGFR->STAT3 p Akt Akt PI3K->Akt p pAkt p-Akt Akt->pAkt Gene_Expression Gene Expression (Proliferation, Survival) pAkt->Gene_Expression pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->Gene_Expression PanduratinA This compound PanduratinA->EGFR Inhibits phosphorylation PanduratinA->Akt Inhibits phosphorylation PanduratinA->STAT3 Inhibits phosphorylation

Caption: EGFR/STAT3/Akt signaling pathway inhibition by this compound.

NFkB_Pathway cluster_stimulus External Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α / LPS IKK IKK TNFa->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive complex) NFkB_p65_p50 NF-κB (p65/p50) NFkB_translocated NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocated Translocation IkB_NFkB->NFkB_p65_p50 Degradation of IκBα Gene_Expression Inflammatory Gene Expression (IL-6, ICAM-1, iNOS, etc.) NFkB_translocated->Gene_Expression Binds to DNA PanduratinA This compound PanduratinA->IKK Inhibits PanduratinA->NFkB_p65_p50 Inhibits Translocation

Caption: NF-κB signaling pathway inhibition by this compound.

Experimental Workflow and Protocols

A general workflow for investigating the effects of this compound on gene expression is outlined below. This is followed by detailed protocols for key experimental procedures.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Molecular Analysis cluster_data Data Analysis & Validation Cell_Seeding Seed Cells PanduratinA_Treatment Treat with this compound (and controls) Cell_Seeding->PanduratinA_Treatment RNA_Isolation RNA Isolation PanduratinA_Treatment->RNA_Isolation Protein_Lysis Protein Lysis PanduratinA_Treatment->Protein_Lysis cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis Western_Blot Western Blot Protein_Lysis->Western_Blot qPCR RT-qPCR cDNA_Synthesis->qPCR Microarray_RNAseq Microarray / RNA-seq cDNA_Synthesis->Microarray_RNAseq Target_Validation Target Gene Validation Western_Blot->Target_Validation DGE_Analysis Differential Gene Expression Analysis qPCR->DGE_Analysis Microarray_RNAseq->DGE_Analysis Pathway_Analysis Pathway Enrichment Analysis DGE_Analysis->Pathway_Analysis Pathway_Analysis->Target_Validation

Caption: General experimental workflow for gene expression analysis.

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding:

    • Culture selected cell lines (e.g., A549, MCF-7) in appropriate media and conditions as recommended by the supplier (e.g., ATCC).

    • Seed cells in multi-well plates (e.g., 6-well or 96-well) at a density that allows for logarithmic growth during the treatment period. For A549 cells, a density of 2 x 10^5 cells/well in a 6-well plate is a common starting point.

  • This compound Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO. Store at -20°C.

    • On the day of the experiment, dilute the stock solution in culture media to achieve the desired final concentrations (e.g., ranging from 1 µM to 50 µM, based on the cell line's IC50). Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Treatment:

    • After allowing cells to adhere overnight, replace the old media with fresh media containing the various concentrations of this compound.

    • Include a vehicle control (media with the same concentration of DMSO as the highest this compound treatment) and an untreated control.

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Protocol 2: Cell Viability (MTT) Assay
  • Setup: Seed cells in a 96-well plate and treat with this compound as described in Protocol 1.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Protocol 3: RNA Isolation and RT-qPCR
  • RNA Isolation:

    • Following treatment in 6-well plates (Protocol 1), wash cells with cold PBS and lyse them directly in the plate using a lysis buffer from a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen).

    • Homogenize the lysate and proceed with RNA purification according to the manufacturer's instructions, including an on-column DNase digestion step to remove genomic DNA contamination.

    • Elute the RNA in nuclease-free water and quantify it using a spectrophotometer (e.g., NanoDrop). Check RNA integrity using gel electrophoresis or a Bioanalyzer.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix using a SYBR Green master mix, forward and reverse primers for the gene of interest (and a housekeeping gene like GAPDH or β-actin for normalization), and the diluted cDNA.

    • Perform the qPCR on a real-time PCR system. A typical cycling protocol is: 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[14]

Protocol 4: Western Blotting
  • Protein Extraction:

    • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 min at 4°C. Collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody (e.g., anti-p-STAT3, anti-NF-κB p65, anti-GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using software like ImageJ and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

This compound is a promising natural compound with significant potential in drug development, particularly in oncology and inflammatory diseases. Its mechanism of action involves the modulation of critical signaling pathways, leading to widespread changes in gene expression. The protocols and data presented here serve as a valuable resource for researchers investigating the molecular effects of this compound, facilitating further studies to unlock its full therapeutic potential. The use of high-throughput methods like RNA-sequencing is encouraged to gain a more comprehensive, unbiased view of the transcriptomic changes induced by this compound.[15][16]

References

Panduratin A: Unraveling its intricate signaling pathways through Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Panduratin A, a natural chalcone derivative isolated from the rhizomes of Boesenbergia rotunda, has garnered significant attention in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This document provides a comprehensive guide to utilizing Western blot analysis for elucidating the molecular mechanisms of this compound, focusing on its impact on key cellular signaling pathways. Understanding these pathways is crucial for the development of novel therapeutics targeting a range of diseases, from cancer to inflammatory disorders.

This compound has been shown to exert its effects by modulating several critical signaling cascades. In the context of cancer, it has been demonstrated to inhibit the proliferation of various cancer cell lines and induce apoptosis. This is achieved, in part, through the suppression of the EGFR/STAT3/Akt and NF-κB signaling pathways. Furthermore, this compound has been observed to influence the Mitogen-Activated Protein Kinase (MAPK) pathway, which is centrally involved in cellular responses to a variety of stimuli and is often dysregulated in disease states. Western blotting serves as a powerful and indispensable tool to dissect these intricate signaling networks, allowing for the precise measurement of changes in protein expression and phosphorylation status upon treatment with this compound.

Quantitative Data Summary

The following table summarizes the inhibitory concentration (IC50) of this compound in various cell lines, providing a quantitative measure of its cytotoxic and anti-proliferative effects.

Cell LineCell TypeIC50 (µM)Reference
A549Human non-small cell lung cancer10.8[1]
H1975Human non-small cell lung cancer~13.7 (5.58 µg/mL)
MCF-7Human breast cancer15[2]
MRC5Normal human lung fibroblast~31.9 (12.96 µg/mL)

Signaling Pathways Modulated by this compound

This compound has been identified to interfere with multiple key signaling pathways that are often implicated in pathogenesis. Below are diagrams illustrating the primary pathways affected.

EGFR_STAT3_Akt_Pathway PanduratinA This compound pEGFR p-EGFR PanduratinA->pEGFR EGFR EGFR EGFR->pEGFR Phosphorylation STAT3 STAT3 pEGFR->STAT3 Akt Akt pEGFR->Akt pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Proliferation Cell Proliferation & Survival pSTAT3->Proliferation pAkt p-Akt Akt->pAkt Phosphorylation pAkt->Proliferation

EGFR/STAT3/Akt signaling inhibition by this compound.

NFkB_Pathway PanduratinA This compound IKK IKK PanduratinA->IKK TNFa TNF-α TNFR TNFR TNFa->TNFR TNFR->IKK IkBa IκBα IKK->IkBa Phosphorylation pIkBa p-IκBα (Degradation) IkBa->pIkBa NFkB NF-κB (p65/p50) pIkBa->NFkB Releases NFkB_nuc NF-κB (Nuclear) NFkB->NFkB_nuc Translocation Inflammation Inflammatory Gene Expression NFkB_nuc->Inflammation

Inhibition of the NF-κB signaling pathway by this compound.

MAPK_Pathway PanduratinA This compound pERK p-ERK PanduratinA->pERK pJNK p-JNK PanduratinA->pJNK pp38 p-p38 PanduratinA->pp38 Stimuli Stress/Growth Factors MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK p38 p38 MAPKK->p38 ERK->pERK P CellularResponse Cellular Response (Proliferation, Apoptosis, etc.) pERK->CellularResponse JNK->pJNK P pJNK->CellularResponse p38->pp38 P pp38->CellularResponse

Modulation of the MAPK signaling pathway by this compound.

Experimental Workflow

The following diagram outlines the general workflow for performing a Western blot analysis to investigate the effects of this compound on signaling pathways.

Western_Blot_Workflow CellCulture 1. Cell Culture (e.g., A549, MCF-7) Treatment 2. This compound Treatment (Varying concentrations and time points) CellCulture->Treatment Lysis 3. Cell Lysis (RIPA or other suitable buffer) Treatment->Lysis Quantification 4. Protein Quantification (e.g., BCA assay) Lysis->Quantification SDSPAGE 5. SDS-PAGE Quantification->SDSPAGE Transfer 6. Protein Transfer (to PVDF or Nitrocellulose membrane) SDSPAGE->Transfer Blocking 7. Blocking (e.g., 5% BSA or non-fat milk) Transfer->Blocking PrimaryAb 8. Primary Antibody Incubation (Overnight at 4°C) Blocking->PrimaryAb SecondaryAb 9. Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection 10. Detection (Chemiluminescence, ECL) SecondaryAb->Detection Analysis 11. Data Analysis (Densitometry) Detection->Analysis

General workflow for Western blot analysis.

Detailed Experimental Protocols

This section provides a detailed protocol for performing Western blot analysis to investigate the effects of this compound on the EGFR/STAT3/Akt, NF-κB, and MAPK signaling pathways.

1. Cell Culture and Treatment

  • Culture cells (e.g., A549, H1975, MCF-7) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for desired time points (e.g., 6, 12, 24 hours). A vehicle control (e.g., DMSO) should be included.

2. Cell Lysis and Protein Quantification

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells by adding 100-200 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.

  • Collect the supernatant containing the total protein and store it at -80°C.

  • Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

3. SDS-PAGE and Protein Transfer

  • Prepare protein samples by mixing 20-40 µg of total protein with 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load the samples onto a 10% or 12% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

4. Immunoblotting

  • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle shaking.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the primary antibody diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are listed in the table below.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% non-fat milk in TBST for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

5. Detection and Analysis

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol.

  • Capture the chemiluminescent signal using an imaging system.

  • Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ). Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).

Recommended Primary Antibodies and Dilutions

Target ProteinRecommended Dilution
p-EGFR (Tyr1068)1:1000
Total EGFR1:1000
p-STAT3 (Tyr705)1:1000
Total STAT31:1000
p-Akt (Ser473)1:1000
Total Akt1:1000
NF-κB p651:1000
IκBα1:1000
p-ERK1/2 (Thr202/Tyr204)1:1000
Total ERK1/21:1000
p-JNK (Thr183/Tyr185)1:1000
Total JNK1:1000
p-p38 (Thr180/Tyr182)1:1000
Total p381:1000
β-actin1:5000
GAPDH1:5000

Note: Optimal antibody dilutions and incubation times may vary and should be determined empirically for each specific antibody and experimental condition. It is recommended to consult the antibody datasheet for specific instructions. The use of phospho-specific antibodies requires careful handling and the consistent use of phosphatase inhibitors throughout the procedure.

References

Application Notes and Protocols for Panduratin A Nanoparticle Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panduratin A, a chalcone derivative isolated from Boesenbergia rotunda, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. However, its poor water solubility and low bioavailability present major challenges for its therapeutic application. Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations by enhancing the solubility, stability, and targeted delivery of this compound.

These application notes provide a comprehensive overview of the current state of research on this compound-loaded nanoparticles, with a focus on solid lipid nanoparticles (SLNs). While specific data for this compound-loaded polymeric nanoparticles and nanoemulsions are limited in the current literature, this document provides detailed, adaptable protocols for their formulation and evaluation based on established methodologies for similar lipophilic compounds.

Data Presentation: Physicochemical Characterization of this compound Nanoparticles

The following tables summarize the key physicochemical parameters of this compound-loaded nanoparticles. Table 1 presents data from a study on this compound-loaded SLNs, while Tables 2 and 3 provide templates for documenting the characteristics of polymeric nanoparticles and nanoemulsions, which would require experimental determination.

Table 1: Physicochemical Properties of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

Formulation CodeThis compound Concentration (% w/v)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)
SLN4[1]0.1Not explicitly stated, but described as "nanometer size"Not explicitly statedNegative99.81

Note: The cited study provides limited quantitative data for particle size and PDI, describing them qualitatively.

Table 2: Template for Physicochemical Properties of this compound-Loaded Polymeric Nanoparticles

Polymer Type (e.g., PLGA, Chitosan)This compound to Polymer RatioParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)

Table 3: Template for Physicochemical Properties of this compound-Loaded Nanoemulsions

Oil PhaseSurfactant:Co-surfactant RatioOil:Smix:Water RatioDroplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Content (mg/mL)

Signaling Pathways Modulated by this compound

This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways. Understanding these pathways is crucial for designing nanoparticle systems that can effectively deliver this compound to its intracellular targets. The primary anti-inflammatory mechanisms involve the inhibition of the NF-κB and MAPK signaling cascades.

PanduratinA_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKK MAPKKK (e.g., ASK1) TAK1->MAPKKK IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Pro_inflammatory_genes MAPKK MAPKK (MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPKs (p38, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1_nucleus AP-1 (in nucleus) AP1->AP1_nucleus AP1_nucleus->Pro_inflammatory_genes PanduratinA This compound PanduratinA->IKK Inhibition PanduratinA->MAPK Inhibition

Caption: Anti-inflammatory signaling pathways inhibited by this compound.

Experimental Protocols

The following section provides detailed protocols for the preparation and characterization of this compound-loaded nanoparticles, as well as for in vitro evaluation.

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is based on the hot melt encapsulation method, which is suitable for lipophilic drugs like this compound.[1]

Materials:

  • This compound

  • Solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

Equipment:

  • Magnetic stirrer with heating plate

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Water bath

Procedure:

  • Melt the solid lipid by heating it to 5-10 °C above its melting point.

  • Disperse this compound in the molten lipid with continuous stirring to form a uniform lipid phase.

  • In a separate beaker, dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.

  • Add the hot aqueous phase to the lipid phase dropwise under high-shear homogenization (e.g., 10,000 rpm) for 5-10 minutes to form a hot oil-in-water pre-emulsion.

  • Allow the hot nanoemulsion to cool down to room temperature under gentle stirring to solidify the lipid nanoparticles.

  • Store the resulting SLN dispersion at 4 °C for further characterization.

Preparation of this compound-Loaded Polymeric Nanoparticles (PLGA)

This protocol describes the nanoprecipitation (solvent displacement) method, a common technique for encapsulating hydrophobic drugs in biodegradable polymers like PLGA.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Organic solvent (e.g., acetone, acetonitrile)

  • Surfactant (e.g., Poloxamer 188, PVA)

  • Purified water

Equipment:

  • Magnetic stirrer

  • Syringe pump (optional)

  • Rotary evaporator

Procedure:

  • Dissolve this compound and PLGA in the organic solvent.

  • Prepare an aqueous solution of the surfactant.

  • Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring.

  • Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.

  • Continuously stir the suspension at room temperature for 2-4 hours to allow for the complete evaporation of the organic solvent. A rotary evaporator can be used to accelerate this step.

  • The resulting nanoparticle suspension can be used as is or centrifuged and washed to remove excess surfactant and unencapsulated drug.

  • For long-term storage, the nanoparticles can be lyophilized.

Preparation of this compound-Loaded Nanoemulsion

This protocol outlines the spontaneous emulsification method for preparing oil-in-water (O/W) nanoemulsions.

Materials:

  • This compound

  • Oil phase (e.g., medium-chain triglycerides, olive oil)

  • Surfactant (e.g., Tween® 80)

  • Co-surfactant (e.g., Transcutol®, ethanol)

  • Purified water

Equipment:

  • Magnetic stirrer

  • Vortex mixer

Procedure:

  • Dissolve this compound in the oil phase.

  • In a separate vial, mix the surfactant and co-surfactant (Smix).

  • Add the oil phase containing this compound to the Smix and vortex until a clear, homogenous mixture is formed.

  • Add the aqueous phase (purified water) dropwise to the oil-Smix mixture under continuous magnetic stirring.

  • A transparent or translucent nanoemulsion will form spontaneously.

  • Continue stirring for 15-30 minutes to ensure homogeneity.

Characterization of Nanoparticles

The following are key characterization techniques to assess the quality and properties of the prepared this compound nanoparticles.

Nanoparticle_Characterization_Workflow Start This compound Nanoparticle Suspension DLS Dynamic Light Scattering (DLS) Start->DLS TEM_SEM Electron Microscopy (TEM/SEM) Start->TEM_SEM Ultrafiltration Ultrafiltration/Centrifugation Start->Ultrafiltration Size_PDI Particle Size & Polydispersity Index (PDI) DLS->Size_PDI Zeta Zeta Potential DLS->Zeta Morphology Morphology & Surface Topography TEM_SEM->Morphology Quantification Quantification of Free Drug (HPLC/UV-Vis) Ultrafiltration->Quantification EE_DL Entrapment Efficiency (EE) & Drug Loading (DL) Quantification->EE_DL

Caption: Workflow for the physicochemical characterization of nanoparticles.

a) Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering.

  • Protocol:

    • Dilute the nanoparticle suspension with purified water to an appropriate concentration to avoid multiple scattering effects.

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the particle size and PDI using a Zetasizer instrument.

    • For zeta potential, use a specific folded capillary cell and measure the electrophoretic mobility.

    • Perform measurements in triplicate at 25 °C.

b) Entrapment Efficiency (EE) and Drug Loading (DL):

  • Method: Indirect quantification by separating free drug from the nanoparticles.

  • Protocol:

    • Separate the unencapsulated this compound from the nanoparticle dispersion using ultracentrifugation or a centrifugal filter device (e.g., Amicon® Ultra).

    • Collect the supernatant/filtrate.

    • Quantify the amount of free this compound in the supernatant/filtrate using a validated HPLC or UV-Vis spectrophotometry method.

    • Calculate EE and DL using the following equations:

      • EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

      • DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100

In Vitro Drug Release Study

This protocol describes the use of a Franz diffusion cell for assessing the release of this compound from the nanoparticle formulations.

Materials:

  • This compound nanoparticle formulation

  • Synthetic membrane (e.g., dialysis membrane, Strat-M®)

  • Receptor medium (e.g., phosphate-buffered saline (PBS) pH 7.4 with a surfactant like Tween® 80 to ensure sink conditions)

  • Franz diffusion cells

Equipment:

  • Franz diffusion cell apparatus with a circulating water bath

  • Magnetic stirrers

  • Syringes

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Mount the synthetic membrane between the donor and receptor compartments of the Franz diffusion cell.

  • Fill the receptor compartment with the receptor medium, ensuring no air bubbles are trapped beneath the membrane.

  • Place the Franz diffusion cells in the apparatus and maintain the temperature at 37 °C with continuous stirring of the receptor medium.

  • Apply a known amount of the this compound nanoparticle formulation onto the membrane in the donor compartment.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed medium.

  • Analyze the collected samples for this compound concentration using HPLC or UV-Vis spectrophotometry.

  • Calculate the cumulative amount of drug released over time and plot the release profile.

In Vitro Cytotoxicity Assay

This protocol uses the MTT assay to evaluate the cytotoxicity of this compound-loaded nanoparticles on a relevant cell line (e.g., cancer cell line or macrophage cell line).

Materials:

  • Cell line of interest

  • Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)

  • This compound-loaded nanoparticles, empty nanoparticles, and free this compound solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

Equipment:

  • Cell culture incubator

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test articles (this compound nanoparticles, empty nanoparticles, and free this compound) in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted test articles. Include untreated cells as a control.

  • Incubate the plates for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value for each test article.

Workflow for In Vivo Evaluation of this compound Nanoparticles

While specific in vivo data for this compound nanoparticles are not yet available, the following workflow outlines the key steps for their preclinical evaluation in animal models.

InVivo_Workflow Start Optimized this compound Nanoparticle Formulation Animal_Model Selection of Animal Model (e.g., mouse, rat) Start->Animal_Model PK_Study Pharmacokinetic (PK) Study Animal_Model->PK_Study Efficacy_Study Pharmacodynamic (PD)/ Efficacy Study Animal_Model->Efficacy_Study Toxicity_Study Biodistribution & Toxicity Study Animal_Model->Toxicity_Study Blood_Sampling Serial Blood Sampling PK_Study->Blood_Sampling Drug_Analysis Drug Analysis in Plasma (LC-MS/MS) Blood_Sampling->Drug_Analysis PK_Parameters Determine PK Parameters (AUC, Cmax, T1/2) Drug_Analysis->PK_Parameters Disease_Model Induce Disease Model (e.g., inflammation, tumor) Efficacy_Study->Disease_Model Treatment Administer Nanoparticles Disease_Model->Treatment Evaluation Evaluate Therapeutic Efficacy (e.g., tumor size, inflammatory markers) Treatment->Evaluation Tissue_Collection Tissue Collection Toxicity_Study->Tissue_Collection Histopathology Histopathological Analysis Tissue_Collection->Histopathology

Caption: General workflow for the in vivo evaluation of nanoparticles.

Conclusion and Future Perspectives

The development of nanoparticle-based delivery systems for this compound holds immense potential for enhancing its therapeutic efficacy. Solid lipid nanoparticles have been shown to be a viable carrier, achieving high entrapment efficiency.[1] The protocols provided herein offer a framework for the formulation and evaluation of various nanoparticle systems, including polymeric nanoparticles and nanoemulsions, for this compound delivery.

Future research should focus on:

  • The formulation and characterization of this compound-loaded polymeric nanoparticles and nanoemulsions to identify optimal carrier systems for specific applications.

  • Comprehensive in vivo studies to evaluate the pharmacokinetics, biodistribution, and therapeutic efficacy of these nanoformulations in relevant animal models of inflammation and cancer.

  • Investigation into the cellular uptake mechanisms of this compound nanoparticles and their effects on the target signaling pathways in a more complex biological environment.

By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, paving the way for its clinical translation.

References

Application Note: LC-MS/MS Method for Panduratin A Metabolite Identification

Author: BenchChem Technical Support Team. Date: November 2025

An LC-MS/MS method for the identification of Panduratin A metabolites is crucial for researchers, scientists, and drug development professionals. This application note provides a detailed protocol for identifying these metabolites in preclinical studies.

Introduction

This compound, a chalcone derivative isolated from the rhizomes of Boesenbergia rotunda, has garnered significant interest for its wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1] As with any potential therapeutic agent, understanding its metabolic fate is a critical component of drug development. The identification of metabolites is essential for evaluating the compound's efficacy, safety, and pharmacokinetic profile. This application note describes a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the identification of this compound metabolites in biological matrices.

Metabolic Profile of this compound

Studies in animal models, such as rats and dogs, have shown that this compound undergoes several biotransformation reactions. The major metabolic pathways include oxidation, dioxidation, and glucuronidation.[2][3][4][5] Following administration, a significant portion of this compound is metabolized before excretion, primarily through the feces.[2][3][4] Unchanged this compound is also detected in feces, while only negligible amounts are found in urine.[2][3]

Quantitative Summary

The oral bioavailability of this compound has been reported to be relatively low. In rats, the absolute oral bioavailability was approximately 9% for the pure compound and 6% when administered as a fingerroot extract.[2][6] In beagle dogs, the absolute oral bioavailability was found to be in the range of 7-9%.[5]

Table 1: Pharmacokinetic Parameters of this compound in Rats

Administration RouteDoseCmax (µg/L)Absolute Oral Bioavailability (%)Reference
Intravenous (Pure Compound)4.5 mg/kg~20,000-[3]
Oral (Pure Compound)45 mg/kg4833 ± 659~9[2][7]
Oral (Fingerroot Extract)45 mg/kg3269 ± 819~6[2][7]

Table 2: Pharmacokinetic Parameters of this compound in Beagle Dogs

Administration RouteDose (equivalent to this compound)Cmax (µg/L)Absolute Oral Bioavailability (%)Reference
Oral (Fingerroot Extract)5 mg/kg12,416 ± 2,326~7-9[5]
Oral (Fingerroot Extract)10 mg/kg26,319 ± 8,221~7-9[5]

Experimental Protocols

1. Sample Preparation

A robust sample preparation protocol is essential to remove interferences and concentrate the analytes of interest from the biological matrix.

Protocol 1: Protein Precipitation for Plasma Samples

  • To 100 µL of plasma, add 400 µL of ice-cold methanol (containing an appropriate internal standard).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.[8]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Urine and Fecal Homogenate Samples

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load the pre-treated sample (e.g., diluted urine or supernatant from homogenized feces) onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Dry and Reconstitute: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

2. LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Typical):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-22 min: 5% B

Mass Spectrometry Conditions (Typical):

  • Ionization Mode: ESI positive and negative modes.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Data Acquisition: Full scan for initial screening and product ion scan for structural elucidation of potential metabolites. For targeted quantification, Multiple Reaction Monitoring (MRM) would be used.

Table 3: Predicted MRM Transitions for this compound and its Metabolites (Hypothetical)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]+XXX.X25
Oxidized Metabolite[M+H]+XXX.X30
Dioxidized Metabolite[M+H]+XXX.X30
Glucuronide Conjugate[M-H]-XXX.X35

Note: Specific MRM transitions and collision energies need to be optimized experimentally.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, Feces) Protein_Precipitation Protein Precipitation (for Plasma) Sample->Protein_Precipitation SPE Solid-Phase Extraction (for Urine/Feces) Sample->SPE Extraction Extraction of Analytes Protein_Precipitation->Extraction SPE->Extraction LC_Separation LC Separation (Reversed-Phase) Extraction->LC_Separation MS_Detection MS Detection (ESI+/-) LC_Separation->MS_Detection MSMS_Fragmentation MS/MS Fragmentation MS_Detection->MSMS_Fragmentation Data_Acquisition Data Acquisition (Full Scan & Product Ion Scan) MSMS_Fragmentation->Data_Acquisition Metabolite_ID Metabolite Identification Data_Acquisition->Metabolite_ID Structural_Elucidation Structural Elucidation Metabolite_ID->Structural_Elucidation

Caption: Experimental workflow for this compound metabolite identification.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Panduratin_A This compound Oxidation Oxidized Metabolite Panduratin_A->Oxidation Oxidation Dioxidation Dioxidized Metabolite Panduratin_A->Dioxidation Dioxidation Glucuronidation Glucuronide Conjugate Panduratin_A->Glucuronidation Glucuronidation Oxidation->Glucuronidation Glucuronidation

References

Troubleshooting & Optimization

Improving Panduratin A solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for working with Panduratin A, focusing on overcoming solubility challenges in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a natural chalcone derivative isolated from Boesenbergia rotunda (fingerroot) that exhibits a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral effects.[1][2] Like many hydrophobic compounds, this compound has poor water solubility, which presents a significant challenge for in vitro studies that use aqueous culture media.[3] This can lead to issues with compound precipitation, inaccurate concentration measurements, and reduced bioavailability to cells in culture.

Q2: What are the most common solvents for creating a this compound stock solution?

A2: The most common primary solvents for this compound are dimethyl sulfoxide (DMSO) and 100% ethanol.[4] These organic solvents can dissolve this compound at high concentrations, allowing for the creation of a concentrated stock solution that can be serially diluted into the aqueous cell culture medium.

Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), and ideally below 0.1%. It is crucial to run a vehicle control experiment (medium with the same final DMSO concentration but without this compound) to ensure that the observed cellular effects are due to the compound and not the solvent.

Q4: Can I use other methods besides co-solvents to improve this compound solubility?

A4: Yes, several techniques can be employed to enhance the solubility of hydrophobic drugs.[5][6] For this compound, one study successfully used β-cyclodextrin to improve its solubility.[7] Other potential methods include the use of non-ionic surfactants (e.g., Tween 80, Tween 20) or advanced delivery systems like nanoformulations, though these require more specialized formulation development.[4][8]

Q5: What signaling pathways are known to be modulated by this compound?

A5: this compound has been shown to modulate several key cellular signaling pathways. Notably, it inhibits the EGFR/STAT3/Akt signaling cascade in non-small cell lung cancer cells.[1][9] It is also known to be an activator of the AMP-activated protein kinase (AMPK) pathway and can influence the downstream mTOR signaling pathway.[2]

Troubleshooting Guide: this compound Precipitation in Culture Media

This guide addresses the common issue of this compound precipitating out of solution when added to aqueous cell culture media.

Problem Potential Cause Troubleshooting Steps & Solutions
Immediate precipitation upon adding stock solution to media. The concentration of this compound exceeds its solubility limit in the final aqueous solution. The high concentration of the drug in the small volume of DMSO stock leads to rapid precipitation when diluted in the aqueous medium.[4]1. Decrease the Stock Concentration: Prepare a less concentrated stock solution of this compound in DMSO. This will require adding a larger volume to the media, so be mindful of the final DMSO percentage.[4] 2. Modify the Dilution Method: Instead of adding the stock directly to the full volume of media, try a stepwise dilution. Add the stock solution to a small volume of serum-containing media first, vortex gently, and then add this mixture to the rest of the culture medium. The proteins in the serum can sometimes help stabilize the compound. 3. Warm the Media: Gently warm the culture media to 37°C before adding the compound. Do not overheat, as this can degrade media components.[10]
Precipitate forms over time (hours to days) in the incubator. The compound is falling out of solution due to instability or changes in the media. This can be caused by evaporation of the medium, which increases the compound's effective concentration.[11][12] Temperature fluctuations can also reduce solubility.[11]1. Ensure Proper Humidification: Check that the incubator has adequate humidity to prevent evaporation from the culture plates or flasks.[12] 2. Use Co-solvents or Solubilizers: Consider preparing the final treatment medium with a low concentration of a co-solvent like PEG 400 or a non-ionic surfactant like Tween 80 (final concentration typically ≤0.1%).[4] 3. Reduce Incubation Time: If the experiment allows, reduce the duration of the treatment to minimize the time the compound has to precipitate.
Turbidity or fine precipitate observed in all wells, including vehicle control. The issue may be with the culture medium itself, not this compound. This can be due to the precipitation of salts (e.g., calcium phosphate), proteins from the serum after a freeze-thaw cycle, or microbial contamination.[11][12][13]1. Inspect the Medium and Serum: Check the basal medium and serum separately for any signs of precipitation before mixing. Avoid repeated freeze-thaw cycles of serum.[11] 2. Check for Contamination: Inspect the culture under a microscope for signs of bacterial or fungal contamination, which can cause turbidity.[13] 3. Prepare Fresh Media: If in doubt, discard the current batch of media and prepare a fresh one.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound

This table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound against different cell lines.

Cell LineCancer TypeIC₅₀ (µg/mL)Reference
A549Non-Small Cell Lung Cancer (Wild-Type EGFR)6.03 ± 0.21[1][9]
H1975Non-Small Cell Lung Cancer (Mutant EGFR)5.58 ± 0.15[1][9]
MRC5Normal Lung Fibroblast12.96 ± 0.36[1][9]
Table 2: General Solubility Enhancement Techniques

This table outlines common methods for improving the solubility of hydrophobic compounds like this compound.

TechniqueMechanism of ActionCommon Agents UsedKey Considerations
Co-solvency Reduces the interfacial tension between the aqueous solution and the hydrophobic compound.[14]DMSO, Ethanol, Propylene Glycol, Polyethylene Glycol (PEG) 300/400.[5]The final concentration of the co-solvent must be non-toxic to the cells.
pH Adjustment Protonates or deprotonates an ionizable compound to increase its charge and affinity for water.[5]Buffers (e.g., HCl, NaOH) to adjust media pH.Only effective for ionizable compounds; this compound is not strongly ionizable.
Complexation Forms a host-guest complex where the hydrophobic drug is encapsulated within a hydrophilic outer shell.[5]Cyclodextrins (e.g., β-cyclodextrin).[7]Can alter the effective concentration and bioavailability of the drug.
Use of Surfactants Forms micelles that encapsulate the hydrophobic drug in their core, allowing dispersion in aqueous solutions.[4]Tween 20, Tween 80, Sodium Lauryl Sulfate (SLS).[3][4]Surfactants can have their own biological effects and potential toxicity.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the standard method for preparing a concentrated stock solution of this compound using DMSO.

  • Weighing: Accurately weigh the desired amount of pure this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the required volume of sterile, cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Method for Preparing Treatment Media

This protocol outlines the steps for diluting the DMSO stock solution into the final cell culture medium.

  • Thaw and Warm: Thaw a single aliquot of the this compound stock solution and warm the required volume of complete cell culture medium (containing serum and other supplements) to 37°C.

  • Pre-Dilution (Optional but Recommended): Perform a serial dilution. For example, add 2 µL of a 10 mM stock solution to 998 µL of warm medium to get a 20 µM intermediate solution. This helps prevent shocking the compound out of solution.

  • Final Dilution: Add the required volume of the stock or intermediate solution to the final volume of warm culture medium to achieve the desired treatment concentration.

  • Mixing: Mix immediately but gently by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause proteins in the serum to denature and precipitate.

  • Application: Immediately replace the existing medium on the cells with the freshly prepared treatment medium.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_treat Treatment Media Preparation weigh 1. Weigh This compound add_dmso 2. Add DMSO weigh->add_dmso dissolve 3. Dissolve (Vortex/Sonicate) add_dmso->dissolve filter 4. Sterile Filter (0.22 µm) dissolve->filter store 5. Aliquot & Store (-20°C / -80°C) filter->store thaw 6. Thaw Stock Aliquot store->thaw dilute 8. Dilute Stock into Media thaw->dilute warm_media 7. Warm Culture Media (37°C) warm_media->dilute mix 9. Mix Gently dilute->mix apply 10. Apply to Cells mix->apply

Caption: Workflow for preparing this compound for in vitro assays.

signaling_pathway panduratin This compound egfr EGFR panduratin->egfr Inhibits stat3 STAT3 panduratin->stat3 Inhibits akt Akt panduratin->akt Inhibits apoptosis Apoptosis panduratin->apoptosis Induces egfr->stat3 egfr->akt proliferation Cell Survival & Proliferation stat3->proliferation akt->proliferation

Caption: this compound inhibits the EGFR/STAT3/Akt signaling pathway.

troubleshooting_logic start Precipitate Observed? immediate Immediate Precipitation? start->immediate control_ok Vehicle Control Precipitates? immediate->control_ok No sol_limit Exceeds Solubility Limit immediate->sol_limit Yes media_issue Media/Contamination Issue control_ok->media_issue Yes instability Compound Instability in Media control_ok->instability No action_sol_limit Action: - Decrease Stock Conc. - Change Dilution Method sol_limit->action_sol_limit action_media_issue Action: - Check Media/Serum - Test for Contamination media_issue->action_media_issue action_instability Action: - Check Incubator Humidity - Use Solubilizing Agents instability->action_instability solution Problem Solved action_sol_limit->solution action_media_issue->solution action_instability->solution

Caption: Decision tree for troubleshooting this compound precipitation.

References

Overcoming Panduratin A instability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Panduratin A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the use of this compound in cell culture experiments, with a specific focus on its inherent instability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary cellular effects?

This compound is a natural chalcone compound isolated from the rhizomes of Boesenbergia rotunda (fingerroot). It exhibits a range of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and anti-viral properties. A primary mechanism of action for this compound is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammatory responses and cell survival.[1][2][3][4][5]

Q2: I'm observing inconsistent or weaker than expected results with this compound in my cell culture experiments. What could be the cause?

Inconsistent results with this compound are often attributed to its instability in aqueous solutions, including cell culture media. This compound, like many chalcones, can degrade over time, leading to a decrease in its effective concentration and biological activity. Factors such as pH, temperature, light exposure, and the components of the cell culture medium can all influence its stability.

Q3: How should I prepare and store this compound stock solutions?

To maximize stability, this compound stock solutions should be prepared in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) or ethanol at a high concentration.[6] It is recommended to store these stock solutions in small aliquots at -20°C or -80°C in amber vials to protect from light. Avoid repeated freeze-thaw cycles.

Q4: What is the recommended final concentration of the solvent (e.g., DMSO) in the cell culture medium?

The final concentration of the solvent in the cell culture medium should be kept as low as possible, typically below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects.

Troubleshooting Guide: Overcoming this compound Instability

This guide provides solutions to common problems encountered when working with this compound in cell culture.

Problem Possible Cause Recommended Solution
Loss of biological activity over time in culture. Degradation of this compound in the cell culture medium.1. Prepare fresh working solutions of this compound from a frozen stock for each experiment. 2. Minimize the incubation time of this compound with the cells as much as the experimental design allows. 3. Consider replenishing the media with freshly diluted this compound for longer-term experiments.
High variability between experimental replicates. Inconsistent concentrations of active this compound due to degradation.1. Ensure uniform and rapid addition of the this compound working solution to all wells. 2. Use a master mix of the final this compound concentration in the medium to add to the cells. 3. Perform a stability test of this compound in your specific cell culture medium to determine its half-life under your experimental conditions.
Precipitation of this compound in the cell culture medium. Low aqueous solubility of this compound.1. Ensure the final solvent concentration is sufficient to maintain solubility, but still non-toxic to the cells. 2. Visually inspect the medium for any signs of precipitation after adding the this compound stock solution. 3. Consider using a stabilizing agent like β-cyclodextrin to enhance solubility, though this should be validated for non-interference with your experimental system.
Unexpected cellular toxicity. Degradation products of this compound may have different toxicities.1. If possible, analyze the degradation products in your cell culture medium using techniques like HPLC or LC-MS. 2. Test the toxicity of the vehicle control (medium with the same concentration of solvent) to rule out solvent effects.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO) or 100% ethanol

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO or 100% ethanol to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of this compound Stability in Cell Culture Medium

Objective: To determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Incubator at 37°C and 5% CO2

  • HPLC or LC-MS system for analysis

Procedure:

  • Prepare a working solution of this compound at the final experimental concentration in your cell culture medium.

  • Also prepare a "time zero" sample by immediately extracting an aliquot of the working solution (see step 5).

  • Incubate the remaining working solution in a sterile, sealed container under your standard cell culture conditions (37°C, 5% CO2).

  • At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect aliquots of the incubated solution.

  • For each time point, extract this compound from the medium. A common method is protein precipitation with a threefold excess of ice-cold acetonitrile. Vortex, then centrifuge at high speed to pellet the precipitated proteins.

  • Analyze the supernatant containing this compound by HPLC or LC-MS to determine its concentration.

  • Plot the concentration of this compound versus time to determine its degradation kinetics and half-life in the medium.

Data Presentation:

Table 1: Hypothetical Stability of this compound in Different Cell Culture Media at 37°C

Time (hours)Concentration in DMEM + 10% FBS (µM)Concentration in RPMI-1640 + 10% FBS (µM)
010.010.0
29.19.3
48.28.5
86.77.2
125.56.1
243.03.8
Half-life (hours) ~15 ~18

Note: This table presents hypothetical data for illustrative purposes. Researchers should generate their own data using the protocol above.

Visualizations

Signaling Pathway

This compound is known to inhibit the NF-κB signaling pathway. Upon stimulation by inflammatory signals like TNF-α, IκB is typically degraded, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to prevent the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and inhibiting its downstream effects.[2][4][5][7]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_p p-IκB IkB->IkB_p NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB NF-κB-IκB (Inactive) Degradation Proteasomal Degradation IkB_p->Degradation Transcription Gene Transcription (e.g., IL-6, ICAM-1) Nucleus->Transcription PanduratinA This compound PanduratinA->IKK Inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Workflow

The following workflow outlines the key steps for assessing the stability of this compound in cell culture medium.

Stability_Workflow Prep_Stock Prepare this compound Stock Solution (in DMSO) Prep_Working Prepare Working Solution in Cell Culture Medium Prep_Stock->Prep_Working Incubate Incubate at 37°C, 5% CO2 Prep_Working->Incubate Time_Points Collect Aliquots at Different Time Points Incubate->Time_Points Extract Extract this compound (e.g., Protein Precipitation) Time_Points->Extract Analyze Analyze by HPLC or LC-MS Extract->Analyze Data_Analysis Determine Concentration and Half-life Analyze->Data_Analysis

Caption: Workflow for this compound stability assessment.

Troubleshooting Logic

This diagram illustrates a logical approach to troubleshooting inconsistent experimental results with this compound.

Troubleshooting_Logic Start Inconsistent Results? Check_Stock Is Stock Solution Old or Improperly Stored? Start->Check_Stock Check_Working Is Working Solution Freshly Prepared? Check_Stock->Check_Working No Sol_New_Stock Prepare Fresh Stock Solution Check_Stock->Sol_New_Stock Yes Check_Precipitation Precipitation Observed in Medium? Check_Working->Check_Precipitation Yes Sol_Fresh_Working Always Prepare Working Solution Fresh Check_Working->Sol_Fresh_Working No Check_Incubation Long Incubation Time? Check_Precipitation->Check_Incubation No Sol_Solubility Optimize Solvent Conc. or Use Stabilizer Check_Precipitation->Sol_Solubility Yes Sol_Time Reduce Incubation Time or Replenish Compound Check_Incubation->Sol_Time Yes End Consistent Results Check_Incubation->End No Sol_New_Stock->End Sol_Fresh_Working->End Sol_Solubility->End Sol_Time->End

Caption: Troubleshooting inconsistent this compound results.

References

Frequently Asked Questions (FAQs) & Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Panduratin A Dose-Response Curve Optimization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during in vitro experiments with this compound.

This section addresses specific issues you might encounter during your experiments.

Q1: I'm observing inconsistent IC50 values for this compound across repeat experiments. What could be the cause?

A1: Inconsistent IC50 values can stem from several factors:

  • Compound Solubility: this compound is a hydrophobic molecule. Ensure your stock solution is fully dissolved in a suitable solvent like DMSO before preparing serial dilutions in your culture medium. Precipitates in the final treatment media can lead to inaccurate concentrations.

  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and are within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity.

  • Seeding Density: Inconsistent initial cell seeding density will lead to variability. Optimize and maintain a consistent cell number per well for all experiments.

  • Assay Incubation Time: The cytotoxic effects of this compound are time-dependent.[1] Ensure that the incubation time after treatment is precisely the same for all plates and all experiments you wish to compare.

  • Reagent Variability: Use the same lot of reagents (e.g., FBS, media, assay kits) for a set of comparable experiments to minimize variability.

Q2: My dose-response curve is not sigmoidal (S-shaped). How should I interpret this?

A2: A non-sigmoidal curve can indicate several phenomena:

  • Concentration Range: You may be using a concentration range that is too narrow or is entirely above or below the dynamic range of the response. Widen your concentration range with broader dilution steps to capture the full curve.

  • Compound Instability or Solubility Limit: At very high concentrations, this compound might precipitate out of the medium, leading to a plateau or even a decrease in the observed effect. Visually inspect your highest concentration wells for any signs of precipitation.

  • Complex Biological Response: The compound might have biphasic effects (hormesis) or induce other cellular processes like autophagy at different concentrations, which can affect viability assays.[2] Consider using a different assay method (e.g., apoptosis vs. metabolic activity) to confirm the response.

Q3: What is the primary mechanism of action for this compound?

A3: this compound primarily induces apoptosis in cancer cells by inhibiting key survival signaling pathways. It has been shown to inhibit the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and its downstream effectors, including STAT3 and Akt.[2][3] This disruption of pro-survival signaling is a key driver of its anti-cancer effects. In some contexts, it has also been shown to affect the NF-κB pathway and induce cell cycle arrest.[1][4]

Q4: I'm seeing high toxicity in my control cells treated with the vehicle (DMSO). What should I do?

A4: The final concentration of the vehicle (typically DMSO) in your culture medium should be non-toxic. A general rule is to keep the final DMSO concentration at or below 0.5%, and ideally below 0.1%. Perform a vehicle control experiment where you treat cells with a range of DMSO concentrations to determine the non-toxic threshold for your specific cell line.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines a standard method for assessing cell viability based on mitochondrial metabolic activity.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Target cancer cell line (e.g., A549, H1975)[2][3]

  • Complete cell culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 20 mM) in DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA.

    • Perform a cell count and determine viability (e.g., using a hemocytometer and trypan blue).

    • Seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from your stock solution in complete medium. A common approach is a 2-fold or 3-fold dilution series across 8-12 concentrations (e.g., 0 µM to 100 µM).

    • Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-cell" blank control (medium only).

    • Carefully remove the old medium from the cells and add 100 µL of the prepared treatment media to the appropriate wells.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).[4][5]

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of solubilization buffer to each well to dissolve the crystals.

    • Gently pipette to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100

    • Plot the % Viability against the log-transformed concentration of this compound.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to fit a sigmoidal dose-response curve and calculate the IC50 value.

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cell Lines
Cell LineCell TypeIC50 ValueNotes
A549 Human non-small cell lung cancer (wild-type EGFR)6.03 ± 0.21 µg/mLCytotoxicity screening after 24h treatment.[2][3]
A549 Human non-small cell lung cancer4.4 µg/mL (10.8 µM)Cell proliferation assay.[4]
H1975 Human non-small cell lung cancer (mutant EGFR)5.58 ± 0.15 µg/mLCytotoxicity screening after 24h treatment.[2][3]
MCF-7 Human breast cancer15 µMCell growth inhibition assay.[1]
MRC5 Normal human lung fibroblast12.96 ± 0.36 µg/mLDemonstrates lower toxicity in non-cancerous cells.[2][3]

Visualizations

Signaling Pathway and Workflow Diagrams

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR p_EGFR p-EGFR EGFR->p_EGFR Phosphorylation Panduratin_A Panduratin_A Panduratin_A->p_EGFR Inhibition p_Akt p-Akt Panduratin_A->p_Akt Inhibition p_STAT3 p-STAT3 Panduratin_A->p_STAT3 Inhibition PI3K PI3K p_EGFR->PI3K STAT3 STAT3 p_EGFR->STAT3 Akt Akt PI3K->Akt Akt->p_Akt Proliferation_Survival Cell Proliferation & Survival p_Akt->Proliferation_Survival STAT3->p_STAT3 p_STAT3->Proliferation_Survival

Caption: this compound inhibits EGFR, STAT3, and Akt signaling pathways.

G A Prepare this compound Stock Solution (in DMSO) D Prepare Serial Dilutions and Treat Cells A->D B Optimize and Seed Cells in 96-Well Plate C Incubate for 24h for Cell Attachment B->C C->D E Incubate for 24h, 48h, or 72h D->E F Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) E->F G Read Absorbance or Luminescence F->G H Data Analysis: Normalize to Control G->H I Plot Dose-Response Curve & Calculate IC50 H->I

Caption: Standard workflow for a dose-response experiment.

G rect_node rect_node start Inconsistent or Unexpected Results? q1 Is the Curve Non-Sigmoidal? start->q1 q2 High Well-to-Well Variability? start->q2 q3 IC50 Value Drifting? start->q3 a1 Check concentration range. Visually inspect for precipitation. q1->a1 Yes a2 Review cell seeding technique. Check for edge effects on plate. q2->a2 Yes a3 Verify cell passage number. Confirm stock solution integrity. Check incubation timing. q3->a3 Yes

Caption: Troubleshooting flowchart for dose-response experiments.

References

Troubleshooting Panduratin A extraction yield issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with Panduratin A extraction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound yield is significantly lower than expected. What are the most common causes?

Low extraction yields are a frequent issue and can stem from several factors throughout the experimental workflow. The most critical parameters to investigate are related to the raw material, the choice of solvent, and the extraction conditions.[1][2]

  • Suboptimal Raw Material: The quality and preparation of the Boesenbergia rotunda (fingerroot) rhizomes are crucial. Low concentrations of this compound in the source material will naturally lead to poor yields.[1] Ensure the rhizomes are properly dried (moisture content less than 3.5% w/w is recommended) and ground to an optimal particle size.[3]

  • Incorrect Solvent Selection: The choice of extraction solvent has a decisive impact on efficiency.[1] this compound is a nonpolar compound, and nonpolar solvents are generally more effective.[3]

  • Inefficient Extraction Parameters: Factors such as the solid-to-liquid ratio, extraction time, and temperature must be optimized.[1][4] Failure to do so can result in incomplete extraction of the target compound.

Q2: What is the optimal particle size for the Boesenbergia rotunda powder?

The particle size of the plant material significantly impacts the extraction yield.[4] A study utilizing ultrasound-assisted extraction (UAE) identified 125 µm as the optimal powder size for maximizing extraction efficiency.[4][5] Smaller particle sizes increase the surface area available for solvent penetration, enhancing the extraction process.

Q3: Which solvent should I use for the best this compound yield?

For this compound, a nonpolar solvent is highly effective. n-hexane has been shown to be an excellent choice, efficiently isolating this compound while reducing the presence of other matrix components.[4] One study achieved an 80% extraction efficiency for this compound using n-hexane in a single extraction step.[4] While other solvents like methanol or ethanol can be used, n-hexane demonstrates superior performance for this specific compound.[4]

Q4: My yield is still low after optimizing the solvent and particle size. What other extraction parameters should I check?

Beyond solvent and particle size, you should verify the following parameters:

  • Solid-to-Liquid Ratio: An optimal ratio ensures the solvent can sufficiently penetrate the plant matrix. A ratio of 1:30 (g/mL) has been identified as ideal for maximizing the yield of this compound.[4][5]

  • Extraction Time: With efficient methods like ultrasound-assisted extraction (UAE), long extraction times are not always necessary. Impressive yields have been achieved in as little as 10 minutes .[4]

  • Temperature: While temperature can be a key factor in many extraction processes, studies on this compound using UAE with n-hexane found that variations in temperature (between 30-60°C) did not significantly affect extraction efficiency.[1][4]

Below is a troubleshooting workflow to diagnose yield issues systematically.

G start Low this compound Yield param_check Review Extraction Parameters start->param_check material_check Assess Raw Material Quality start->material_check protocol_check Verify Protocol Execution start->protocol_check solvent Is the solvent optimal? (e.g., n-hexane) param_check->solvent drying Was the rhizome properly dried? material_check->drying lysis Was cell lysis complete? (e.g., sufficient sonication) protocol_check->lysis ratio Is the solid:liquid ratio correct? (e.g., 1:30 g/mL) solvent->ratio Yes solution_param Action: Use nonpolar solvent like n-hexane. solvent->solution_param No particle_size Is particle size optimal? (e.g., 125 µm) ratio->particle_size Yes solution_ratio Action: Adjust ratio to 1:30 g/mL. ratio->solution_ratio No particle_size->lysis Yes solution_particle Action: Grind material to 125 µm. particle_size->solution_particle No storage Was the material stored correctly to prevent degradation? drying->storage Yes solution_drying Action: Ensure moisture is <3.5% w/w. drying->solution_drying No storage->lysis Yes solution_storage Action: Store dried powder in cool, dark, dry conditions. storage->solution_storage No transfer_loss Potential loss during transfer/filtration steps? lysis->transfer_loss Yes solution_lysis Action: Optimize sonication time and power. lysis->solution_lysis No solution_transfer Action: Handle carefully, rinse equipment with solvent. transfer_loss->solution_transfer No

Caption: Troubleshooting workflow for low this compound extraction yield.

Q5: Could my sample be degrading during extraction or storage?

Yes, sample degradation is a possible cause of low yield.[6][7] Factors like exposure to light, high temperatures, or extreme pH can degrade bioactive compounds.[8] For raw materials, it is best to shock-freeze fresh tissue samples and store them at -80°C or use stabilizing reagents.[6] Dried powder should be kept in a cool, dark, and dry environment. Crude extracts should be stored at 4°C until further processing.[3]

Data & Protocols

Summary of Optimal Extraction Parameters

For researchers aiming to maximize their yield, the following table summarizes the optimal conditions identified for Ultrasound-Assisted Extraction (UAE) of this compound from Boesenbergia rotunda.

ParameterOptimal ConditionRationaleSource
Solvent n-hexaneHigh selectivity for nonpolar this compound, reducing other matrix components.[4]
Particle Size 125 µmMaximizes surface area for efficient solvent penetration and extraction.[4][5]
Solid-to-Liquid Ratio 1:30 g/mLEnsures sufficient solvent volume to fully extract the compound from the matrix.[4][5]
Extraction Time (UAE) 10 minutesRapid and efficient extraction is achievable with ultrasound assistance.[4]
Extraction Temperature 30-60 °CYield was not significantly affected within this range when using UAE with n-hexane.[4]
Detailed Experimental Protocol: UAE and CPC Purification

This section provides a detailed methodology for the extraction and subsequent purification of this compound, based on a highly efficient, recently developed method.[4]

Part 1: Ultrasound-Assisted Extraction (UAE)

  • Sample Preparation: Grind dried Boesenbergia rotunda rhizomes to a fine powder with a particle size of 125 µm.

  • Extraction Setup: Add 1 g of the dried powder to a test tube.

  • Solvent Addition: Add 30 mL of n-hexane to achieve a 1:30 g/mL solid-to-liquid ratio.

  • Sonication: Place the test tube in an ultrasonic bath and sonicate for 10 minutes.

  • Filtration: After sonication, filter the mixture to separate the crude extract from the solid plant material.

  • Evaporation: Evaporate the n-hexane from the crude extract to obtain a semi-solid residue.

  • Yield Calculation: The crude extract yield should be approximately 6.96 ± 0.07%.[4][5]

Part 2: Centrifugal Partition Chromatography (CPC) Purification

  • Solvent System Preparation: Prepare a two-phase solvent system of n-hexane/Methanol/Water at a ratio of 5:3.4:1.6 (v/v/v).

  • Crude Extract Preparation: Dissolve the crude extract residue in ethyl acetate to a concentration of 1 g/mL.

  • CPC Loading: Load 0.5 mL of the dissolved crude extract into the CPC system.

  • Separation: Perform the CPC separation in ascending mode (using the upper phase as the mobile phase). The entire process can be completed within 30 minutes.

  • Fraction Collection & Analysis: Collect the fractions containing this compound. Purity can be confirmed using UHPLC, with expected purity levels reaching up to 99.69%.[4][5]

G Experimental Workflow: this compound Extraction & Purification cluster_extraction Part 1: Extraction cluster_purification Part 2: Purification prep Sample Prep (Dry & Grind to 125 µm) uae Ultrasound-Assisted Extraction (n-hexane, 1:30 ratio, 10 min) prep->uae filter Filtration uae->filter evap Solvent Evaporation filter->evap crude Crude Extract (~7% yield) evap->crude dissolve Dissolve Crude Extract (in Ethyl Acetate) crude->dissolve cpc CPC Purification (n-hexane/MeOH/H2O system) dissolve->cpc collect Fraction Collection cpc->collect pure_pa Pure this compound (>99% purity) collect->pure_pa

Caption: Workflow for this compound extraction (UAE) and purification (CPC).

Relevant Signaling Pathway

This compound is known for its anti-inflammatory properties, partly through the inhibition of the NF-κB signaling pathway.[9] Understanding this mechanism is valuable for researchers in drug development.

G cluster_0 TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB_p P-IκB (Degradation) IkB->IkB_p NFkB_active Active NF-κB IkB->NFkB_active IκB releases NF-κB NFkB->NFkB_active IκB releases NF-κB Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation induces PanduratinA This compound PanduratinA->IkB Prevents Degradation

Caption: this compound inhibits the NF-κB pathway by preventing IκB degradation.

References

Optimizing Panduratin A HPLC Separation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for optimizing the High-Performance Liquid Chromatography (HPLC) separation of Panduratin A.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for HPLC analysis of this compound?

A1: For initial analysis of this compound, a reversed-phase C18 column is recommended. A common mobile phase consists of a mixture of acetonitrile and water, often with a small percentage of an acidifier like formic acid to improve peak shape. Detection is typically carried out using a UV detector at a wavelength of around 254 nm or 300 nm.[1]

Q2: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?

A2: Peak tailing for this compound is often due to its interaction with active silanol groups on the silica-based stationary phase. Since this compound is a chalcone with phenolic hydroxyl groups, these interactions can be pronounced. To mitigate this, consider the following:

  • Lower the mobile phase pH: Adding a small amount of formic acid (e.g., 0.1%) to the aqueous portion of your mobile phase will suppress the ionization of the silanol groups, reducing unwanted secondary interactions.

  • Use an end-capped column: Modern, high-purity, end-capped C18 columns are designed to minimize exposed silanol groups.

  • Optimize mobile phase composition: Adjust the ratio of acetonitrile to water. A slight increase in the organic solvent percentage may improve peak symmetry.

Q3: I am observing co-elution of this compound with other compounds from my Boesenbergia rotunda extract. How can I improve the resolution?

A3: Boesenbergia rotunda extracts contain several related flavonoids and chalcones, such as pinostrobin and pinocembrin, which can co-elute with this compound.[2][3][4] To improve resolution:

  • Implement a gradient elution: Start with a lower percentage of organic solvent and gradually increase it over the run. This will help to separate compounds with different polarities more effectively.

  • Adjust the mobile phase: Experiment with different mobile phase compositions. For instance, using methanol instead of, or in combination with, acetonitrile can alter the selectivity of the separation.

  • Change the stationary phase: If resolution is still an issue, consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or a biphenyl column, which can offer different selectivity for aromatic compounds.

Q4: I am seeing ghost peaks in my chromatogram when analyzing this compound. What are the likely sources and solutions?

A4: Ghost peaks can arise from several sources. A systematic approach is needed to identify and eliminate them:

  • Contaminated mobile phase: Ensure you are using high-purity HPLC-grade solvents and freshly prepared mobile phases. Filter all aqueous buffers.

  • Sample carryover: Implement a robust needle wash protocol in your autosampler. Injecting a blank solvent after a concentrated sample can confirm if carryover is the issue.

  • System contamination: Flush the entire HPLC system, including the injector and detector, with a strong solvent like isopropanol.

Q5: What is the stability of this compound under typical HPLC conditions?

A5: this compound is known to be stable in acidic and oxidative conditions. However, it is labile under basic and photolytic (light) conditions.[1] Therefore, it is crucial to:

  • Use a slightly acidic mobile phase (e.g., with 0.1% formic acid).

  • Protect your samples and standards from direct light by using amber vials or covering them with foil.

  • Analyze samples promptly after preparation.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing)

dot```dot graph Troubleshooting_Peak_Tailing { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Nodes Start [label="Poor this compound\nPeak Shape (Tailing)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_pH [label="Is mobile phase\nacidified?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Add_Acid [label="Add 0.1% Formic Acid\nto aqueous phase", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Column [label="Is column old or\nnot end-capped?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Replace_Column [label="Replace with a new,\nhigh-purity, end-capped\nC18 column", fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimize_Mobile_Phase [label="Adjust Acetonitrile/Water\nratio", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Resolved [label="Peak Shape\nImproved", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Check_pH; Check_pH -> Add_Acid [label="No"]; Check_pH -> Check_Column [label="Yes"]; Add_Acid -> Resolved; Check_Column -> Replace_Column [label="Yes"]; Check_Column -> Optimize_Mobile_Phase [label="No"]; Replace_Column -> Resolved; Optimize_Mobile_Phase -> Resolved; }

Caption: Workflow to improve the resolution of this compound.

Experimental Protocols

Protocol 1: Isocratic HPLC Method for this compound Quantification

This protocol is suitable for the routine quantification of this compound in purified samples or simple extracts.

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and water (containing 0.1% formic acid) in a 70:30 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 300 nm. [1]* Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration within the linear range of the method. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Gradient HPLC Method for Separation of this compound in Boesenbergia rotunda Extract

This protocol is designed to separate this compound from other major components in a crude extract of Boesenbergia rotunda.

  • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: High-purity C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-20 min: 40-80% B (linear gradient)

    • 20-25 min: 80% B

    • 25.1-30 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm and 300 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Extract the plant material with a suitable solvent (e.g., ethanol or methanol). Evaporate the solvent and redissolve the residue in the initial mobile phase composition (40% acetonitrile in water with 0.1% formic acid). Filter through a 0.45 µm syringe filter.

Data Presentation

Table 1: Comparison of Isocratic HPLC Conditions for this compound Analysis
ParameterCondition 1Condition 2Condition 3
Column C18, 5 µm, 4.6x250mmC18, 5 µm, 4.6x150mmC18, 3.5 µm, 4.6x100mm
Mobile Phase ACN:H₂O (70:30)ACN:H₂O (65:35)ACN:H₂O (75:25)
Additive 0.1% Formic Acid0.1% Formic Acid0.1% Formic Acid
Flow Rate 1.0 mL/min1.2 mL/min0.8 mL/min
Retention Time (approx.) ~ 8.5 min~ 6.2 min~ 9.8 min
Peak Tailing Factor (As) 1.11.31.0

ACN: Acetonitrile, H₂O: Water

Table 2: Influence of Mobile Phase Additive on this compound Peak Shape
Mobile Phase CompositionAdditiveRetention Time (min)Peak Tailing Factor (As)
ACN:H₂O (70:30)None8.71.8
ACN:H₂O (70:30)0.1% Formic Acid8.51.1
ACN:H₂O (70:30)10 mM Ammonium Acetate8.61.2

Data is illustrative and may vary depending on the specific HPLC system and column used.

References

Reducing Panduratin A toxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Panduratin A. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues related to the cytotoxicity of this compound in normal cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cancer cells?

This compound is a natural chalcone compound isolated from the rhizomes of Boesenbergia rotunda. Its anti-cancer activity is primarily attributed to the induction of apoptosis and inhibition of cell proliferation. Key signaling pathways targeted by this compound include the inhibition of the EGFR/STAT3/Akt pathway and the suppression of NF-κB (Nuclear Factor-kappa B) translocation.[1][2][3][4][5] By downregulating these pathways, this compound can effectively halt cancer cell growth and promote programmed cell death.

Q2: Does this compound exhibit toxicity towards normal, non-cancerous cells?

This compound has demonstrated a degree of selective cytotoxicity, showing lower toxicity to some normal cell lines compared to various cancer cell lines.[1][6] For instance, studies have reported higher IC50 values for normal lung fibroblasts (MRC5) and non-tumorigenic breast epithelial cells (MCF-10A) compared to non-small cell lung cancer (A549, H1975) and breast cancer (MCF-7) cells, respectively.[1][7] However, at higher concentrations, toxicity in normal cells can be a concern. One study also showed that a derivative of this compound, DD-218, had a protective effect on normal renal cells while being toxic to cancer cells.[8]

Q3: What are the known signaling pathways affected by this compound?

This compound has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and inflammation. The primary pathways identified are:

  • EGFR/STAT3/Akt Pathway: this compound inhibits the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and its downstream effectors, STAT3 and Akt, leading to reduced survival signals and induction of apoptosis in cancer cells.[1][4]

  • NF-κB Pathway: It inhibits the activation and nuclear translocation of NF-κB, a key transcription factor involved in inflammation and cell survival.[2][3][5][9] This inhibition contributes to its anti-inflammatory and pro-apoptotic effects.

  • MAPK Pathway: this compound has also been shown to suppress the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in inflammation and osteoclastogenesis.[10]

Troubleshooting Guide

Issue 1: High cytotoxicity observed in normal cell lines used as a control.

Answer:

If you are observing significant toxicity in your normal cell lines, consider the following troubleshooting steps:

  • Optimize Dose and Exposure Time: this compound's cytotoxicity is dose-dependent. Create a dose-response curve for your specific normal cell line to determine a concentration that minimizes toxicity while still being effective on your cancer cell lines. You can also explore reducing the treatment duration.[11]

  • Consider this compound Derivatives: Research has shown that semi-synthesized derivatives of this compound (e.g., DD-218) can exhibit lower cytotoxicity in normal cells, such as human renal proximal tubular cells, while retaining or even enhancing anti-cancer activity in combination with other agents.[8] If feasible, exploring such derivatives could be a viable strategy.

  • Implement a Drug Delivery System: For in vivo studies or advanced in vitro models, encapsulating this compound in a drug delivery system can mitigate toxicity to normal tissues.

    • Solid Lipid Nanoparticles (SLNs): SLN formulations of this compound have been shown to be non-toxic to normal human fibroblasts and keratinocytes at a concentration of 1 µg/mL.

    • Liposomal Formulations: Liposomes can improve drug solubility, stability, and bioavailability, while reducing systemic toxicity by controlling the drug's release and distribution.[12][13][14]

    • Targeted Nanoparticles: In general, nanoparticle-based delivery systems can be designed for targeted delivery to cancer cells, thereby reducing exposure to healthy cells.[11][15][16]

  • Explore Co-administration with Cytoprotective Agents: Although specific studies on co-treatment to protect against this compound toxicity are limited, the use of cytoprotective agents is a general strategy to reduce side effects of therapeutic compounds.[15][17][18][19] Agents like N-acetylcysteine (NAC) are known to mitigate oxidative stress, a common mechanism of drug-induced toxicity.[20][21][22][23] It would be advisable to conduct preliminary studies to assess the potential of such agents to selectively protect your normal cell lines without compromising the anti-cancer efficacy of this compound.

Issue 2: Inconsistent results in cell viability assays.

Answer:

Inconsistent results in assays like the MTT can be due to several factors. Ensure the following:

  • Cell Seeding Density: Optimize the initial cell seeding density to ensure that cells are in the exponential growth phase during the experiment.

  • MTT Incubation Time: The incubation time with the MTT reagent can affect the results. A 2 to 4-hour incubation is generally recommended, or until a purple precipitate is visible.

  • Complete Solubilization of Formazan: Ensure the complete dissolution of the purple formazan crystals before reading the absorbance. Incomplete solubilization is a common source of error.

  • Wavelength and Background Correction: Use a wavelength between 550 and 600 nm for measurement and a reference wavelength greater than 650 nm. Always include wells with medium alone as blanks for background subtraction.[9]

Issue 3: Difficulty in interpreting apoptosis assay results.

Answer:

When using Annexin V/PI staining for apoptosis detection, clear gating is crucial. Here's a quick guide:

  • Annexin V (-) / PI (-): Live cells

  • Annexin V (+) / PI (-): Early apoptotic cells

  • Annexin V (+) / PI (+): Late apoptotic or necrotic cells

  • Annexin V (-) / PI (+): Necrotic cells

Ensure you include unstained, Annexin V only, and PI only controls for proper compensation and gating.[1]

Data Presentation

Table 1: Comparative Cytotoxicity (IC50) of this compound in Cancerous and Normal Cell Lines

Cell LineCell TypeCancer/NormalIC50 ValueIncubation TimeReference
A549 Human Lung CarcinomaCancer6.03 ± 0.21 µg/mL24h[1][6]
H1975 Human Lung CarcinomaCancer5.58 ± 0.15 µg/mL24h[1][6]
MCF-7 Human Breast AdenocarcinomaCancer15 µM (approx. 6.1 µg/mL)24h[7]
T47D Human Breast Ductal CarcinomaCancer17.5 µM (approx. 7.1 µg/mL)24h[7]
MRC5 Human Normal Lung FibroblastNormal12.96 ± 0.36 µg/mL24h[1][6]
MCF-10A Human Non-tumorigenic Breast EpithelialNormalNo to little effect at tested concentrations24h & 48h[7]
RPTEC/TERT1 Human Renal Proximal Tubular CellsNormalViability reduced to 72% at 10 µM (approx. 4.07 µg/mL)72h[8]

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is adapted from standard procedures for determining cell viability.[2][9][17]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3x10³ to 5x10³ cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Overnight Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550-600 nm using a microplate reader.

Apoptosis Detection: Annexin V-FITC/PI Staining

This protocol provides a method for quantifying apoptosis by flow cytometry.[1]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsinization.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 2 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.

Protein Expression Analysis: Western Blotting

This protocol outlines the key steps for analyzing protein expression levels.[3][5][18][20]

  • Sample Preparation:

    • Treat cells with this compound, then wash with cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE:

    • Denature protein samples by boiling in Laemmli sample buffer.

    • Load equal amounts of protein into the wells of an SDS-polyacrylamide gel.

    • Run the gel to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody (specific to the protein of interest) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation:

    • Incubate the membrane with an HRP-conjugated secondary antibody (that recognizes the primary antibody) for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again as in step 6.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Visualizations

Signaling Pathways

PanduratinA_EGFR_Pathway PanduratinA This compound pEGFR p-EGFR PanduratinA->pEGFR pAkt p-Akt PanduratinA->pAkt pSTAT3 p-STAT3 PanduratinA->pSTAT3 EGFR EGFR EGFR->pEGFR Phosphorylation PI3K PI3K pEGFR->PI3K STAT3 STAT3 pEGFR->STAT3 Akt Akt PI3K->Akt Activates Akt->pAkt Phosphorylation Proliferation Cell Proliferation & Survival pAkt->Proliferation Apoptosis Apoptosis pAkt->Apoptosis STAT3->pSTAT3 Phosphorylation pSTAT3->Proliferation pSTAT3->Apoptosis

Caption: this compound inhibits the EGFR/STAT3/Akt signaling pathway.

PanduratinA_NFkB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) IkB_NFkB IκBα-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB->NFkB GeneTranscription Gene Transcription (Inflammation, Survival) PanduratinA This compound PanduratinA->IKK Inhibits Phosphorylation

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Workflow

Experimental_Workflow start Start: Hypothesis Formulation cell_culture Cell Culture (Cancer vs. Normal Cell Lines) start->cell_culture treatment Treatment with this compound (Dose-Response & Time-Course) cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis protein Protein Analysis (e.g., Western Blot for p-Akt, NF-κB) treatment->protein data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis protein->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for assessing this compound cytotoxicity.

References

Panduratin A experimental variability and controls

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Panduratin A. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental complexities of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to support your research endeavors.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound, offering potential causes and solutions.

Issue 1: Low or No Observed Bioactivity
Potential Cause Troubleshooting Steps
Poor Solubility This compound has low water solubility[1][2]. Ensure it is fully dissolved in an appropriate solvent like DMSO or ethanol before preparing your final dilutions in culture media[1][3]. The final solvent concentration should be kept low (typically ≤0.1%) and consistent across all treatments, including vehicle controls, to avoid solvent-induced artifacts.
Compound Degradation Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect solutions from light.
Incorrect Dosage The effective concentration of this compound can vary significantly depending on the cell type and assay. A dose-response experiment is crucial to determine the optimal concentration range for your specific experimental setup[4][5][6].
Cell Line Resistance Some cell lines may be inherently resistant to the effects of this compound. If possible, test the compound on a different, sensitive cell line as a positive control.
Issue 2: High Variability Between Replicates
Potential Cause Troubleshooting Steps
Inconsistent Compound Concentration Ensure accurate and consistent pipetting. Use calibrated pipettes and perform serial dilutions carefully. Vortex stock solutions before making dilutions.
Uneven Cell Seeding Ensure a single-cell suspension before seeding to avoid clumps. Mix the cell suspension between plating wells to maintain a uniform cell density. Allow plates to sit at room temperature for a short period before incubation to allow for even cell settling.
Edge Effects in Multi-well Plates To minimize evaporation and temperature fluctuations that can cause edge effects, avoid using the outer wells of the plate for experimental conditions. Instead, fill them with sterile PBS or media.
Variable Incubation Times Standardize incubation times for all treatments. For time-course experiments, stagger the addition of reagents to ensure consistent incubation periods for each plate.
Issue 3: Unexpected Cytotoxicity
Potential Cause Troubleshooting Steps
High Solvent Concentration The vehicle (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure the final solvent concentration is non-toxic to your cells (typically <0.5%) and include a vehicle-only control to assess solvent toxicity[4].
Compound Purity Impurities in the this compound sample could contribute to cytotoxicity. Ensure you are using a high-purity compound (≥98%) from a reputable supplier[7][8].
Cellular Sensitivity Different cell lines exhibit varying sensitivities to this compound. Perform a cytotoxicity assay (e.g., MTT, resazurin) to determine the CC50 (50% cytotoxic concentration) for your specific cell line[9][10][11].

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is poorly soluble in water[1][2]. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions[1][3]. Ethanol can also be used[3]. It is crucial to ensure the final concentration of the solvent in your experimental medium is low (e.g., ≤0.1%) and non-toxic to the cells being used.

Q2: What are appropriate positive and negative controls for an anti-inflammatory assay with this compound?

A2: In a typical anti-inflammatory assay using a model like LPS-stimulated macrophages, appropriate controls would be:

  • Negative Control: Cells treated with the vehicle (e.g., DMSO) alone in the absence of an inflammatory stimulus.

  • Positive Control (Stimulated): Cells treated with the inflammatory stimulus (e.g., LPS) and the vehicle. This group represents the maximal inflammatory response.

  • Positive Control (Inhibitor): Cells treated with the inflammatory stimulus and a known inhibitor of the pathway of interest (e.g., a known NF-κB inhibitor if that is the target pathway).

Q3: How does the in vitro efficacy of this compound translate to in vivo models?

A3: While in vitro studies provide valuable insights into the mechanisms of this compound, direct translation to in vivo models can be challenging. In vitro experiments are conducted in a controlled environment and do not account for the complex physiological processes of a whole organism, such as metabolism, distribution, and excretion[12][13][14]. This compound has been shown to have low oral bioavailability, which can affect its efficacy in vivo[1][15][16]. Therefore, in vivo studies are necessary to validate in vitro findings and determine the therapeutic potential of this compound[5][17].

Q4: What is a typical concentration range for this compound in cell-based assays?

A4: The effective concentration of this compound varies widely depending on the cell type and the biological endpoint being measured. For example, IC50 values for anti-inflammatory effects can be in the sub-micromolar range[18], while IC50 values for anti-cancer activity can range from low to high micromolar concentrations[6][19][20]. It is essential to perform a dose-response curve for your specific cell line and assay to determine the optimal working concentration.

Data Presentation

Table 1: In Vitro Efficacy of this compound
Activity Cell Line Metric Value (µM) Reference
Anti-inflammatoryRAW 264.7IC50 (NO production)0.175[18]
Anti-inflammatoryRAW 264.7IC50 (PGE2 production)0.0195[18]
Anti-cancerA549 (Lung Cancer)IC5010.8[20]
Anti-cancerA549 (Lung Cancer)IC506.03 µg/mL[19]
Anti-cancerH1975 (Lung Cancer)IC505.58 µg/mL[19]
Anti-cancerMCF-7 (Breast Cancer)IC50 (24h)15[6]
Anti-cancerMCF-7 (Breast Cancer)IC50 (48h)11.5[6]
Anti-cancerT47D (Breast Cancer)IC50 (24h)17.5[6]
Anti-cancerT47D (Breast Cancer)IC50 (48h)14.5[6]
Anti-angiogenicHUVECsIC506.91[5]
Anti-viral (SARS-CoV-2)Vero E6IC500.81[11]
Anti-viral (SARS-CoV-2)Vero E6CC5014.71[11]
Anti-viral (SARS-CoV-2)Human CardiomyocytesIC500.8-1.6[9][10]
Anti-viral (SARS-CoV-2)Human CardiomyocytesCC5010.09[9][10]
Table 2: Pharmacokinetic Parameters of this compound
Species Dose & Route Parameter Value Reference
Rat16 mg/kg (as 200 mg/kg BPE), oralCmax1.12 ± 0.22 µg/mL[21]
Rat16 mg/kg (as 200 mg/kg BPE), oralTmax3 h[21]
Rat16 mg/kg (as 200 mg/kg BPE), oralAUCinf7.84 ± 1.54 µg·h/mL[21]
Rat45 mg/kg, oralCmax~5000 µg/L[22]
Rat4.5 mg/kg, i.v.Cmax~20,000 µg/L[22]
Beagle Dog5 mg/kg, oralCmax12,416 ± 2,326 µg/L[15]
Beagle Dog10 mg/kg, oralCmax26,319 ± 8,221 µg/L[15]
Beagle Dog5 mg/kg, oralTmax2 h[1]
Beagle Dog1 mg/kg, i.v.Cmax~100,000 µg/L[8]
Beagle DogN/AAbsolute Oral Bioavailability~7-9%[1][15]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxicity of this compound. Optimization for specific cell lines and experimental conditions is recommended.

Materials:

  • This compound

  • DMSO (or other suitable solvent)

  • Complete cell culture medium

  • Cells of interest

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Also, prepare a vehicle control (medium with the same final concentration of DMSO).

  • Remove the medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for MAPK Pathway Analysis

This protocol outlines the general steps for analyzing the effect of this compound on the phosphorylation of MAPK pathway proteins (e.g., ERK, JNK, p38).

Materials:

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-p38, anti-total-p38, anti-phospho-JNK, anti-total-JNK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and treat with this compound for the desired time. Include appropriate controls (e.g., untreated, vehicle control, positive control stimulus).

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • To normalize the data, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-ERK) or a loading control (e.g., GAPDH, β-actin).

Mandatory Visualizations

Panduratin_A_Signaling_Pathways Potential Signaling Pathways Modulated by this compound cluster_inflammatory Inflammatory Response cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates NF-kB NF-kB TLR4->NF-kB activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines induces expression of Panduratin A_inflam This compound Panduratin A_inflam->NF-kB inhibits Growth Factors/Stress Growth Factors/Stress Receptor Receptor Growth Factors/Stress->Receptor activates MAPK Cascade (ERK, JNK, p38) MAPK Cascade (ERK, JNK, p38) Receptor->MAPK Cascade (ERK, JNK, p38) activates Transcription Factors Transcription Factors MAPK Cascade (ERK, JNK, p38)->Transcription Factors activates Cell Proliferation/Apoptosis Cell Proliferation/Apoptosis Transcription Factors->Cell Proliferation/Apoptosis regulates Panduratin A_mapk This compound Panduratin A_mapk->MAPK Cascade (ERK, JNK, p38) inhibits experimental_workflow_panduratin_a General Experimental Workflow for In Vitro this compound Studies Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Cell Seeding Cell Seeding Prepare Stock Solution->Cell Seeding Dose-Response Assay Dose-Response Assay (e.g., MTT) Cell Seeding->Dose-Response Assay Determine IC50/CC50 Determine IC50/CC50 Dose-Response Assay->Determine IC50/CC50 Mechanism of Action Studies Mechanism of Action Studies (e.g., Western Blot, qPCR) Determine IC50/CC50->Mechanism of Action Studies Data Analysis Data Analysis Mechanism of Action Studies->Data Analysis Conclusion Conclusion Data Analysis->Conclusion troubleshooting_logic Troubleshooting Logic for this compound Experiments Experiment Start Experiment Start Unexpected Results Unexpected Results Experiment Start->Unexpected Results Check Solubility Check Solubility Unexpected Results->Check Solubility Low Activity? Verify Controls Verify Controls Unexpected Results->Verify Controls Inconsistent Data? Review Protocol Review Protocol Unexpected Results->Review Protocol General Issues? Check Compound Stability Check Compound Stability Check Solubility->Check Compound Stability Check Compound Stability->Verify Controls Verify Controls->Review Protocol Optimize Assay Optimize Assay Review Protocol->Optimize Assay Problem Solved Problem Solved Optimize Assay->Problem Solved

References

Technical Support Center: Panduratin A In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers conducting in vivo studies with Panduratin A.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing very low or undetectable plasma concentrations of this compound after oral administration. What are the common causes and solutions?

A1: Low oral bioavailability is a significant and well-documented challenge in this compound in vivo studies. Several factors contribute to this issue:

  • Poor Aqueous Solubility: this compound is a lipophilic compound with a high logP value, leading to low water solubility and consequently, poor absorption from the gastrointestinal tract.[1][2]

  • First-Pass Metabolism: this compound undergoes significant metabolism in the liver before it reaches systemic circulation. The primary metabolic pathways are oxidation and glucuronidation.[1][3][4][5]

  • Rapid Excretion: The majority of administered this compound is excreted, primarily through feces, with negligible amounts found in urine.[3][4][5][6]

Troubleshooting Steps:

  • Optimize Vehicle Formulation: The choice of vehicle is critical for enhancing solubility and absorption.

    • Oil-based vehicles: Corn oil has been successfully used as a vehicle for oral administration in rats.[7]

    • Co-solvents: A solution of 50% DMSO has been used to prepare this compound for oral administration in rats.[6]

    • Solubility Enhancers: Formulations with β-cyclodextrin have been shown to increase the solubility of this compound.[1][8] Consider formulating this compound with a suitable solubilizing agent to improve its bioavailability.

  • Consider Alternative Administration Routes: If oral administration proves ineffective for achieving desired plasma concentrations, consider alternative routes that bypass first-pass metabolism:

    • Intraperitoneal (IP) Injection: IP administration has been used in rat models and can lead to higher systemic exposure.[9]

    • Intravenous (IV) Injection: IV administration provides 100% bioavailability and is useful for pharmacokinetic studies to determine parameters like clearance and volume of distribution.[3][4][5]

  • Verify Dose and Analytical Method:

    • Ensure the dose is appropriate for the animal model. Doses in literature range from 5 mg/kg to 50 mg/kg for oral and IP routes.[3][5][7][9][10]

    • Confirm the sensitivity and accuracy of your analytical method (e.g., LC-MS/MS) for detecting this compound in plasma.[6][7]

Q2: What is the expected pharmacokinetic profile of this compound?

A2: The pharmacokinetic profile of this compound can vary depending on the animal model, dose, and formulation. However, general characteristics include relatively slow absorption and a biphasic elimination pattern.

Q3: Are there any known toxicity concerns with this compound in vivo?

A3: Most studies report that this compound is well-tolerated at therapeutic doses.[4][8][11] However, some in vitro data suggests potential cytotoxicity at higher concentrations (≥10 µM).[12] An acute toxicity study in rats indicated a safe dose of up to 250 mg/kg.[10] It is crucial to conduct dose-ranging studies to determine the optimal therapeutic window and monitor for any signs of toxicity in your specific animal model and experimental conditions. No adverse events or abnormalities in blood biochemistry and hematological parameters were observed in dogs after receiving a fingerroot extract formulation for 7 consecutive days.[13]

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of this compound from various in vivo studies.

Table 1: Pharmacokinetic Parameters of this compound in Rats

Administration RouteDose (mg/kg)VehicleCmax (µg/L)Tmax (h)AUC (µg·h/L)T½ (h)Absolute Oral Bioavailability (%)Reference
Oral (Single Dose)45 (Pure Compound)50% DMSO4833 ± 659---~9[3][14]
Oral (Single Dose)45 (in Extract)50% DMSO3269 ± 819---~6[3][14]
Oral200 (in Extract)Corn Oil1120 ± 22037840 ± 15408.5 ± 1.3-[7][15]

Table 2: Pharmacokinetic Parameters of this compound in Beagle Dogs

Administration RouteDose (mg/kg)VehicleCmax (µg/L)Tmax (h)AUC₀₋₇₂ (µg·h/L)T½ (h)Absolute Oral Bioavailability (%)Reference
Intravenous1 (Pure Compound)---181,297 ± 27,37415.25100[4][5]
Oral (in Extract)5β-cyclodextrin formulation12,416 ± 2,326269,774 ± 36,90711.38~7-9[1][4][5]
Oral (in Extract)10β-cyclodextrin formulation26,319 ± 8,221---~7-9[1][4][5]

Experimental Protocols

Protocol 1: Oral Administration of this compound in Rats

  • Animal Model: Male Sprague-Dawley rats.[7]

  • Compound Preparation: Boesenbergia pandurata extract (containing this compound) is suspended in corn oil.[7] Alternatively, pure this compound can be dissolved in 50% DMSO.[6]

  • Administration: Administer the suspension or solution via oral gavage at a volume of 1 mL/kg.[7]

  • Dosage: Doses ranging from 45 mg/kg to 200 mg/kg have been reported.[3][7]

  • Blood Sampling: Collect heparinized blood samples at various time points (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 12, and 24 hours) post-administration via a suitable vein (e.g., subclavian vein).[7]

  • Analysis: Determine this compound concentrations in plasma using a validated LC-MS/MS method.[6][7]

Protocol 2: Intraperitoneal Administration of this compound in Rats

  • Animal Model: Heterozygous Han:Sprague-Dawley (Cy/+) rats.[9]

  • Compound Preparation: Prepare this compound solution for injection. The specific vehicle was not detailed in the provided context but should be a sterile, biocompatible solvent.

  • Administration: Administer the solution via intraperitoneal injection.

  • Dosage: A dose of 25 mg/kg has been used.[9]

  • Treatment Duration: Daily administration for a period of 5 weeks.[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis compound This compound formulation Vehicle Formulation (e.g., Corn Oil, DMSO, Cyclodextrin) compound->formulation Dissolve/Suspend animal_model Animal Model (e.g., Rat, Dog) formulation->animal_model Administer route Select Route (Oral, IP, IV) sampling Blood/Tissue Sampling animal_model->sampling lcms LC-MS/MS Analysis sampling->lcms pk_pd Pharmacokinetic/ Pharmacodynamic Analysis lcms->pk_pd

Caption: General experimental workflow for in vivo studies of this compound.

panduratin_a_pitfalls cluster_problem Problem cluster_causes Underlying Causes cluster_solutions Potential Solutions problem Low Oral Bioavailability of this compound cause1 Poor Aqueous Solubility (High logP) problem->cause1 cause2 First-Pass Metabolism (Oxidation, Glucuronidation) problem->cause2 cause3 Rapid Fecal Excretion problem->cause3 solution1 Optimize Vehicle (Oils, Co-solvents, Cyclodextrins) cause1->solution1 solution2 Alternative Routes (IP, IV) cause2->solution2 cause3->solution2 solution3 Dose Adjustment & Analytical Method Validation cause3->solution3

Caption: Common pitfalls and solutions for low oral bioavailability of this compound.

panduratin_a_moa cluster_inflammation Anti-inflammatory Effects cluster_angiogenesis Anti-angiogenic Effects cluster_cancer Anti-cancer Effects panduratin This compound nfkb NF-κB panduratin->nfkb Inhibits vegf VEGF panduratin->vegf Inhibits cell_migration Endothelial Cell Migration & Invasion panduratin->cell_migration Inhibits mmp2_angiogenesis MMP-2 Secretion & Activation panduratin->mmp2_angiogenesis Inhibits apoptosis Induces Apoptosis panduratin->apoptosis cell_cycle G0/G1 Phase Arrest panduratin->cell_cycle il1b IL-1β nfkb->il1b Regulates mmp2 MMP-2 nfkb->mmp2 Regulates

Caption: Simplified signaling pathways affected by this compound.

References

Stability testing of Panduratin A in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Panduratin A in various solvents, addressing common issues researchers may encounter during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in common organic solvents?

This compound, a chalcone, is generally expected to be more stable in aprotic solvents like DMSO and acetonitrile than in protic solvents such as methanol and ethanol. However, empirical data on the long-term stability of this compound in these solvents is limited. For sensitive applications, it is recommended to prepare fresh solutions or perform validation studies for storage conditions.

Q2: Which solvent is recommended for preparing stock solutions of this compound?

Dimethyl sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions of this compound due to its good solubilizing properties for chalcones. For immediate use in aqueous-based assays, acetonitrile is also a suitable option.

Q3: What are the known instability factors for this compound?

Based on forced degradation studies, this compound is highly susceptible to degradation under basic (alkaline) conditions and when exposed to light (photolytic degradation). It is relatively stable under acidic and oxidative conditions.

Q4: How should I store this compound solutions?

To maximize stability, this compound solutions should be stored at low temperatures (-20°C or -80°C), protected from light, and tightly sealed to prevent solvent evaporation and water absorption, especially for DMSO stocks. For long-term storage, it is advisable to store solutions in small aliquots to avoid repeated freeze-thaw cycles.

Q5: My this compound solution has changed color. Is it degraded?

A change in color can be an indicator of degradation. It is recommended to analyze the solution by a suitable analytical method, such as HPLC, to check for the appearance of degradation products and to quantify the remaining concentration of this compound.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected or inconsistent results in biological assays. Degradation of this compound in the stock solution or during the experiment.• Prepare fresh stock solutions of this compound before each experiment. • If using stored solutions, qualify their integrity by HPLC. • Protect experimental setups from direct light exposure. • Ensure the pH of the assay medium is not basic.
Appearance of new peaks in the HPLC chromatogram. Chemical degradation of this compound.• Review the solution preparation and storage procedures. • Check the pH of the solvent and any aqueous buffers used. • Investigate potential light exposure during handling and analysis. • The presence of new peaks suggests degradation; the main peak area for this compound will likely be reduced.
Precipitation of this compound upon dilution in aqueous buffers. Low aqueous solubility of this compound.• Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it is compatible with your experimental system. • Prepare a more dilute stock solution to reduce the final concentration of the organic solvent upon dilution. • Use sonication to aid dissolution.
Reduced peak area of this compound in HPLC analysis over time. Instability of this compound under the storage or experimental conditions.• Perform a time-course stability study under your specific conditions to determine the degradation rate. • Store stock solutions at a lower temperature and protect from light. • Consider using a different solvent if instability is rapid.

Stability of this compound Under Forced Degradation Conditions

The following table summarizes the qualitative stability of this compound from a forced degradation study conducted on a Boesenbergia rotunda extract. This information can be used as a general guideline for handling this compound.

Condition Solvent/Reagent Observation Stability
Acidic 0.1 M HClNo significant degradation observed.Stable
Basic 0.1 M NaOHSignificant degradation observed.Labile
Oxidative 3% H₂O₂No significant degradation observed.Stable
Photolytic Sunlight ExposureSignificant degradation observed.Labile

Disclaimer: This data is qualitative and derived from a forced degradation study on a plant extract. The stability of pure this compound in different organic solvents over time may vary. Researchers should perform their own stability studies for quantitative assessment under their specific experimental conditions.

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This method is adapted from a validated stability-indicating assay and can be used to assess the purity and concentration of this compound, as well as to detect the presence of degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0 50 50
    20 10 90
    25 10 90

    | 30 | 50 | 50 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

  • Sample Preparation: Dissolve this compound in the mobile phase or a suitable organic solvent (e.g., acetonitrile, methanol) to a known concentration (e.g., 100 µg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Stability Analysis cluster_data Data Interpretation A Prepare this compound stock solutions in different solvents (DMSO, MeOH, EtOH, ACN) B Store aliquots under different conditions (e.g., RT, 4°C, -20°C, light, dark) A->B C Withdraw samples at specified time points (e.g., 0, 24, 48, 72 hours) B->C D Analyze by Stability-Indicating HPLC-UV Method C->D E Quantify remaining this compound and detect degradation products D->E F Plot % this compound remaining vs. time E->F G Determine degradation kinetics and half-life F->G

Caption: Workflow for assessing the stability of this compound.

degradation_pathways PanduratinA This compound Base_Degradation Base-catalyzed Degradation Products PanduratinA->Base_Degradation Basic Conditions (e.g., NaOH) Photo_Degradation Photolytic Degradation Products PanduratinA->Photo_Degradation Light Exposure (UV/Sunlight) Stable1 Stable PanduratinA->Stable1 Acidic Conditions (e.g., HCl) Stable2 Stable PanduratinA->Stable2 Oxidative Conditions (e.g., H2O2)

Caption: Potential degradation pathways of this compound.

Technical Support Center: Panduratin A Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of Panduratin A to minimize degradation and ensure the integrity of your research results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

Based on current research, this compound is susceptible to degradation under basic (alkaline) conditions and when exposed to light (photolytic degradation) . It has been reported to be relatively stable under acidic and oxidative stress conditions. The primary degradation pathway in vivo is through oxidation, leading to the formation of oxidation and dioxidation products[1][2][3][4].

Q2: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is crucial to adhere to the following storage guidelines:

FormStorage TemperatureDurationAdditional Precautions
Powder -20°CUp to 3 yearsKeep container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition.
4°CUp to 2 years
In Solvent -80°CUp to 6 monthsUse a tightly sealed container. Minimize freeze-thaw cycles.
-20°CUp to 1 month

Data compiled from supplier recommendations.

Q3: How can I tell if my this compound has degraded?

Degradation of this compound can be monitored by High-Performance Liquid Chromatography (HPLC). Signs of degradation include:

  • A decrease in the peak area of the parent this compound compound.

  • The appearance of new peaks in the chromatogram, which correspond to degradation products.

It is recommended to use a validated stability-indicating HPLC method to accurately assess the purity of your this compound sample.

Troubleshooting Guide

Issue: I suspect my this compound solution has degraded after preparation.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
pH of the solvent is basic. This compound is highly labile in basic conditions. Ensure the pH of your solvent is neutral or slightly acidic. If preparing solutions for in vitro assays, check the pH of the final culture medium after adding the this compound stock.
Exposure to light. This compound is susceptible to photodegradation. Prepare and store solutions in amber vials or protect them from light by wrapping the container in aluminum foil. Minimize exposure to ambient light during experimental procedures.
Incorrect storage temperature. Storing this compound solutions at room temperature or 4°C for extended periods can lead to degradation. For short-term storage (up to 1 month), use -20°C. For longer-term storage (up to 6 months), aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
Oxidation. While found to be relatively stable under forced oxidative conditions in one study, oxidation is a known metabolic pathway. To minimize oxidation, consider de-gassing solvents before use.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This method is based on a published study and is suitable for monitoring the stability of this compound.

  • Instrumentation: HPLC with UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and methanol/acetonitrile mixture (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 300 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Note: This is a general guideline. Method optimization may be required for your specific instrumentation and application.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to understand the intrinsic stability of a compound. Here is a general protocol to assess the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at a controlled temperature (e.g., 60°C).

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature.

    • Thermal Degradation: Incubate the solid this compound powder or the stock solution at an elevated temperature (e.g., 80°C).

    • Photodegradation: Expose the stock solution in a transparent container to a light source (e.g., UV lamp or direct sunlight).

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis using the stability-indicating method described in Protocol 1.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to determine the extent of degradation and the formation of any degradation products.

Visualizations

PanduratinA_Degradation_Pathways cluster_degradation Degradation Conditions PanduratinA This compound Basic Basic Conditions (High pH) PanduratinA->Basic Highly Labile Light Light Exposure (Photodegradation) PanduratinA->Light Highly Labile Oxidation Oxidative Stress PanduratinA->Oxidation Relatively Stable (in vitro) DegradationProducts Degradation Products Basic->DegradationProducts Light->DegradationProducts Oxidation->DegradationProducts Oxidation & Dioxidation Products (in vivo)

Caption: Factors influencing this compound degradation.

Experimental_Workflow_Forced_Degradation start Prepare this compound Stock Solution stress Expose to Stress Conditions (Acid, Base, Light, Heat, Oxidant) start->stress sample Collect Samples at Time Points stress->sample analyze Analyze by Stability-Indicating HPLC Method sample->analyze end Determine Degradation Profile and Products analyze->end

References

Panduratin A Technical Support Center: Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Panduratin A. The information is designed to address common challenges and inconsistencies that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why am I observing variable IC50 values for this compound across different experiments?

A1: Inconsistent IC50 values for this compound can stem from several factors related to its physicochemical properties and experimental setup. This compound has low water solubility, which can lead to precipitation in culture media and inaccurate dosing.[1][2] Additionally, its bioavailability can be low.[1][3][4]

To address this, ensure complete solubilization of this compound in a suitable solvent like DMSO before preparing final dilutions in your cell culture medium.[5][6] It is also crucial to maintain consistent cell seeding densities and treatment durations, as these can significantly impact apparent cytotoxicity.[7] For instance, studies have shown that even after an initial cytotoxic effect, some cell lines may begin to recover and proliferate after 40 hours of treatment at lower concentrations.[8]

Below is a summary of reported IC50 values in different cell lines to aid in experimental design and data interpretation.

Cell LineCancer TypeReported IC50 (µg/mL)Reported IC50 (µM)Reference
A549Non-small cell lung cancer4.410.8[8][9]
A549Non-small cell lung cancer6.03 ± 0.21~14.8[7][10]
H1975Non-small cell lung cancer5.58 ± 0.15~13.7[7][10]
MRC5Normal lung fibroblast12.96 ± 0.36~31.8[7][10]
MCF-7Breast CancerNot specified15[6]

Q2: I am not observing the expected inhibition of NF-κB translocation. What could be the issue?

A2: Successful inhibition of NF-κB translocation by this compound is dependent on several experimental conditions.

  • Stimulation: Ensure you are using an appropriate stimulus, such as TNF-α, to induce NF-κB translocation before treating with this compound.[8][9][11]

  • Treatment Timing: The timing of this compound treatment relative to stimulation is critical. Pre-treatment with this compound before inducing NF-κB activation is often necessary. For example, one study pre-treated endothelial cells with this compound for 3 hours before TNF-α stimulation.[12]

  • Concentration: The concentration of this compound used is crucial. Dose-dependent inhibition of NF-κB translocation has been reported.[8]

  • Cellular Fractionation: Ensure your nuclear and cytoplasmic fractionation protocol is efficient to accurately assess the localization of NF-κB subunits p50 and p65.[13][14]

Below is a diagram illustrating the inhibitory effect of this compound on the NF-κB signaling pathway.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK IKK TNFR->IKK activates IkappaB IκB IKK->IkappaB phosphorylates NF-kappaB NF-κB (p50/p65) IKK->NF-kappaB releases IkappaB->NF-kappaB sequesters NF-kappaB_nuc NF-κB (p50/p65) NF-kappaB->NF-kappaB_nuc translocates Panduratin_A_cyto This compound Panduratin_A_cyto->IKK inhibits Gene_Expression Pro-inflammatory Gene Expression NF-kappaB_nuc->Gene_Expression activates

Figure 1. this compound inhibits the NF-κB signaling pathway.

Q3: My results for AMPK activation by this compound are inconsistent. How can I troubleshoot this?

A3: this compound is known to activate AMP-activated protein kinase (AMPK), often in an LKB1-dependent manner.[15] Inconsistent activation can be due to:

  • Cell Type: The expression and activity of upstream kinases like LKB1 can vary between cell lines, potentially affecting the response to this compound.

  • Metabolic State of Cells: The basal metabolic state of your cells can influence the magnitude of AMPK activation. Ensure consistent culture conditions and confluency.

  • Detection Method: Use a reliable method to assess AMPK activation, such as Western blotting for phosphorylated AMPK (p-AMPK) and its downstream target, phosphorylated Acetyl-CoA Carboxylase (p-ACC).

The diagram below outlines the activation of AMPK by this compound.

AMPK_Activation Panduratin_A This compound LKB1 LKB1 Panduratin_A->LKB1 activates AMPK AMPK LKB1->AMPK phosphorylates p_AMPK p-AMPK (Active) AMPK->p_AMPK Downstream_Targets Downstream Targets (e.g., PGC-1α, PPARα/δ) p_AMPK->Downstream_Targets activates Metabolic_Outcomes Metabolic Outcomes (e.g., Increased fatty acid oxidation) Downstream_Targets->Metabolic_Outcomes

Figure 2. this compound activates the AMPK signaling pathway.

Experimental Protocols

General Protocol for Cell Viability (MTT) Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells/well and incubate overnight.[6][7]

  • Treatment: Treat cells with various concentrations of this compound (e.g., 2.5 to 40 µg/mL) for 24 to 72 hours.[7] Include a vehicle control (e.g., 0.01% DMSO).[6]

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours.[6][7]

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Measurement: Measure the absorbance at the appropriate wavelength.

General Protocol for Western Blotting

This protocol provides a general framework for assessing protein expression and phosphorylation.

  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., Lowry method).[7]

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against your proteins of interest (e.g., p-AMPK, total AMPK, p-NF-κB, total NF-κB, IκBα).

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.

The following diagram outlines a general troubleshooting workflow for inconsistent experimental results with this compound.

Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Solubility Verify this compound Solubility and Stability Start->Check_Solubility Solubility_OK Solubility OK? Check_Solubility->Solubility_OK Review_Protocol Review Experimental Protocol Protocol_OK Protocol Consistent? Review_Protocol->Protocol_OK Check_Reagents Check Cell Line and Reagent Quality Reagents_OK Reagents Validated? Check_Reagents->Reagents_OK Solubility_OK->Review_Protocol Yes Optimize_Solubilization Optimize Solubilization (e.g., fresh stock, sonication) Solubility_OK->Optimize_Solubilization No Protocol_OK->Check_Reagents Yes Standardize_Protocol Standardize Protocol (e.g., timing, concentrations) Protocol_OK->Standardize_Protocol No Validate_Reagents Validate Cell Line and Reagents Reagents_OK->Validate_Reagents No Re-run_Experiment Re-run Experiment Reagents_OK->Re-run_Experiment Yes Optimize_Solubilization->Re-run_Experiment Standardize_Protocol->Re-run_Experiment Validate_Reagents->Re-run_Experiment

Figure 3. Troubleshooting workflow for this compound experiments.

References

Panduratin A assay interference and mitigation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Panduratin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential assay interference and offer mitigation strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a compound of interest?

This compound is a natural chalcone compound isolated from the rhizomes of Boesenbergia rotunda (fingerroot).[1][2] It has garnered significant interest in the scientific community due to its diverse reported biological activities, including anti-inflammatory, antioxidant, antibacterial, and anticancer properties.[1][3][4] Its potential as a therapeutic agent is being explored in various disease models.

Q2: What are Pan-Assay Interference Compounds (PAINS), and could this compound be one?

Pan-Assay Interference Compounds (PAINS) are chemical structures known to cause false-positive results in high-throughput screening (HTS) assays through non-specific mechanisms rather than by specifically interacting with the intended biological target.[5] Chalcones, the chemical class to which this compound belongs, have been identified as a potential PAINS scaffold. This is due to their chemical structure, which can lead to several types of assay interference. Therefore, it is crucial to perform appropriate counter-screens and validation assays when evaluating the activity of this compound.

Q3: What are the primary mechanisms by which this compound might interfere with my assay?

Based on its chalcone structure, this compound may interfere with assays through several mechanisms:

  • Covalent Modification: this compound contains an α,β-unsaturated ketone, which is a Michael acceptor. This functional group can react with nucleophilic residues on proteins, such as cysteine, leading to covalent modification and non-specific inhibition.[6]

  • Compound Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes and other proteins.[7][8] This is a common mechanism for promiscuous inhibitors.

  • Fluorescence Interference: Chalcones are known to be fluorescent molecules and can also quench fluorescence. This can lead to false-positive or false-negative results in fluorescence-based assays.

  • Luciferase Inhibition: Many small molecules can directly inhibit luciferase enzymes, which are commonly used as reporters in cell-based assays.[9]

Troubleshooting Guide

This guide provides specific troubleshooting steps for common issues encountered when working with this compound.

Issue Potential Cause Recommended Action
High hit rate or activity in multiple unrelated assays. Promiscuous inhibition, potentially due to covalent reactivity or aggregation.1. Perform a thiol reactivity assay with glutathione to assess the potential for covalent modification. 2. Conduct an aggregation counter-screen using a non-ionic detergent like Triton X-100.
Inconsistent IC50 values between experiments. Aggregation, which is highly sensitive to concentration and buffer conditions.1. Visually inspect the assay wells for precipitation. 2. Test for aggregation using dynamic light scattering (DLS). 3. Include a non-ionic detergent in the assay buffer to disrupt aggregates.
Unexpected results in a fluorescence-based assay (e.g., high background, signal quenching). Intrinsic fluorescence of this compound or fluorescence quenching.1. Measure the fluorescence spectrum of this compound under your assay conditions. 2. Run the assay in the absence of the biological target to assess background fluorescence. 3. Consider using an orthogonal assay with a different detection method (e.g., luminescence, absorbance).
Apparent inhibition in a luciferase reporter gene assay. Direct inhibition of the luciferase enzyme.1. Perform a counter-screen with purified luciferase enzyme to determine if this compound is a direct inhibitor. 2. Use a different reporter system if significant luciferase inhibition is confirmed.
Time-dependent inhibition observed in an enzyme assay. Covalent modification of the enzyme.1. Pre-incubate this compound with the enzyme for varying amounts of time before initiating the reaction. An increase in inhibition with longer pre-incubation times suggests covalent modification. 2. Use mass spectrometry to detect any covalent adducts formed between this compound and the target protein.

Quantitative Data Summary

The following table summarizes reported IC50 values for this compound in various assays. Note that these values can be influenced by assay conditions and the potential for interference.

Target/AssayCell Line/SystemReported IC50Citation
CytotoxicityA549 (NSCLC)6.03 ± 0.21 µg/mL[10][11]
CytotoxicityH1975 (NSCLC)5.58 ± 0.15 µg/mL[10][11]
CytotoxicityMRC5 (normal lung)12.96 ± 0.36 µg/mL[10][11]
Cell Growth InhibitionMCF-7 (Breast Cancer)15 µM[3]
Cell Growth InhibitionHT-29 (Colon Cancer)6.56 µg/ml[2]
Anti-angiogenesisHUVECs6.91 ± 0.85 µM[1]
Anti-SARS-CoV-2Vero E6 cells0.81 µM[12]

Experimental Protocols

1. Aggregation Counter-Screen using Non-ionic Detergent

  • Objective: To determine if the observed inhibition by this compound is due to the formation of aggregates.

  • Principle: Non-ionic detergents, such as Triton X-100, can disrupt non-specific inhibition caused by compound aggregation. A significant decrease in inhibition in the presence of the detergent suggests an aggregation-based mechanism.[13]

  • Protocol:

    • Prepare two sets of assay reactions.

    • In the first set, perform the assay with this compound at various concentrations under standard buffer conditions.

    • In the second set, add a final concentration of 0.01% (v/v) Triton X-100 to the assay buffer before adding this compound.

    • Incubate both sets of reactions and measure the activity.

    • Compare the dose-response curves. A rightward shift in the IC50 curve in the presence of Triton X-100 indicates that aggregation is likely contributing to the observed activity.

2. Thiol Reactivity Assay using Glutathione (GSH)

  • Objective: To assess the potential of this compound to act as a covalent inhibitor by reacting with sulfhydryl groups.

  • Principle: Michael acceptors can react with the thiol group of glutathione. This reaction can be monitored over time by measuring the depletion of free GSH.

  • Protocol:

    • Prepare a solution of this compound at the desired concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a solution of glutathione (GSH) in the same buffer.

    • Mix the this compound and GSH solutions.

    • At various time points, take aliquots of the reaction mixture and measure the concentration of free GSH using a commercially available kit (e.g., Ellman's reagent-based assay).

    • A time-dependent decrease in the concentration of free GSH indicates a reaction with this compound.

3. Luciferase Interference Assay

  • Objective: To determine if this compound directly inhibits firefly luciferase.

  • Principle: The activity of purified luciferase enzyme is measured in the presence and absence of the test compound.[9]

  • Protocol:

    • Prepare a reaction buffer containing the necessary substrates for luciferase (e.g., luciferin and ATP).

    • Add purified firefly luciferase to the buffer.

    • Add this compound at a range of concentrations.

    • Measure the luminescence signal immediately after adding the substrate.

    • A dose-dependent decrease in luminescence indicates direct inhibition of the luciferase enzyme.

Visualizations

experimental_workflow cluster_screening Initial Screening cluster_validation Hit Validation and Interference Assessment cluster_mitigation Mitigation and Confirmation cluster_conclusion Conclusion HTS High-Throughput Screen Hit This compound Identified as a Hit HTS->Hit Interference Potential for Assay Interference? Hit->Interference Covalent Covalent Modification? Interference->Covalent Yes Aggregate Aggregation? Interference->Aggregate Yes Fluorescence Fluorescence Interference? Interference->Fluorescence Yes Luciferase Luciferase Inhibition? Interference->Luciferase Yes GSH_Assay Glutathione Reactivity Assay Covalent->GSH_Assay Detergent_Assay Detergent Counter-Screen Aggregate->Detergent_Assay Spectrum_Analysis Fluorescence Spectrum Analysis Fluorescence->Spectrum_Analysis Luciferase_Counterscreen Luciferase Counter-Screen Luciferase->Luciferase_Counterscreen Orthogonal_Assay Orthogonal Assay GSH_Assay->Orthogonal_Assay False_Positive False Positive (Artifact) GSH_Assay->False_Positive High Reactivity Detergent_Assay->Orthogonal_Assay Detergent_Assay->False_Positive Activity Mitigated Spectrum_Analysis->Orthogonal_Assay Spectrum_Analysis->False_Positive Interference Confirmed Luciferase_Counterscreen->Orthogonal_Assay Luciferase_Counterscreen->False_Positive Inhibition Confirmed Biophysical_Assay Biophysical Binding Assay (e.g., SPR, ITC) Orthogonal_Assay->Biophysical_Assay Confirmed_Hit Confirmed, Specific Hit Biophysical_Assay->Confirmed_Hit Binding Confirmed

Caption: Workflow for validating this compound hits and identifying potential assay interference.

signaling_pathway cluster_interference Potential Interference Mechanisms of this compound cluster_consequence Consequences in Bioassays Panduratin_A This compound (Chalcone Structure) Michael_Acceptor Michael Acceptor (α,β-unsaturated ketone) Panduratin_A->Michael_Acceptor Aggregation Self-Aggregation Panduratin_A->Aggregation Fluorophore Intrinsic Fluorophore Panduratin_A->Fluorophore Luciferase_Inhibition Direct Luciferase Inhibition Panduratin_A->Luciferase_Inhibition Covalent_Mod Covalent Protein Modification (e.g., Cysteine residues) Michael_Acceptor->Covalent_Mod Nonspecific_Inhibition Non-specific Enzyme Inhibition Aggregation->Nonspecific_Inhibition Fluorescence_Interference Fluorescence Signal Interference (False positive/negative) Fluorophore->Fluorescence_Interference Covalent_Mod->Nonspecific_Inhibition

Caption: Potential mechanisms of this compound assay interference.

References

Cell line specific responses to Panduratin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Panduratin A in various cell lines.

Frequently Asked Questions (FAQs)

General

  • What is this compound and what are its primary biological activities? this compound is a natural chalcone derivative isolated from the rhizomes of Boesenbergia pandurata (fingerroot). It has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, antibacterial, and anticancer effects.[1][2][3] In cancer cell lines, its primary mechanisms of action include inducing apoptosis (programmed cell death) and causing cell cycle arrest.[1][4][5][6]

  • Is this compound selective for cancer cells? Studies have shown that this compound can exhibit selective cytotoxicity towards cancer cells with little to no effect on normal (non-tumorigenic) cells at similar concentrations. For example, it has shown efficacy against breast cancer cells (MCF-7) while having minimal impact on normal human breast cells (MCF-10A).[1][7] Similarly, it was more toxic to non-small cell lung cancer cells (A549 and H1975) than to normal lung cells (MRC5).[8]

Mechanism of Action

  • How does this compound induce apoptosis? this compound induces apoptosis through multiple mechanisms depending on the cell line. A common mechanism is the mitochondrial-dependent pathway, characterized by an increased Bax:Bcl-2 ratio and the activation of caspases, such as caspase-3, -7, -8, and -9.[1][7][9] In some cell lines, it can also upregulate death receptors like Fas.[5][9]

  • How does this compound cause cell cycle arrest? this compound can arrest the cell cycle at different phases depending on the cell type.

    • G0/G1 arrest: Observed in MCF-7 breast cancer cells, associated with the induction of p21WAF1/Cip1 and p27Kip1, and downregulation of CDK4 and cyclin D1.[1][7]

    • G2/M arrest: Seen in androgen-independent prostate cancer cells (PC3 and DU145) and non-small cell lung cancer cells (A549).[5][6] This is linked to decreased levels of cyclin B1, cdc25C, and cdc2.[5]

  • What signaling pathways are affected by this compound? this compound has been shown to modulate several key signaling pathways:

    • NF-κB Pathway: It can inhibit the translocation of NF-κB from the cytoplasm to the nucleus, which is a critical step in inflammatory responses and cancer cell survival.[6][10][11][12][13]

    • EGFR/STAT3/Akt Pathway: In non-small cell lung cancer cells (A549 and H1975), this compound inhibits the phosphorylation of EGFR, STAT3, and Akt, leading to apoptosis.[8][14]

    • MAPK Pathway: In the context of periodontitis, it has been shown to suppress osteoclastogenesis by controlling MAPK signaling.[15]

Troubleshooting Guides

Problem: Inconsistent IC50 values for this compound in my experiments.

  • Possible Cause 1: Cell Line Variability. Different cell lines exhibit varying sensitivity to this compound. Ensure you are comparing your results to literature values for the specific cell line you are using.

  • Solution: Refer to the summary table of IC50 values below. If your cell line is not listed, you may need to perform a dose-response curve to determine the IC50 empirically.

  • Possible Cause 2: Purity of this compound. The purity of the this compound compound can significantly affect its activity.

  • Solution: Verify the purity of your this compound stock. If possible, use a compound with a purity of >95%.

  • Possible Cause 3: Cell Culture Conditions. Factors such as cell passage number, confluency, and media components can influence experimental outcomes.

  • Solution: Standardize your cell culture protocols. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment.

Problem: I am not observing the expected level of apoptosis after this compound treatment.

  • Possible Cause 1: Insufficient Concentration or Treatment Time. The induction of apoptosis is both dose- and time-dependent.

  • Solution: Perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell line. For example, in MCF-7 cells, apoptosis was significantly increased at concentrations of 15 µM and 20 µM after 24 hours.[1]

  • Possible Cause 2: Method of Apoptosis Detection. Different apoptosis assays measure different events in the apoptotic cascade.

  • Solution: Use multiple methods to confirm apoptosis. For example, combine Annexin V/PI staining to detect early and late apoptosis with a functional assay like caspase activity measurement or western blotting for cleaved PARP.[4][9]

Problem: Difficulty in observing changes in signaling pathway components.

  • Possible Cause 1: Timing of Analysis. Changes in protein phosphorylation or expression can be transient.

  • Solution: Perform a time-course experiment to identify the optimal time point to observe changes in your target proteins after this compound treatment. For instance, inhibition of EGFR, STAT3, and Akt phosphorylation in NSCLC cells was observed after 24 hours.[8]

  • Possible Cause 2: Antibody Quality. The quality of primary antibodies is crucial for western blotting.

  • Solution: Use antibodies that have been validated for your specific application (e.g., western blotting) and target species. Run appropriate positive and negative controls.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Incubation Time (hours)Reference
HT-29Colon Cancer28Not Specified[4][16]
PC3Prostate Cancer13.5 - 14Not Specified[5][9]
DU145Prostate Cancer13.5 - 14Not Specified[5][9]
MCF-7Breast Cancer1524[1][7]
MCF-7Breast Cancer11.548[1]
T47DBreast Cancer17.524[1]
T47DBreast Cancer14.548[1]
A549Non-Small Cell Lung Cancer10.8 (4.4 µg/mL)Not Specified[6]
A549Non-Small Cell Lung Cancer~14.8 (6.03 µg/mL)Not Specified[8]
H1975Non-Small Cell Lung Cancer~13.7 (5.58 µg/mL)Not Specified[8]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24 or 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Cell Cycle Analysis by Flow Cytometry

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

3. Western Blot Analysis

  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

PanduratinA_Apoptosis_Pathway PanduratinA This compound Bax Bax PanduratinA->Bax Increases Bcl2 Bcl-2 PanduratinA->Bcl2 Decreases FasReceptor Fas Death Receptor PanduratinA->FasReceptor Upregulates Mitochondria Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Bax->Mitochondria Bcl2->Mitochondria Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves CleavedPARP Cleaved PARP PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis FasReceptor->Apoptosis

Caption: this compound induced apoptosis pathway.

PanduratinA_CellCycle_Arrest cluster_G0G1 G0/G1 Phase Arrest (MCF-7) cluster_G2M G2/M Phase Arrest (PC3, DU145, A549) p21_p27_G1 p21, p27 CDK4_CyclinD1 CDK4/Cyclin D1 p21_p27_G1->CDK4_CyclinD1 G1_S_Transition G1 to S Transition CDK4_CyclinD1->G1_S_Transition PanduratinA_G1 This compound PanduratinA_G1->p21_p27_G1 Induces PanduratinA_G1->CDK4_CyclinD1 Downregulates cdc2_CyclinB1 cdc2/Cyclin B1 G2_M_Transition G2 to M Transition cdc2_CyclinB1->G2_M_Transition cdc25C cdc25C cdc25C->cdc2_CyclinB1 Activates PanduratinA_G2 This compound PanduratinA_G2->cdc2_CyclinB1 Downregulates PanduratinA_G2->cdc25C Downregulates

Caption: this compound induced cell cycle arrest.

PanduratinA_Signaling_Pathways cluster_NFkB NF-κB Pathway cluster_EGFR EGFR Pathway (NSCLC) PanduratinA This compound NFkB_translocation NF-κB Nuclear Translocation PanduratinA->NFkB_translocation pEGFR p-EGFR PanduratinA->pEGFR Inflammation_Survival Inflammation & Cell Survival NFkB_translocation->Inflammation_Survival pSTAT3 p-STAT3 pEGFR->pSTAT3 pAkt p-Akt pEGFR->pAkt Proliferation_Survival Proliferation & Survival pSTAT3->Proliferation_Survival pAkt->Proliferation_Survival

Caption: Signaling pathways inhibited by this compound.

References

Adjusting pH for optimal Panduratin A activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Panduratin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a specific focus on factors that may influence its activity, such as pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound activity in cell culture experiments?

A1: While specific studies detailing the optimal pH for this compound activity are limited, as a chalcone, its stability and bioavailability can be influenced by pH. Generally, chalcones are more stable than related flavonoids and are soluble in both acidic and alkaline aqueous solutions.[1] For typical cell culture experiments, maintaining the physiological pH of the culture medium (around pH 7.2-7.4) is crucial for both cell health and the presumed activity of this compound. Significant deviations from this range could potentially alter the compound's structure or its ability to interact with cellular targets.

Q2: How does pH affect the solubility and stability of this compound?

A2: The solubility of chalcones can be pH-dependent.[1] While this compound is generally soluble in organic solvents like DMSO for creating stock solutions, the pH of the aqueous working solution (e.g., cell culture medium) can impact its stability and tendency to precipitate. Extreme pH values may lead to the degradation or isomerization of the chalcone structure.[1][2] It is recommended to prepare fresh dilutions of this compound in your experimental buffer or medium just before use to minimize potential degradation.

Q3: I am observing inconsistent results in my cell viability assays with this compound. Could pH be a factor?

A3: Yes, inconsistent results in cell-based assays can be due to a variety of factors, and pH is a critical one. Fluctuations in the pH of your cell culture medium, which can be caused by factors like high cell density or bacterial contamination, can affect not only cell health but also the stability and activity of your test compound. Ensure your incubator's CO₂ levels are stable and that your medium is properly buffered. It's also worth considering that some natural compounds can interfere with common assay readouts, a phenomenon that can sometimes be influenced by experimental conditions like pH.[3][4]

Q4: Can I adjust the pH of my this compound stock solution?

A4: It is generally not recommended to adjust the pH of your high-concentration stock solution (typically in DMSO). The stability of this compound in organic solvents at various pH values is not well-documented. Any pH adjustments should be made to the final working solution in your aqueous experimental buffer or cell culture medium, ensuring the final pH is compatible with your experimental system.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no this compound activity 1. pH of the experimental medium is outside the optimal range for cell health (7.2-7.4). 2. Degradation of this compound due to improper storage or pH of the working solution. 3. Precipitation of this compound in the aqueous medium. 1. Calibrate your pH meter and ensure your cell culture medium is at the correct pH. Check CO₂ levels in your incubator. 2. Prepare fresh dilutions of this compound from a properly stored stock for each experiment. Avoid repeated freeze-thaw cycles. 3. Visually inspect the medium for any precipitate after adding this compound. Consider using a carrier solvent or a different formulation if solubility is an issue.
High variability between experimental replicates 1. Inconsistent pH across different wells or plates. 2. Incomplete dissolution of this compound, leading to uneven concentrations. 3. Assay interference from the compound itself. [3][5]1. Ensure uniform cell seeding and medium volume in all wells. Use freshly prepared and pH-confirmed medium. 2. Vortex the working solution thoroughly before adding it to the wells. Prepare a sufficient volume of the working solution for all replicates to ensure homogeneity. 3. Run appropriate controls, including vehicle controls and compound-only controls (without cells), to check for any direct interference with the assay reagents or readout.
Unexpected cytotoxicity at low concentrations 1. A significant shift in the pH of the culture medium upon addition of the this compound working solution. 2. Contamination of the this compound stock or reagents. 1. Measure the pH of the medium after adding the this compound working solution. If there is a significant change, the solvent or buffer used for dilution may need to be adjusted. 2. Ensure all solutions and the compound stock are sterile. Perform a sterility test on your stock solution.

Data Presentation

The following table summarizes hypothetical IC₅₀ values for this compound in A549 lung cancer cells under different pH conditions to illustrate the potential impact of pH on its activity.

Cell LinepH of Culture MediumThis compound IC₅₀ (µM)
A5496.815.2
A5497.410.8[6]
A5498.025.5

Note: The IC₅₀ value at pH 7.4 is based on published data.[6] The values at pH 6.8 and 8.0 are hypothetical and for illustrative purposes to emphasize the importance of maintaining optimal pH.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted from standard MTT assay procedures.[7][8][9]

  • Cell Seeding: Seed cells (e.g., A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, prepare serial dilutions of this compound in fresh, pre-warmed (37°C) cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic to the cells (typically ≤ 0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis

This protocol is a general guideline for Western blotting.[10][11]

  • Cell Lysis:

    • After treating cells with this compound for the desired time, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, anti-Akt, anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Signaling Pathway and Workflow Diagrams

Below are diagrams illustrating key signaling pathways affected by this compound and a typical experimental workflow.

EGFR_STAT3_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Akt Akt EGFR->Akt p STAT3 STAT3 EGFR->STAT3 p pAkt p-Akt Akt->pAkt pSTAT3 p-STAT3 STAT3->pSTAT3 Proliferation Cell Proliferation & Survival pAkt->Proliferation pSTAT3->Proliferation PanduratinA This compound PanduratinA->EGFR inhibits PanduratinA->pAkt inhibits PanduratinA->pSTAT3 inhibits

Caption: EGFR/STAT3/Akt signaling pathway inhibited by this compound.

PI3K_Akt_mTOR_Pathway cluster_cytoplasm Cytoplasm PI3K PI3K Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Autophagy Autophagy mTOR->Autophagy inhibits PanduratinA This compound PanduratinA->PI3K inhibits PanduratinA->Akt inhibits PanduratinA->mTOR inhibits

Caption: PI3K/Akt/mTOR pathway and its inhibition by this compound.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IkB IκB NFkB NF-κB IkB->NFkB inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc translocation PanduratinA This compound PanduratinA->IkB prevents degradation Gene_Expression Inflammatory Gene Expression NFkB_nuc->Gene_Expression activates

Caption: NF-κB signaling pathway and the inhibitory effect of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Assay cluster_analysis Analysis Cell_Culture Cell Culture (e.g., A549) Treatment Treat Cells Cell_Culture->Treatment PanduratinA_Prep Prepare this compound Working Solutions PanduratinA_Prep->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Protein_Extraction Protein Extraction Treatment->Protein_Extraction Data_Analysis Data Analysis & Interpretation Viability_Assay->Data_Analysis Western_Blot Western Blot Protein_Extraction->Western_Blot Western_Blot->Data_Analysis

Caption: A typical experimental workflow for studying this compound.

References

Validation & Comparative

Panduratin A vs. Other Chalcones in Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, are a significant class of flavonoids extensively studied for their therapeutic potential.[1][2] As precursors to all flavonoids, these compounds, both natural and synthetic, exhibit a wide range of biological activities, with anticancer properties being a primary focus of research.[3][4][5] Their ability to interact with multiple cellular targets makes them promising candidates for developing novel anticancer agents.[2][6]

This guide provides an objective comparison of Panduratin A, a notable chalcone isolated from Boesenbergia pandurata, against other well-researched chalcones: Licochalcone A, Xanthohumol, Butein, and Isoliquiritigenin.[4][7] The comparison focuses on their efficacy in various cancer models, their mechanisms of action, and is supported by experimental data to aid researchers, scientists, and drug development professionals in their work.

Comparative Efficacy: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency. The following table summarizes the IC₅₀ values for this compound and other selected chalcones against various human cancer cell lines, providing a quantitative comparison of their cytotoxic effects. This compound has demonstrated potent activity against non-small cell lung cancer (NSCLC) and breast cancer cell lines, often with a favorable selectivity index, indicating lower toxicity to normal cells.[8][9]

ChalconeCancer Cell LineCancer TypeIC₅₀ ValueTreatment DurationReference
This compound A549Non-Small Cell Lung Cancer6.03 ± 0.21 µg/mL24 h[8]
H1975Non-Small Cell Lung Cancer5.58 ± 0.15 µg/mL24 h[8]
MCF-7Breast Cancer15 µM24 h[9][10]
T47DBreast Cancer17.5 µM24 h[9]
HT-29Colorectal Cancer6.56 µg/mLNot Specified[11]
Licochalcone A HepG2Hepatocellular Carcinoma~2-8 µg/mL (effective range)Not Specified[12]
SKOV3Ovarian Cancer<10 µM (effective conc.)24 h[13]
BGC-823Gastric Cancer20–100 µM (effective range)Not Specified[14]
Xanthohumol A549Non-Small Cell Lung Cancer10 µM (MMP-9 suppression)Not Specified[15]
PANC-1, BxPC-3Pancreatic Cancer>5 µM (effective range)4 days[16]
Huh-7, HepG2Hepatocellular Carcinoma>5 µM (effective range)4 days[16]
Butein MDA-MB-231Breast CancerDose-dependentNot Specified[17]
OSCC CellsOral Squamous Cell CarcinomaPotent, dose-dependentNot Specified[18]
Isoliquiritigenin MDA-MB-231Triple-Negative Breast Cancer25-50 µM (effective range)48 h[19]
HCT116Colon Cancer<27 µM (effective range)Not Specified[20]
HepG2Hepatocellular Carcinoma<100 µM (low toxicity to normal)Not Specified[20]

Note: Direct comparison of IC₅₀ values should be done with caution due to variations in experimental conditions, such as cell density and assay type, across different studies. µM to µg/mL conversion depends on the compound's molecular weight.

Mechanisms of Action & Signaling Pathways

Chalcones exert their anticancer effects by modulating a multitude of signaling pathways involved in cell proliferation, survival, and apoptosis.[1][6] While many chalcones induce apoptosis and cell cycle arrest, their specific molecular targets can differ, leading to varying efficacy in different cancer types.

This compound

This compound is known to induce apoptosis and cause cell cycle arrest by targeting several key signaling pathways.[7][10] In NSCLC cells, it effectively inhibits the EGFR/STAT3/Akt signaling cascade, which is crucial for cell survival and proliferation.[8] It also inhibits the translocation of NF-κB, a key transcription factor in inflammation and cancer, and modulates the PI3K/Akt pathway.[7][21] In breast cancer, this compound induces G0/G1 phase arrest by downregulating Cyclin D1 and CDK4 while upregulating p21 and p27.[10]

Panduratin_A_Pathway PA This compound EGFR p-EGFR PA->EGFR inhibits PI3K PI3K PA->PI3K inhibits NFkB NF-κB Translocation PA->NFkB inhibits CDK4 Cyclin D1/CDK4 PA->CDK4 inhibits Apoptosis Apoptosis PA->Apoptosis CellCycleArrest G0/G1 Arrest PA->CellCycleArrest EGFR->PI3K STAT3 p-STAT3 EGFR->STAT3 Akt p-Akt PI3K->Akt Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival Akt->Proliferation STAT3->Proliferation NFkB->Proliferation CDK4->CellCycleArrest CDK4->Proliferation

Caption: this compound signaling pathways in cancer cells.
Comparative Chalcones

  • Licochalcone A: This chalcone exerts its anticancer effects through multiple pathways, including the inhibition of PI3K/Akt/mTOR and activation of p38/JNK MAPK signaling, leading to apoptosis.[14][22] It is also known to target the JAK2/STAT3 pathway.[14]

  • Xanthohumol: A prenylated chalcone, Xanthohumol modulates a broad range of signaling molecules including Akt, NF-κB, and STAT3.[23][24] It has been shown to inhibit cancer cell growth by targeting multiple pathways, making it a multi-targeted agent.[15][23]

  • Butein: This tetrahydroxychalcone frequently targets the NF-κB transcription factor and its downstream pathways.[18][25] It also inhibits other critical proteins like STAT3, EGFR, and Akt, leading to the suppression of proliferation, angiogenesis, and metastasis.[25]

  • Isoliquiritigenin (ISL): ISL is known to induce apoptosis and autophagy.[6][20] In triple-negative breast cancer, it activates apoptotic pathways by modulating Bcl-2 family proteins and caspases, and its effects are linked to autophagy-mediated cell death.[19]

General_Chalcone_Pathway cluster_0 Pro-Survival Pathways Chalcones Licochalcone A Xanthohumol Butein Isoliquiritigenin PI3K_Akt PI3K/Akt/mTOR Chalcones->PI3K_Akt inhibits NFkB NF-κB Chalcones->NFkB inhibits STAT3 JAK/STAT3 Chalcones->STAT3 inhibits MAPK MAPK (ERK) Chalcones->MAPK inhibits Apoptosis Apoptosis Chalcones->Apoptosis CellCycleArrest Cell Cycle Arrest Chalcones->CellCycleArrest Proliferation Proliferation & Angiogenesis PI3K_Akt->Proliferation NFkB->Proliferation STAT3->Proliferation MAPK->Proliferation

Caption: Common signaling pathways targeted by various chalcones.

Experimental Protocols

The data presented in this guide are derived from standard in vitro assays designed to assess the anticancer properties of chemical compounds. Below are detailed methodologies for key experiments commonly cited in the referenced studies.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Cells are seeded into 96-well plates at a density of 3,000 to 5,000 cells per well and allowed to adhere overnight.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test chalcone (e.g., this compound) or a vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Data Acquisition: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader.

  • Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is calculated using non-linear regression analysis from the dose-response curve.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the chalcone at various concentrations for 24 hours.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension, which is then incubated for 15 minutes in the dark at room temperature.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Western Blotting

This technique is used to detect specific proteins in a sample and assess the effect of the compound on their expression levels.

  • Protein Extraction: After treatment with the chalcone, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-EGFR, p-Akt, STAT3, Bcl-2, Bax, Caspase-3, Cyclin D1).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is typically used as a loading control.

Experimental_Workflow cluster_0 In Vitro Anticancer Assay Workflow cluster_1 Endpoint Assays start Start: Cancer Cell Line Culture seeding Cell Seeding (e.g., 96-well plate) start->seeding treatment Treatment with Chalcone (Varying Concentrations & Times) seeding->treatment mtt Cell Viability (MTT) treatment->mtt flow Apoptosis (Flow Cytometry) treatment->flow wb Protein Expression (Western Blot) treatment->wb analysis Data Acquisition & Analysis mtt->analysis flow->analysis wb->analysis results Results: IC50, Apoptosis Rate, Pathway Modulation analysis->results

Caption: General workflow for in vitro evaluation of chalcones.

References

A Comparative Analysis of the Anti-inflammatory Effects of Panduratin A and Curcumin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases. The search for potent, naturally derived anti-inflammatory agents has led to extensive research on phytochemicals. Among these, Panduratin A, a chalcone derivative from the rhizomes of Boesenbergia rotunda (fingerroot), and Curcumin, the principal curcuminoid from Curcuma longa (turmeric), have emerged as promising candidates. Both compounds have a rich history in traditional medicine for treating inflammatory ailments and are now the subject of rigorous scientific investigation to elucidate and compare their mechanisms of action. This guide provides an objective comparison of their anti-inflammatory performance, supported by experimental data, detailed methodologies, and pathway visualizations.

Mechanism of Action: A Head-to-Head Comparison

Both this compound and Curcumin exert their anti-inflammatory effects by modulating multiple signaling pathways and inhibiting the production of pro-inflammatory mediators. Their primary targets include the NF-κB and MAPK signaling cascades and the COX-2 enzyme.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2 and iNOS.[1] Both this compound and Curcumin are potent inhibitors of this pathway.

  • This compound: Studies have shown that this compound effectively suppresses NF-κB activation. It prevents the degradation of the inhibitory protein IκBα and inhibits the phosphorylation and subsequent nuclear translocation of the NF-κB p65 subunit.[2][3][4] This blockade has been observed in various cell types, including microglial cells, endothelial cells, and lung cancer cells, in response to inflammatory stimuli like Lipopolysaccharide (LPS) and Tumor Necrosis Factor-alpha (TNF-α).[2][5][6]

  • Curcumin: Curcumin's inhibitory effect on NF-κB is well-documented. It acts on multiple levels of the pathway, including suppressing the activation of IκB kinase (IKK), which prevents the phosphorylation and degradation of IκBα.[7][8] By stabilizing IκBα, Curcumin ensures that NF-κB remains sequestered in the cytoplasm, thereby blocking its ability to activate inflammatory gene expression.[7][[“]] This mechanism has been consistently demonstrated across a wide range of disease models.[[“]]

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNFa LPS/TNFa Receptor Receptor IKK IKK Receptor->IKK Activates IkBa IkBa IKK->IkBa Phosphorylates NFkB_complex p65/p50/IkBa (Inactive) p65 p65 p50 p50 Active_NFkB p65/p50 (Active) NFkB_complex->Active_NFkB IkBa Degradation DNA DNA Active_NFkB->DNA Translocation Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Genes Transcription Curcumin Curcumin Curcumin->IKK Inhibits Activation

Caption: Inhibition points of this compound and Curcumin in the NF-κB signaling pathway.
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

MAPK pathways—including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK)—are crucial for transducing extracellular signals into cellular responses, including inflammation.

  • This compound: Research indicates that this compound suppresses the phosphorylation of p38, JNK, and ERK in LPS-stimulated human gingival fibroblasts and RANKL-treated RAW 264.7 cells.[10][11] This inhibition of MAPK signaling contributes to its anti-inflammatory and anti-osteoclastic effects.[10] However, one study in TNF-α-stimulated endothelial cells found no inhibitory effect on AKT, ERK1/2, p38, and JNK phosphorylation, suggesting its action may be cell-type specific.[2][3]

  • Curcumin: Curcumin's influence on MAPK pathways is complex and can be context-dependent. It has been shown to inhibit the p38 MAPK pathway, which in turn reduces the expression of COX-2 and iNOS.[12] In other models, it can inhibit JNK and ERK1/2 phosphorylation.[13][14] Curcumin's interaction with these pathways is a key part of its broad anti-inflammatory and neuroprotective effects.[1][15]

MAPK_Pathway cluster_mapk MAPK Cascades p38 p38 TranscriptionFactors Transcription Factors (AP-1, etc.) p38->TranscriptionFactors JNK JNK JNK->TranscriptionFactors ERK ERK ERK->TranscriptionFactors InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse Curcumin Curcumin Curcumin->p38 Inhibits Phosphorylation Curcumin->JNK Curcumin->ERK Stimulus Stimulus Stimulus->JNK Activates Stimulus->ERK Activates PanduratinA PanduratinA PanduratinA->JNK PanduratinA->ERK

Caption: Modulation of MAPK signaling pathways by this compound and Curcumin.
Inhibition of Pro-Inflammatory Mediators (COX-2, iNOS, Cytokines)

The downstream effects of NF-κB and MAPK activation include the production of enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS), which synthesize inflammatory mediators like prostaglandins (PGE2) and nitric oxide (NO).

  • This compound: this compound is a potent inhibitor of both iNOS and COX-2 enzyme expression.[4] This leads to a strong, dose-dependent reduction in the production of NO and PGE2 in LPS-stimulated macrophages.[4][16] It also reduces the secretion of pro-inflammatory cytokines such as IL-6 and chemokines like MCP-1 in endothelial cells.[2][3]

  • Curcumin: Curcumin markedly inhibits the mRNA and protein expression of COX-2, but not the constitutively expressed COX-1 isoform.[17][18] This selective inhibition is a key advantage, as it reduces inflammation without affecting the protective roles of COX-1 in the gut and kidneys.[19] Curcumin also downregulates iNOS and suppresses the production of TNF-α, IL-1β, and IL-6.[20][21]

Quantitative Data Presentation

The potency of anti-inflammatory compounds is often compared using the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Comparative IC50 Values for Inhibition of Inflammatory Mediators

MediatorCell LineThis compound (µM)Curcumin (µM)Reference
Nitric Oxide (NO) RAW 264.70.175N/A[4][16]
Prostaglandin E2 (PGE2) RAW 264.70.0195N/A[4][16]
NF-κB Activity RAW 264.7N/A18[22]

Note: Direct comparison of IC50 values should be interpreted with caution as experimental conditions (cell type, stimulus, incubation time) can vary between studies. Data for Curcumin's direct inhibition of NO and PGE2 production in a comparable assay was not available in the searched literature.

One study directly compared Curcumin with its synthetic analogs, finding that potent inhibition of NF-κB DNA-binding in RAW 264.7 macrophages occurred at concentrations of 50–100 µM for Curcumin.[23] In contrast, this compound achieved an IC50 of just 0.0195 µM for PGE2 production, which is regulated by NF-κB, suggesting it may be significantly more potent in this specific assay.[4][16]

Experimental Protocols

The findings cited in this guide are primarily based on in vitro cell culture models designed to simulate an inflammatory response.

General Protocol for In Vitro Anti-inflammatory Assay
  • Cell Culture: Macrophage cell lines (e.g., murine RAW 264.7) or other relevant cell types (e.g., human endothelial cells, gingival fibroblasts) are cultured in appropriate media until they reach a suitable confluency.

  • Pre-treatment: Cells are pre-treated with various concentrations of this compound, Curcumin, or a vehicle control (e.g., DMSO) for a specified period (typically 1-2 hours).

  • Inflammatory Stimulation: Inflammation is induced by adding a stimulating agent, most commonly Lipopolysaccharide (LPS) or a pro-inflammatory cytokine like TNF-α, to the cell culture media.

  • Incubation: The cells are incubated with the stimulus and the test compound for a period ranging from minutes to 24 hours, depending on the endpoint being measured.

  • Measurement of Inflammatory Markers:

    • Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess assay.

    • Cytokines/Prostaglandins (IL-6, TNF-α, PGE2): Levels of secreted mediators in the supernatant are quantified using Enzyme-Linked Immunosorbent Assays (ELISA).

    • Protein Expression (COX-2, iNOS, p-p65, p-MAPK): Cell lysates are collected, and protein levels are analyzed via Western blotting using specific antibodies.

    • NF-κB Transcriptional Activity: Cells transfected with an NF-κB luciferase reporter vector are used. The activity is measured by the luminescence produced, which is proportional to NF-κB activation.

Experimental_Workflow cluster_analysis 6. Analysis A 1. Cell Seeding (e.g., RAW 264.7 macrophages) B 2. Pre-treatment (this compound or Curcumin) A->B C 3. Inflammatory Stimulation (e.g., LPS) B->C D 4. Incubation (e.g., 24 hours) C->D E 5. Sample Collection (Supernatant & Cell Lysate) D->E F Griess Assay (NO) E->F Supernatant G ELISA (Cytokines, PGE2) E->G Supernatant H Western Blot (Proteins) E->H Lysate I Luciferase Assay (NF-κB) E->I Lysate

Caption: A typical experimental workflow for in vitro anti-inflammatory assays.

Conclusion

Both this compound and Curcumin are potent natural anti-inflammatory compounds that operate through strikingly similar mechanisms. Their primary mode of action involves the dual inhibition of the pro-inflammatory NF-κB and MAPK signaling pathways, leading to a significant reduction in the expression and activity of downstream mediators like COX-2, iNOS, and various cytokines.

While both compounds are effective, the available quantitative data suggests that This compound may exhibit greater potency than Curcumin, particularly in the inhibition of PGE2 and NO production in macrophage models.[4][16] However, Curcumin's anti-inflammatory properties have been more extensively studied across a broader range of in vitro and in vivo models.[[“]][21][24]

For researchers and drug development professionals, both molecules represent valuable scaffolds for the development of novel anti-inflammatory therapeutics. This compound's high potency makes it a particularly attractive lead compound, while Curcumin's extensive safety and efficacy data provide a strong foundation for its continued investigation and clinical application. Future head-to-head comparative studies under identical experimental conditions are warranted to definitively establish their relative efficacy.

References

Unveiling the Molecular Targets of Panduratin A: A Comparative Analysis of Target Protein Binding Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Panduratin A's performance against other alternatives in binding to key protein targets. This analysis is supported by available experimental data and detailed methodologies for validating these interactions.

This compound, a natural chalcone derivative isolated from the rhizomes of Boesenbergia rotunda, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Understanding the direct interaction of this compound with its molecular targets is crucial for its development as a therapeutic agent. This guide summarizes the current knowledge on the validation of this compound's binding to three key protein targets: Epidermal Growth Factor Receptor (EGFR), Nuclear Factor-kappa B (NF-κB), and Peroxisome Proliferator-Activated Receptors (PPAR-α/δ). We compare its activity with known inhibitors and activators of these targets, presenting available quantitative data and outlining the experimental protocols used to assess these interactions.

Comparative Analysis of Target Protein Binding

Epidermal Growth Factor Receptor (EGFR)

This compound has been shown to inhibit the phosphorylation of EGFR, a key step in its activation and downstream signaling. This effect has been observed in non-small cell lung cancer (NSCLC) cell lines.[1][2][3]

Compound Target Cell Line Metric Value Comments
This compound EGFRA549 (wild-type EGFR)IC50 (Cytotoxicity)6.03 ± 0.21 µg/mLInhibits p-EGFR.[1][2][3] Molecular docking studies show a strong binding affinity (ΔGbind score of -6.91 to -8.06 kcal/mol).[1]
H1975 (mutant EGFR)IC50 (Cytotoxicity)5.58 ± 0.15 µg/mLInhibits p-EGFR.[1][2][3]
Gefitinib EGFR-IC502 nM[4]First-generation EGFR tyrosine kinase inhibitor.[1][3][5]
-Kd1.77 x 10⁻⁷ M (for EGF binding)Determined by Surface Plasmon Resonance (SPR).[6][7]
Osimertinib EGFR---Third-generation irreversible EGFR tyrosine kinase inhibitor, effective against T790M mutation.[8][9][10]
Nuclear Factor-kappa B (NF-κB)

This compound has been demonstrated to inhibit the activation of NF-κB by preventing the translocation of its p65 and p50 subunits to the nucleus.[11][12] This inhibitory effect contributes to its anti-inflammatory and anti-cancer activities.

Compound Target Assay Metric Value Comments
This compound NF-κB (p65/p50)Cellular assaysInhibition of nuclear translocation-Prevents IκB degradation and suppresses NF-κB phosphorylation.[11][12]
BAY 11-7082 IKKβ (upstream of NF-κB)TNFα-induced IκBα phosphorylationIC5010 µMIrreversibly inhibits IKK.[13][14][15][16]
TPCA-1 IKKβKinase assayIC5017.9 nMPotent and selective IKKβ inhibitor.[2][13][17][18][19]
Peroxisome Proliferator-Activated Receptors (PPAR-α/δ)

This compound has been identified as an activator of PPAR-α and PPAR-δ, nuclear receptors that play crucial roles in metabolism and inflammation.

Compound Target Assay Metric Value Comments
This compound PPAR-α/δ---Identified as a PPAR-α/δ activator.
GW501516 PPAR-δBinding assayKi1 nMPotent and selective PPAR-δ agonist.[20]
Transactivation assayEC501 nM[20]
GW0742 PPAR-δTransactivation assayEC500.001 µMHighly potent and selective PPAR-δ agonist.[21]
Binding assay->300-fold selectivity for PPAR-δ over PPAR-α and PPAR-γ[22][23][24]

Experimental Protocols for Target Binding Validation

Several biophysical techniques can be employed to directly measure the binding affinity and kinetics of a small molecule like this compound to its target protein. Below are detailed methodologies for three commonly used assays.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.[22][25][26][27]

Protocol:

  • Sample Preparation:

    • Dialyze the purified target protein (e.g., EGFR kinase domain, IKKβ, or PPAR-α/δ ligand-binding domain) against the ITC buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) overnight at 4°C.

    • Dissolve this compound or the alternative compound in the final dialysis buffer to the desired concentration. Ensure the final concentration of any organic solvent (like DMSO) is identical in both the protein and ligand solutions and is kept to a minimum (<5%).

    • Degas both the protein and ligand solutions immediately before the experiment to prevent bubble formation.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the ligand solution into the injection syringe.

    • Set the experimental parameters, including the cell temperature, stirring speed, and injection volume and spacing.

    • Perform an initial small injection to account for dilution effects, followed by a series of injections of the ligand into the protein solution.

  • Data Analysis:

    • Integrate the raw heat-change data for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte (e.g., this compound) to an immobilized ligand (e.g., the target protein). This allows for the real-time determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.[20][23][28][29]

Protocol:

  • Sensor Chip Preparation:

    • Immobilize the purified target protein onto a suitable sensor chip (e.g., CM5 chip) using amine coupling chemistry.

    • Activate the carboxyl groups on the sensor surface with a mixture of EDC and NHS.

    • Inject the protein solution over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active groups with ethanolamine.

    • A reference flow cell should be prepared in the same way but without the immobilized protein to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound or the alternative compound in a suitable running buffer (e.g., HBS-EP+).

    • Inject the different concentrations of the analyte over the immobilized protein surface and the reference cell.

    • Monitor the change in the SPR signal (response units, RU) in real-time during the association and dissociation phases.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

    • Globally fit the sensorgrams from different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine ka, kd, and Kd.

Bio-Layer Interferometry (BLI)

BLI is another label-free optical technique that measures the interference pattern of white light reflected from the surface of a biosensor tip. Binding of an analyte to a ligand immobilized on the biosensor tip causes a wavelength shift in the interference pattern, which is proportional to the amount of bound mass.[18][21][30][31][32]

Protocol:

  • Biosensor Preparation:

    • Immobilize the biotinylated target protein onto streptavidin-coated biosensors.

  • Binding Assay:

    • Equilibrate the biosensors in the running buffer.

    • Dip the biosensors into wells containing different concentrations of this compound or the alternative compound (association step).

    • Move the biosensors to wells containing only the running buffer to measure dissociation (dissociation step).

  • Data Analysis:

    • The instrument software records the wavelength shift over time.

    • Fit the association and dissociation curves to a suitable binding model to determine the ka, kd, and Kd.

Visualizing Molecular Interactions and Experimental Processes

To better understand the context of this compound's activity, the following diagrams illustrate a typical experimental workflow for validating target protein binding and the EGFR signaling pathway, a key pathway modulated by this compound.

G cluster_0 In Silico Prediction cluster_1 In Vitro Validation cluster_2 Cell-Based Validation cluster_3 Outcome mol_dock Molecular Docking biochem_assay Biochemical Assays (e.g., Kinase Assays) mol_dock->biochem_assay virt_screen Virtual Screening virt_screen->biochem_assay bind_assay Direct Binding Assays (SPR, ITC, BLI) biochem_assay->bind_assay cell_viability Cell Viability Assays bind_assay->cell_viability western_blot Western Blot (Phosphorylation Status) bind_assay->western_blot translocation Translocation Assays bind_assay->translocation target_validation Validated Target cell_viability->target_validation western_blot->target_validation translocation->target_validation

Caption: Workflow for Target Protein Binding Validation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates STAT3 STAT3 EGFR->STAT3 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription PanduratinA This compound PanduratinA->EGFR Inhibits Phosphorylation

References

Panduratin A: A Comparative Analysis of Efficacy Against Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Panduratin A, a natural chalcone compound, against established standard-of-care drugs in the fields of oncology and microbiology. The following sections present quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to offer an objective evaluation of this compound's therapeutic potential.

Anticancer Efficacy: this compound vs. Standard Chemotherapeutics

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. This section compares its in vitro efficacy against non-small cell lung cancer (A549) and colon cancer (HT-29) cell lines with that of standard-of-care chemotherapeutic agents.

Quantitative Data Summary
Compound Cell Line IC50 (µM) Reference
This compoundA549 (Non-Small Cell Lung Cancer)10.8[1]
CisplatinA549 (Non-Small Cell Lung Cancer)Not explicitly stated in comparative studies, but used as a positive control.[2][3]
This compoundHT-29 (Colon Cancer)28
5-Fluorouracil (5-FU)HT-29 (Colon Cancer)~11.3 (after 3 days)

Note: The IC50 values for 5-Fluorouracil can vary depending on the duration of exposure.

Mechanism of Action & Signaling Pathways

This compound exerts its anticancer effects through the induction of apoptosis and inhibition of the NF-κB signaling pathway. In contrast, standard-of-care drugs like cisplatin and 5-fluorouracil have distinct mechanisms of action.

  • This compound: Inhibits the translocation of the NF-κB p65 subunit to the nucleus, preventing the transcription of genes involved in cell survival and proliferation. It has also been shown to inhibit EGFR/STAT3/Akt signaling pathways in non-small cell lung cancer cells.

  • Cisplatin: Primarily functions by cross-linking DNA, which triggers DNA damage responses and leads to apoptosis.

  • 5-Fluorouracil (5-FU): Acts as a thymidylate synthase inhibitor, disrupting DNA synthesis and repair, ultimately leading to cell death.

panduratin_a_nfkb_pathway This compound's Inhibition of the NF-κB Pathway cluster_nucleus This compound's Inhibition of the NF-κB Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates PanduratinA This compound PanduratinA->IkB Inhibits Degradation GeneTranscription Gene Transcription (Proliferation, Survival) NFkB_nucleus NF-κB NFkB_nucleus->GeneTranscription Promotes

This compound's effect on the NF-κB pathway.

cisplatin_apoptosis_pathway Cisplatin's Induction of Apoptosis Cisplatin Cisplatin DNA DNA Cisplatin->DNA DNA_damage DNA Cross-linking DNA->DNA_damage p53 p53 DNA_damage->p53 Activates Bax Bax p53->Bax Upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Acts on CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspases Caspases CytochromeC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Cisplatin's mechanism of inducing apoptosis.

Antibacterial Efficacy: this compound vs. Standard Antibiotics

This compound has shown potent antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and bacteria implicated in periodontitis.

Quantitative Data Summary
Compound Bacterial Strain MIC (µg/mL) Reference
This compoundMRSA1 (MIC90)
VancomycinMRSANot directly compared in the same study, but a standard treatment.[4][5][6]
This compoundPorphyromonas gingivalis4[7]
ChlorhexidinePorphyromonas gingivalis2.67 - 80[8][9]

Note: MIC90 represents the minimum inhibitory concentration required to inhibit the growth of 90% of isolates. The MIC for chlorhexidine shows a range as reported in a study against various oral microorganisms.

Mechanism of Action
  • This compound: The precise antibacterial mechanism is not fully elucidated but is believed to involve the disruption of the bacterial cell membrane and inhibition of biofilm formation.

  • Vancomycin: Inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.

  • Chlorhexidine: A broad-spectrum antiseptic that disrupts the bacterial cell membrane, leading to leakage of intracellular components.

Experimental Protocols

MTT Assay for Cytotoxicity in A549 Cells

This protocol is a standard method for assessing cell viability and the cytotoxic effects of a compound.

Materials:

  • A549 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound and standard-of-care drugs (e.g., cisplatin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and the standard-of-care drug in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

mtt_assay_workflow Workflow for MTT Cytotoxicity Assay start Start seed_cells Seed A549 cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat cells with This compound / Standard Drug incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize formazan with DMSO incubate3->solubilize read_absorbance Read absorbance at 570nm solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

References

Panduratin A: A Comparative Analysis of its Antiviral Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the antiviral activity of Panduratin A, a natural compound isolated from the rhizomes of Boesenbergia rotunda. The following sections present a comparative analysis of this compound's performance against several key viruses, supported by experimental data from in vitro studies. Detailed methodologies for the cited experiments are also provided to facilitate reproducibility and further investigation.

Quantitative Analysis of Antiviral Efficacy

The antiviral activity of this compound has been evaluated against a range of viruses. For a clear comparison, the following tables summarize the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values of this compound and other established antiviral agents. These values are crucial indicators of a compound's potency in inhibiting viral replication in vitro.

Table 1: Comparative Antiviral Activity against SARS-CoV-2

CompoundCell LineAssay TypeIC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound Calu-3High-Content Imaging2.0443.9221.53
This compound Calu-3Plaque Assay0.5343.9282.87
Remdesivir Calu-3High-Content Imaging0.04316.02372.56
Remdesivir Calu-3Plaque Assay0.08616.02186.28

Table 2: Comparative Antiviral Activity against Dengue Virus (DENV)

CompoundTargetAssay TypeIC50 / EC50 / Ki (µM)
This compound DENV-2 NS2B/NS3 ProteaseProtease InhibitionKi = 25
Sofosbuvir DENV-2Virus Yield ReductionEC50 = 1.4
Sofosbuvir DENV-2CPE ProtectionEC50 = 4.9
Sofosbuvir DENV-2RNA ProductionEC50 = 9.9

Table 3: Comparative Antiviral Activity against Human Immunodeficiency Virus (HIV)

CompoundTargetAssay TypeIC50 / EC50 (nM)
This compound HIV-1 ProteaseProtease InhibitionIC50 = 18,700
Lopinavir HIV-1 (Lab Strains)Antiviral ActivityEC50 = 10 - 27
Lopinavir HIV-1 (Clinical Isolates)Antiviral ActivityEC50 = 4 - 11
Ritonavir HIV-1 ProteaseProtease InhibitionEC50 = 22 - 130
Ritonavir HIV-2 ProteaseProtease InhibitionEC50 = 160

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

This assay is crucial for determining the concentration at which a compound becomes toxic to the host cells, which is essential for calculating the selectivity index.

  • Cell Seeding: Plate cells (e.g., Vero E6, Calu-3, Huh-7) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Plaque Reduction Assay

This assay is a functional assay that measures the ability of a compound to inhibit the production of infectious virus particles.

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayer with a known titer of the virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

  • Compound Treatment: After incubation, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days), depending on the virus.

  • Plaque Visualization: Fix the cells with a solution like 4% paraformaldehyde and stain with a dye such as crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

High-Content Imaging Assay for SARS-CoV-2

This is a high-throughput method to quantify viral infection and the effect of antiviral compounds.

  • Cell Seeding and Infection: Seed Calu-3 cells in 96-well plates and infect with SARS-CoV-2 at a specific multiplicity of infection (MOI).

  • Compound Treatment: Add serial dilutions of the test compounds to the infected cells.

  • Incubation: Incubate for 24-48 hours.

  • Immunostaining: Fix the cells and permeabilize them. Stain with an antibody against a viral protein (e.g., nucleocapsid protein) and a nuclear stain (e.g., DAPI).

  • Imaging and Analysis: Acquire images using a high-content imaging system. The percentage of infected cells is determined by quantifying the number of cells positive for the viral antigen.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of infection inhibition against the compound concentration.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro assessment of antiviral compounds.

Antiviral_Assay_Workflow cluster_prep Preparation cluster_assays Assays cluster_cytotoxicity Cytotoxicity cluster_antiviral Antiviral Efficacy cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Vero E6, Calu-3) MTT_Assay MTT Assay Cell_Culture->MTT_Assay Infection Infect Cells with Virus Cell_Culture->Infection Compound_Prep Compound Preparation (Serial Dilutions) Compound_Prep->MTT_Assay Treatment Treat with Compound Compound_Prep->Treatment Virus_Stock Virus Stock Preparation (Titer Determination) Virus_Stock->Infection CC50 Determine CC50 MTT_Assay->CC50 SI_Calc Calculate Selectivity Index (SI = CC50 / IC50) CC50->SI_Calc Infection->Treatment Plaque_Assay Plaque Reduction Assay Treatment->Plaque_Assay HCI_Assay High-Content Imaging Treatment->HCI_Assay IC50_Plaque Determine IC50 (Plaque Assay) Plaque_Assay->IC50_Plaque IC50_HCI Determine IC50 (HCI Assay) HCI_Assay->IC50_HCI IC50_Plaque->SI_Calc IC50_HCI->SI_Calc

Caption: Workflow for in vitro antiviral activity and cytotoxicity assessment.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for this compound against both Dengue virus and HIV is the inhibition of viral proteases. These enzymes are critical for the viral life cycle, as they are responsible for cleaving large polyproteins into functional viral proteins.

  • Dengue Virus: this compound acts as a competitive inhibitor of the DENV NS2B/NS3 protease. This protease is essential for processing the viral polyprotein, and its inhibition prevents the formation of mature, functional viral proteins necessary for replication.

  • HIV: Similarly, this compound inhibits the HIV-1 protease, an enzyme crucial for the maturation of the virus. By blocking this protease, this compound prevents the production of infectious viral particles.

The following diagram illustrates the role of viral proteases and the inhibitory action of compounds like this compound.

Protease_Inhibition_Pathway cluster_virus Viral Life Cycle cluster_inhibitor Inhibitor Action Viral_RNA Viral Genomic RNA Translation Translation Viral_RNA->Translation Polyprotein Viral Polyprotein Translation->Polyprotein Cleavage Polyprotein Cleavage Polyprotein->Cleavage Protease Viral Protease (e.g., DENV NS2B/NS3, HIV-1 Protease) Protease->Cleavage Inhibition Viral_Proteins Functional Viral Proteins Cleavage->Viral_Proteins Assembly Virion Assembly Viral_Proteins->Assembly New_Virion New Infectious Virion Assembly->New_Virion Panduratin_A This compound Panduratin_A->Protease Binds and Inhibits

Caption: Mechanism of viral protease inhibition by this compound.

A Comparative Guide to Panduratin A Extraction Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various methods for the extraction of Panduratin A, a bioactive compound isolated from the rhizomes of Boesenbergia rotunda (fingerroot). This document outlines quantitative data, detailed experimental protocols, and visual representations of extraction workflows and the compound's known signaling pathways to aid in the selection of the most suitable extraction strategy for research and development purposes.

Data Presentation: A Comparative Overview

The following table summarizes the quantitative data for different this compound extraction methods based on available experimental evidence.

Extraction MethodSolventTimeTemperature (°C)Yield of this compoundPurity of this compoundReference
Ultrasound-Assisted Extraction (UAE) n-hexane10 min30-4010.48 mg/g of dried plant material99.69%[1][2]
Maceration 95% Ethanol72 hoursRoom TemperatureNot explicitly quantified for this compound, but yielded a crude extract with demonstrated activity.Not specified[3]
Supercritical CO2 Extraction Supercritical CO2Not specifiedNot specifiedResulted in a 15.0% w/w this compound concentration in the extract.>93.6%[4]
Soxhlet Extraction Ethanol (commonly used)Several hours (typically 6-24 h)Solvent Boiling PointData not available for this compound.Data not available for this compound.General Method
Microwave-Assisted Extraction (MAE) Ethanol/Water mixtures (common)MinutesControlled by microwave powerData not available for this compound.Data not available for this compound.General Method

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below.

Ultrasound-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to efficient extraction in a shorter time.

Materials:

  • Dried and powdered Boesenbergia rotunda rhizomes (particle size ~125 μm)

  • n-hexane

  • Ultrasonic bath or probe sonicator

  • Filtration apparatus

  • Rotary evaporator

Protocol:

  • Weigh a specific amount of powdered Boesenbergia rotunda rhizomes.

  • Add n-hexane at a solid-to-liquid ratio of 1:30 g/mL.

  • Place the mixture in an ultrasonic bath or use a probe sonicator.

  • Apply ultrasonic waves for 10 minutes at a controlled temperature of 30-40°C.[1]

  • After sonication, filter the mixture to separate the extract from the solid residue.

  • Concentrate the extract using a rotary evaporator to remove the solvent.

  • The resulting crude extract can be further purified to isolate this compound.

Maceration

Maceration is a simple and conventional extraction method involving soaking the plant material in a solvent over a period.

Materials:

  • Dried and chopped Boesenbergia rotunda rhizomes

  • 95% Ethanol

  • Agitation equipment (e.g., shaker)

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

  • Rotary evaporator or freeze dryer

Protocol:

  • Place the chopped and dried rhizomes in a suitable container.

  • Add 95% ethanol to cover the plant material.

  • Agitate the mixture at room temperature (e.g., 100 rpm) for 72 hours.[3]

  • Filter the extract through Whatman No. 1 filter paper under a vacuum.[3]

  • Concentrate the filtrate using a rotary evaporator and then freeze-dry to obtain the crude extract.[3]

Supercritical CO2 Extraction

This "green" extraction technique uses supercritical carbon dioxide as a solvent, which offers high selectivity and leaves no residual solvent.

Materials:

  • Dried powder of Boesenbergia rotunda rhizomes (moisture content less than 3.5% w/w)

  • Supercritical fluid extractor

Protocol:

  • Load the dried powder of fingerroot rhizome into the extraction vessel of the supercritical fluid extractor.

  • Pressurize and heat carbon dioxide to its supercritical state (above its critical temperature and pressure).

  • Pass the supercritical CO2 through the plant material to extract this compound.

  • De-pressurize the CO2 in a separator, causing it to return to a gaseous state and precipitate the extracted compounds.

  • Collect the yellow extract containing this compound.[4]

Mandatory Visualizations

Experimental Workflows

Extraction_Workflows cluster_UAE Ultrasound-Assisted Extraction cluster_Maceration Maceration cluster_SFE Supercritical CO2 Extraction uae_start B. rotunda Powder uae_mix Mix with n-hexane (1:30 g/mL) uae_start->uae_mix uae_sono Sonication (10 min, 30-40°C) uae_mix->uae_sono uae_filter Filtration uae_sono->uae_filter uae_evap Solvent Evaporation uae_filter->uae_evap uae_end This compound Rich Extract uae_evap->uae_end mac_start B. rotunda Powder mac_mix Soak in 95% Ethanol (72h, RT) mac_start->mac_mix mac_filter Filtration mac_mix->mac_filter mac_evap Solvent Evaporation mac_filter->mac_evap mac_end Crude Extract mac_evap->mac_end sfe_start B. rotunda Powder sfe_extract Extraction with Supercritical CO2 sfe_start->sfe_extract sfe_separate Depressurization & Separation sfe_extract->sfe_separate sfe_end This compound Rich Extract sfe_separate->sfe_end

Caption: Experimental workflows for this compound extraction.

Signaling Pathways of this compound

This compound has been shown to exert its biological effects, particularly its anti-inflammatory and anti-cancer activities, by modulating several key signaling pathways.

This compound has demonstrated anti-cancer properties by inhibiting the EGFR/STAT3/Akt and PI3K/Akt/mTOR signaling pathways, which are crucial for cancer cell survival and proliferation.[1][2][4][5]

Anti_Cancer_Pathway PanduratinA This compound EGFR EGFR PanduratinA->EGFR PI3K PI3K PanduratinA->PI3K Apoptosis Apoptosis PanduratinA->Apoptosis EGFR->PI3K STAT3 STAT3 EGFR->STAT3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival Akt->Proliferation Akt->Apoptosis STAT3->Proliferation mTOR->Proliferation

Caption: Anti-cancer signaling pathway of this compound.

The anti-inflammatory effects of this compound are mediated through the suppression of the NF-κB and MAPK signaling pathways, which play a central role in the inflammatory response.[6][7][8]

Anti_Inflammatory_Pathway PanduratinA This compound MAPK MAPK PanduratinA->MAPK IKK IKK PanduratinA->IKK Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Stimuli->MAPK Stimuli->IKK NFκB NF-κB MAPK->NFκB IκBα IκBα IKK->IκBα IκBα->NFκB Nucleus Nucleus NFκB->Nucleus Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Transcription

Caption: Anti-inflammatory signaling pathway of this compound.

References

Panduratin A vs. Synthetic Analogs: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of the natural compound Panduratin A against its synthetic analogs. This analysis is supported by experimental data to inform future research and development efforts.

This compound, a chalcone derivative isolated from the rhizomes of Boesenbergia rotunda, has garnered significant attention in the scientific community for its diverse pharmacological activities. These properties, ranging from anti-inflammatory and anticancer to antiviral effects, have positioned this compound as a promising lead compound in drug discovery. The exploration of its synthetic analogs aims to enhance its therapeutic potential, improve its pharmacokinetic profile, and overcome limitations associated with natural product sourcing. This guide presents a comparative analysis of this compound and its synthetic derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Comparative Analysis of Biological Activity

The therapeutic efficacy of this compound and its analogs is quantified through various in vitro and in vivo assays. The following table summarizes the key quantitative data from comparative studies, focusing on cytotoxicity, anti-inflammatory, and antiviral activities.

CompoundBiological ActivityAssay SystemIC50 / Ki ValueReference
This compound CytotoxicityA549 Human Lung Carcinoma Cells10.8 µM[1]
CytotoxicityH1975 Human Lung Carcinoma Cells5.58 µg/mL[2]
CytotoxicityMRC5 Normal Lung Fibroblast Cells12.96 µg/mL[2]
Anti-inflammatoryInhibition of Nitric Oxide (NO) Production in RAW264.7 Macrophages0.175 µM[3]
Anti-inflammatoryInhibition of Prostaglandin E2 (PGE2) Production in RAW264.7 Macrophages0.0195 µM[3]
Antiviral (Anti-Dengue)Inhibition of Dengue Virus NS3 ProteaseKi = 25 µM[4]
Antiviral (Anti-SARS-CoV-2)Inhibition of SARS-CoV-2 in iPSC-Derived Cardiomyocytes0.8–1.6 µM[5]
4-Hydroxythis compound Antiviral (Anti-Dengue)Inhibition of Dengue Virus NS3 ProteaseKi = 21 µM[4]
This compound Derivative (DD-218) NephroprotectionCisplatin-induced Apoptosis in Renal Proximal Tubular CellsShowed protective effect, while this compound at 10 µM showed some toxicityNot directly available in abstracts

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the comparative analysis.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound and its analogs on cell lines.[4][6][7][8][9]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its synthetic analogs and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO2. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Anti-inflammatory Assay (Nitric Oxide Production)

This protocol measures the ability of this compound and its analogs to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[10][11][12]

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

  • Griess Reagent Assay: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10-15 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is determined using a standard curve of sodium nitrite.

  • Calculation: The inhibitory effect of the compounds on NO production is calculated as a percentage of the LPS-stimulated control.

Signaling Pathways and Experimental Workflow

The biological activities of this compound and its analogs are mediated through their interaction with specific cellular signaling pathways. The following diagrams, created using the DOT language, illustrate these pathways and a typical experimental workflow for comparative analysis.

EGFR_Signaling_Pathway EGFR EGFR Grb2 Grb2 EGFR->Grb2 STAT3 STAT3 EGFR->STAT3 Panduratin_A This compound / Analogs Panduratin_A->EGFR Inhibits SOS SOS Grb2->SOS Ras Ras SOS->Ras PI3K PI3K Ras->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation Survival Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits STAT3->Proliferation Promotes

Caption: EGFR/STAT3/Akt signaling pathway inhibited by this compound.

NFkB_Signaling_Pathway cluster_nucleus Inside Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylates & Leads to Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibits (in cytoplasm) Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription (e.g., iNOS, COX-2) NFkB->Inflammatory_Genes Activates Panduratin_A This compound / Analogs Panduratin_A->IKK Inhibits

Caption: NF-κB signaling pathway and its inhibition by this compound.

Caption: Experimental workflow for comparative analysis.

References

Panduratin A: An In Vivo Examination of its Anticancer Efficacy and a Comparative Look at Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel and effective cancer therapeutics, Panduratin A, a natural chalcone isolated from the rhizomes of Boesenbergia pandurata, has emerged as a promising candidate. Extensive in vitro research has highlighted its potent anticancer properties, and recent in vivo studies are now providing critical validation of its effects in living organisms. This guide offers a comprehensive comparison of this compound's in vivo anticancer performance with other established and natural anticancer agents, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative In Vivo Anticancer Efficacy

While direct head-to-head in vivo studies comparing purified this compound with other anticancer agents are still emerging, existing research provides valuable insights into its efficacy relative to other compounds.

One study investigated the chemopreventive effects of an ethanolic extract of Boesenbergia pandurata, rich in this compound, against azoxymethane-induced colon cancer in rats, and compared it with an extract of Curcuma longa (turmeric), a source of the well-known anticancer compound curcumin.[1] Although the study utilized extracts rather than purified compounds, it provides a preliminary comparative framework.

Another key area of in vivo validation for this compound is its anti-angiogenic activity, a crucial mechanism in halting tumor growth and metastasis. Studies have demonstrated this compound's ability to inhibit the formation of new blood vessels in two different in vivo models: the murine Matrigel plug assay and the zebrafish embryo model.[2]

Furthermore, in a study focused on the nephroprotective effects of this compound in mice bearing tumors and treated with the conventional chemotherapy drug cisplatin, it was observed that this compound did not interfere with the anticancer efficacy of cisplatin.[3] This suggests a potential role for this compound as an adjunct therapy to mitigate the side effects of traditional chemotherapy without compromising its therapeutic benefits.

Quantitative Data Summary

The following tables summarize the available quantitative data from in vivo studies to facilitate a clear comparison of this compound's anticancer effects.

Table 1: In Vivo Anti-Angiogenic Effects of this compound

In Vivo Model Parameter Measured This compound Treatment Observed Effect Reference
Murine Matrigel Plug AssayNeovascularizationNot specifiedInhibition of new blood vessel formation[2]
Zebrafish Embryo ModelAngiogenesisNot specifiedInhibition of angiogenesis[2]

Table 2: Comparative In Vivo Chemopreventive Effects of B. pandurata and C. longa Extracts in a Rat Colon Cancer Model

Treatment Group Parameter Measured Result Reference
ControlAberrant Crypt Foci (ACF) countBaseline[1]
B. pandurata ExtractAberrant Crypt Foci (ACF) countSlight, non-significant reduction vs. Control[1]
C. longa ExtractAberrant Crypt Foci (ACF) countData for direct comparison not fully detailed[1]

Signaling Pathways and Mechanisms of Action

In vitro studies have elucidated several key signaling pathways through which this compound exerts its anticancer effects. These mechanisms are crucial for understanding its in vivo activity. This compound has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.[4][5] Notably, it has been found to inhibit critical signaling pathways involved in cancer cell proliferation and survival, including the PI3K/Akt and NF-κB pathways.[4][5]

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB NF-κB NFkB->Proliferation IkB IκB IkB->NFkB Inhibits Apoptosis Apoptosis PanduratinA This compound PanduratinA->PI3K Inhibits PanduratinA->NFkB Inhibits PanduratinA->Apoptosis Induces Matrigel_Workflow A Prepare Matrigel Mixtures (Control, Positive Control, this compound) C Subcutaneous Injection of Matrigel Mixture A->C B Anesthetize Mice B->C D Matrigel Plug Solidification C->D E Incubation Period (7-14 days) D->E F Excise Matrigel Plugs E->F G Quantify Angiogenesis (Hemoglobin Assay) F->G

References

Reproducibility of Panduratin A's Neuroprotective Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of Panduratin A, focusing on the reproducibility of its biological activity. We will delve into the experimental data supporting its mechanism of action and draw comparisons with other well-known neuroprotective agents. Detailed experimental protocols are provided to allow for replication and further investigation.

This compound: An Overview of its Neuroprotective Bioactivity

This compound, a chalcone derivative isolated from the rhizomes of Boesenbergia rotunda, has demonstrated significant neuroprotective potential, primarily attributed to its potent anti-inflammatory and antioxidant properties.[1][2][3] The compound's ability to mitigate neuroinflammation is a key aspect of its neuroprotective capacity.

Reproducibility of Anti-inflammatory Effects

The anti-inflammatory effects of this compound have been consistently observed across multiple studies, particularly in the context of microglial activation, a key process in neuroinflammation. The primary mechanism of action is the suppression of the NF-κB (nuclear factor kappa B) signaling pathway.[4][5]

In a study by Jamornwan et al. (2022), this compound was shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated SIMA9 microglial cells.[5] This was evidenced by a dose-dependent reduction in nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS). Furthermore, the study demonstrated a significant decrease in the mRNA expression and secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[3] Concurrently, this compound enhanced the production of the anti-inflammatory cytokines IL-4 and IL-10.[3] These findings are consistent with other reports on the inhibitory effects of this compound on the NF-κB pathway in various cell types, suggesting a reproducible mechanism of action.[4][6]

Comparative Analysis with Alternative Neuroprotective Agents

While direct head-to-head comparative studies are limited, we can assess the neuroprotective potential of this compound in relation to other well-characterized natural compounds, such as resveratrol and curcumin, based on their established mechanisms and reported efficacy in similar experimental models.

Table 1: Comparison of Neuroprotective Effects and Mechanisms

FeatureThis compoundResveratrolCurcumin
Primary Mechanism Anti-inflammatory (NF-κB inhibition), Antioxidant[1][4]Antioxidant, Sirtuin activation, Anti-inflammatory[7][8]Antioxidant, Anti-inflammatory, Anti-protein aggregation[9][10]
Key Molecular Targets NF-κB, iNOS, COX-2, TNF-α, IL-1β, IL-6[5]Sirtuins (SIRT1), Nrf2, NF-κB[8][11]NF-κB, AP-1, Nrf2, STAT3[9][12]
Reported Effects Inhibition of microglial activation, reduced pro-inflammatory cytokine production.[5]Scavenging of reactive oxygen species (ROS), modulation of mitochondrial function, reduction of amyloid-beta toxicity.[13][14]Inhibition of amyloid-beta aggregation, reduction of oxidative stress, modulation of neuroinflammation.[9][15]
Cell Models Studied SIMA9 (microglia), A549 (lung carcinoma), RAW264.7 (macrophage)[2][5][6]PC12 (pheochromocytoma), SH-SY5Y (neuroblastoma), primary neurons[13][16]SH-SY5Y (neuroblastoma), PC12 (pheochromocytoma), primary neurons[9][15]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies, providing a basis for comparing the efficacy of this compound and other neuroprotective agents.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated SIMA9 Microglial Cells

TreatmentTNF-α mRNA expression (fold change)IL-1β mRNA expression (fold change)IL-6 mRNA expression (fold change)
Control1.0 ± 0.01.0 ± 0.01.0 ± 0.0
LPS (10 ng/mL)15.2 ± 1.525.8 ± 2.130.5 ± 2.9
LPS + this compound (1 µM)10.1 ± 1.118.2 ± 1.722.3 ± 2.0
LPS + this compound (5 µM)5.3 ± 0.69.7 ± 1.011.8 ± 1.2
LPS + this compound (10 µM)2.1 ± 0.34.1 ± 0.55.2 ± 0.6

Data adapted from Jamornwan et al., 2022.[3]

Table 3: Comparative Neuroprotective Effects on Cell Viability in Oxidative Stress Models

CompoundCell LineStressorConcentration for ~50% Protection
This compoundNot explicitly tested in a direct neuronal oxidative stress viability assay in the reviewed literature.--
ResveratrolPC12H₂O₂~10 µM
CurcuminSH-SY5YH₂O₂~5 µM
ProcyanidinsPC12H₂O₂2-4 µg/mL

Data for alternatives are compiled from various sources for illustrative comparison.[16][17]

Experimental Protocols

Assessment of Anti-Inflammatory Activity of this compound in Microglial Cells

1. Cell Culture:

  • The SIMA9 murine microglial cell line is cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Treatment:

  • Cells are seeded in appropriate culture plates and allowed to adhere overnight.

  • Cells are pre-treated with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 1 hour.

  • Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 10 ng/mL) for a specified duration (e.g., 24 hours) to induce an inflammatory response.

3. Nitric Oxide (NO) Assay:

  • The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Briefly, 100 µL of culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The absorbance is measured at 540 nm using a microplate reader. A standard curve is generated using sodium nitrite.

4. Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA Expression:

  • Total RNA is extracted from the cells using a suitable RNA isolation kit.

  • cDNA is synthesized from the extracted RNA using a reverse transcription kit.

  • qRT-PCR is performed using specific primers for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH) for normalization.

  • The relative gene expression is calculated using the 2-ΔΔCt method.

5. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion:

  • The concentrations of TNF-α, IL-1β, and IL-6 in the culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.

General Protocol for Assessing Neuroprotection in a Neuronal Cell Line (e.g., SH-SY5Y)

1. Cell Culture and Differentiation:

  • SH-SY5Y human neuroblastoma cells are cultured in a 1:1 mixture of DMEM and Ham's F-12 medium, supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • For differentiation into a neuronal phenotype, cells are often treated with retinoic acid (e.g., 10 µM) for several days.[18]

2. Induction of Neuronal Damage:

  • Differentiated cells are exposed to a neurotoxic stimulus, such as hydrogen peroxide (H₂O₂) for oxidative stress, or a neurotoxic peptide like amyloid-beta (Aβ).

3. Treatment with Neuroprotective Compound:

  • Cells are pre-treated with the test compound (e.g., this compound, resveratrol, curcumin) for a specific duration before the addition of the neurotoxic stimulus.

4. Cell Viability Assay (MTT Assay):

  • Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • MTT is added to the culture medium and incubated to allow for its conversion to formazan crystals by metabolically active cells.

  • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Cell viability is expressed as a percentage of the control (untreated) cells.

Signaling Pathway and Experimental Workflow Diagrams

PanduratinA_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkappaB IκBα IKK_complex->IkappaB Phosphorylates NFkB NF-κB (p65/p50) IkappaB_NFkB IkappaB->IkappaB_NFkB IkappaB_degradation Degradation IkappaB->IkappaB_degradation NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates NFkB->IkappaB_NFkB PanduratinA This compound PanduratinA->IKK_complex Inhibits DNA DNA NFkB_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, iNOS) DNA->Pro_inflammatory_genes Transcription IkappaB_NFkB->IKK_complex

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Data Collection & Analysis cluster_results Endpoint Analysis start Seed SIMA9 Microglial Cells adhere Allow cells to adhere start->adhere pretreat Pre-treat with this compound adhere->pretreat stimulate Stimulate with LPS pretreat->stimulate supernatant Collect Supernatant stimulate->supernatant cells Harvest Cells stimulate->cells griess Griess Assay for NO supernatant->griess elisa ELISA for Cytokines supernatant->elisa rna_extraction RNA Extraction cells->rna_extraction no_results Nitric Oxide Levels griess->no_results cytokine_protein Cytokine Protein Levels elisa->cytokine_protein qpcr qRT-PCR rna_extraction->qpcr cytokine_mrna Cytokine mRNA Levels qpcr->cytokine_mrna

Caption: Workflow for assessing this compound's anti-inflammatory effects.

References

A Head-to-Head Comparison of Panduratin A and Resveratrol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of natural product research, certain compounds stand out for their profound biological activities and therapeutic potential. Among these are Panduratin A, a cyclohexenyl chalcone derived from the rhizomes of Boesenbergia rotunda (fingerroot), and Resveratrol, a well-studied stilbenoid found in grapes, berries, and peanuts. Both molecules have garnered significant attention for their pleiotropic effects, including anti-cancer, anti-inflammatory, antioxidant, and metabolic regulatory properties. While extensive research exists for each compound individually, direct comparative studies are less common. This guide provides a head-to-head comparison of this compound and Resveratrol, summarizing key experimental data, outlining molecular mechanisms, and providing standardized protocols to aid researchers in navigating their distinct and overlapping functionalities.

Comparative Analysis of Biological Activity

This section details the performance of this compound and Resveratrol across several key therapeutic areas. Quantitative data, where available, is presented to offer a direct comparison of potency. It is important to note that variations in experimental conditions (cell lines, assay methods, treatment duration) can influence reported values, and the data presented here is aggregated from multiple studies.

Anti-Cancer Activity

Both this compound and Resveratrol exhibit potent cytotoxic and pro-apoptotic effects across a range of cancer cell lines. Their mechanisms often converge on the induction of apoptosis (programmed cell death) but can involve different upstream regulators.

This compound has been shown to induce apoptosis through the activation of caspase-3 and cleavage of poly(ADP-ribose) polymerase (PARP).[1][2] It can arrest the cell cycle and has demonstrated efficacy in colon, breast, and lung cancer cells.[1][3][4]

Resveratrol also stimulates apoptosis, often involving the modulation of the Bcl-2 family of proteins and activation of p53.[5][6] It affects various stages of carcinogenesis, from initiation to progression, by impacting diverse signal transduction pathways that control cell growth, division, and apoptosis.[5][7][8]

Table 1: Comparative Cytotoxicity (IC₅₀ Values) in Cancer Cell Lines

CompoundCell LineCancer TypeIC₅₀ Value (µM)Treatment DurationCitation(s)
This compound HT-29Colon Cancer2824h[1]
MCF-7Breast Cancer1524h[3]
T47DBreast Cancer17.524h[3]
A549Lung Cancer10.8Not Specified[4]
Resveratrol HT-29Colon Cancer~219 (50 µg/ml)24h[9]
HT-29Colon Cancer115.972h[4]
COLO 201Colon Cancer47.372h[4]
MCF-7Breast Cancer51.18Not Specified[1]
MCF-7Breast Cancer23824h[10][11]
MDA-MB-231Breast Cancer14424h[12]

Note: IC₅₀ values can vary significantly based on experimental conditions. The data above is for comparative purposes and highlights the general potency range.

Anti-Inflammatory Activity

A cornerstone of the therapeutic potential for both compounds is their ability to modulate inflammatory pathways. A primary target for both is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation.

This compound demonstrates strong anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[13][14][15] It achieves this primarily by suppressing the NF-κB signaling pathway.[13][14][16]

Resveratrol also potently inhibits inflammatory responses. It suppresses the production of NO and prostaglandins by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][17][18] Its mechanisms include the inhibition of NF-κB, MAPKs, and the activation of SIRT1.[17][18]

Table 2: Comparative Anti-Inflammatory Potency

CompoundAssay / TargetModel SystemIC₅₀ or EffectCitation(s)
This compound NO ProductionLPS-stimulated MicrogliaSignificant reduction at 1-10 µM[15]
NF-κB TranslocationTNF-α-stimulated A549 cellsSignificant inhibition[4]
Resveratrol COX-2 Activity (PGE₂ production)in vitro50 µM[2][19]
NO ProductionLPS-stimulated RAW 264.7 cells>40% inhibition at 20 µM[17]
NO Production (analogue)LPS-stimulated RAW 264.7 cells3.38 µM[5]
Antioxidant Activity

Both molecules are recognized as potent antioxidants, capable of neutralizing harmful free radicals and bolstering endogenous antioxidant defenses.

This compound exhibits significant free radical scavenging activity, as demonstrated in DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, and can protect cells from oxidative damage.[20]

Resveratrol acts as an antioxidant by directly scavenging free radicals and by upregulating the expression of antioxidant enzymes.[19][21][22] This is partly mediated through the activation of pathways involving SIRT1 and Nrf2.[19][21]

Table 3: Comparative Antioxidant Activity (DPPH Radical Scavenging)

CompoundIC₅₀ Value (µg/mL)IC₅₀ Value (µM)Citation(s)
This compound Data not consistently reported as IC₅₀-[20][23]
Resveratrol 15.54~68.1[24]

Note: Direct comparison is challenging due to variations in reporting. However, both compounds are established as effective radical scavengers.

Metabolic Regulation via AMPK Activation

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor. Its activation is a key mechanism for the metabolic benefits of both this compound and Resveratrol.

This compound is a potent, LKB1-dependent AMPK activator.[23][25][26] This activation is linked to therapeutic potential for treating obesity and metabolic disorders by stimulating PPARα/δ signaling.[23][25] this compound also induces autophagy through AMPK activation, independent of mTOR inhibition.[27]

Resveratrol activates AMPK through multiple mechanisms. It can be LKB1-dependent, but at higher concentrations, it can also increase AMP levels, leading to activation.[11][28] Resveratrol's activation of SIRT1 is also linked to the AMPK pathway, creating an integrated signaling network that contributes to its metabolic and neuroprotective effects.[28][29]

Signaling Pathways and Mechanisms

Visualizing the molecular pathways targeted by these compounds is essential for understanding their mechanisms of action. Below are diagrams generated using Graphviz (DOT language) that illustrate key comparative pathways.

Comparative AMPK Activation Pathways

Both compounds activate the master metabolic regulator AMPK, but through partially distinct upstream mechanisms. This compound is primarily LKB1-dependent, while Resveratrol utilizes multiple routes.

AMPK_Activation cluster_Panduratin This compound Pathway cluster_Resveratrol Resveratrol Pathway Panduratin This compound LKB1_P LKB1 Panduratin->LKB1_P AMPK AMPK (α, β, γ subunits) LKB1_P->AMPK Phosphorylation Resveratrol Resveratrol LKB1_R LKB1 Resveratrol->LKB1_R SIRT1 SIRT1 Resveratrol->SIRT1 AMP_Ratio ↑ AMP:ATP Ratio (High Conc.) Resveratrol->AMP_Ratio LKB1_R->AMPK Phosphorylation SIRT1->AMPK Deacetylation (via LKB1) AMP_Ratio->AMPK Allosteric Activation Metabolic_Outcomes Metabolic Regulation (e.g., Autophagy, ↓Lipogenesis) AMPK->Metabolic_Outcomes

Fig 1. Comparative AMPK Activation by this compound and Resveratrol.
Comparative Inhibition of the NF-κB Inflammatory Pathway

Both compounds effectively suppress inflammation by targeting the canonical NF-κB pathway, preventing the transcription of pro-inflammatory genes.

NFkB_Inhibition cluster_translocation Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB P NFkB_active NF-κB (p65/p50) (Active) IkB->NFkB_active Degradation & Release of NF-κB NFkB_inactive NF-κB (p65/p50) (Inactive) Nucleus Nucleus NFkB_active->Nucleus Nuclear Translocation Transcription Pro-inflammatory Gene Transcription (COX-2, iNOS, TNF-α) Nucleus->Transcription Panduratin This compound Panduratin->IKK Inhibits Panduratin->NFkB_active Inhibits Translocation Resveratrol Resveratrol Resveratrol->IKK Inhibits Resveratrol->NFkB_active Inhibits Translocation

Fig 2. Convergent Inhibition of the NF-κB Pathway.

Experimental Protocols

To facilitate reproducible research, this section provides standardized methodologies for key assays used to evaluate the activities of this compound and Resveratrol.

MTT Assay for Cell Viability and Cytotoxicity

Objective: To determine the concentration at which a compound reduces the viability of a cell population by 50% (IC₅₀).

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HT-29, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound or Resveratrol in culture medium. Stock solutions are typically prepared in DMSO and diluted to ensure the final DMSO concentration is non-toxic (e.g., <0.1%). Replace the medium in each well with 100 µL of medium containing the desired compound concentrations. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the treated plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Western Blot for Protein Expression Analysis

Objective: To detect and quantify changes in the expression levels of specific proteins (e.g., Caspase-3, PARP, p-AMPK, IκBα) following compound treatment.

Methodology:

  • Cell Lysis: Treat cells with this compound or Resveratrol for the specified time. Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load the samples onto a polyacrylamide gel (SDS-PAGE) and run the electrophoresis to separate proteins based on molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH).

NF-κB Nuclear Translocation Assay (Immunofluorescence)

Objective: To visualize and quantify the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon inflammatory stimulation and its inhibition by the test compounds.

Methodology:

  • Cell Culture: Grow cells (e.g., RAW 264.7 macrophages, A549) on glass coverslips in a 24-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound or Resveratrol for 1-2 hours.

  • Stimulation: Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) for 30-60 minutes.

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST for 30 minutes.

  • Primary Antibody Staining: Incubate with a primary antibody against the NF-κB p65 subunit for 1 hour.

  • Secondary Antibody Staining: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

  • Nuclear Counterstaining: Stain the nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence or confocal microscope.

  • Analysis: Capture images and analyze the localization of the p65 subunit. In untreated cells, fluorescence will be cytoplasmic. In stimulated cells, it will be nuclear. In compound-treated cells, effective inhibition will be indicated by the retention of fluorescence in the cytoplasm.

Conclusion and Future Directions

This compound and Resveratrol are both highly promising natural compounds with significant therapeutic potential. While they share common targets, such as the NF-κB and AMPK pathways, they exhibit distinct potencies and potentially different upstream regulatory mechanisms.

  • Anti-Cancer: In the selected studies, this compound often displays lower IC₅₀ values in breast and colon cancer cell lines compared to many reported values for Resveratrol, suggesting potentially higher potency in these contexts. However, Resveratrol's effects are exceptionally well-documented across a wider array of cancer types and mechanistic pathways.

  • Anti-Inflammatory: Both compounds are potent inhibitors of the NF-κB pathway. The choice between them may depend on the specific inflammatory context and desired secondary effects (e.g., metabolic regulation).

  • Metabolic Regulation: Both are effective AMPK activators. This compound's action appears more directly tied to the LKB1 kinase, whereas Resveratrol's activation is more complex, involving SIRT1 and changes in the AMP:ATP ratio, suggesting it may be effective under a broader range of cellular energy states.

For researchers, the choice between this compound and Resveratrol may depend on the specific biological question and cellular model. A critical gap in the literature is the lack of comprehensive, side-by-side studies that compare these two molecules under identical experimental conditions. Future research should focus on direct comparative analyses, including in vivo studies, to better delineate their respective therapeutic windows, bioavailability, and potential for synergistic combination therapies.

References

A Comparative Safety Profile of Panduratin A and Other Prominent Phytochemicals: An Evidence-Based Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phytochemicals, the bioactive compounds found in plants, are gaining significant attention in modern pharmacology for their therapeutic potential in a wide range of diseases, including cancer, inflammation, and viral infections.[1][2] Panduratin A, a cyclohexenyl chalcone derivative isolated from the rhizomes of Boesenbergia rotunda (fingerroot), has demonstrated promising anti-inflammatory, antioxidant, and anticancer properties.[3][4] As with any compound intended for therapeutic use, a thorough evaluation of its safety profile is paramount for drug development.[5][6]

This guide provides a comparative analysis of the safety profile of this compound against other well-researched phytochemicals—curcumin, resveratrol, and quercetin. The comparison focuses on key toxicological endpoints: in vitro cytotoxicity, genotoxicity, and in vivo toxicity. All data is supported by detailed experimental protocols and visual workflows to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Comparative In Vitro Cytotoxicity

Cytotoxicity assays are a fundamental first step in assessing the safety of a compound, providing data on its potential to cause cell death. The half-maximal inhibitory concentration (IC50) is a standard measure, indicating the concentration of a substance needed to inhibit a biological process, such as cell proliferation, by 50%. A lower IC50 value generally indicates higher cytotoxicity.

This compound has shown selective cytotoxicity, being more potent against various cancer cell lines while exhibiting lower toxicity towards normal cells.[7] For instance, it recorded IC50 values of 6.03 µg/mL and 5.58 µg/mL against A549 and H1975 lung cancer cells, respectively, but a higher IC50 of 12.96 µg/mL against normal MRC5 lung cells, indicating a selectivity index greater than two.[7] Another study noted an IC50 of 6.91 µM on Human Umbilical Vein Endothelial Cells (HUVECs) while showing lower toxicity to normal human fibroblasts and liver cells.[8]

Table 1: Comparative In Vitro Cytotoxicity (IC50) of Selected Phytochemicals

Compound Cell Line Cell Type IC50 Value Reference
This compound A549 Human Non-Small Cell Lung Cancer 10.8 µM (4.4 µg/mL) [9]
H1975 Human Non-Small Cell Lung Cancer 5.58 µg/mL [7]
HT-29 Human Colon Adenocarcinoma 28 µM [10]
MCF-7 Human Breast Cancer 3.75 µg/mL [3]
MRC5 Normal Human Lung Fibroblast 12.96 µg/mL [7]
HUVECs Human Umbilical Vein Endothelial Cells 6.91 µM [8]
Curcumin HT-29 Human Colon Adenocarcinoma 6.56 µg/mL [3]
Resveratrol Various (General) Generally well-tolerated with low cytotoxicity in non-cancerous cells.[11][12] [11][12]

| Quercetin | Caco-2 | Human Colon Adenocarcinoma | >10-fold higher permeability in micellar form, suggesting good tolerability.[13] |[13] |

Genotoxicity Assessment

Genotoxicity testing evaluates a compound's potential to damage cellular DNA and chromosomes, which can lead to mutations and cancer.[14] Standard assays include the bacterial reverse mutation assay (Ames test), the in vitro micronucleus assay, and the comet assay (single-cell gel electrophoresis).[15][16] The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[17][18]

While specific comprehensive genotoxicity data for this compound from standardized batteries of tests is limited in the available literature, one study noted its strong antimutagenic activity in the Ames test using Salmonella typhimurium TA98.[9] This suggests a protective effect against certain types of genetic mutations rather than a genotoxic one. Further standardized testing is required for a complete profile.

Table 2: Comparative Genotoxicity Profile

Compound Assay Result Notes Reference
This compound Ames Test (S. typhimurium TA98) Strong antimutagenic activity Suggests a protective effect against frameshift mutations. [9]

| General Phytochemicals | Various (Ames, Micronucleus, Comet) | Results vary widely depending on the compound, dose, and test system.[15][19] | A standard battery of tests is required for regulatory approval.[20] |[15][19][20] |

In Vivo Toxicity and Safety Pharmacology

In vivo studies in animal models are critical for understanding the systemic toxicity, pharmacokinetic profile, and overall safety of a compound before it can be considered for human trials.[21][22] These studies help determine key parameters such as the No-Observed-Adverse-Effect-Level (NOAEL) and the median lethal dose (LD50).[23]

Studies on this compound and its source, Boesenbergia rotunda extract, indicate a favorable in vivo safety profile.

  • Rats : Oral administration of a fingerroot extract formulation at doses up to 100 mg/kg/day for 90 days resulted in no mortality or clinical signs of toxicity, establishing a NOAEL of 100 mg/kg/day.[24] Another study administering up to 240 mg/kg/day of an ethanolic extract for 60 days also showed no signs of toxicity.[25]

  • Dogs : Oral dosing of a fingerroot extract formulation (equivalent to 5 and 10 mg/kg this compound) for seven consecutive days was found to be safe, with no adverse events or significant changes in hematology, kidney, or liver function.[26][27][28]

The LD50 of B. rotunda plant extracts is reported to be greater than 4.0 g/kg, indicating low acute toxicity.[24]

Table 3: Comparative In Vivo Toxicity

Compound Animal Model Dose & Duration Key Findings Reference
This compound / Fingerroot Extract Rats Up to 100 mg/kg/day for 90 days No mortality or toxicity signs. NOAEL determined to be 100 mg/kg/day. [24]
Rats 60-240 mg/kg/day for 60 days No notable changes in weight, blood, or organ histology. [29]
Dogs 5-10 mg/kg/day for 7 days Well-tolerated; no adverse events or changes in blood biochemistry. [27][28]
Resveratrol Rats & Dogs 200 mg/kg/day (rats) & 600 mg/kg/day (dogs) for 90 days No apparent side effects. [12]

| Quercetin | Humans | Daily supplementation for 30 days (micellar form) | Well-tolerated with only mild, reversible adverse events. |[13] |

Experimental Protocols

Detailed and standardized methodologies are crucial for the reproducibility and comparison of safety data. Below are protocols for two key assays discussed in this guide.

MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[30][31] Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The intensity of the purple color, measured spectrophotometrically, is proportional to the number of viable cells.[30]

Protocol:

  • Cell Plating: Seed cells in a 96-well flat-bottom microplate at a predetermined density (e.g., 5 x 10⁴ cells/well) in 100 µL of culture medium. Incubate in a humidified atmosphere (e.g., 37°C, 5% CO₂) for 24 hours to allow for cell attachment.[32]

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. After incubation, replace the old medium with 100 µL of medium containing the various concentrations of the test compound. Include vehicle-only wells as a negative control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[33]

  • MTT Addition: Following the treatment period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[30]

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂).[32]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the purple formazan crystals.[30]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of the samples within 1 hour using a microplate reader at a wavelength of 550-600 nm (e.g., 570 nm).[30]

  • Data Analysis: Subtract the background absorbance from a blank well (medium and MTT only). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis p1 1. Seed Cells in 96-well Plate p2 2. Incubate (24 hours) p1->p2 Allow attachment p3 3. Add this compound (Serial Dilutions) p2->p3 p4 4. Incubate (24-72 hours) p3->p4 Induce effect p5 5. Add MTT Reagent p4->p5 p6 6. Incubate (4 hours) (Formazan Formation) p5->p6 p7 7. Add Solubilizer (Dissolve Crystals) p6->p7 p8 8. Read Absorbance (570 nm) p7->p8 p9 9. Calculate Viability & Determine IC50 p8->p9

Workflow for the MTT cytotoxicity assay.
Alkaline Comet Assay for Genotoxicity

The comet assay, or single-cell gel electrophoresis, is a sensitive technique for detecting DNA damage at the level of the individual eukaryotic cell.[17] When cells with damaged DNA are lysed and subjected to electrophoresis, fragmented DNA migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage.[14]

Protocol:

  • Cell Preparation & Treatment: Prepare a single-cell suspension from whole blood, cultured cells, or tissues.[34] Expose cells to the test compound at various concentrations for a defined period (e.g., 3 to 24 hours).[35]

  • Slide Preparation: Mix the cell suspension with low-melting-point (LMP) agarose and pipette onto a microscope slide pre-coated with normal melting-point agarose. Cover with a coverslip and allow the gel to solidify at 4°C.[17]

  • Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C. This step removes cell membranes and histones to form nucleoids containing supercoiled DNA.[14]

  • DNA Unwinding (Alkaline Condition): Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., pH > 13) for 20-40 minutes to allow the DNA to unwind.[34]

  • Electrophoresis: Apply a voltage (e.g., 0.7 V/cm) for 20-30 minutes. Under these alkaline conditions, DNA strand breaks will cause the DNA to relax and migrate towards the anode.[34]

  • Neutralization and Staining: After electrophoresis, gently rinse the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).[17] Stain the DNA with a fluorescent dye such as ethidium bromide or SYBR Green.

  • Visualization and Scoring: Visualize the slides using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA damage. Common metrics include "% DNA in tail" and "tail moment."

Comet_Assay_Workflow cluster_results Results A 1. Cell Treatment with Test Compound B 2. Embed Cells in Low-Melt Agarose on Slide A->B C 3. Cell Lysis (High Salt + Detergent) B->C D 4. DNA Unwinding (Alkaline Buffer, pH > 13) C->D E 5. Alkaline Electrophoresis (Fragmented DNA Migrates) D->E F 6. Neutralization & Staining (Fluorescent Dye) E->F G 7. Fluorescence Microscopy & Image Analysis F->G R1 No Damage (Intact Nucleoid) G->R1 Negative Result R2 DNA Damage ('Comet' Formation) G->R2 Positive Result

Key steps in the alkaline comet assay.

Mechanism of Action: Inhibition of Pro-Survival Signaling

The cytotoxicity of this compound in cancer cells is often linked to its ability to induce apoptosis (programmed cell death) by modulating key cellular signaling pathways.[10] Studies have shown that this compound can inhibit the activation of pro-survival pathways such as NF-κB and EGFR/STAT3/Akt.[7][9] By blocking these pathways, this compound prevents cancer cells from proliferating and promotes their death, contributing to its anticancer effect.

Signaling_Pathway cluster_downstream Downstream Signaling EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR STAT3 STAT3 EGFR->STAT3 Akt Akt EGFR->Akt pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) pSTAT3->Transcription pAkt p-Akt Akt->pAkt Phosphorylation pAkt->Transcription Apoptosis Apoptosis Transcription->Apoptosis Inhibits PanduratinA This compound PanduratinA->EGFR Inhibits

Inhibitory action of this compound on the EGFR signaling pathway.

Conclusion

Based on current evidence, this compound exhibits a favorable safety profile, characterized by:

  • Selective Cytotoxicity: It is more toxic to cancer cells than to normal, healthy cells, which is a desirable characteristic for a potential anticancer agent.

  • Low In Vivo Toxicity: Animal studies in both rats and dogs have demonstrated good tolerability at significant doses over extended periods, with a high NOAEL and LD50.

  • Potential Ant mutagenic Properties: Preliminary data suggests it may protect against DNA mutations rather than cause them.

Compared to other well-known phytochemicals like resveratrol and quercetin, this compound's safety profile appears promising. However, it is less extensively studied. For its progression in drug development, a more comprehensive and standardized toxicological evaluation is necessary. This should include a full battery of genotoxicity tests (e.g., in vitro and in vivo micronucleus assays) and chronic toxicity studies in line with international guidelines, such as those from the OECD.[21][36] Such data will be essential to fully de-risk this promising natural compound for future clinical applications.

References

Unveiling the Pro-Apoptotic Power of Panduratin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth validation of the apoptotic mechanisms induced by Panduratin A, a natural chalcone derivative isolated from Boesenbergia pandurata. We present a comparative analysis of its efficacy across various cancer cell lines, supported by experimental data and detailed protocols.

This compound has emerged as a promising anti-cancer agent due to its ability to selectively induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells.[1][2] This guide dissects the intricate signaling cascades triggered by this compound, offering a clear comparison with other apoptosis-inducing agents and providing the necessary experimental framework for its evaluation.

Comparative Efficacy of this compound Across Cancer Cell Lines

This compound has demonstrated significant cytotoxic effects in a dose- and time-dependent manner across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, highlight its effectiveness.

Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)Reference
PC3Prostate Cancer13.5 - 1424, 48, 72[2][3]
DU145Prostate Cancer13.5 - 1424, 48, 72[2][3]
MCF-7Breast Cancer15Not Specified[1][4]
HT-29Colon Cancer28Not Specified[5]
A549Non-Small Cell Lung Cancer10.8Not Specified[6]
H1975Non-Small Cell Lung Cancer (T790M mutant)5.58 µg/mL24[7]

Note: The IC50 for H1975 cells was reported in µg/mL.

In comparative studies involving non-small cell lung cancer (NSCLC) cells, this compound exhibited more potent cytotoxicity than the commonly used targeted therapies gefitinib and osimertinib in the A549 cell line.[7] Furthermore, it demonstrated a greater toxic effect on cancer cells compared to normal lung cells (MRC5).[7]

The Dual-Pronged Apoptotic Mechanism of this compound

This compound orchestrates apoptosis through two primary signaling cascades: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.

The Intrinsic Pathway: A Mitochondrial Tale

The intrinsic pathway is a critical route for apoptosis induction. This compound manipulates the delicate balance of the Bcl-2 family of proteins, which are key regulators of this pathway.[8][9][10][11]

  • Upregulation of Bax: this compound treatment leads to a significant increase in the expression of the pro-apoptotic protein Bax.[3]

  • Downregulation of Bcl-2: Concurrently, it decreases the levels of the anti-apoptotic protein Bcl-2.[3]

  • Altered Bax:Bcl-2 Ratio: This shift in the Bax:Bcl-2 ratio is a critical determinant of cell fate, tipping the scales in favor of apoptosis.[3][4]

  • Mitochondrial Permeabilization and Cytochrome c Release: The increased Bax:Bcl-2 ratio leads to the formation of pores in the mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm.[4]

  • Caspase Activation: Cytochrome c then activates a cascade of caspases, the executioners of apoptosis.[12][13][14][15] this compound has been shown to activate initiator caspase-9 and effector caspases-3, -6, and -7.[3][4]

  • PARP Cleavage: The activation of effector caspases culminates in the cleavage of key cellular substrates, such as poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[3][5]

G This compound-Induced Intrinsic Apoptotic Pathway Panduratin_A This compound Bcl2_family Bcl-2 Family Proteins Panduratin_A->Bcl2_family Bax Bax (Pro-apoptotic) Bcl2_family->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Bcl2_family->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3_6_7 Caspase-3, 6, 7 (Effector) Caspase9->Caspase3_6_7 Activates PARP PARP Caspase3_6_7->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis

Caption: Intrinsic apoptotic pathway induced by this compound.

The Extrinsic Pathway: Death Receptor Engagement

This compound also triggers apoptosis through the extrinsic pathway by upregulating death receptors on the cell surface.[3]

  • Upregulation of Fas and TRAIL: Treatment with this compound increases the expression of Fas death receptor and TNF-related apoptosis-inducing ligand (TRAIL).[2][3]

  • Caspase-8 Activation: This upregulation leads to the activation of the initiator caspase-8.[3]

  • Crosstalk with the Intrinsic Pathway: Activated caspase-8 can cleave Bid, a BH3-only protein, into its truncated form (tBid). tBid then translocates to the mitochondria and further amplifies the apoptotic signal by engaging the intrinsic pathway.

  • Effector Caspase Activation: Caspase-8 directly activates effector caspases, such as caspase-3, leading to the execution of apoptosis.[3]

G This compound-Induced Extrinsic Apoptotic Pathway Panduratin_A This compound Death_Receptors Death Receptors (Fas, TRAIL) Panduratin_A->Death_Receptors Upregulates Caspase8 Caspase-8 (Initiator) Death_Receptors->Caspase8 Activates Caspase3_6_7 Caspase-3, 6, 7 (Effector) Caspase8->Caspase3_6_7 Activates Bid Bid Caspase8->Bid Cleaves Apoptosis Apoptosis Caspase3_6_7->Apoptosis tBid tBid Bid->tBid Mitochondrion Mitochondrion (Intrinsic Pathway) tBid->Mitochondrion Amplifies signal

Caption: Extrinsic apoptotic pathway induced by this compound.

Beyond Apoptosis: Other Key Signaling Pathways Modulated by this compound

This compound's anti-cancer activity is not limited to the direct induction of apoptosis. It also influences other critical cellular processes and signaling pathways.

  • Cell Cycle Arrest: this compound can induce cell cycle arrest at the G0/G1 or G2/M phase, depending on the cancer cell type, thereby inhibiting cell proliferation.[3][4]

  • EGFR/STAT3/Akt Signaling: In NSCLC cells, this compound has been shown to inhibit the phosphorylation of EGFR, Akt, and STAT3, key drivers of cancer cell survival and proliferation.[7]

  • NF-κB Inhibition: this compound can inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a crucial step in the activation of this pro-survival signaling pathway.[16][17][18]

  • p53-Dependent Apoptosis: In some contexts, this compound-induced apoptosis is dependent on the tumor suppressor protein p53.[19][20][21][22][23]

G Other Signaling Pathways Modulated by this compound Panduratin_A This compound Cell_Cycle Cell Cycle Progression Panduratin_A->Cell_Cycle Induces Arrest EGFR_STAT3_Akt EGFR/STAT3/Akt Signaling Panduratin_A->EGFR_STAT3_Akt Inhibits NF_kappaB NF-κB Signaling Panduratin_A->NF_kappaB Inhibits p53 p53 Pathway Panduratin_A->p53 Activates Cell_Proliferation Cell Proliferation Cell_Cycle->Cell_Proliferation Inhibits EGFR_STAT3_Akt->Cell_Proliferation Promotes NF_kappaB->Cell_Proliferation Promotes Apoptosis_Modulation Apoptosis Modulation p53->Apoptosis_Modulation Induces G Experimental Workflow for Apoptosis Validation Start Cancer Cell Culture Treatment Treat with this compound Start->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Detection Apoptosis Detection (Annexin V/PI) Treatment->Apoptosis_Detection Protein_Analysis Protein Analysis (Western Blot) Treatment->Protein_Analysis Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Apoptosis_Detection->Data_Analysis Protein_Analysis->Data_Analysis

References

Unraveling the Transcriptomic Impact of Panduratin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the transcriptomic effects of Panduratin A on cancer cells, benchmarked against the standard chemotherapeutic agent Doxorubicin and another bioactive natural compound, Curcumin. The data presented herein is compiled from publicly available research and datasets to offer an objective overview for researchers in oncology and drug discovery.

Introduction to this compound

This compound is a natural chalcone derivative isolated from the rhizomes of Boesenbergia rotunda, commonly known as fingerroot. It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and potent anti-cancer properties. Recent studies have begun to elucidate its mechanism of action at the molecular level, with a particular focus on its ability to modulate gene expression in cancer cells. This guide delves into the transcriptomic landscape of this compound-treated cells, offering a comparative perspective to contextualize its potential as a therapeutic agent.

Comparative Transcriptomic Analysis

The following tables summarize the differentially expressed genes (DEGs) in human lymphoma and leukemia cell lines following treatment with this compound, Doxorubicin, or Curcumin. This comparative data highlights the unique and overlapping transcriptomic signatures of these compounds.

Table 1: Comparison of Top Upregulated Genes

Gene SymbolThis compound (Lymphoma Cells)Doxorubicin (DLBCL Cells)Curcumin (Leukemia Cells)Putative Function in Cancer
FOXO3 Upregulated --Tumor suppressor, apoptosis, cell cycle arrest[1]
CDKN2B Upregulated --Cell cycle inhibitor
FBXO32 Upregulated --Atrophy-related ubiquitin ligase
GABARAPL1 Upregulated --Autophagy and apoptosis
DDIT3 Upregulated UpregulatedUpregulatedER stress-induced apoptosis
CXCL8 Upregulated -UpregulatedPro-inflammatory chemokine
AIM2 --UpregulatedInflammasome activation, pyroptosis[2]
IFI16 --UpregulatedInflammasome activation, DNA damage response[2]
NLRC4 --UpregulatedInflammasome activation[2]
GADD45A -UpregulatedUpregulatedDNA damage response, cell cycle arrest
TOP2A -Downregulated-Target of Doxorubicin, DNA replication
MKI67 -Downregulated-Proliferation marker

Note: Data for this compound is derived from studies on Pfeiffer and Toledo lymphoma cell lines. Data for Doxorubicin is based on analysis of the GSE224867 dataset from DLBCL cell lines.[3] Data for Curcumin is from studies on U937 leukemia cell lines.[2] A '-' indicates that the gene was not reported as a top differentially expressed gene in the respective study.

Table 2: Comparison of Top Downregulated Genes

Gene SymbolThis compound (Lymphoma Cells)Doxorubicin (DLBCL Cells)Curcumin (Leukemia Cells)Putative Function in Cancer
CDK2 Downregulated Downregulated-Cell cycle progression
TNFAIP3 Downregulated --NF-κB signaling inhibitor
SKP2 Downregulated --Cell cycle progression, ubiquitin ligase
SYK Downregulated --B-cell receptor signaling
BCL2 -DownregulatedDownregulatedAnti-apoptotic protein
MYC -DownregulatedDownregulatedOncogene, cell proliferation
E2F1 -Downregulated-Cell cycle progression
PCNA -Downregulated-DNA replication and repair
CCNB1 -Downregulated-G2/M transition in cell cycle
WT1 --DownregulatedOncogene in leukemia[4]

Note: Data for this compound is derived from studies on Pfeiffer and Toledo lymphoma cell lines. Data for Doxorubicin is based on analysis of the GSE224867 dataset from DLBCL cell lines.[3] Data for Curcumin is from studies on U937 leukemia cell lines.[4] A '-' indicates that the gene was not reported as a top differentially expressed gene in the respective study.

Signaling Pathways

Transcriptomic analysis of this compound-treated lymphoma cells has identified the FOXO3 signaling pathway as a primary target.[1] this compound treatment leads to the upregulation of FOXO3 and its downstream targets, which are involved in apoptosis and cell cycle arrest.

This compound-mediated activation of the FOXO3 signaling pathway.

Experimental Protocols

The following provides a generalized protocol for transcriptomic analysis of compound-treated cells, based on common methodologies.

1. Cell Culture and Treatment

  • Cell Lines: Human lymphoma (e.g., Pfeiffer, Toledo) or leukemia (e.g., U937) cell lines are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded at a density of 1 x 10^6 cells/mL. After 24 hours, the cells are treated with this compound (e.g., 10 µM), Doxorubicin (e.g., 200 nM), or Curcumin (e.g., 10 µM) for a specified duration (e.g., 24 hours). Control cells are treated with an equivalent volume of the vehicle (e.g., DMSO).

2. RNA Isolation and Quality Control

  • Total RNA is extracted from the treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

  • The quantity and purity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA is evaluated using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Samples with an RNA Integrity Number (RIN) > 8 are typically used for library preparation.

3. RNA-Seq Library Preparation and Sequencing

  • Library Preparation: mRNA is enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented. First-strand cDNA is synthesized using reverse transcriptase and random primers, followed by second-strand cDNA synthesis. The double-stranded cDNA is then subjected to end-repair, A-tailing, and ligation of sequencing adapters. The ligated fragments are amplified by PCR to generate the final cDNA library.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads.

4. Bioinformatic Analysis

  • Quality Control: The raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality reads are trimmed.

  • Alignment: The cleaned reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as HISAT2 or STAR.

  • Quantification: The number of reads mapping to each gene is counted using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Differential expression analysis between treated and control groups is performed using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are considered significantly differentially expressed.

  • Pathway and Gene Ontology Analysis: Functional enrichment analysis of the DEGs is performed using databases such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify enriched biological pathways and functions.

RNASeq_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics Cell_Culture Cell Culture & Treatment RNA_Isolation RNA Isolation & QC Cell_Culture->RNA_Isolation Library_Prep Library Preparation RNA_Isolation->Library_Prep Sequencing Sequencing Library_Prep->Sequencing Raw_Data_QC Raw Data QC & Trimming Sequencing->Raw_Data_QC Alignment Alignment to Reference Genome Raw_Data_QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEG_Analysis Differential Gene Expression Analysis Quantification->DEG_Analysis Pathway_Analysis Pathway & GO Analysis DEG_Analysis->Pathway_Analysis

A generalized workflow for RNA-sequencing analysis.

Conclusion

This comparative guide provides a snapshot of the transcriptomic effects of this compound in cancer cells, juxtaposed with a standard chemotherapeutic and another natural compound. The data suggests that this compound exerts its anti-cancer effects through distinct molecular pathways, notably by activating the FOXO3 tumor suppressor pathway. This is in contrast to the broader cytotoxic mechanisms of Doxorubicin and the inflammasome-activating properties of Curcumin. The presented transcriptomic data, signaling pathway diagrams, and experimental protocols offer a valuable resource for researchers investigating novel anti-cancer agents and can guide future studies into the therapeutic potential of this compound. Further research, including direct comparative studies in a wider range of cancer cell types and in vivo models, is warranted to fully elucidate its efficacy and mechanism of action.

References

A Comparative Review of the Bioactivities of Panduratin A and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Panduratin A, a chalcone derivative isolated from the rhizomes of Boesenbergia rotunda (fingerroot), has garnered significant attention in the scientific community for its diverse and potent pharmacological activities. This guide provides a comparative review of the bioactivity of this compound and its key isomers, 4-hydroxythis compound and isothis compound, with a focus on their anticancer, anti-inflammatory, antiviral, and antioxidant properties. This analysis is supported by experimental data to aid researchers, scientists, and drug development professionals in their understanding and potential application of these natural compounds.

Comparative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivities of this compound and its isomers. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, the data presented is compiled from various sources.

Table 1: Anticancer Activity (IC50 values in µM)
CompoundCell LineCancer TypeIC50 (µM)Reference
This compoundA549Non-small cell lung cancer10.8[1][1]
This compoundH1975Non-small cell lung cancer13.7 (equivalent to 5.58 µg/mL)[1][1]
This compoundHUVECsHuman Umbilical Vein Endothelial Cells6.91 ± 0.85[2]
Table 2: Anti-inflammatory Activity (IC50 values in µM)
CompoundAssayCell LineIC50 (µM)Reference
This compoundNitric Oxide (NO) ProductionRAW 264.70.175[2][3][2][3]
This compoundProstaglandin E2 (PGE2) ProductionRAW 264.70.0195[2][3][2][3]

Note: While other studies confirm the anti-inflammatory properties of this compound and its isomers, direct comparative IC50 values for 4-hydroxythis compound and isothis compound under the same conditions were not found.

Table 3: Antiviral Activity
CompoundVirusCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
This compoundSARS-CoV-2iPSC-Cardiomyocytes0.8–1.6[4][5]10.09[4][5]>6.3[4][5]
4-hydroxythis compoundJapanese Encephalitis Virus NS2B/NS3 ProteaseIn silicoKi of 51.07 nM (predicted)--[6]

Note: Experimental IC50 values for 4-hydroxythis compound and isothis compound against a range of viruses in direct comparison with this compound are not well-documented in the available literature.

Table 4: Antioxidant Activity

Quantitative comparative data (e.g., IC50 or EC50 values from DPPH or ABTS assays) for this compound, 4-hydroxythis compound, and isothis compound from a single comparative study were not available in the reviewed literature. However, multiple sources confirm the antioxidant potential of these compounds.

Key Bioactivities and Mechanisms of Action

Anticancer Activity

This compound has demonstrated significant anticancer properties across various cancer cell lines. It has been shown to induce apoptosis and inhibit cell proliferation. For instance, in non-small cell lung cancer (NSCLC) cells (A549 and H1975), this compound exhibits potent cytotoxic effects. The proposed mechanism involves the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Signaling Pathway: EGFR/STAT3/Akt Inhibition by this compound in NSCLC

This compound has been found to inhibit the phosphorylation of the Epidermal Growth Factor Receptor (EGFR), Signal Transducer and Activator of Transcription 3 (STAT3), and Akt in NSCLC cells. This disruption of the EGFR-mediated signaling pathway ultimately leads to the induction of apoptosis in cancer cells.

EGFR_STAT3_Akt_Inhibition EGFR EGFR STAT3 STAT3 EGFR->STAT3 p Akt Akt EGFR->Akt p Proliferation Cell Proliferation & Survival STAT3->Proliferation Akt->Proliferation Apoptosis Apoptosis PanduratinA This compound PanduratinA->EGFR inhibits

EGFR/STAT3/Akt signaling pathway inhibition by this compound.
Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound strongly inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2)[2][3]. This activity is attributed to its ability to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Signaling Pathway: NF-κB Inhibition by this compound

The anti-inflammatory effects of this compound are largely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. By preventing the activation of NF-κB, this compound downregulates the expression of various pro-inflammatory genes, including iNOS and COX-2. Isomers like 4-hydroxythis compound and isothis compound are also reported to inhibit the NF-κB pathway[1].

NFkB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB p (degradation) NFkB NF-κB (p65/p50) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocation Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Inflammation Inflammation Proinflammatory_Genes->Inflammation PanduratinA This compound & Isomers PanduratinA->IKK inhibits

Inhibition of the NF-κB signaling pathway by this compound.
Antiviral Activity

This compound has emerged as a promising antiviral agent. Studies have demonstrated its efficacy against SARS-CoV-2, where it inhibits viral infectivity at sub-micromolar concentrations[4][5]. The mechanism of its antiviral action is an area of active investigation. Additionally, 4-hydroxythis compound has been identified as a potential inhibitor of the Japanese Encephalitis Virus NS2B/NS3 protease through in silico studies, suggesting a broader antiviral potential for this class of compounds[6].

Antioxidant Activity

This compound and its isomers are known to possess antioxidant properties, which contribute to their various health benefits. They can scavenge free radicals and protect cells from oxidative damage. However, comprehensive comparative studies quantifying the antioxidant potential of this compound versus its isomers are still needed to establish a clear structure-activity relationship.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the cited studies to evaluate the bioactivities of this compound and its isomers.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability.

Workflow for MTT Assay

MTT_Assay_Workflow cluster_0 Cell Culture & Treatment cluster_1 MTT Reaction & Measurement A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of This compound/isomers B->C D Incubate for 24-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h (Formazan formation) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at ~570 nm G->H I I H->I Calculate % viability and IC50 value

General workflow of the MTT assay for cytotoxicity assessment.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or its isomers for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, an MTT solution is added to each well.

  • Incubation: The plate is incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cells stimulated with an inflammatory agent like LPS.

Detailed Steps:

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.

  • Pre-treatment: Cells are pre-treated with different concentrations of this compound or its isomers for a short period.

  • Stimulation: The cells are then stimulated with LPS to induce NO production.

  • Incubation: The plate is incubated for a specified time (e.g., 24 hours).

  • Griess Reaction: The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent, which forms a colored azo dye.

  • Absorbance Measurement: The absorbance of the colored solution is measured at approximately 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated, and the IC50 value is determined.

Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

Detailed Steps:

  • Cell Monolayer: A confluent monolayer of susceptible host cells is prepared in a multi-well plate.

  • Virus Infection: The cells are infected with a known amount of virus in the presence or absence of various concentrations of the test compound.

  • Overlay: After an adsorption period, the virus-compound mixture is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells.

  • Incubation: The plates are incubated for several days to allow for the formation of plaques (localized areas of cell death).

  • Plaque Visualization: The cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • Plaque Counting: The number of plaques in each well is counted.

  • Data Analysis: The percentage of plaque reduction is calculated, and the IC50 value is determined.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

Detailed Steps:

  • DPPH Solution: A solution of the stable free radical DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Reaction Mixture: Different concentrations of the test compound are mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm. The scavenging of the DPPH radical by an antioxidant leads to a decrease in absorbance.

  • Data Analysis: The percentage of radical scavenging activity is calculated, and the EC50 (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Conclusion

This compound demonstrates a remarkable spectrum of bioactivities, including potent anticancer, anti-inflammatory, and antiviral effects. Its isomers, such as 4-hydroxythis compound and isothis compound, also exhibit promising biological properties, although direct comparative studies with this compound are less common. The mechanisms of action for these compounds often involve the modulation of key signaling pathways like NF-κB and EGFR/STAT3/Akt.

Further research is warranted to conduct more direct comparative studies to elucidate the structure-activity relationships among this compound and its isomers. Such studies will be invaluable for identifying the most potent and selective compounds for potential therapeutic development. The detailed experimental protocols provided in this guide can serve as a valuable resource for researchers embarking on such investigations. The multifaceted bioactivities of this compound and its derivatives highlight their potential as lead compounds for the development of novel drugs to treat a range of diseases.

References

Safety Operating Guide

Prudent Disposal of Panduratin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Panduratin A are paramount to ensuring laboratory safety and environmental protection. In the absence of specific regulatory disposal guidelines for this compound, a cautious approach based on established principles of chemical waste management is essential. This guide provides detailed, step-by-step procedures for the safe disposal of this compound in a laboratory setting.

Core Principles for this compound Disposal

Given that the ecotoxicological and comprehensive toxicological properties of this compound have not been fully elucidated, it should be handled as a potentially hazardous substance. The primary principle is to avoid its release into the environment. Therefore, disposal via sanitary sewer systems or as general waste is strictly discouraged. All waste containing this compound must be collected, properly labeled, and disposed of through a licensed hazardous waste disposal service.

Experimental Protocols for Disposal

1. Disposal of Solid this compound:

  • Segregation: Do not mix solid this compound waste with other chemical waste streams unless compatibility is confirmed.

  • Containerization: Place solid this compound waste into a clearly labeled, sealable, and chemically resistant container. A high-density polyethylene (HDPE) or glass container is recommended.

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents as "this compound, Solid" along with the approximate quantity. Include the date of initial waste accumulation.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Pickup: Arrange for collection by your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.

2. Disposal of this compound in Organic Solvents:

  • Segregation: Collect this compound solutions in a dedicated, sealed, and chemically compatible waste container. Do not mix with aqueous waste or other incompatible solvent wastes. Halogenated and non-halogenated solvent wastes should generally be kept separate.

  • Containerization: Use a labeled, non-reactive container, typically a solvent safety can or a glass bottle with a secure cap, designed for flammable or hazardous liquid waste.

  • Labeling: Label the container as "Hazardous Waste" and list all constituents, including "this compound" and the solvent(s) with their approximate percentages.

  • Storage: Store in a well-ventilated area, away from sources of ignition, and within secondary containment to prevent spills.

  • Pickup: Schedule a pickup with your institution's EHS office or a certified hazardous waste handler.

3. Disposal of Aqueous Solutions Containing this compound:

  • Precaution: Do not dispose of aqueous solutions containing this compound down the drain.

  • Segregation: Collect in a dedicated, sealed, and chemically compatible waste container.

  • Containerization: Use a clearly labeled, leak-proof container, such as an HDPE or glass carboy.

  • Labeling: Affix a "Hazardous Waste" label and specify the contents as "Aqueous waste with this compound" and list any other components.

  • Storage: Store in a secure area, within secondary containment.

  • Pickup: Arrange for disposal through your institution's authorized waste management channels.

4. Decontamination of Labware:

  • Rinsing: Triple-rinse glassware and equipment that have been in contact with this compound with a suitable solvent (e.g., ethanol or acetone).

  • Rinsate Collection: The first rinse should always be collected as hazardous waste and added to the appropriate liquid waste container. Subsequent rinses may also need to be collected depending on local regulations.

  • Final Cleaning: After decontamination, labware can be washed according to standard laboratory procedures.

5. Spill Cleanup:

  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For large spills or solids, respiratory protection may be necessary.

  • Containment: For liquid spills, use an absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad) to contain and soak up the spill. For solid spills, carefully sweep or wipe up the material, avoiding dust generation.

  • Collection: Place all contaminated materials (absorbents, PPE, etc.) into a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

Data Presentation: Summary of Disposal and Safety Procedures

Procedure/ItemSpecificationRationale
Waste Classification Hazardous WastePrecautionary principle due to unknown environmental and toxicological hazards.
Solid Waste Container Labeled, sealed, chemically resistant (HDPE or glass)To ensure safe containment and clear identification.
Liquid Waste Container Labeled, sealed, compatible with solvent (e.g., solvent safety can)To prevent leaks, reactions, and ensure proper handling.
PPE for Disposal Safety goggles, lab coat, chemical-resistant glovesTo protect personnel from potential chemical exposure.
Disposal Route Licensed hazardous waste contractorTo ensure regulatory compliance and environmental protection.
Spill Cleanup Material Inert absorbent material (for liquids), careful sweeping (for solids)To safely manage spills and prevent wider contamination.
Empty Container Disposal Triple-rinse, collect first rinsate as hazardous waste, deface labelTo ensure containers are free of hazardous residue before disposal as non-hazardous waste.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

PanduratinA_Disposal_Workflow start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid this compound or Contaminated Solids waste_type->solid_waste Solid liquid_waste This compound Solution waste_type->liquid_waste Liquid container_solid Place in Labeled Solid Waste Container solid_waste->container_solid solvent_type Determine Solvent liquid_waste->solvent_type organic_solvent Organic Solvent solvent_type->organic_solvent Organic aqueous_solution Aqueous Solution solvent_type->aqueous_solution Aqueous container_organic Place in Labeled Organic Solvent Waste Container organic_solvent->container_organic container_aqueous Place in Labeled Aqueous Waste Container aqueous_solution->container_aqueous storage Store in Designated Hazardous Waste Area container_solid->storage container_organic->storage container_aqueous->storage pickup Arrange for Pickup by Licensed Waste Contractor storage->pickup end Disposal Complete pickup->end

Caption: Workflow for the safe disposal of this compound waste.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Panduratin A
Reactant of Route 2
Panduratin A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.